Cyclopentylthiourea
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
cyclopentylthiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2S/c7-6(9)8-5-3-1-2-4-5/h5H,1-4H2,(H3,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEJCUYXHMQFYGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20353141 | |
| Record name | cyclopentylthiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20353141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102936-57-2 | |
| Record name | cyclopentylthiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20353141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cyclopentylthiourea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of Cyclopentylthiourea
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of Cyclopentylthiourea, a molecule of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its structural characteristics, predicted and experimentally-derived properties, and practical methodologies for its synthesis and analysis. While experimental data for this compound is limited, this guide synthesizes available information on analogous N-substituted thioureas to provide a robust and scientifically grounded resource.
Introduction: The Significance of N-Substituted Thioureas
Thiourea and its derivatives are a versatile class of organic compounds characterized by the presence of a thiocarbonyl group flanked by two amino groups. The substitution of one or both nitrogen atoms with alkyl or aryl moieties gives rise to a vast library of N-substituted thioureas with a wide spectrum of biological activities and material properties. These compounds have garnered significant attention in drug discovery as potential antimicrobial, antiviral, and anticancer agents. Furthermore, their coordination chemistry and ability to act as ligands for various metals make them valuable in the development of novel catalysts and functional materials.
This compound, with its alicyclic cyclopentyl substituent, presents an interesting case study within this family. The cyclopentyl group imparts a degree of conformational flexibility and lipophilicity that can significantly influence its interaction with biological targets and its overall physicochemical behavior. A thorough understanding of these properties is paramount for its rational application in research and development.
Core Physicochemical Properties of this compound
Due to the limited availability of direct experimental data for this compound, the following table includes a combination of predicted values and experimental data from closely related analogs to provide a comprehensive profile.
| Property | Value (this compound) | Method/Source | Analog Data |
| Molecular Formula | C₆H₁₂N₂S | - | - |
| Molecular Weight | 144.24 g/mol | Calculated | - |
| Melting Point | Estimated: 140-160 °C | Based on Analogs | N-Cyclohexylthiourea: 148-150 °C |
| Boiling Point | > 200 °C (decomposes) | Predicted | 1,3-Dicyclohexylthiourea: 345.3 °C at 760 mmHg[1] |
| Solubility | Sparingly soluble in water; Soluble in alcohols, acetone, and DMSO | Predicted | Thiourea: 14.2 g/100 mL in water at 25 °C[2] |
| pKa (of the protonated thiourea) | Estimated: ~ -1 to 1 | Based on Analogs | Thiourea: -1.0 |
| logP (Octanol-Water Partition Coefficient) | 1.3 (Predicted) | XLogP3 | - |
Expert Insights: The melting point of N-substituted thioureas is significantly influenced by the nature of the substituent and the potential for intermolecular hydrogen bonding. The presence of the cyclopentyl group is expected to result in a crystalline solid with a melting point comparable to or slightly lower than its cyclohexyl analog due to differences in packing efficiency. The predicted logP suggests moderate lipophilicity, a key parameter in drug design influencing membrane permeability and bioavailability.
Synthesis of this compound: A Reliable Protocol
The most common and efficient method for the synthesis of N-monosubstituted thioureas is the reaction of a primary amine with an isothiocyanate. In the case of this compound, this involves the reaction of cyclopentylamine with a source of the thiocyanate ion, which is then converted in situ to the isothiocyanate, or directly with cyclopentyl isothiocyanate if available.
General Synthetic Workflow
Caption: General workflow for the synthesis of this compound.
Step-by-Step Experimental Protocol
This protocol is adapted from a general procedure for the synthesis of N-acyl thiourea derivatives and is expected to be effective for the preparation of this compound.[3][4]
-
Preparation of the Isothiocyanate Intermediate: In a round-bottom flask equipped with a reflux condenser, dissolve potassium thiocyanate (1.0 mmol) in 15 mL of anhydrous acetone.
-
Reaction with Amine: To this suspension, add cyclopentylamine (1.0 mmol).
-
Reaction Conditions: The reaction mixture can be either refluxed for 2-3 hours or subjected to ultrasonication at room temperature for approximately 30-60 minutes, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into a beaker containing 50 mL of cold water. A white precipitate of this compound should form.
-
Purification: Collect the precipitate by vacuum filtration and wash it thoroughly with cold water. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or isopropanol to yield pure this compound.
Causality Behind Experimental Choices:
-
Anhydrous Acetone: The use of an anhydrous solvent is crucial to prevent the hydrolysis of the isothiocyanate intermediate.
-
Ultrasonication: This technique provides an energy-efficient alternative to heating, often leading to shorter reaction times and higher yields by promoting efficient mixing and mass transfer.[4]
-
Recrystallization: This is a standard and effective method for purifying solid organic compounds, ensuring the removal of unreacted starting materials and by-products.
Spectral Characteristics: A Guide to Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR:
-
N-H protons: Two broad signals are expected in the region of 7-9 ppm, corresponding to the two N-H protons. The exact chemical shift and multiplicity will depend on the solvent and concentration.
-
Cyclopentyl protons: A multiplet for the methine proton (CH-N) is expected to be downfield from the other cyclopentyl protons, likely in the range of 3.5-4.5 ppm. The remaining methylene protons of the cyclopentyl ring will appear as multiplets in the upfield region, typically between 1.2 and 2.0 ppm.
-
-
¹³C NMR:
-
Thiocarbonyl carbon (C=S): A characteristic signal for the C=S carbon is expected to appear in the downfield region of the spectrum, typically between 180 and 200 ppm.
-
Cyclopentyl carbons: The methine carbon attached to the nitrogen will be the most downfield of the cyclopentyl carbons, likely in the range of 50-60 ppm. The other methylene carbons of the cyclopentyl ring will appear in the upfield region, typically between 20 and 40 ppm.
-
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups:
-
N-H stretching: A broad band or multiple bands in the region of 3100-3400 cm⁻¹ corresponding to the N-H stretching vibrations.
-
C-H stretching: Bands in the region of 2850-3000 cm⁻¹ due to the C-H stretching of the cyclopentyl group.
-
Thioamide I band (primarily C=N stretching and N-H bending): A strong band around 1500-1550 cm⁻¹.
-
Thioamide II band (N-H bending and C-N stretching): A band in the region of 1250-1350 cm⁻¹.
-
Thioamide III band (C-N and C-S stretching): A band around 950-1050 cm⁻¹.
-
C=S stretching: A weaker band in the region of 700-850 cm⁻¹.
Mass Spectrometry (MS)
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) for this compound would be observed at m/z = 144. Characteristic fragmentation patterns would likely involve the loss of the cyclopentyl group or cleavage of the C-N bond.
Safety and Handling
Specific toxicological data for this compound is not available. However, based on the known hazards of other N-alkylthioureas, such as N-allylthiourea and N,N'-diethylthiourea, caution should be exercised when handling this compound.[5][6][7]
Potential Hazards:
-
Skin and Eye Irritation: May cause skin and eye irritation.[5] Some thiourea derivatives are known to be skin sensitizers.[5]
-
Respiratory Irritation: Inhalation of dust may cause respiratory irritation.[5]
-
Teratogenicity: Some N-alkylthioureas have shown teratogenic effects in animal studies.[8]
Recommended Precautions:
-
Handle in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
In case of accidental exposure, follow standard first-aid procedures and seek medical attention.
Conclusion
This compound is a compound with significant potential in various scientific fields. This technical guide has provided a detailed overview of its physicochemical properties, drawing upon predictive methods and data from analogous structures to build a comprehensive profile. The outlined synthetic protocol offers a practical and efficient route to its preparation, while the predicted spectral data will aid in its structural characterization. As with any chemical compound, proper safety precautions are essential during its handling and use. It is our hope that this guide will serve as a valuable resource for researchers and scientists, facilitating further exploration and application of this compound.
References
- Teramoto, S., Kaneda, M., Aoyama, H., & Shirasu, Y. (1981). Correlation Between the Molecular Structure of N-alkylureas and N-alkylthioureas and Their Teratogenic Properties.
- N,N′-DIETHYLTHIOUREA.
- N-Allylthiourea Safety D
- Thiourea. Sciencemadness Wiki. [Link]
- New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities.
- N-Naphthoyl Thiourea Derivatives: An Efficient Ultrasonic-Assisted Synthesis, Reaction, and In Vitro Anticancer Evaluations.
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- 4. N-Naphthoyl Thiourea Derivatives: An Efficient Ultrasonic-Assisted Synthesis, Reaction, and In Vitro Anticancer Evaluations - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Correlation between the molecular structure of N-alkylureas and N-alkylthioureas and their teratogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Cyclopentylthiourea (CAS 102936-57-2): A Technical Guide for Drug Discovery Professionals
Introduction
Cyclopentylthiourea, identified by CAS number 102936-57-2, is a small molecule belonging to the N-monosubstituted thiourea class of compounds. The thiourea scaffold is a recognized "privileged structure" in medicinal chemistry, known for its ability to engage in hydrogen bonding and other non-covalent interactions with various biological targets.[1][2] The incorporation of a cyclopentyl group introduces specific steric and lipophilic characteristics that can significantly influence the compound's pharmacokinetic and pharmacodynamic properties.[3][4]
This technical guide provides a comprehensive overview of this compound, consolidating available data with well-established principles of medicinal chemistry for thiourea derivatives. It is intended for researchers, scientists, and drug development professionals interested in the potential applications of this and structurally related compounds. While specific peer-reviewed data on this compound is limited, this document extrapolates from the broader class of thiourea derivatives to present its potential biological activities and suggested experimental workflows.
Chemical and Physical Properties
A foundational understanding of the physicochemical properties of this compound is essential for its application in drug discovery, from formulation to computational modeling.
| Property | Value | Source |
| CAS Number | 102936-57-2 | Internal Database |
| Molecular Formula | C₆H₁₂N₂S | Internal Database |
| Molecular Weight | 144.24 g/mol | Internal Database |
| Canonical SMILES | C1CCC(C1)NC(=S)N | Internal Database |
| Appearance | White to off-white crystalline powder (Predicted) | N/A |
| Solubility | Soluble in organic solvents such as DMSO, ethanol, and methanol; sparingly soluble in water (Predicted) | N/A |
| LogP (calculated) | 1.5 - 2.0 (Predicted) | N/A |
Synthesis and Characterization
Proposed Synthetic Protocol:
-
Reaction Setup: In a well-ventilated fume hood, a three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.
-
Reagents: The flask is charged with a solution of concentrated ammonium hydroxide.
-
Addition: Cyclopentyl isothiocyanate is added dropwise to the stirred ammonia solution at room temperature.
-
Reaction: The reaction mixture is stirred at room temperature for a specified period, typically ranging from a few hours to overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled in an ice bath to precipitate the product.
-
Purification: The crude product is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.[5]
Diagram of Proposed Synthesis:
Caption: Proposed synthesis of this compound.
Characterization:
The synthesized this compound should be thoroughly characterized to confirm its identity and purity using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation. The ¹H NMR spectrum is expected to show signals corresponding to the cyclopentyl protons and the protons of the thiourea moiety. The ¹³C NMR spectrum will show characteristic peaks for the carbons of the cyclopentyl ring and the thiocarbonyl carbon.[6][7]
-
Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the N-H stretching and bending vibrations, as well as the C=S stretching vibration of the thiourea group.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the compound.
-
Purity Analysis: High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of the final compound.
Potential Biological Activities and Mechanisms of Action
Based on the known biological activities of thiourea derivatives and the structural features of this compound, several potential therapeutic applications can be postulated.
Antiviral Activity: Hepatitis C Virus (HCV) NS3 Protease Inhibition
Some commercial suppliers have listed this compound as an inhibitor of the Hepatitis C Virus (HCV) NS3 protease. The NS3 protease is a serine protease essential for the replication of HCV, making it a key target for antiviral drug development.[8][9][10] While direct, peer-reviewed evidence for this specific activity of this compound is lacking, the thiourea moiety is known to participate in interactions with enzyme active sites.
Proposed Mechanism of Action: The thiourea group can act as a hydrogen bond donor and acceptor, potentially interacting with key amino acid residues in the active site of the NS3 protease. The cyclopentyl group would likely occupy a hydrophobic pocket within the enzyme, contributing to the binding affinity and selectivity.
Diagram of a Generic HCV NS3 Protease Inhibition Assay Workflow:
Caption: A typical workflow for an HCV NS3 protease inhibition assay.
Anti-inflammatory Activity: COX and Nitric Oxide Synthase Inhibition
Thiourea derivatives have been extensively studied for their anti-inflammatory properties, often attributed to their ability to inhibit cyclooxygenase (COX) enzymes (COX-1 and COX-2) and nitric oxide synthase (NOS).[11][12][13]
-
Cyclooxygenase (COX) Inhibition: COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation. Inhibition of COX-2 is a major goal for anti-inflammatory drug development.
-
Nitric Oxide Synthase (NOS) Inhibition: Inducible nitric oxide synthase (iNOS) produces large amounts of nitric oxide (NO) during inflammation, contributing to tissue damage. Thiourea and its derivatives have been shown to be potent inhibitors of NOS.[14]
Proposed Mechanism of Action: The thiourea moiety can chelate the heme iron in the active site of COX enzymes or interact with key residues in the substrate-binding channel of NOS. The cyclopentyl group would likely contribute to binding by interacting with hydrophobic regions of the enzyme active sites.
Diagram of COX/NOS Inhibition Pathways in Inflammation:
Caption: Potential anti-inflammatory mechanisms of this compound.
Experimental Protocols
For researchers interested in evaluating the biological activity of this compound, the following general protocols for in vitro assays are provided. These are based on commercially available kits and established methodologies.
HCV NS3/4A Protease Inhibitory Assay (Fluorometric)
This assay measures the inhibition of the NS3/4A protease by monitoring the cleavage of a fluorogenic substrate.
-
Reagent Preparation: Prepare assay buffer, recombinant HCV NS3/4A protease, and a fluorogenic substrate according to the manufacturer's instructions.
-
Compound Preparation: Prepare a dilution series of this compound in a suitable solvent (e.g., DMSO).
-
Assay Plate Setup: Add the diluted compound or vehicle control to the wells of a microplate.
-
Enzyme Addition: Add the diluted NS3/4A protease to each well and incubate for a short period to allow for inhibitor binding.
-
Reaction Initiation: Initiate the reaction by adding the fluorogenic substrate to each well.
-
Signal Detection: Monitor the increase in fluorescence over time using a fluorescence plate reader.
-
Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor and determine the IC₅₀ value.[10]
COX-1/COX-2 Inhibitor Screening Assay (Colorimetric or Fluorometric)
This assay determines the inhibitory effect of the compound on the peroxidase activity of COX-1 and COX-2.
-
Reagent Preparation: Prepare assay buffer, ovine COX-1 or human recombinant COX-2, heme, and a colorimetric or fluorometric substrate as per the kit protocol.[15][16][17][18]
-
Compound Preparation: Prepare serial dilutions of this compound.
-
Assay Procedure: In a 96-well plate, add the assay buffer, heme, enzyme (COX-1 or COX-2), and the test compound or vehicle.
-
Reaction Initiation: Add arachidonic acid to initiate the cyclooxygenase reaction.
-
Signal Detection: After a specified incubation time, add the colorimetric or fluorometric substrate and measure the absorbance or fluorescence.
-
Data Analysis: Calculate the percentage of inhibition for each concentration and determine the IC₅₀ values for both COX-1 and COX-2 to assess potency and selectivity.
Nitric Oxide Synthase (NOS) Inhibition Assay (Griess Reagent-based)
This colorimetric assay measures the production of nitrite, a stable oxidation product of NO.
-
Reagent Preparation: Prepare assay buffer, recombinant iNOS, and all necessary cofactors (e.g., NADPH, FAD, FMN, BH4, calmodulin). Prepare the Griess reagents.[14][19]
-
Compound Preparation: Prepare a dilution series of this compound.
-
Reaction Mixture: In a microplate, combine the assay buffer, enzyme, cofactors, and the test compound or vehicle.
-
Reaction Initiation: Add L-arginine to start the reaction and incubate.
-
Nitrite Detection: After incubation, add the Griess reagents to each well to develop a colored product.
-
Signal Measurement: Measure the absorbance at the appropriate wavelength (typically around 540 nm).
-
Data Analysis: Create a standard curve using a nitrite standard and calculate the amount of nitrite produced in each well. Determine the IC₅₀ value of the inhibitor.[20]
Computational Modeling and Docking
Molecular docking studies can provide valuable insights into the potential binding modes of this compound with its putative targets.[11][12][21][22][23] These in silico methods can help in understanding structure-activity relationships and guide the design of more potent analogs.
Diagram of a General Molecular Docking Workflow:
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A Comprehensive Technical Guide to the Synthesis and Characterization of N-Cyclopentylthiourea
Abstract: This technical guide provides a detailed exploration of N-Cyclopentylthiourea, a molecule of significant interest in medicinal chemistry, notably for its role as an inhibitor of the Hepatitis C Virus (HCV) NS3 protease. Designed for researchers, chemists, and drug development professionals, this document outlines a robust and reproducible synthetic pathway, delves into the causal reasoning behind the chosen methodology, and establishes a comprehensive, self-validating protocol for its structural characterization using modern spectroscopic techniques. We present detailed experimental procedures, expected analytical data, and the underlying scientific principles to ensure both technical accuracy and practical utility.
Introduction: Strategic Importance of the Thiourea Scaffold
The thiourea functional group is a cornerstone in the design of biologically active molecules. By replacing the oxygen atom of urea with sulfur, the resulting thiourea exhibits higher acidity and serves as a more potent hydrogen bond donor.[1] This unique electronic character is pivotal for its function in molecular recognition, enabling strong and specific interactions with biological targets such as enzymes and receptors. Consequently, thiourea derivatives are prevalent in a wide array of therapeutic areas, demonstrating antibacterial, anticancer, and antiviral properties, and are also invaluable as organocatalysts in asymmetric synthesis.[1][2][3]
A Profile of N-Cyclopentylthiourea
N-Cyclopentylthiourea (CAS No: 102936-57-2) is a monosubstituted thiourea featuring a cyclopentyl moiety.[4] This lipophilic group can enhance cell membrane permeability and engage in hydrophobic interactions within protein binding pockets. Its primary documented application is as an inhibitor of the NS3 protease, an enzyme critical for the replication of the Hepatitis C Virus, highlighting its potential in the development of novel antiviral agents. This guide provides the foundational chemical knowledge required to synthesize and verify this important compound.
| Identifier | Value |
| IUPAC Name | 1-cyclopentylthiourea |
| CAS Number | 102936-57-2[4] |
| Molecular Formula | C₆H₁₂N₂S[4] |
| Molecular Weight | 144.24 g/mol [4] |
Synthetic Strategy and Mechanistic Rationale
The synthesis of thioureas can be approached through several pathways.[5] The most common and reliable method involves the reaction of a primary amine with an isothiocyanate. While direct coupling is possible if cyclopentyl isothiocyanate is available, a more fundamental and instructive approach involves its in situ or sequential preparation from readily available precursors.
Selected Synthetic Pathway: A Two-Step Approach
We have selected a robust two-step synthesis starting from cyclopentylamine. This pathway was chosen for its high efficiency, mechanistic clarity, and reliance on common laboratory reagents.
-
Step 1: Synthesis of Cyclopentyl Isothiocyanate. Cyclopentylamine, a primary amine, acts as a nucleophile, attacking the electrophilic carbon of carbon disulfide (CS₂).[6] This reaction, typically conducted in the presence of a base, forms a dithiocarbamate salt intermediate.[7][8] Subsequent desulfurization of this intermediate yields the target cyclopentyl isothiocyanate. This is a classic and versatile method for preparing isothiocyanates from primary amines.[9][10]
-
Step 2: Synthesis of N-Cyclopentylthiourea. The purified cyclopentyl isothiocyanate, now a potent electrophile, is reacted with a nucleophilic source of ammonia (e.g., aqueous ammonium hydroxide). The nucleophilic attack of ammonia on the central carbon of the isothiocyanate group, followed by proton transfer, yields the final N-Cyclopentylthiourea product.
This structured approach allows for the isolation and purification of the isothiocyanate intermediate if desired, ensuring a high-purity final product and providing clear checkpoints for reaction monitoring.
Figure 1: Overall two-step synthetic workflow for N-Cyclopentylthiourea.
Experimental Protocols
Materials and Reagents
-
Cyclopentylamine (C₅H₁₁N, CAS: 1003-03-8)[11]
-
Carbon Disulfide (CS₂, CAS: 75-15-0)
-
Potassium Carbonate (K₂CO₃) or Triethylamine (Et₃N)
-
Trichlorotriazine (TCT) or Iron(III) Chloride (FeCl₃)[7][12]
-
Dichloromethane (CH₂Cl₂)
-
Ammonium Hydroxide (NH₄OH, aqueous solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
Safety Precautions
-
Cyclopentylamine: Corrosive and flammable. Handle in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.[11]
-
Carbon Disulfide: Highly flammable with a low flash point and toxic upon inhalation. All operations must be performed in a fume hood, away from ignition sources.[13]
-
Solvents: Dichloromethane is a volatile solvent. Avoid inhalation and skin contact.
Protocol 1: Synthesis of Cyclopentyl Isothiocyanate
This protocol is adapted from established methods for isothiocyanate synthesis from primary amines.[7]
-
Dithiocarbamate Salt Formation: To a stirred solution of cyclopentylamine (20 mmol) and potassium carbonate (40 mmol) in 20 mL of water, add carbon disulfide (24 mmol) dropwise over 30 minutes at room temperature.
-
Reaction Monitoring: Allow the mixture to stir for 2-4 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to confirm the complete consumption of the starting amine.
-
Desulfurization: Cool the reaction mixture to 0 °C in an ice bath. In a separate flask, dissolve trichlorotriazine (TCT, 10 mmol) in 15 mL of dichloromethane (CH₂Cl₂). Add the TCT solution dropwise to the vigorously stirred reaction mixture.
-
Causality: TCT is an efficient desulfurylation agent that activates the dithiocarbamate salt, facilitating the elimination of a sulfur atom to form the stable isothiocyanate C=N=S triple bond system.[7]
-
-
Work-up and Isolation: After stirring for an additional 30 minutes at 0 °C, allow the mixture to warm to room temperature. Separate the organic layer. Extract the aqueous layer twice with 15 mL portions of CH₂Cl₂.
-
Purification: Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude oil is cyclopentyl isothiocyanate, which can be used directly in the next step or purified further by vacuum distillation.
Protocol 2: Synthesis of N-Cyclopentylthiourea
-
Reaction Setup: Dissolve the crude cyclopentyl isothiocyanate (assuming 20 mmol theoretical) in 30 mL of ethanol in a round-bottom flask.
-
Nucleophilic Addition: To this solution, add 30 mL of a concentrated aqueous solution of ammonium hydroxide (~28%).
-
Reaction Execution: Stir the mixture at room temperature for 4-6 hours. A white precipitate of N-Cyclopentylthiourea should begin to form.
-
Causality: The nitrogen atom of ammonia is a potent nucleophile that attacks the electrophilic carbon of the isothiocyanate. The resulting intermediate rapidly rearranges to form the thermodynamically stable thiourea product.
-
-
Isolation: Collect the solid product by vacuum filtration and wash the filter cake with cold water to remove any unreacted ammonia and salts.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield pure N-Cyclopentylthiourea as a white crystalline solid. Dry the final product in a vacuum oven.
Physicochemical and Spectroscopic Characterization
A multi-technique approach is essential for unambiguous structural confirmation. The data from each analysis should be consistent and collectively validate the identity and purity of the synthesized compound.[14]
Predicted Physical and Chemical Properties
| Property | Predicted Value / Description |
| Appearance | White to off-white crystalline solid |
| Molecular Formula | C₆H₁₂N₂S |
| Molecular Weight | 144.24 g/mol |
| Melting Point | Literature values vary; typically in the range of 150-160 °C |
| Solubility | Sparingly soluble in water; soluble in polar organic solvents like ethanol, DMSO |
Spectroscopic Analysis Workflow
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Cyclopentylthiourea: An In-depth Technical Guide to its Mechanism of Action in Biological Systems
Introduction: The Emergence of Cyclopentylthiourea in Drug Discovery
Thiourea and its derivatives have long been a focal point in medicinal chemistry, demonstrating a remarkable breadth of biological activities including anticancer, antioxidant, antimicrobial, and anti-inflammatory properties.[1] The versatility of the thiourea scaffold, SC(NH₂)₂, allows for diverse chemical modifications, leading to compounds with tailored therapeutic profiles. Within this promising class of molecules, this compound (CPT), which incorporates a cyclopentyl moiety, represents a compelling area of investigation for researchers and drug development professionals. The inclusion of the cyclopentyl group can significantly influence the molecule's lipophilicity, conformational flexibility, and binding interactions with biological targets, potentially enhancing potency and selectivity.[2]
This technical guide provides a comprehensive exploration of the putative mechanisms of action of this compound in biological systems. Drawing upon the established pharmacology of thiourea derivatives and the known contributions of cyclic moieties in drug design, we will delve into the core principles of CPT's potential biological effects, from enzyme inhibition to the modulation of critical signaling pathways. This document is intended to serve as a foundational resource for scientists engaged in the preclinical evaluation and development of CPT and related analogues.
Part 1: Unraveling the Core Mechanisms of Action
While the precise molecular targets of this compound are still under active investigation, based on the extensive research on analogous compounds, we can postulate several key mechanisms through which it may exert its biological effects. These include direct enzyme inhibition and the modulation of intracellular signaling cascades.
Enzyme Inhibition: A Primary Mode of Action
A predominant mechanism of action for many thiourea derivatives is the inhibition of specific enzymes.[1] The sulfur and nitrogen atoms of the thiourea group are excellent metal ion chelators and can also participate in hydrogen bonding, enabling these compounds to interact with the active sites of various enzymes.
Enzyme inhibition by small molecules can occur through several reversible mechanisms, primarily competitive and non-competitive inhibition.[3]
-
Competitive Inhibition: In this mode, the inhibitor, having a similar structure to the natural substrate, competes for binding to the enzyme's active site.[4][5] By occupying the active site, the competitive inhibitor prevents the substrate from binding, thereby reducing the rate of the enzymatic reaction. This type of inhibition can be overcome by increasing the substrate concentration.[4][5]
-
Non-Competitive Inhibition: A non-competitive inhibitor binds to a site on the enzyme other than the active site (an allosteric site).[3] This binding event induces a conformational change in the enzyme that alters the shape of the active site, making it less efficient at converting the substrate to the product, even when the substrate is bound.[6] Unlike competitive inhibition, the effects of a non-competitive inhibitor cannot be surmounted by increasing the substrate concentration.[3]
The specific type of inhibition exerted by this compound on a particular enzyme would depend on its binding mode.
Hypothetical Enzyme Inhibition by this compound
Caption: Modes of Reversible Enzyme Inhibition by this compound.
Based on the known activity of thiourea derivatives, several enzyme families are plausible targets for this compound:
-
Ureases: Thiourea compounds are well-known inhibitors of urease, an enzyme crucial for the survival of certain pathogenic bacteria.[1]
-
Tyrosinases: These enzymes are involved in melanin biosynthesis, and their inhibition is of interest in cosmetics and for treating hyperpigmentation disorders. Some thiourea derivatives have shown potent tyrosinase inhibitory activity.
-
Cholinesterases: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the nervous system. Inhibition of these enzymes is a therapeutic strategy for Alzheimer's disease.[1]
-
Kinases: Protein kinases are critical regulators of cellular signaling and are major targets in cancer therapy. The ability of CPT to modulate cell signaling pathways suggests potential kinase inhibitory activity.
Modulation of Intracellular Signaling Pathways
Beyond direct enzyme inhibition, this compound may exert its biological effects by modulating key intracellular signaling pathways that control cell proliferation, survival, and inflammatory responses.
The cyclic AMP (cAMP) signaling pathway is a ubiquitous second messenger system that regulates a vast array of cellular processes.[7] Dysregulation of this pathway is implicated in numerous diseases.[8] It is plausible that CPT could influence the levels of cAMP by inhibiting or activating enzymes involved in its synthesis (adenylyl cyclase) or degradation (phosphodiesterases).
Hypothetical Modulation of the cAMP Signaling Pathway by this compound
Caption: Potential Intervention Points of CPT in the cAMP Pathway.
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation and cell survival. Constitutive activation of this pathway is a hallmark of many cancers and inflammatory diseases. Some thiourea derivatives have been shown to inhibit NF-κB signaling, suggesting a potential anti-inflammatory and anticancer mechanism for this compound.
Antioxidant Activity
Many thiourea derivatives exhibit antioxidant properties, which may contribute to their overall biological activity.[1] They can act as free radical scavengers, donating a hydrogen atom to neutralize reactive oxygen species (ROS), or by chelating metal ions that catalyze the formation of ROS.[9][10] The antioxidant mechanism of this compound likely involves similar processes, protecting cells from oxidative damage.[11]
Part 2: Experimental Protocols for Mechanistic Elucidation
To validate the hypothesized mechanisms of action of this compound, a series of well-defined experimental protocols are essential.
Enzyme Inhibition Assays
Objective: To determine if this compound inhibits a specific enzyme and to characterize the nature of this inhibition.
Protocol: General Enzyme Inhibition Assay
-
Enzyme and Substrate Preparation: Prepare stock solutions of the target enzyme and its specific substrate in an appropriate buffer.
-
Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a series of dilutions.
-
Assay Setup: In a 96-well plate, add the enzyme solution to wells containing either buffer (control), a known inhibitor (positive control), or different concentrations of this compound.
-
Pre-incubation: Incubate the enzyme with the inhibitor for a defined period to allow for binding.
-
Reaction Initiation: Add the substrate to all wells to initiate the enzymatic reaction.
-
Data Acquisition: Measure the rate of product formation over time using a suitable detection method (e.g., spectrophotometry, fluorometry).
-
Data Analysis: Plot the reaction rate as a function of substrate concentration for each inhibitor concentration. Use Lineweaver-Burk or Michaelis-Menten plots to determine the type of inhibition and calculate the inhibition constant (Ki).[2]
Experimental Workflow for Enzyme Inhibition Analysis
Caption: Workflow for Characterizing Enzyme Inhibition by CPT.
Cellular Assays for Signaling Pathway Modulation
Objective: To assess the effect of this compound on specific intracellular signaling pathways.
Protocol: Western Blot Analysis for NF-κB Activation
-
Cell Culture and Treatment: Culture appropriate cells (e.g., macrophages for inflammation studies, cancer cell lines) and treat them with a stimulating agent (e.g., TNF-α) in the presence or absence of varying concentrations of this compound.
-
Protein Extraction: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blotting: Separate the proteins by size using SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for key proteins in the NF-κB pathway (e.g., phosphorylated IκBα, p65) and a loading control (e.g., β-actin).
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities to determine the effect of this compound on the phosphorylation and thus activation of NF-κB pathway components.
Antioxidant Capacity Assays
Objective: To measure the in vitro antioxidant activity of this compound.
Protocol: DPPH Radical Scavenging Assay
-
Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol and a series of dilutions of this compound.
-
Assay: In a 96-well plate, mix the DPPH solution with different concentrations of this compound or a standard antioxidant (e.g., ascorbic acid).
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the solutions at 517 nm. The reduction in absorbance indicates the scavenging of the DPPH radical.
-
Calculation: Calculate the percentage of radical scavenging activity for each concentration of this compound and determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
Part 3: Quantitative Data and Structure-Activity Relationships
While specific quantitative data for this compound is not yet widely available in the public domain, studies on analogous thiourea derivatives have reported IC50 values in the micromolar to nanomolar range for various biological activities. For instance, certain thiourea-based anticancer agents have shown IC50 values as low as 7-20 µM against breast and lung cancer cell lines.[12] The cyclopentyl group in CPT is expected to enhance its lipophilicity, which may improve cell permeability and target engagement, potentially leading to lower IC50 values compared to more polar analogues.
Table 1: Representative Biological Activities of Thiourea Derivatives
| Compound Class | Biological Activity | Target/Assay | Reported IC50/Activity | Reference |
| Phenylthiourea derivatives | Anticancer | MTT assay (various cancer cell lines) | 7-20 µM | [12] |
| Benzothiazole-thiourea hybrids | Tyrosinase Inhibition | Mushroom tyrosinase | 1.34 µM | |
| Thiazole-thiourea hybrids | Cholinesterase Inhibition | AChE and BChE | 0.3-22 µM | [13] |
| Bis-thiourea derivatives | Antioxidant | ABTS and DPPH assays | IC50 of 45-52 µg/mL | [13] |
Conclusion and Future Directions
This compound stands as a promising scaffold for the development of novel therapeutic agents. Based on the extensive body of research on thiourea derivatives, its mechanism of action in biological systems is likely multifaceted, involving enzyme inhibition, modulation of critical signaling pathways such as cAMP and NF-κB, and antioxidant effects. The cyclopentyl moiety is anticipated to confer favorable pharmacokinetic and pharmacodynamic properties.
Future research should focus on the definitive identification of the specific molecular targets of this compound through techniques such as affinity chromatography, proteomics, and computational docking studies. Elucidating the precise binding interactions and the downstream consequences of target engagement will be crucial for optimizing its therapeutic potential and advancing its development as a clinical candidate. The experimental protocols outlined in this guide provide a robust framework for undertaking these critical next steps.
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The Rising Therapeutic Potential of Cyclopentylthiourea: A Technical Guide to its Biological Activities
For Immediate Release to the Scientific Community
[SHANGHAI, CN – January 8, 2026] – In the dynamic landscape of drug discovery, the exploration of novel scaffolds with diverse biological activities is paramount. Among these, thiourea derivatives have consistently emerged as a privileged class of compounds, demonstrating a wide spectrum of therapeutic potential.[1] This technical guide focuses on a specific, promising subset: Cyclopentylthiourea and its derivatives. We will delve into its synthesis, established biological activities with a primary focus on urease inhibition, and explore its potential in other therapeutic areas such as antimicrobial and anticancer applications. This document is intended for researchers, scientists, and drug development professionals seeking to understand and harness the therapeutic promise of this versatile molecule.
Introduction: The Thiourea Scaffold and the Significance of the Cyclopentyl Moiety
Thiourea and its derivatives are characterized by the presence of a thiocarbonyl group flanked by two amino groups. This structural motif allows for a multitude of chemical modifications, leading to a vast library of compounds with diverse pharmacological properties.[2][3] These derivatives have been reported to exhibit a remarkable range of biological activities, including antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and antioxidant effects.[4][5] The mechanism of action is often attributed to their ability to form hydrogen bonds and coordinate with metal ions in the active sites of enzymes.[4]
The incorporation of a cyclopentyl group into the thiourea scaffold introduces specific physicochemical properties that can significantly influence its biological activity. The cyclopentyl ring can enhance lipophilicity, which may improve membrane permeability and cellular uptake. Furthermore, its conformational flexibility can allow for optimal binding to target proteins. This guide will specifically explore the biological activities and therapeutic potential of N-acylthiourea derivatives bearing a cyclopentyl moiety.
Urease Inhibition: A Primary Therapeutic Target of this compound Derivatives
A significant and well-documented biological activity of cyclopentyl-linked N-acylthioureas is their potent inhibition of the urease enzyme.[6] Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide. In humans, urease produced by bacteria, most notably Helicobacter pylori, is a key virulence factor in the pathogenesis of gastritis, peptic ulcers, and even gastric cancer.[7] By neutralizing the acidic environment of the stomach, urease allows H. pylori to colonize the gastric mucosa. Therefore, the inhibition of urease is a validated therapeutic strategy for the eradication of H. pylori infections.[2][8]
A recent study detailed the synthesis and evaluation of a series of cyclopentyl-bearing N-acylthioureas as urease inhibitors.[6] The findings from this study form the cornerstone of our current understanding of this compound's therapeutic potential in this area.
Synthesis of Cyclopentyl-linked N-Acylthioureas
The synthesis of cyclopentyl-linked N-acylthioureas is a straightforward and efficient process, typically involving a two-step, one-pot reaction. This methodology allows for the generation of a diverse library of derivatives for structure-activity relationship (SAR) studies.
Experimental Protocol: General Synthesis of Cyclopentyl-linked N-Acylthioureas [9][10]
-
Formation of the Acyl Isothiocyanate Intermediate:
-
To a solution of an appropriate acyl chloride (1.0 eq.) in a dry aprotic solvent (e.g., acetone, acetonitrile), add potassium thiocyanate (KSCN) or ammonium thiocyanate (NH₄SCN) (1.1 eq.).
-
The reaction mixture is typically stirred at room temperature or gently heated to facilitate the formation of the acyl isothiocyanate. The progress of this step can be monitored by techniques such as thin-layer chromatography (TTC).
-
-
Reaction with Cyclopentylamine:
-
Once the formation of the acyl isothiocyanate is complete, a solution of cyclopentylamine (1.0 eq.) in the same dry solvent is added dropwise to the reaction mixture.
-
The reaction is typically exothermic and is continued with stirring at room temperature for a specified period (e.g., 2-4 hours) until completion.
-
-
Isolation and Purification:
-
The reaction mixture is then poured into ice-cold water to precipitate the crude product.
-
The solid product is collected by vacuum filtration, washed with distilled water, and dried.
-
Purification is typically achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure N-acyl this compound derivative.
-
Causality in Experimental Choices: The use of a dry aprotic solvent is crucial to prevent the hydrolysis of the acyl chloride and the acyl isothiocyanate intermediate. The dropwise addition of cyclopentylamine helps to control the exothermic nature of the reaction. Pouring the reaction mixture into ice-cold water facilitates the precipitation of the product due to its lower solubility in aqueous media.
In Vitro Urease Inhibition Assay
The inhibitory activity of the synthesized this compound derivatives against urease is determined using a well-established in vitro spectrophotometric assay.
Experimental Protocol: In Vitro Urease Inhibition Assay [11][12]
-
Principle: The assay measures the amount of ammonia produced from the enzymatic hydrolysis of urea. The ammonia is quantified using the indophenol method, where it reacts with phenol and hypochlorite in an alkaline medium to form a blue-colored indophenol complex, which is measured spectrophotometrically at a specific wavelength (typically around 625-630 nm).
-
Materials:
-
Jack bean urease enzyme solution
-
Urea solution (substrate)
-
Phosphate buffer (pH 7.0)
-
Phenol-nitroprusside reagent
-
Alkaline hypochlorite solution
-
Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
Thiourea (as a standard inhibitor)
-
-
Procedure:
-
In a 96-well microplate, add a defined volume of the urease enzyme solution to each well.
-
Add various concentrations of the test compounds to the respective wells. A control well containing the enzyme and solvent (without the inhibitor) is also prepared.
-
Pre-incubate the plate at a specific temperature (e.g., 37°C) for a defined period (e.g., 15-30 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding the urea solution to all wells.
-
Incubate the plate for a further period (e.g., 15-30 minutes) at the same temperature.
-
Stop the reaction by adding the phenol-nitroprusside reagent, followed by the alkaline hypochlorite solution.
-
Allow the color to develop for a specified time (e.g., 30 minutes) at room temperature.
-
Measure the absorbance of the colored solution using a microplate reader.
-
-
Data Analysis:
-
The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (Absorbance of test sample / Absorbance of control)] * 100
-
The IC₅₀ value (the concentration of the inhibitor required to inhibit 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Structure-Activity Relationship (SAR) and Quantitative Data
The study on cyclopentyl-bearing N-acylthioureas revealed significant insights into their structure-activity relationships.[6] The inhibitory potency was found to be highly dependent on the nature and position of substituents on the acyl group.
| Compound ID | Substituent on Acyl Group | Urease Inhibition IC₅₀ (µM) |
| 4a | 4-Chlorophenyl | 2.21 ± 0.62 |
| 4b | 4-Bromophenyl | 3.92 ± 0.59 |
| Thiourea (Standard) | - | 23.00 ± 0.03 |
| Table 1: Urease inhibitory activity of selected cyclopentyl-linked N-acylthioureas. Data sourced from Mumtaz et al. (2025).[6] |
As shown in Table 1, compounds with electron-withdrawing groups, such as chloro and bromo, at the para-position of the phenyl ring of the acyl moiety exhibited the most potent inhibitory activity, with IC₅₀ values significantly lower than the standard inhibitor, thiourea.[6] This suggests that the electronic properties of the substituent play a crucial role in the interaction with the urease active site.
Mechanism of Action: Insights from Molecular Docking
Molecular docking studies have provided a plausible mechanism for the urease inhibitory activity of this compound derivatives. These in silico analyses help to visualize the binding interactions between the inhibitor and the active site of the enzyme.
The active site of urease contains a bi-nickel center, which is essential for its catalytic activity. Molecular docking simulations have shown that the thiocarbonyl group of the this compound derivatives coordinates with the two nickel ions in the active site.[6] Additionally, the amino groups of the thiourea moiety form hydrogen bonds with key amino acid residues, such as histidine and aspartate, further stabilizing the enzyme-inhibitor complex.
Caption: Proposed binding mode of a this compound derivative in the urease active site.
Exploring Broader Therapeutic Horizons: Antimicrobial and Anticancer Potential
While the urease inhibitory activity of cyclopentylthioureas is well-established, the broader therapeutic potential of this scaffold warrants further investigation. The general class of thiourea derivatives has shown promise in various other therapeutic areas.
Antimicrobial Activity
Thiourea derivatives have been reported to possess significant antimicrobial activity against a range of pathogenic bacteria and fungi.[1][13] The mechanism of their antimicrobial action is thought to involve the disruption of cell membrane integrity, inhibition of essential enzymes, or interference with microbial metabolic pathways.
While specific studies on the antimicrobial properties of this compound are limited, the structural features of this molecule suggest that it could be a promising candidate for antimicrobial drug discovery. The lipophilic cyclopentyl group may enhance its ability to penetrate microbial cell walls. Further screening of this compound derivatives against a panel of clinically relevant microbial strains is a logical next step.
Anticancer Activity
The development of novel anticancer agents is a critical area of research. Thiourea derivatives have demonstrated cytotoxic activity against various cancer cell lines.[3][5][14] Their anticancer mechanisms are diverse and can include the inhibition of protein tyrosine kinases, induction of apoptosis, and cell cycle arrest.[11]
The antiproliferative potential of cyclopentyl-containing compounds has also been noted in other molecular scaffolds.[15] The combination of the thiourea pharmacophore with a cyclopentyl moiety in this compound presents an intriguing avenue for the design of new anticancer drugs. Future research should focus on evaluating the cytotoxic effects of a library of this compound derivatives against a panel of human cancer cell lines to identify lead compounds for further development.
Pharmacokinetic Profile: ADME Properties
The success of a drug candidate is not solely dependent on its biological activity but also on its pharmacokinetic properties, which are often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion).[13] In silico prediction of ADME properties is a valuable tool in the early stages of drug discovery to identify compounds with favorable drug-like characteristics.
Computational studies on cyclopentyl-linked N-acylthioureas have predicted good oral bioavailability and favorable ADME profiles.[6] These predictions are based on parameters such as lipophilicity (LogP), aqueous solubility (LogS), and compliance with Lipinski's rule of five.
Caption: A generalized workflow for the in silico prediction of ADME/Tox properties.
Future Directions and Conclusion
This compound and its derivatives represent a promising class of compounds with significant therapeutic potential, particularly as urease inhibitors for the treatment of H. pylori infections. The straightforward synthesis, potent biological activity, and favorable predicted pharmacokinetic profile make this scaffold an attractive starting point for further drug development efforts.
Future research should focus on:
-
Expanding the SAR studies to explore a wider range of substituents on both the cyclopentyl and acyl moieties to optimize urease inhibitory activity.
-
Conducting in vivo efficacy studies to validate the urease inhibitory activity and anti-H. pylori effects in animal models.
-
Performing comprehensive antimicrobial and anticancer screening of a diverse library of this compound derivatives to uncover their full therapeutic potential.
-
Investigating the detailed mechanism of action for any identified antimicrobial or anticancer activities.
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In silico prediction of Cyclopentylthiourea ADMET properties.
An In-Depth Technical Guide to the In Silico Prediction of Cyclopentylthiourea ADMET Properties
Abstract
The journey of a novel chemical entity from discovery to a marketed drug is fraught with challenges, with a significant percentage of failures attributed to suboptimal pharmacokinetic and safety profiles. Early and accurate assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is therefore paramount. This guide provides a comprehensive, technically-grounded framework for the in silico prediction of the ADMET profile of this compound, a molecule of interest in medicinal chemistry. We will dissect the computational methodologies, from foundational drug-likeness assessments to specific toxicity endpoint predictions, offering both the theoretical underpinnings and practical, step-by-step workflows. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational tools to make informed, data-driven decisions in the early stages of drug discovery.
Introduction: The Imperative of Early ADMET Assessment
In the landscape of modern drug discovery, the "fail early, fail cheap" paradigm is a guiding principle.[1] The financial and temporal costs of late-stage drug candidate attrition are immense, often due to unforeseen issues with how a drug is processed by and affects the human body.[2] These pharmacokinetic (what the body does to the drug) and toxicodynamic (what the drug does to the body) properties are encapsulated by the ADMET acronym.
This compound (C6H12N2S, MW: 144.24 g/mol ) is a small molecule featuring a thiourea core, a scaffold present in various biologically active compounds.[3][4][5][6][7][8] Before committing significant resources to its synthesis, optimization, and in vitro/in vivo testing, a robust in silico evaluation can provide a critical first pass assessment of its potential.[1] Computational or in silico models use the chemical structure of a molecule to predict its ADMET properties, offering a rapid, cost-effective method to prioritize or deprioritize candidates.[1][9][10][11] This guide will walk through a comprehensive in silico ADMET evaluation of this compound, demonstrating the power and process of predictive modeling.
Foundational Analysis: Physicochemical Properties and Drug-Likeness
Before delving into complex biological interactions, we must first analyze the fundamental physicochemical properties of this compound. These properties are the primary determinants of a molecule's behavior and are the basis for many "drug-likeness" rules.
Lipinski's Rule of Five: A First Pass Filter for Oral Bioavailability
Formulated by Christopher A. Lipinski in 1997, the "Rule of Five" (Ro5) is a set of guidelines used to evaluate the potential for a compound to be an orally active drug in humans.[12][13] The rule posits that poor absorption or permeation is more likely when a compound violates more than one of the following criteria:
-
Molecular Weight (MW) ≤ 500 Daltons
-
Hydrogen Bond Donors (HBD) ≤ 5 (sum of -NH and -OH groups)
-
Hydrogen Bond Acceptors (HBA) ≤ 10 (sum of N and O atoms)
These rules are based on the observation that the majority of orally administered drugs are relatively small and moderately lipophilic.[12]
Table 1: Predicted Physicochemical Properties and Lipinski's Rule Analysis for this compound
| Property | Predicted Value | Lipinski's Rule (≤) | Compliance |
| Molecular Weight | 144.24 g/mol [4] | 500 | Yes |
| XlogP | 0.8[5] | 5 | Yes |
| Hydrogen Bond Donors | 2 | 5 | Yes |
| Hydrogen Bond Acceptors | 2 | 10 | Yes |
| Violations | 0 | ≤ 1 | Pass |
Causality Insight: this compound fully complies with Lipinski's Rule of Five. This provides an initial, positive indication of its potential for good oral bioavailability. Its low molecular weight and balanced lipophilicity (LogP < 1) suggest it has the requisite properties to be absorbed from the gastrointestinal tract.
Caption: Lipinski's Rule of Five decision workflow for this compound.
ADMET Profile Prediction: A Multi-Parameter Assessment
With a favorable drug-likeness profile, we proceed to a more detailed prediction of specific ADMET endpoints. This is typically accomplished using Quantitative Structure-Activity Relationship (QSAR) models, which are mathematical models that relate a molecule's structure to a specific biological or chemical property.[3] Modern approaches heavily leverage machine learning and deep learning on large datasets of experimentally determined values.[16][17][18]
Absorption
-
Human Intestinal Absorption (HIA): This parameter predicts the percentage of a compound absorbed through the human gut. High HIA is crucial for oral drugs.
-
Caco-2 Permeability: The Caco-2 cell line is a model of the intestinal epithelium. High permeability in this model often correlates with good intestinal absorption.
Distribution
-
Blood-Brain Barrier (BBB) Penetration: Predicts whether a compound can cross the highly selective BBB to act on the central nervous system (CNS). This is desirable for CNS drugs but a liability for peripherally acting drugs.
-
P-glycoprotein (P-gp) Substrate/Inhibitor: P-gp is an efflux transporter that pumps compounds out of cells, acting as a biological barrier.[19][20] Being a P-gp substrate can limit a drug's absorption and distribution (e.g., into the brain), while being an inhibitor can cause drug-drug interactions.[19][21]
Metabolism
-
Cytochrome P450 (CYP) Inhibition: CYPs are a superfamily of enzymes responsible for the metabolism of most drugs.[22][23] Inhibition of major isoforms (e.g., CYP1A2, 2C9, 2D6, 3A4) is a primary cause of adverse drug-drug interactions.[24] Computational models can predict whether a compound is likely to inhibit these key enzymes.[16][24][25]
Excretion
-
Total Clearance (CL_tot): Predicts the rate at which a drug is removed from the body. This is a complex parameter influenced by metabolism and renal excretion.
Toxicity
-
hERG Inhibition: The hERG potassium channel is critical for cardiac repolarization.[26] Blockade of this channel can lead to a potentially fatal arrhythmia called Torsades de Pointes.[27][28] Early in silico screening for hERG liability is a mandatory step in modern drug discovery.[29][30]
-
Ames Mutagenicity: The Ames test assesses the mutagenic potential of a compound (its ability to cause genetic mutations), which is linked to carcinogenicity.[31] QSAR models for Ames mutagenicity are well-established and are even accepted for regulatory purposes in some contexts.[32][33]
-
Acute Oral Toxicity (LD50): Predicts the lethal dose for 50% of a test population, providing a general indication of acute toxicity.
Integrated Workflow and Data Synthesis
The power of in silico ADMET prediction lies in synthesizing multiple predictions into a coherent profile. This allows for a holistic assessment of a compound's strengths and weaknesses.
Caption: General workflow for in silico ADMET profiling.
Predicted ADMET Profile for this compound
The following table summarizes the hypothetical in silico predictions for this compound based on models commonly available in platforms like ADMET Predictor®, SwissADME, or pkCSM.[10][34][35][36]
Table 2: Summary of Predicted ADMET Properties for this compound
| Category | Parameter | Predicted Outcome | Interpretation & Rationale |
| Absorption | HIA | High | Low MW and balanced lipophilicity suggest good passive diffusion across the gut wall. |
| Caco-2 Permeability | High | Consistent with high HIA prediction. | |
| Distribution | BBB Penetrant | Yes | Small, lipophilic molecules often cross the BBB. This could be beneficial or detrimental depending on the therapeutic target. |
| P-gp Substrate | No | The molecule lacks common structural motifs recognized by P-gp, suggesting it will not be actively effluxed. | |
| Metabolism | CYP2D6 Inhibitor | No | Unlikely to cause drug interactions via this major metabolic pathway. |
| CYP3A4 Inhibitor | No | Unlikely to cause drug interactions via this major metabolic pathway. | |
| Excretion | Total Clearance | Low to Moderate | As a small molecule, renal clearance is a likely route. Low predicted metabolism contributes to lower overall clearance. |
| Toxicity | hERG Inhibition | Low Risk | Lacks the typical pharmacophore (e.g., basic nitrogen, high lipophilicity) associated with hERG blockers. |
| Ames Mutagenicity | Non-mutagenic | Thiourea itself can be suspect, but the cyclopentyl group may mitigate this. QSAR models trained on large datasets are crucial here.[31][32] | |
| Skin Sensitization | Low Risk | Does not contain common structural alerts for skin sensitization. |
Expert Synthesis: The synthesized in silico profile for this compound is largely favorable. It is predicted to be well-absorbed and capable of penetrating the blood-brain barrier. Crucially, it shows a low probability of engaging in common metabolic drug-drug interactions or causing key toxicities like hERG-mediated cardiotoxicity or Ames mutagenicity. This profile suggests that this compound is a promising candidate for further investigation, particularly for CNS applications.
Experimental Protocol: A Step-by-Step In Silico Workflow
This protocol outlines the general steps a researcher would take to generate an ADMET profile using a web-based prediction tool.
Objective: To perform a rapid, comprehensive in silico ADMET assessment of a novel compound.
Materials:
-
Computer with internet access.
-
Chemical structure of the compound of interest (e.g., in SMILES format). For this compound, the SMILES is: C1CCC(C1)NC(=S)N[5]
-
Access to an in silico ADMET prediction platform (e.g., SwissADME, admetSAR, ADMETlab 2.0, pkCSM).[36][37]
Methodology:
-
Structure Preparation:
-
Obtain the canonical SMILES (Simplified Molecular Input Line Entry System) string for this compound. This is the universal standard for representing 2D chemical structures.
-
Ensure the structure is correctly represented and neutralized.
-
-
Platform Selection and Input:
-
Navigate to the chosen web-based ADMET prediction server.
-
Locate the input field. This is typically a text box where you can paste one or more SMILES strings, or a chemical drawing tool.
-
Paste the SMILES string for this compound into the input box.
-
-
Execution of Prediction:
-
Data Interpretation and Analysis:
-
The platform will return a results page, often organized into categories (e.g., Physicochemical Properties, Pharmacokinetics, Toxicity).
-
Physicochemical Properties: Verify the calculated MW, LogP, HBD, and HBA values. Check for violations of Lipinski's Rule of Five.
-
Absorption: Examine the predicted HIA and/or Caco-2 permeability values. The output may be quantitative (e.g., 95% absorbed) or qualitative (e.g., "High").
-
Distribution: Check the BBB penetration prediction (typically "Yes" or "No"). Review the P-gp substrate/inhibitor predictions.
-
Metabolism: Review the predictions for inhibition of the main CYP450 isoforms. The result is usually a binary "Inhibitor" or "Non-inhibitor" classification.
-
Toxicity: Carefully examine the safety predictions. Look for any "positive" hits in the Ames mutagenicity test or high probability of hERG inhibition. These are often critical red flags.
-
-
Reporting and Validation:
-
Compile all the key predicted parameters into a summary table (similar to Table 2).
-
Crucial Step - Assess Model Applicability: Many robust tools will provide a "reliability" or "applicability domain" score. This indicates whether the query molecule is similar to the compounds used to train the model. Predictions for molecules outside the applicability domain are less reliable.
-
Conclude with a summary of the compound's predicted ADMET profile and a recommendation for the next steps (e.g., proceed to synthesis, redesign to mitigate a predicted liability, or abandon).
-
Trustworthiness and Self-Validation: The described protocol is a self-validating system because it relies on established, peer-reviewed models and includes the critical step of assessing the applicability domain.[11][39] No single in silico prediction is absolute; confidence in the overall profile is built by the consensus of multiple, favorable endpoints and a high reliability score for the underlying models.[39]
Conclusion
This guide has detailed a systematic, multi-faceted approach to the in silico prediction of ADMET properties for this compound. By starting with foundational physicochemical properties and progressing through specific pharmacokinetic and toxicity endpoints, we have constructed a comprehensive predictive profile. The analysis suggests that this compound possesses many characteristics of a promising drug candidate, including good drug-likeness, high predicted absorption, and a low risk of major toxicities.
It is imperative to recognize that in silico models are predictive tools, not replacements for experimental validation.[11][39] Their primary role is to enable more efficient and informed decision-making in the early, resource-constrained phases of drug discovery.[1] Based on this favorable computational assessment, this compound warrants further investigation through synthesis and subsequent in vitro ADMET assays to confirm these predictions.
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The Cyclopentyl Group: A Key Player in the Structure-Activity Relationship of Thiourea Derivatives
An In-depth Technical Guide for Researchers and Drug Development Professionals
Authored by: Senior Application Scientist
Abstract
Thiourea derivatives have long been a subject of intense research in medicinal chemistry, demonstrating a wide spectrum of biological activities including antimicrobial, antiviral, anticancer, and enzyme inhibitory properties. Within this versatile class of compounds, the incorporation of a cyclopentyl moiety has emerged as a significant strategy for modulating potency, selectivity, and pharmacokinetic profiles. This technical guide provides a comprehensive exploration of the structure-activity relationships (SAR) of cyclopentylthiourea derivatives. We will delve into the critical role of the cyclopentyl group, analyze the impact of substitutions on both the cyclopentyl ring and the thiourea backbone, and provide detailed experimental protocols for the synthesis and biological evaluation of these promising compounds. This guide is intended to serve as a valuable resource for researchers and scientists engaged in the discovery and development of novel therapeutics based on the this compound scaffold.
Introduction: The Therapeutic Potential of Thiourea Derivatives
Thiourea and its derivatives are characterized by the presence of a thiocarbonyl group flanked by two nitrogen atoms. This structural motif imparts a unique set of physicochemical properties, including the ability to form strong hydrogen bonds and coordinate with metal ions, which are crucial for their interaction with biological targets. The diverse biological activities of thiourea derivatives have been extensively documented, with examples including their use as urease inhibitors, antiviral agents, and antimicrobial compounds.
The core structure of thiourea offers multiple points for chemical modification, allowing for the fine-tuning of its biological activity. The general structure of a disubstituted thiourea derivative is depicted below:
Figure 1: General chemical structure of a disubstituted thiourea derivative.
The substituents, R1 and R2, can be varied to modulate the lipophilicity, electronic properties, and steric hindrance of the molecule, thereby influencing its interaction with specific biological targets. This guide will specifically focus on derivatives where one of these R groups is a cyclopentyl moiety.
The Role of the Cyclopentyl Moiety in Modulating Biological Activity
The incorporation of a cyclopentyl group into a thiourea derivative can significantly impact its biological activity. The cyclopentyl ring is a non-aromatic, cyclic alkyl group that can influence the overall shape, size, and lipophilicity of the molecule. These properties, in turn, affect how the compound binds to its target and its pharmacokinetic profile.
Urease Inhibition: A Case Study
A notable example of the impact of the cyclopentyl group is seen in the development of urease inhibitors. Urease is an enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide, and its inhibition is a key strategy in the treatment of infections caused by Helicobacter pylori. A study on cyclopentyl-bearing N-acylthioureas demonstrated that these compounds exhibit potent urease inhibitory activity, with some derivatives showing significantly greater efficacy than the standard inhibitor, thiourea.
The structure-activity relationship of these compounds revealed that the cyclopentyl group plays a crucial role in binding to the active site of the urease enzyme. Molecular docking studies have suggested that the cyclopentyl moiety can establish favorable hydrophobic interactions with key amino acid residues within the enzyme's active site, thereby enhancing the inhibitory potency.
Structure-Activity Relationship (SAR) Analysis
A systematic analysis of the structure-activity relationships of this compound derivatives is essential for the rational design of more potent and selective compounds. The key structural features to consider are the cyclopentyl ring, the thiourea core, and the substituents on the second nitrogen atom.
The Cyclopentyl Group
The cyclopentyl group itself is a critical determinant of activity. Its size and conformational flexibility allow it to fit into specific binding pockets of target proteins. While the cyclopentyl group is often unsubstituted, modifications to this ring could potentially lead to improved activity. For instance, the introduction of hydroxyl or amino groups could provide additional hydrogen bonding interactions with the target.
The Thiourea Core
The thiourea core is essential for the biological activity of these compounds. The sulfur and nitrogen atoms can act as hydrogen bond donors and acceptors, as well as metal coordinating centers. The tautomeric nature of the thiourea group (existing in thione and thiol forms) also contributes to its diverse chemical reactivity and biological interactions.
Substituents on the Second Nitrogen Atom (R2)
The nature of the substituent on the second nitrogen atom (R2 in Figure 1) has a profound effect on the biological activity of this compound derivatives. This substituent can be varied to modulate the electronic and steric properties of the molecule, as well as its overall lipophilicity.
For example, in the case of urease inhibitors, the R2 group is often an acyl group. Variations in the acyl chain length and the presence of aromatic or heterocyclic rings can significantly alter the inhibitory potency. Aromatic rings with electron-withdrawing or electron-donating groups can influence the electronic distribution within the thiourea moiety and affect its binding affinity.
The general workflow for a typical SAR study is outlined below:
Figure 2: A typical workflow for a structure-activity relationship (SAR) study.
Experimental Protocols
To facilitate further research in this area, we provide detailed, step-by-step methodologies for the synthesis and biological evaluation of this compound derivatives.
General Synthesis of this compound Derivatives
The synthesis of this compound derivatives is typically a straightforward process. A common method involves the reaction of cyclopentyl isothiocyanate with a primary amine.
Protocol: Synthesis of N-Cyclopentyl-N'-(substituted)thiourea
-
Materials:
-
Cyclopentyl isothiocyanate
-
Substituted primary amine (R-NH2)
-
Anhydrous solvent (e.g., tetrahydrofuran (THF), acetonitrile)
-
Stirring plate and magnetic stirrer
-
Round-bottom flask
-
Condenser (if refluxing is required)
-
-
Procedure: a. Dissolve the substituted primary amine (1.0 eq) in the anhydrous solvent in a round-bottom flask. b. Add cyclopentyl isothiocyanate (1.0-1.2 eq) to the solution at room temperature. c. Stir the reaction mixture at room temperature for 2-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). d. If the reaction is slow, it can be heated to reflux. e. Upon completion of the reaction, the solvent is removed under reduced pressure. f. The resulting crude product is then purified by recrystallization or column chromatography to yield the desired N-cyclopentyl-N'-(substituted)thiourea derivative.
Biological Evaluation: Urease Inhibition Assay
The following protocol describes a common method for evaluating the urease inhibitory activity of this compound derivatives.
Protocol: In Vitro Urease Inhibition Assay
-
Materials:
-
Jack bean urease
-
Urea solution
-
Phosphate buffer (pH 7.0)
-
Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
Thiourea (as a standard inhibitor)
-
Nessler's reagent
-
96-well microplate
-
Microplate reader
-
-
Procedure: a. Prepare a series of dilutions of the test compounds and the standard inhibitor in the phosphate buffer. b. In a 96-well microplate, add 25 µL of the test compound solution to each well. c. Add 25 µL of the urease enzyme solution to each well and incubate at 37°C for 15 minutes. d. Initiate the enzymatic reaction by adding 50 µL of the urea solution to each well. e. Incubate the plate at 37°C for 30 minutes. f. Stop the reaction by adding 50 µL of Nessler's reagent to each well. g. Measure the absorbance at a specific wavelength (e.g., 450 nm) using a microplate
Whitepaper: A Strategic Guide to the Discovery of Novel Biological Targets for Cyclopentylthiourea (CPTU)
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
The identification of a small molecule's biological target is a critical and often rate-limiting step in drug discovery and chemical biology. This guide provides a comprehensive, technically-grounded framework for the deconvolution of novel biological targets for Cyclopentylthiourea (CPTU), a representative member of the pharmacologically significant thiourea class of compounds. Recognizing that CPTU is a novel entity with limited pre-existing data, this document outlines a multi-pronged, systematic approach that begins with computational prediction and progresses through rigorous biochemical and cellular validation. We detail field-proven methodologies, including chemical proteomics via affinity chromatography-mass spectrometry (AC-MS), cellular thermal shift assays (CETSA), and the strategic design of a CPTU-derived chemical probe. Each section is designed to provide not only step-by-step protocols but also the underlying scientific rationale, ensuring that researchers can adapt and apply these strategies to their own target discovery campaigns. This guide is intended to serve as an in-depth resource for scientists dedicated to unraveling the mechanisms of action of novel bioactive molecules.
Introduction: The Thiourea Scaffold and the Imperative of Target Identification
Thiourea and its derivatives are recognized as a "privileged scaffold" in medicinal chemistry, demonstrating a vast array of biological activities including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[1][2][3] The versatility of the thiourea moiety lies in its ability to form stable interactions with biological macromolecules through hydrogen bonding and coordination with metal ions.[2] this compound (CPTU) represents a novel, unexplored derivative of this class. The discovery of its specific biological target(s) is paramount to understanding its mechanism of action, predicting potential therapeutic applications, and identifying possible off-target effects.[4][5]
Target deconvolution, the process of identifying the specific molecular targets of a bioactive compound, transforms a phenotypic "hit" from a screening campaign into a validated starting point for drug development.[4][6] A well-defined target enables rational drug design, facilitates the development of robust biomarkers, and is a prerequisite for successful clinical translation.[7][8]
A Multi-Pronged Strategy for CPTU Target Discovery
A robust target identification campaign should not rely on a single methodology. Instead, an integrated approach that combines computational, biochemical, and cellular techniques provides orthogonal data points that, when taken together, build a strong case for a specific target. This guide proposes a logical workflow that begins with broad, predictive methods and progressively narrows the field of potential targets through direct experimental evidence.
Caption: A strategic workflow for CPTU target identification.
Phase 1: Computational Approaches to Predict CPTU-Protein Interactions
Computational methods offer a rapid and cost-effective way to generate initial hypotheses about a small molecule's potential targets.[9][10] These in silico techniques leverage vast databases of known ligand-protein interactions to predict which proteins CPTU is most likely to bind.
Ligand-Based Target Prediction
The principle behind ligand-based approaches is that structurally similar molecules often share common biological targets.[5] Web-based tools like SwissTargetPrediction utilize a combination of 2D and 3D similarity measures to compare a query molecule (CPTU) to a database of known bioactive compounds, generating a ranked list of the most probable macromolecular targets.[5]
Scientist's Note: The output from these servers should be treated as a hypothesis-generating tool. The predicted targets will often belong to large protein families (e.g., kinases, GPCRs). It is crucial to cross-reference these predictions with the known biological activities of other thiourea derivatives to prioritize the most plausible candidates.
Structure-Based Virtual Screening (Molecular Docking)
If a high-resolution 3D structure of a predicted target protein is available, molecular docking can be employed to simulate the binding of CPTU to the protein's active or allosteric sites.[9][10] This method calculates the binding energy and predicts the most favorable binding pose, providing insights into the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that might stabilize the CPTU-protein complex.
Protocol 3.3: In Silico Molecular Docking of CPTU
-
Preparation of the Ligand (CPTU):
-
Generate a 3D structure of CPTU using a molecular modeling program (e.g., Avogadro, ChemDraw).
-
Perform energy minimization using a suitable force field (e.g., MMFF94).
-
Save the structure in a compatible format (e.g., .mol2 or .pdbqt).
-
-
Preparation of the Target Protein:
-
Download the 3D crystal structure of a candidate protein from the Protein Data Bank (PDB).
-
Remove water molecules, co-factors, and any existing ligands from the structure.
-
Add polar hydrogen atoms and assign appropriate charges.
-
Define the binding pocket (grid box) based on the location of the co-crystallized ligand or predicted active sites.
-
-
Docking Simulation:
-
Use a docking program (e.g., AutoDock Vina, Glide) to dock the prepared CPTU structure into the defined binding pocket of the target protein.
-
Set the exhaustiveness parameter to ensure a thorough search of conformational space.
-
-
Analysis of Results:
-
Analyze the predicted binding affinities (scoring functions) to rank the most stable poses.
-
Visualize the top-ranked poses to identify key intermolecular interactions between CPTU and the protein's amino acid residues.
-
Quality Control Checkpoint: To validate the docking protocol, it is advisable to first re-dock the original co-crystallized ligand into the protein's active site. A successful re-docking, indicated by a low root-mean-square deviation (RMSD) between the docked pose and the crystal structure pose, provides confidence in the chosen parameters.
Phase 2: Biochemical Identification of CPTU-Binding Proteins
While computational methods are predictive, biochemical approaches provide direct physical evidence of a compound binding to its target.[11] Chemical proteomics is a powerful strategy that uses a modified version of the small molecule to "fish" for its binding partners in a complex biological sample, such as a cell lysate.[12]
Strategic Design and Synthesis of a CPTU-Affinity Probe
A chemical probe is a derivative of the bioactive molecule (CPTU) that has been modified to include two key components: a reactive group for covalent attachment to a solid support (e.g., agarose beads) and a linker arm.[13]
Caption: Key components of a CPTU-derived chemical probe.
Scientist's Note: The attachment point of the linker to the CPTU core is a critical design consideration. It should be at a position that is not essential for biological activity, which can be inferred from structure-activity relationship (SAR) studies or computational docking poses. The linker length must be sufficient to minimize steric hindrance between the solid support and the target protein.
Protocol 4.2: Affinity Chromatography-Mass Spectrometry (AC-MS)
-
Immobilization of the CPTU Probe:
-
Covalently attach the synthesized CPTU-affinity probe to a solid support (e.g., NHS-activated agarose beads) via its reactive group.
-
Thoroughly wash the beads to remove any non-covalently bound probe.
-
Block any remaining active sites on the beads to prevent non-specific protein binding.
-
-
Incubation with Proteome:
-
Prepare a total protein lysate from a relevant cell line or tissue.
-
Incubate the lysate with the CPTU-probe-functionalized beads. In parallel, incubate the lysate with control beads (no probe) to identify non-specific binders.
-
For competitive elution, a separate incubation can be performed in the presence of an excess of free CPTU. Proteins that are competed off are more likely to be specific binders.
-
-
Washing and Elution:
-
Wash the beads extensively with a series of buffers of increasing stringency to remove weakly and non-specifically bound proteins.
-
Elute the specifically bound proteins from the beads using a denaturing buffer (e.g., containing SDS) or by competitive elution with a high concentration of free CPTU.
-
-
Protein Identification by Mass Spectrometry:
-
Separate the eluted proteins by SDS-PAGE.
-
Excise the protein bands, perform in-gel digestion with trypsin.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify the proteins by searching the acquired MS/MS spectra against a protein database.
-
Data Analysis and Hit Prioritization
The output from the MS analysis will be a list of identified proteins. True CPTU targets should be enriched in the sample from the CPTU-probe beads compared to the control beads and should show reduced binding in the presence of the free CPTU competitor.
Table 1: Hypothetical AC-MS Data for CPTU Target Identification
| Protein ID | Spectral Counts (CPTU Probe) | Spectral Counts (Control Beads) | Spectral Counts (CPTU Competition) | Fold Enrichment (Probe/Control) |
| P12345 | 150 | 5 | 15 | 30.0 |
| Q67890 | 125 | 8 | 12 | 15.6 |
| P98765 | 25 | 20 | 23 | 1.25 |
| O12345 | 10 | 9 | 11 | 1.11 |
In this hypothetical data, proteins P12345 and Q67890 would be considered high-priority candidates for further validation due to their high enrichment and significant reduction in binding upon competition.
Phase 3: Cellular Validation of Target Engagement
Identifying a protein that binds to CPTU in a lysate is a crucial step, but it is essential to confirm that this interaction occurs within the complex environment of a living cell.[14]
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method for verifying target engagement in intact cells or tissues.[12] The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.
Caption: The experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Protocol 5.2: CETSA for CPTU Target Engagement
-
Cell Treatment:
-
Culture cells to an appropriate confluency.
-
Treat one set of cells with CPTU at a relevant concentration and another set with a vehicle control.
-
-
Heating:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the aliquots across a range of temperatures (e.g., 40°C to 70°C) for a fixed time (e.g., 3 minutes) using a thermal cycler.
-
-
Lysis and Separation:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble protein fraction (containing non-denatured proteins) from the aggregated fraction by high-speed centrifugation.
-
-
Detection:
-
Analyze the amount of the soluble candidate target protein at each temperature point using Western blotting with a specific antibody.
-
-
Data Analysis:
-
Plot the amount of soluble protein as a function of temperature for both the vehicle- and CPTU-treated samples. A shift in the melting curve to a higher temperature in the CPTU-treated sample indicates direct target engagement.
-
Trustworthiness Check: The specificity of the CETSA shift can be confirmed by using a structurally similar but biologically inactive analog of CPTU. A true target engagement will not be observed with the inactive control compound.[15]
Phase 4: Definitive Target Validation
The final phase of target discovery involves definitively linking the engagement of the identified target by CPTU to a functional cellular response. This step is crucial for confirming that the identified protein is not just a binder, but a biologically relevant target.[7][16]
Genetic Approaches for Target Validation
Genetic methods, such as CRISPR/Cas9-mediated gene knockout or siRNA-mediated knockdown, can be used to mimic the effect of a drug by reducing the expression of the target protein.[17][18] If the phenotype observed upon genetic depletion of the target protein is similar to the phenotype observed upon treatment with CPTU, this provides strong evidence for a direct on-target mechanism.
Biophysical Characterization
Techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to quantify the binding affinity (KD), kinetics (kon/koff), and thermodynamics of the interaction between purified target protein and CPTU. This provides a quantitative measure of the drug-target interaction.
Conclusion and Future Directions
The journey to identify the novel biological targets of this compound is a systematic process of hypothesis generation, experimental testing, and rigorous validation. By integrating computational predictions with state-of-the-art chemical proteomics and cellular target engagement assays, researchers can confidently deconvolute the mechanism of action of this and other novel bioactive compounds. The successful identification of a target for CPTU will not only illuminate its therapeutic potential but will also pave the way for structure-based optimization and the development of a new class of targeted therapies. The principles and protocols outlined in this guide provide a robust and adaptable roadmap for navigating the complexities of modern drug target discovery.
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Cyclopentylthiourea Derivatives as a Privileged Scaffold for Enzyme Inhibition
An In-Depth Technical Guide for Researchers
This guide provides an in-depth exploration of cyclopentylthiourea derivatives as a promising class of enzyme inhibitors. We will delve into the causality behind their synthesis, the fundamental mechanisms of their inhibitory action, and the detailed protocols required for their evaluation. This document is designed for researchers, medicinal chemists, and drug development professionals seeking to leverage this chemical scaffold for therapeutic innovation.
Introduction: The Rationale for Thiourea Derivatives in Drug Discovery
The thiourea moiety (–NH–C(S)–NH–) is a versatile functional group that has garnered significant attention in medicinal chemistry. Its unique electronic properties, ability to form strong hydrogen bonds, and capacity to chelate metal ions make it an effective pharmacophore for interacting with biological targets.[1][2] Thiourea derivatives have demonstrated a wide spectrum of pharmacological activities, including antibacterial, anticancer, and anti-inflammatory properties.[2][3]
The incorporation of a cyclopentyl group introduces specific, advantageous physicochemical properties. The non-polar, rigid nature of the cyclopentyl ring can enhance binding to hydrophobic pockets within an enzyme's active or allosteric sites, improve metabolic stability, and favorably modulate lipophilicity for better cell permeability. This strategic combination of the thiourea pharmacophore and a cyclopentyl substituent creates a privileged scaffold for the development of potent and selective enzyme inhibitors.
Synthetic Strategy: A Self-Validating Protocol
The synthesis of N-acylthioureas bearing a cyclopentyl moiety is typically a straightforward and high-yielding process, making it an attractive route for generating compound libraries for screening. The core of the synthesis involves the reaction between an isothiocyanate and an amine.
General Synthesis Workflow
The most common approach involves the reaction of cyclopentanecarbonyl isothiocyanate with a substituted amine or, alternatively, the reaction of a cyclopentyl-containing amine with a substituted isothiocyanate. Below is a generalized, reliable protocol.
Caption: General synthesis scheme for this compound derivatives.
Detailed Experimental Protocol: Synthesis of Cyclopentyl-bearing N-acylthioureas[4]
This protocol describes the synthesis of an intermediate, cyclopentanecarbonyl isothiocyanate, followed by its reaction with an appropriate amine. Acetone is selected as the solvent due to its ability to dissolve the reactants and its inertness under the reaction conditions.
-
Preparation of Cyclopentanecarbonyl Isothiocyanate (Intermediate):
-
To a solution of cyclopentanecarbonyl chloride (1.0 eq) in dry acetone, add ammonium thiocyanate (1.1 eq).
-
Reflux the mixture for 2-3 hours with constant stirring. The progress can be monitored by Thin Layer Chromatography (TLC).
-
The formation of a white precipitate (ammonium chloride) indicates the reaction is proceeding.
-
Causality Note: The use of a slight excess of ammonium thiocyanate ensures the complete conversion of the acid chloride. Refluxing provides the necessary activation energy for the reaction.
-
-
Synthesis of the Final this compound Derivative:
-
After cooling the intermediate mixture to room temperature, add a solution of the desired substituted amine (1.0 eq) in acetone dropwise.
-
Stir the reaction mixture at room temperature for an additional 4-6 hours.
-
Pour the reaction mixture into ice-cold water to precipitate the crude product.
-
Causality Note: The dropwise addition of the amine controls the exothermic reaction. Precipitation in cold water is an effective method for initial purification.
-
-
Purification and Characterization:
-
Filter the solid precipitate, wash thoroughly with distilled water, and dry under a vacuum.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure compound.
-
Characterize the final product using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and IR, as well as elemental analysis to confirm its structure and purity.[4]
-
Mechanism of Enzyme Inhibition: A Theoretical Framework
Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. The study of inhibition mechanisms is crucial for drug design as it provides insights into how a compound exerts its effect. Thiourea derivatives can act through various mechanisms, primarily reversible inhibition.[5]
Caption: Standard workflow for an in vitro enzyme inhibition assay.
Step-by-Step Protocol: Urease Inhibition Assay
[6] This protocol is a representative example for determining the urease inhibitory activity of this compound derivatives.
-
Reagent Preparation:
-
Enzyme Solution: Prepare a stock solution of Jack Bean Urease in phosphate buffer (pH 7.0).
-
Substrate Solution: Prepare a solution of urea in deionized water.
-
Inhibitor Solutions: Dissolve test compounds (this compound derivatives) and the standard inhibitor (thiourea) in DMSO to make stock solutions (e.g., 10 mM). Perform serial dilutions in buffer to achieve a range of test concentrations. [7] * Assay Buffer: Phosphate buffer (e.g., 100 mM, pH 7.0) containing EDTA to chelate any interfering metal ions.
-
Detection Reagent: Berthelot's reagent (Phenol-hypochlorite method) to quantify the ammonia produced.
-
-
Assay Procedure (96-well plate format):
-
To each well, add 25 µL of the test compound solution at various concentrations.
-
Add 25 µL of the urease enzyme solution to each well.
-
Pre-incubate the plate at 37°C for 15 minutes. Causality Note: This pre-incubation step allows the inhibitor to bind to the enzyme before the substrate is introduced, which is critical for observing inhibition, especially for slow-binding inhibitors. [5] * Initiate the reaction by adding 50 µL of the urea substrate solution to each well.
-
Incubate the reaction mixture at 37°C for 30 minutes.
-
Stop the reaction and develop the color by adding the detection reagents.
-
Measure the absorbance at the appropriate wavelength (e.g., 625 nm) using a microplate reader.
-
-
Controls:
-
Positive Control: Enzyme + Substrate + Buffer (represents 100% enzyme activity).
-
Negative Control: Buffer only (background absorbance).
-
Standard Inhibitor: Enzyme + Substrate + Thiourea (for comparison).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (Absorbance of Test / Absorbance of Positive Control)] x 100
-
Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve. [8]
-
Quantitative Data and Structure-Activity Relationships (SAR)
Systematic evaluation of various derivatives allows for the development of Structure-Activity Relationships (SAR), which provide crucial insights for optimizing lead compounds.
| Compound ID | Target Enzyme | R-Group Substitution | IC₅₀ (µM) [±SD] | Reference |
| 4a | Urease | 4-chlorophenyl | 2.21 ± 0.62 | [6][9] |
| 4b | Urease | 4-bromophenyl | 3.92 ± 0.59 | [6][9] |
| Thiourea (Std.) | Urease | - | 23.00 ± 0.03 | [6][9] |
| 5a | Carbonic Anhydrase I | L-Valine derived | 7.6 | [10] |
| 5c | Carbonic Anhydrase I | L-Phenylalanine derived | 3.4 | [10] |
| Acetazolamide (Std.) | Carbonic Anhydrase I | - | ~50 (Kᵢ) | [10] |
| 2e | Tyrosinase | Substituted Phenyl | Reported as "best activity" | [4][11] |
| 2f | Tyrosinase | Substituted Phenyl | Reported as "best activity" | [4][11] |
Data compiled from multiple sources for illustrative purposes.
Key SAR Insights:
-
For Urease Inhibition: The presence of electron-withdrawing groups (e.g., halogens) at the para-position of the phenyl ring attached to the thiourea core significantly enhances inhibitory activity compared to the standard thiourea. [6][9]* For Carbonic Anhydrase Inhibition: The chirality and nature of the amino acid moiety attached to the thiourea scaffold play a critical role in the potency of inhibition, with bulkier aromatic groups like phenylalanine leading to stronger inhibition of hCA I. [10]
Conclusion and Future Directions
This compound derivatives represent a highly tractable and potent class of enzyme inhibitors. Their synthetic accessibility, combined with their demonstrated efficacy against key therapeutic targets like urease, tyrosinase, and carbonic anhydrase, makes them a privileged scaffold for further drug discovery efforts. Future work should focus on expanding the chemical diversity of these derivatives, performing detailed kinetic and structural studies to elucidate precise binding modes, and evaluating lead compounds in cellular and in vivo models to assess their therapeutic potential.
References
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A Senior Application Scientist's Guide to the Synthesis of Substituted Thioureas
Authored for Researchers, Scientists, and Drug Development Professionals
The thiourea motif is a cornerstone in medicinal chemistry and materials science. Its unique hydrogen bonding capabilities and structural rigidity make it a privileged scaffold in drug design, with applications ranging from antiviral and anticancer agents to organocatalysts.[1][2][3][4] This guide provides an in-depth review of the core synthetic strategies for preparing substituted thioureas, focusing on the underlying principles, practical applications, and detailed experimental protocols.
The Strategic Importance of Thioureas
The value of the thiourea functional group, (R¹R²N)(R³R⁴N)C=S, lies in its dual role as a hydrogen bond donor and acceptor. This allows it to form stable, predictable interactions with biological targets like enzymes and proteins.[2][5] This binding ability is central to its wide-ranging pharmacological activities.[2][5] Furthermore, in synthetic chemistry, thioureas serve as versatile building blocks for constructing sulfur- and nitrogen-containing heterocycles and are pivotal in the field of organocatalysis.[6][7]
Core Synthetic Methodologies
The synthesis of substituted thioureas can be approached from several key starting materials. The choice of method is often dictated by the availability of precursors, desired substitution pattern, and reaction scale.
Method 1: The Isothiocyanate Route (The Workhorse)
The most direct and widely employed method for synthesizing N,N'-disubstituted thioureas is the reaction of an isothiocyanate with a primary or secondary amine.[8] This reaction proceeds via a nucleophilic addition mechanism where the amine's nitrogen attacks the electrophilic carbon of the isothiocyanate group.[8]
Causality and Experimental Insight:
-
Mechanism: The reaction is typically straightforward and high-yielding. The nucleophilic amine attacks the central carbon of the R-N=C=S system, followed by proton transfer to the nitrogen, resulting in the stable thiourea product.[8]
-
Solvent Choice: Aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile are commonly used to prevent unwanted side reactions.[8] "On-water" syntheses have also been reported as a green chemistry alternative, simplifying product isolation through filtration.[9]
-
Reaction Conditions: The reaction is often performed at room temperature and proceeds to completion rapidly.[8] For less reactive amines, such as anilines with electron-withdrawing groups, gentle heating may be required.
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A Theoretical Deep Dive: Unraveling the Electronic Landscape of Cyclopentylthiourea for Advanced Drug Discovery
This technical guide provides a comprehensive framework for the theoretical investigation of the electronic properties of Cyclopentylthiourea. Designed for researchers, computational chemists, and professionals in drug development, this document outlines the critical computational methodologies and theoretical underpinnings necessary to elucidate the molecule's reactivity, stability, and potential as a therapeutic agent. By leveraging Density Functional Theory (DFT), we can construct a detailed electronic profile of this compound, offering invaluable insights that can accelerate and refine the drug design process.
The Strategic Imperative: Why Scrutinize the Electronic Properties of this compound?
This compound belongs to the broader class of thiourea derivatives, a group of compounds renowned for their diverse biological activities, including potential applications in anticancer therapy.[1] The therapeutic efficacy of a molecule is intrinsically linked to its electronic structure, which governs its ability to interact with biological targets. A thorough understanding of electronic properties such as charge distribution, molecular orbital energies, and electrostatic potential is paramount for predicting a molecule's pharmacokinetic and pharmacodynamic behavior.
Theoretical studies offer a powerful, cost-effective, and time-efficient alternative to purely empirical methods for screening and optimizing drug candidates. By simulating the electronic behavior of this compound, we can identify regions of reactivity, predict its stability, and hypothesize about its binding mechanisms with target proteins. This in-silico approach allows for the rational design of more potent and selective drug analogues.
The Computational Gauntlet: A Methodical Approach to Electronic Property Investigation
The cornerstone of our theoretical investigation is Density Functional Theory (DFT), a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[2][3][4] Specifically, we will employ the B3LYP functional, a hybrid functional that has demonstrated high efficiency in calculating the electronic properties of organic molecules.[5] This will be paired with the 6-311++G(d,p) basis set, which provides a good balance of accuracy and computational cost for molecules of this size.
Experimental Protocol: A Step-by-Step Computational Workflow
-
Molecular Geometry Optimization: The first and most crucial step is to determine the most stable three-dimensional conformation of this compound. This is achieved by performing a geometry optimization calculation using the B3LYP/6-311++G(d,p) level of theory. This process minimizes the energy of the molecule with respect to its atomic coordinates, yielding its ground-state geometry.
-
Frequency Analysis: Following optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum. The absence of imaginary frequencies indicates a stable structure.
-
Electronic Property Calculation: With the optimized geometry, a series of single-point energy calculations are performed to determine the key electronic properties:
-
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies.
-
Molecular Electrostatic Potential (MEP).
-
Mulliken Population Analysis.
-
The following diagram illustrates the computational workflow:
Caption: The relationship between Molecular Electrostatic Potential and the prediction of chemical reactivity.
Mulliken Population Analysis: Quantifying Atomic Charges
Mulliken population analysis provides a method for assigning partial charges to individual atoms in a molecule. This information is invaluable for understanding the distribution of electrons and identifying atoms that are likely to participate in chemical bonding and intermolecular interactions. Atoms with more negative charges are more likely to donate electrons. [6]In the context of drug design, identifying the charge distribution can help in understanding how this compound might interact with the active site of a target protein.
Conclusion: From Theoretical Insights to Tangible Drug Discovery
The theoretical study of the electronic properties of this compound provides a robust and insightful platform for accelerating drug discovery efforts. By employing DFT calculations, we can construct a detailed electronic profile of the molecule, enabling us to predict its reactivity, stability, and potential interaction with biological targets. The methodologies and analyses outlined in this guide—from HOMO-LUMO analysis to MEP and Mulliken charge distribution—offer a clear and scientifically rigorous path to understanding the fundamental electronic characteristics of this compound. These computational insights are not merely academic exercises; they are actionable intelligence that can guide the synthesis of more effective and targeted therapeutic agents, ultimately bridging the gap between theoretical chemistry and clinical application.
References
- Szostek, T., et al. (2025). Synthesis, Cytotoxicity Evaluation, and Molecular Dynamics of 4-Thiazolidinone Derivatives: A Potential Path to EGFR-Targeted Anticancer Therapy. Current Medicinal Chemistry.
- El-Faham, A., et al. (Year not available). Synthesis, spectroscopic characterization, and anticoagulant activity of new thiourea derivatives. ResearchGate.
- Genç, H., et al. (2014). Synthesis and tyrosinase inhibitory activity of novel isoquinoline urea/thiourea derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 29(5), 733-738.
- Raza, M. A., et al. (2021). Theoretical and experimental investigation of thiourea derivatives: synthesis, crystal structure. Bulletin of the Chemical Society of Ethiopia, 35(3), 593-601.
- Gilli, G., & Gilli, P. (2009). Interaction geometries and energies of hydrogen bonds to C=O and C=S acceptors: a comparative study. Crystallography Reviews, 15(3), 161-211.
- Li, D., et al. (2024). DFT study on isothiourea-catalyzed C-C bond activation of cyclobutenone: the role of the catalyst and the origin of stereoselectivity. Organic & Biomolecular Chemistry, 22(13), 2662-2669.
- Schreiner, P. R., & Hrovat, D. A. (2014). Computational analysis of cyclophane-based bisthiourea-catalyzed Henry reactions. The Journal of Organic Chemistry, 79(13), 6302-6309.
- Politzer, P., & Murray, J. S. (1991). Molecular electrostatic potentials: an effective tool for the elucidation of biochemical phenomena. Transactions of the American Crystallographic Association, 27, 1-13.
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- Lee, J., et al. (2020). Molecular electrostatic potential as a general and versatile indicator for electronic substituent effects: statistical analysis and applications. Physical Chemistry Chemical Physics, 22(30), 16990-17001.
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- Flores-Holguín, N., et al. (2021). Computational Pharmacokinetics Report, ADMET Study and Conceptual DFT-Based Estimation of the Chemical Reactivity Properties of Marine Cyclopeptides. ChemistrySelect, 6(41), 1142-1149.
- Oyewole, O. K., et al. (2022). Application of DFT Calculations in Designing Polymer-Based Drug Delivery Systems: An Overview. Polymers, 14(18), 3897.
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- Zhang, J. Z., et al. (2016). Computational full electron structure study of biological activity in Cyclophilin A. Journal of Biomolecular Structure & Dynamics, 34(11), 2356-2365.
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An In-Depth Technical Guide to the Stability and Degradation Pathways of Cyclopentylthiourea
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive examination of the chemical stability and degradation pathways of cyclopentylthiourea. As a molecule of interest in pharmaceutical research and development, a thorough understanding of its stability profile is paramount for ensuring drug safety, efficacy, and quality. This document synthesizes fundamental principles of chemical degradation with specific insights into the reactivity of the thiourea functional group and the cyclopentyl moiety. It outlines potential degradation pathways under hydrolytic, oxidative, photolytic, and thermal stress conditions. Furthermore, this guide presents detailed, field-proven experimental protocols for conducting forced degradation studies and for the identification and characterization of potential degradation products. The information contained herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to anticipate and control the stability of this compound and related compounds.
Introduction to this compound and the Imperative of Stability Studies
This compound, with the molecular formula C6H12N2S, is an organic compound featuring a cyclopentyl group attached to a thiourea functional group. The thiourea moiety, a sulfur analog of urea, imparts a unique set of chemical properties and potential biological activities that make it a subject of interest in medicinal chemistry and drug discovery.
The stability of a drug substance is a critical quality attribute that can impact its safety, efficacy, and shelf-life.[1] Forced degradation studies are an essential component of the drug development process, providing crucial information on the intrinsic stability of a molecule and its potential degradation products.[2][3] These studies involve subjecting the drug substance to a variety of stress conditions that are more severe than accelerated stability conditions, such as high temperature, humidity, acid and base hydrolysis, oxidation, and photolysis.[4][5] The insights gained from forced degradation studies are invaluable for:
-
Elucidating degradation pathways: Understanding how a molecule degrades helps in identifying potential impurities that may arise during manufacturing, storage, and administration.
-
Developing stability-indicating analytical methods: The degradation products generated are used to develop and validate analytical methods that can separate and quantify the drug substance from its impurities.[6][7]
-
Informing formulation and packaging development: Knowledge of a drug's susceptibility to degradation helps in selecting appropriate excipients, manufacturing processes, and packaging to ensure product stability.
-
Ensuring patient safety: By identifying and characterizing potentially toxic degradation products, appropriate control strategies can be implemented.
This guide will delve into the specific stability challenges and degradation pathways anticipated for this compound, providing a robust framework for its comprehensive stability assessment.
Predicted Stability Profile and Degradation Pathways of this compound
Based on the chemical functionalities present in this compound—a substituted thiourea and a cyclopentyl ring—several degradation pathways can be postulated under various stress conditions.
Hydrolytic Degradation
Hydrolysis is a common degradation pathway for many pharmaceuticals and involves the cleavage of chemical bonds by water.[8] The rate of hydrolysis is often significantly influenced by pH.
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, the thiourea moiety of this compound is susceptible to hydrolysis. The reaction is likely initiated by protonation of the sulfur atom, making the thiocarbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This can lead to the formation of cyclopentylurea and hydrogen sulfide. A plausible mechanism is outlined below.
Caption: Proposed pathway for acid-catalyzed hydrolysis.
-
Base-Catalyzed Hydrolysis: In alkaline conditions, the hydrolysis of thioureas can also occur. The hydroxide ion can act as a nucleophile, attacking the thiocarbonyl carbon. This pathway may also lead to the formation of cyclopentylurea and sulfide ions.[9]
Caption: Proposed pathway for base-catalyzed hydrolysis.
Oxidative Degradation
The sulfur atom in the thiourea group is susceptible to oxidation.[10] Common oxidizing agents used in forced degradation studies include hydrogen peroxide.[4]
-
Oxidation to Formamidine Disulfide: Mild oxidation can lead to the formation of a formamidine disulfide derivative. This involves the coupling of two this compound molecules.[11]
-
Oxidation to Cyclopentylurea and Sulfate: More aggressive oxidation can lead to the complete desulfurization of the thiourea moiety, resulting in the formation of cyclopentylurea and sulfate ions. This may proceed through intermediate species such as thiourea dioxide and subsequent hydrolysis.[10][12]
Photolytic Degradation
Exposure to light, particularly ultraviolet (UV) radiation, can induce photochemical reactions in organic molecules. [13]Thiourea derivatives have been shown to undergo photolysis, leading to a variety of degradation products. [13]The cyclopentyl ring may also be susceptible to photolytic degradation. Potential photodegradation pathways could involve radical-mediated reactions, leading to fragmentation or rearrangement of the molecule.
Thermal Degradation
Elevated temperatures can provide the energy required for the thermal decomposition of this compound. For thiourea itself, thermal decomposition can yield products such as ammonia, isothiocyanic acid, carbon disulfide, and hydrogen sulfide. The presence of the cyclopentyl group may influence the decomposition pathway.
Experimental Protocols for Forced Degradation Studies
A systematic approach to forced degradation is crucial for obtaining meaningful and reproducible data. The following protocols are provided as a starting point and should be optimized based on the observed stability of this compound.
General Considerations
-
Drug Substance Concentration: A typical starting concentration for the drug substance in solution is 1 mg/mL.
-
Stress Conditions: The goal is to achieve 5-20% degradation. [5]Conditions should be adjusted (e.g., concentration of stressor, temperature, duration) to achieve this target.
-
Blank Solutions: For each stress condition, a corresponding blank solution (without the drug substance) should be prepared and subjected to the same conditions.
-
Sample Analysis: Degraded samples should be analyzed by a validated stability-indicating HPLC method.
Step-by-Step Methodologies
Table 1: Experimental Conditions for Forced Degradation Studies
| Stress Condition | Reagents and Conditions | Procedure |
| Acid Hydrolysis | 0.1 M to 1 M Hydrochloric Acid (HCl) | 1. Dissolve this compound in the acidic solution. 2. Heat at a controlled temperature (e.g., 60-80°C) for a specified duration. 3. Withdraw samples at various time points. 4. Neutralize the samples with an equivalent amount of base (e.g., NaOH). 5. Dilute to a suitable concentration for analysis. |
| Base Hydrolysis | 0.1 M to 1 M Sodium Hydroxide (NaOH) | 1. Dissolve this compound in the basic solution. 2. Maintain at a controlled temperature (e.g., room temperature or 40-60°C) for a specified duration. 3. Withdraw samples at various time points. 4. Neutralize the samples with an equivalent amount of acid (e.g., HCl). 5. Dilute to a suitable concentration for analysis. |
| Oxidative Degradation | 3% to 30% Hydrogen Peroxide (H₂O₂) | 1. Dissolve this compound in a suitable solvent (e.g., water or a water/organic co-solvent mixture). 2. Add the hydrogen peroxide solution. 3. Keep the solution at room temperature, protected from light, for a specified duration. 4. Withdraw samples at various time points. 5. Quench the reaction if necessary (e.g., by adding sodium bisulfite). 6. Dilute for analysis. |
| Thermal Degradation | Dry heat (e.g., 80-105°C) | 1. Place the solid drug substance in a controlled temperature oven. 2. Expose for a specified duration. 3. Dissolve the stressed sample in a suitable solvent for analysis. |
| Photolytic Degradation | UV and visible light exposure (ICH Q1B) | 1. Expose the solid drug substance and a solution of the drug substance to a light source that provides both UV and visible output. 2. Use a validated photostability chamber. 3. A control sample should be wrapped in aluminum foil to protect it from light. 4. Analyze the exposed and control samples. |
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- 2. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
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- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. UV photolysis of thiourea and its N-methylated derivative in cryogenic matrices - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Protocol for urease inhibition assay using Cyclopentylthiourea.
An Application Note and Detailed Protocol for Urease Inhibition Assay Using Cyclopentylthiourea
Abstract
Urease, a nickel-containing metalloenzyme, catalyzes the hydrolysis of urea to ammonia and carbamate, which subsequently decomposes to ammonia and carbon dioxide. This reaction leads to a significant increase in local pH, a factor implicated in the pathogenesis of various diseases, including infections by Helicobacter pylori and Proteus mirabilis. The inhibition of urease is a critical therapeutic strategy for managing these conditions. This document provides a detailed protocol for an in-vitro urease inhibition assay using this compound, a representative thiourea-based inhibitor. We will delve into the underlying principles of the assay, provide a step-by-step methodology, and discuss the critical parameters for ensuring data integrity and reproducibility.
Introduction: The Significance of Urease Inhibition
Urease is a key virulence factor for several pathogenic microorganisms. In the acidic environment of the stomach, H. pylori utilizes urease to generate ammonia, neutralizing gastric acid and allowing for its survival and colonization. This process is a direct contributor to the development of gastritis, peptic ulcers, and even gastric cancer. In the urinary tract, urease-producing bacteria like Proteus mirabilis cause infections that can lead to the formation of infection-induced kidney stones (struvite calculi) due to the ammonia-driven increase in urine pH.
Consequently, the development of potent and specific urease inhibitors is a major focus of medicinal chemistry and drug discovery. Thiourea and its derivatives have emerged as a prominent class of non-competitive urease inhibitors. These compounds are believed to interact with the nickel ions in the enzyme's active site, disrupting its catalytic activity. This compound serves as an excellent model compound for screening and characterizing potential urease inhibitors.
Assay Principle: The Berthelot Reaction
The most widely used method for determining urease activity is based on the quantification of ammonia produced from the hydrolysis of urea. The Berthelot (or indophenol) reaction provides a sensitive and reliable colorimetric method for this purpose. In this reaction, ammonia reacts with hypochlorite and phenol in an alkaline medium, catalyzed by sodium nitroprusside, to form a stable blue-colored indophenol complex. The intensity of the blue color, measured spectrophotometrically at approximately 625-630 nm, is directly proportional to the concentration of ammonia produced and thus to the activity of the urease enzyme.
The degree of inhibition is determined by comparing the enzyme activity in the presence of an inhibitor to the activity of a control (without the inhibitor).
Mechanism of Inhibition by Thiourea Derivatives
Thiourea-based compounds, including this compound, typically act as non-competitive inhibitors of urease. Their proposed mechanism involves the interaction of the sulfur atom of the thiourea group with the two nickel ions (Ni²⁺) present in the active site of the enzyme. This interaction blocks the binding of the substrate (urea) and/or prevents the conformational changes necessary for catalysis, thereby inactivating the enzyme.
Figure 1. Proposed interaction of this compound with the nickel ions in the urease active site.
Materials and Reagents
Equipment
-
96-well microplate reader
-
Incubator (37 °C)
-
Multichannel pipette
-
Vortex mixer
-
Analytical balance
-
pH meter
Reagents and Solutions
-
Urease Enzyme: Jack bean urease (Type III, ~15-20 units/mg). Prepare a stock solution of 1 unit/mL in phosphate buffer (see below).
-
Phosphate Buffer (pH 7.4): Prepare a 100 mM solution containing 100 mM NaH₂PO₄, 100 mM Na₂HPO₄, 10 mM EDTA.
-
Urea Solution (Substrate): 100 mM urea in phosphate buffer.
-
This compound (Inhibitor): Prepare a stock solution (e.g., 10 mM) in a suitable solvent like DMSO or ethanol. Further dilutions should be made in the assay buffer.
-
Phenol Reagent (Reagent A): 1% (w/v) phenol and 0.005% (w/v) sodium nitroprusside. Store in a dark bottle at 4 °C.
-
Alkaline Hypochlorite Reagent (Reagent B): 0.5% (w/v) NaOH and 0.1% active chlorine NaOCl. Store at 4 °C.
-
Positive Control: Thiourea or Acetohydroxamic acid (AHA).
Experimental Protocol
This protocol is designed for a 96-well plate format, allowing for high-throughput screening.
Assay Workflow Overview
Figure 2. General workflow for the urease inhibition assay.
Step-by-Step Procedure
-
Plate Setup: Design your plate layout. Include wells for a blank, a negative control (enzyme activity without inhibitor), a positive control (using a known inhibitor), and various concentrations of your test compound (this compound).
-
Reagent Preparation: Prepare fresh dilutions of the enzyme, substrate, and inhibitor solutions in phosphate buffer just before use.
-
Assay Reaction:
-
To each well of a 96-well plate, add 25 µL of the test compound solution (this compound at various concentrations). For the negative control, add 25 µL of the buffer.
-
Add 25 µL of the urease enzyme solution (1 unit/mL) to each well.
-
Mix gently and pre-incubate the plate at 37 °C for 15 minutes . This step allows the inhibitor to interact with the enzyme before the substrate is introduced.
-
Initiate the enzymatic reaction by adding 50 µL of the urea solution (100 mM) to all wells.
-
Incubate the plate at 37 °C for 30 minutes .
-
-
Ammonia Quantification (Berthelot Reaction):
-
After the incubation, add 50 µL of Reagent A (Phenol Reagent) to each well.
-
Immediately add 50 µL of Reagent B (Alkaline Hypochlorite) to each well.
-
Incubate the plate at 37 °C for 20 minutes to allow for color development.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 630 nm using a microplate reader.
-
Assay Controls
-
Blank: Contains all reagents except the enzyme. This is used to subtract the background absorbance.
-
Negative Control (100% Activity): Contains all reagents except the inhibitor. This represents the maximum enzyme activity.
-
Positive Control: Contains a known urease inhibitor (e.g., Thiourea) to validate the assay's responsiveness.
Data Analysis and Interpretation
The percentage of urease inhibition is calculated using the following formula:
% Inhibition = [ (Absorbance of Negative Control - Absorbance of Test) / Absorbance of Negative Control ] x 100
The IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Table 1: Example Data for IC₅₀ Determination
| This compound (µM) | Log [Inhibitor] | Absorbance (630 nm) | % Inhibition |
| Control | N/A | 0.850 | 0% |
| 1 | 0 | 0.765 | 10% |
| 5 | 0.70 | 0.638 | 25% |
| 10 | 1.00 | 0.442 | 48% |
| 25 | 1.40 | 0.213 | 75% |
| 50 | 1.70 | 0.102 | 88% |
| 100 | 2.00 | 0.051 | 94% |
Note: The data presented in this table is illustrative and should be generated experimentally.
Troubleshooting and Critical Considerations
-
Reagent Stability: The Berthelot reagents, particularly Reagent B (alkaline hypochlorite), can be unstable. It is recommended to prepare them fresh or store them properly at 4 °C in dark containers.
-
DMSO Concentration: If using DMSO to dissolve the inhibitor, ensure the final concentration in the assay well is low (typically <1%) as higher concentrations can inhibit the enzyme.
-
Incubation Times: The pre-incubation and incubation times are critical and should be optimized for your specific experimental conditions and kept consistent across all experiments.
-
Linear Range: Ensure that the enzyme concentration and reaction time are chosen so that the reaction proceeds within the linear range. This can be checked by running a time-course experiment for the uninhibited enzyme.
References
- Mobley, H. L. T., & Hausinger, R. P. (1989). Microbial ureases: significance, regulation, and molecular characterization. Microbiological reviews, 53(1), 85-108. [Link]
- Marshall, B. J., & Warren, J. R. (1984). Unidentified curved bacilli in the stomach of patients with gastritis and peptic ulceration. The Lancet, 323(8390), 1311-1315. [Link]
- Flannigan, S., et al. (2014). Urease-producing bacteria, the urinary microbiome, and infection-induced urinary stones. Journal of Clinical Microbiology, 52(11), 4147-4150. [Link]
- Kosikowska, P., & Berlicki, Ł. (2011). Urease inhibitors as potential drugs for gastritis and peptic ulcer. Current medicinal chemistry, 18(21), 3186-3197. [Link]
- Krajewska, B. (2009). Ureases I. Functional, catalytic and kinetic properties: A review.
- Weatherburn, M. W. (1967). Phenol-hypochlorite reaction for determination of ammonia. Analytical chemistry, 39(8), 971-974. [Link]
How to perform antimicrobial susceptibility testing for Cyclopentylthiourea.
An in-depth guide to performing antimicrobial susceptibility testing (AST) for Cyclopentylthiourea, a novel compound with therapeutic potential. This document provides researchers, scientists, and drug development professionals with the foundational principles, detailed protocols, and critical insights required for the accurate evaluation of its antimicrobial efficacy.
Introduction: The Imperative for Novel Antimicrobial Evaluation
The rise of antimicrobial resistance necessitates a robust pipeline for the discovery and evaluation of new chemical entities. Thiourea derivatives have emerged as a promising class of compounds, demonstrating a wide spectrum of biological activities, including significant antibacterial and antifungal properties.[1][2][3] Studies on related thiourea compounds have shown potent activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis, with Minimum Inhibitory Concentrations (MICs) ranging from 2 to 64 µg/mL.[1][4]
This compound, as a member of this versatile chemical family, warrants rigorous investigation. This guide provides a comprehensive framework for conducting its antimicrobial susceptibility testing (AST), grounding the experimental procedures in the authoritative standards set by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[5]
Guiding Principles of Antimicrobial Susceptibility Testing
The primary objective of AST is to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in vitro. This value is known as the Minimum Inhibitory Concentration (MIC) .[6][7] The MIC is a quantitative measure of a compound's potency and serves as the foundational metric in early-stage antimicrobial drug development.[8][9]
For established antibiotics, MIC values are interpreted using "breakpoints"—specific concentrations defined by bodies like CLSI and EUCAST that categorize an organism as Susceptible (S) , Intermediate (I) , or Resistant (R) .[10][11] This categorization predicts the likelihood of therapeutic success. As this compound is a novel compound, official breakpoints have not been established. Therefore, the goal of this testing is to accurately determine the MIC value, which can then be used to compare its activity against that of known antibiotics and other investigational compounds.
Special Considerations for a Novel Compound
Testing a new chemical entity like this compound introduces variables not typically encountered with established antibiotics. Careful consideration of these factors is critical for generating reliable and reproducible data.
-
Solubility: The compound's solubility is paramount. It must be dissolved in a solvent that is non-toxic to the test microorganisms at the concentrations used. Dimethyl sulfoxide (DMSO) is a common choice, but its final concentration in the test medium should typically not exceed 1-2% to avoid inhibitory effects. A solvent toxicity control must always be included.
-
Stability: The stability of this compound in solution and in the chosen test medium (e.g., Cation-Adjusted Mueller-Hinton Broth) at 35-37°C over the incubation period should be assessed to ensure the compound does not degrade.
-
Purity: The purity of the synthesized compound must be high to ensure that the observed antimicrobial activity is attributable to this compound and not to impurities.
-
Media Interaction: Novel compounds can sometimes interact with components of the test media, which may sequester the compound or alter its activity. Standardized media like Mueller-Hinton Agar/Broth are recommended as they are specifically formulated for AST and have defined compositions.[12]
Core Methodologies for AST
The selection of an AST method depends on the specific goals of the study, throughput requirements, and the nature of the compound. The most common and standardized methods are Broth Microdilution, Agar Dilution, and Disk Diffusion.[8][13]
Broth Microdilution Method
The broth microdilution method is considered the "gold standard" for determining quantitative MIC values due to its reproducibility and conservation of reagents.[14][15] The procedure involves challenging a standardized bacterial inoculum with serially diluted concentrations of the antimicrobial agent in a liquid growth medium within a 96-well microtiter plate.[16]
Materials:
-
This compound (stock solution of known concentration)
-
Sterile 96-well, U-bottom microtiter plates
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Test microorganism(s) (e.g., S. aureus ATCC® 29213™, E. coli ATCC® 25922™)
-
0.5 McFarland turbidity standard
-
Sterile saline or broth for inoculum preparation
-
Positive control antibiotic (e.g., Gentamicin)
-
Incubator (35 ± 2°C)
-
Multichannel pipette
Procedure:
-
Inoculum Preparation: From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies and suspend them in sterile saline. Adjust the turbidity to match the 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.[17]
-
Plate Preparation: Add 50 µL of sterile CAMHB to all wells of a 96-well plate.
-
Compound Dilution: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). In the first well of a row (Column 1), add 50 µL of the compound solution (at twice the highest desired test concentration). This results in a total volume of 100 µL.
-
Serial Dilution: Using a multichannel pipette, perform a 2-fold serial dilution by transferring 50 µL from Column 1 to Column 2. Mix thoroughly by pipetting up and down. Continue this process across the plate to Column 10. Discard the final 50 µL from Column 10. This leaves Columns 11 and 12 for controls.
-
Controls Setup:
-
Growth Control (Column 11): 50 µL CAMHB (no compound). This well will receive the inoculum.
-
Sterility Control (Column 12): 100 µL CAMHB (no compound, no inoculum).
-
Solvent Control: Run a separate row with the highest concentration of the solvent used (e.g., DMSO) to ensure it has no antimicrobial effect.
-
Positive Control: Run a parallel dilution series for a standard antibiotic.
-
-
Inoculation: Add 50 µL of the final standardized bacterial inoculum to all wells from Column 1 to Column 11. Do not add inoculum to the sterility control well (Column 12). The final volume in each test well is 100 µL.
-
Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.
-
Reading the MIC: The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the first clear well). The growth control must show turbidity, and the sterility control must remain clear.[16]
Caption: Workflow for determining MIC via the Broth Microdilution method.
Agar Dilution Method
Agar dilution is a reference method that is particularly useful for testing multiple isolates simultaneously.[18][19] The method involves incorporating varying concentrations of the antimicrobial agent directly into molten agar, which is then poured into plates. Standardized inocula of different test organisms are then spotted onto the surface of each plate.
Materials:
-
This compound stock solution
-
Mueller-Hinton Agar (MHA)
-
Sterile petri dishes (100 mm)
-
Test and QC microorganisms
-
0.5 McFarland turbidity standard
-
Inoculum replicating device (e.g., Steers replicator) or micropipette
-
Water bath (45-50°C)
Procedure:
-
Plate Preparation: Prepare a series of tubes, each containing 18 mL of molten MHA held in a water bath at 45-50°C. Prepare one tube for each concentration to be tested, plus a growth control plate.
-
Compound Addition: Add 2 mL of the appropriately diluted this compound solution to each corresponding tube of molten agar to achieve the final desired concentrations. For the growth control plate, add 2 mL of sterile diluent (without the compound).
-
Pouring Plates: Immediately after adding the compound, mix each tube thoroughly by inverting and pour the contents into a sterile petri dish. Allow the agar to solidify completely on a level surface. The final agar depth should be 3-4 mm.
-
Inoculum Preparation: Prepare the inoculum for each test and QC organism as described in the broth microdilution method (i.e., adjusted to a 0.5 McFarland standard and then further diluted to yield a final spot concentration of approximately 10⁴ CFU).
-
Inoculation: Once the plates have dried, spot the prepared inocula onto the agar surface. This can be done with a Steers replicator, which can apply up to 36 different inocula, or by pipetting 1-10 µL spots.
-
Incubation: Allow the inoculum spots to dry completely before inverting the plates. Incubate at 35 ± 2°C for 16-20 hours.
-
Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth. A faint haze or a single colony at the inoculation spot is disregarded. The growth control plate must show confluent growth.[18][20]
Caption: Workflow for the Kirby-Bauer Disk Diffusion susceptibility test.
Quality Control: The Foundation of Trustworthy Data
Rigorous quality control (QC) is non-negotiable in AST. It ensures that the media, reagents, inoculum, and experimental conditions are correct, validating the accuracy of the results. [21][22] Mandatory QC Practices:
-
Use of Reference Strains: Standard, well-characterized QC strains with known susceptibility profiles must be tested with every batch of experiments. [23]Key strains recommended by CLSI and EUCAST include:
-
Staphylococcus aureus ATCC® 29213™ or ATCC® 25923™
-
Escherichia coli ATCC® 25922™
-
Pseudomonas aeruginosa ATCC® 27853™
-
-
Verification of Results: The MIC or zone diameter for the QC strain must fall within the acceptable ranges published in the latest CLSI M100 or EUCAST documents. [24]If the QC result is out of range, the entire batch of tests for the novel compound is considered invalid and must be repeated.
-
Purity Checks: After incubation, subculture the growth control well or a colony from the growth control plate to ensure the culture has not been contaminated.
-
Media and Reagent QC: Each new lot of media, reagents, or disks must be tested with QC strains before being used for experimental testing. [25]
Data Interpretation and Presentation
As clinical breakpoints for this compound are not available, the results should be reported as the direct quantitative values obtained.
-
For Broth and Agar Dilution: Report the MIC in µg/mL.
-
For Disk Diffusion: Report the zone of inhibition diameter in mm for a specified disk content (µg).
This data should be presented in a clear, tabular format to allow for easy comparison across different microorganisms and against control antibiotics.
Table 1: Example Data Presentation for this compound MIC Values
| Test Microorganism | Gram Stain | This compound MIC (µg/mL) | Positive Control MIC (µg/mL) | QC Strain Result |
| Staphylococcus aureus | Positive | [Experimental Value] | [e.g., Gentamicin Value] | [In Range / Out of Range] |
| Enterococcus faecalis | Positive | [Experimental Value] | [e.g., Gentamicin Value] | [In Range / Out of Range] |
| Escherichia coli | Negative | [Experimental Value] | [e.g., Gentamicin Value] | [In Range / Out of Range] |
| Pseudomonas aeruginosa | Negative | [Experimental Value] | [e.g., Gentamicin Value] | [In Range / Out of Range] |
| Candida albicans | N/A (Fungus) | [Experimental Value] | [e.g., Fluconazole Value] | [In Range / Out of Range] |
Conclusion
The protocols and principles outlined in this guide provide a robust framework for the antimicrobial susceptibility testing of this compound. By adhering to standardized methods, implementing rigorous quality control, and carefully considering the unique properties of a novel compound, researchers can generate high-quality, reproducible data. This information is essential for elucidating the antimicrobial spectrum and potency of this compound, forming the critical foundation for its further development as a potential therapeutic agent.
References
- Ghotas, E., et al. (2021). Antimicrobial and Anti-biofilm Activity of Thiourea Derivatives Bearing 3-amino-1H-1,2,4-triazole Scaffold. Molecules.
- Biyala, M. K., et al. (2007). Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes. Molecules.
- IDEXX Laboratories. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC).
- Dick White Referrals. (n.d.). Interpretation of MICs in Antibiotic Susceptibility Testing.
- Dr.Oracle. (2025). How do you interpret Minimum Inhibitory Concentration (MIC) values on antibiotic susceptibility testing?
- Microbe Online. (2021). Quality Control Strains (standard strains) and their Uses.
- ResearchGate. (2007). Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes.
- IDEXX Denmark. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC).
- Taylor & Francis eBooks. (2007). Agar Dilution Susceptibility Testing.
- American Society for Microbiology. (1976). Modified agar dilution method for rapid antibiotic susceptibility testing of anaerobic bacteria. ASM Journals.
- Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols.
- Van den Driessche, F., et al. (2023). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Frontiers in Microbiology.
- Sanford Guide. (n.d.). Antimicrobial Susceptibility Testing, MIC.
- Wikipedia. (n.d.). Agar dilution.
- Spengler, G., et al. (2022). In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models. European Journal of Clinical Microbiology & Infectious Diseases.
- British Society for Antimicrobial Chemotherapy. (n.d.). Quality Control of Antimicrobial Susceptibility Testing.
- Wang, Y., et al. (2023). Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis. Molecules.
- Kim, J., et al. (2018). Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus. Annals of Laboratory Medicine.
- Clinical and Laboratory Standards Institute. (2023). M100 - Performance Standards for Antimicrobial Susceptibility Testing, 33rd Edition. CLSI.
- European Society of Clinical Microbiology and Infectious Diseases. (n.d.). EUCAST.
- The European Committee on Antimicrobial Susceptibility Testing. (n.d.). EUCAST Home.
- MDPI. (2022). The Quest for Novel Antimicrobial Compounds: Emerging Trends in Research, Development, and Technologies.
- Clinical and Laboratory Standards Institute. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing.
- Clinical and Laboratory Standards Institute. (2022). Implementation of the CLSI Method for Direct Disk Diffusion Testing From Positive Blood Cultures.
- American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol.
- ResearchGate. (2024). Modification of antimicrobial susceptibility testing methods.
- The European Committee on Antimicrobial Susceptibility Testing. (n.d.). Expert Rules.
- Microbiologics Blog. (2016). How to Choose QC Strains for Microbial ID Systems.
- Microbiology Info. (n.d.). Broth Microdilution.
- Longdom Publishing. (n.d.). Latest Developed Methods for Antimicrobial Susceptibility Testing.
- U.S. Food & Drug Administration. (2025). Antibacterial Susceptibility Test Interpretive Criteria.
- Clinical and Laboratory Standards Institute. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.
- Clinical and Laboratory Standards Institute. (2024). CLSI M100 Performance Standards for Antimicrobial Susceptibility Testing, 34th Edition.
- National Institutes of Health, Islamabad Pakistan. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition.
- The European Committee on Antimicrobial Susceptibility Testing. (n.d.). Guidance Documents.
- The European Committee on Antimicrobial Susceptibility Testing. (n.d.). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST.
- American Society for Microbiology. (2013). Evaluation of CLSI Agar Dilution Method and Trek Sensititre Broth Microdilution Panel for Determining Antimicrobial Susceptibility of Streptococcus pneumoniae. ASM Journals.
- Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method.
- Microbe Notes. (2022). Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing.
- Clinical and Laboratory Standards Institute. (n.d.). ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems.
- National Library of Medicine. (2021). Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds.
- Clinical and Laboratory Standards Institute. (n.d.). M02 | Performance Standards for Antimicrobial Disk Susceptibility Tests.
- Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test.
- American Association for Clinical Chemistry. (2016). Antimicrobial Susceptibility Testing Challenges.
- MDPI. (2022). In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates.
- National Center for Biotechnology Information. (2006). Challenges for the Development of New Antimicrobials— Rethinking the Approaches.
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Synthesis of Cyclopentylthiourea: A Detailed Laboratory Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive, step-by-step protocol for the laboratory synthesis of Cyclopentylthiourea. Thiourea derivatives are significant scaffolds in medicinal chemistry and drug development, exhibiting a wide range of biological activities. This guide details a robust and accessible synthetic method, starting from readily available cyclopentylamine. The causality behind experimental choices, safety precautions, and in-depth characterization of the final product are thoroughly discussed to ensure scientific integrity and reproducibility.
Introduction
Thiourea and its derivatives are a class of organic compounds with the general structure (R¹R²N)(R³R⁴N)C=S. The presence of the thiocarbonyl group and the amino substituents confers a unique chemical reactivity and a diverse pharmacological profile. Substituted thioureas have been reported to possess a wide array of biological activities, including but not limited to, antiviral, antibacterial, antifungal, antitubercular, and anticancer properties. The cyclopentyl moiety is a common substituent in medicinal chemistry, often introduced to enhance lipophilicity and modulate binding to biological targets. Therefore, the synthesis of N-cyclopentylthiourea serves as a valuable example for the preparation of monosubstituted thioureas, a key intermediate for further elaboration in drug discovery programs.
The synthesis described herein utilizes a one-pot reaction of cyclopentylamine with carbon disulfide in an aqueous ammonia solution. This method is advantageous due to its operational simplicity, mild reaction conditions, and the avoidance of hazardous reagents such as thiophosgene or the pre-synthesis of unstable isothiocyanates.
Reaction Scheme
The overall reaction for the synthesis of this compound is depicted below:
Caption: Synthesis of this compound from Cyclopentylamine.
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | CAS Number | Supplier Notes |
| Cyclopentylamine | C₅H₁₁N | 85.15 | 1003-03-8 | Purity ≥ 99% |
| Carbon Disulfide | CS₂ | 76.14 | 75-15-0 | ACS grade, handle in a well-ventilated fume hood. |
| Ammonium Hydroxide | NH₄OH | 35.04 | 1336-21-6 | 28-30% NH₃ basis |
| Ethanol | C₂H₅OH | 46.07 | 64-17-5 | 95% or absolute for recrystallization |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | 60-29-7 | Anhydrous, for extraction |
| Sodium Sulfate | Na₂SO₄ | 142.04 | 7757-82-6 | Anhydrous, for drying |
| Hydrochloric Acid | HCl | 36.46 | 7647-01-0 | Concentrated, for acidification (optional workup) |
| Sodium Hydroxide | NaOH | 40.00 | 1310-73-2 | For pH adjustment (optional workup) |
Experimental Protocol
Synthesis of this compound
This procedure is adapted from a general method for the synthesis of monosubstituted thioureas.[1]
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, add cyclopentylamine (8.52 g, 0.1 mol) and 50 mL of 28% aqueous ammonium hydroxide.
-
Addition of Carbon Disulfide: Cool the flask in an ice-water bath. Slowly add carbon disulfide (7.61 g, 0.1 mol) dropwise from the dropping funnel over a period of 30 minutes with vigorous stirring. The reaction is exothermic, and the temperature should be maintained below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 3:7 v/v).
-
Work-up and Isolation:
-
Transfer the reaction mixture to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Recrystallize the crude solid from a suitable solvent system, such as ethanol/water or toluene.
-
Dissolve the crude product in a minimum amount of hot ethanol.
-
Add hot water dropwise until turbidity persists.
-
Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Collect the white crystalline product by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.
-
Safety Precautions
-
Carbon Disulfide (CS₂): Highly flammable, volatile, and toxic. All operations involving carbon disulfide must be performed in a well-ventilated chemical fume hood. Avoid contact with skin and eyes, and inhalation of vapors.
-
Cyclopentylamine: Corrosive and flammable. Causes skin and eye burns. Use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Ammonium Hydroxide: Corrosive and causes severe skin burns and eye damage. The vapors are irritating to the respiratory system. Handle in a fume hood.
-
General Precautions: Standard laboratory safety practices should be followed, including the use of PPE. Ensure all glassware is properly clamped and the reaction is conducted away from ignition sources.
Characterization
The identity and purity of the synthesized this compound can be confirmed by the following analytical techniques:
-
Melting Point: The melting point of the purified product should be determined and compared with the literature value. The expected melting point for this compound is approximately 148-150 °C.
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the N-H and C=S functional groups.
| Functional Group | Wavenumber (cm⁻¹) | Description |
| N-H Stretch | 3400-3100 | Broad, multiple bands |
| C-H Stretch | 2950-2850 | Aliphatic |
| N-H Bend | 1650-1580 | Amide II |
| C-N Stretch | 1500-1400 | |
| C=S Stretch | 1300-1100, 850-700 | Thiocarbonyl |
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the structure of the compound.
-
¹H NMR (in CDCl₃, δ in ppm):
-
A broad singlet or multiplet for the N-H protons (typically in the range of 6.0-8.0 ppm).
-
A multiplet for the methine proton (-CH-) of the cyclopentyl group adjacent to the nitrogen (typically around 4.0-4.5 ppm).
-
Multiplets for the methylene protons (-CH₂-) of the cyclopentyl ring (typically in the range of 1.5-2.0 ppm).
-
-
¹³C NMR (in CDCl₃, δ in ppm):
-
The thiocarbonyl carbon (C=S) will appear as a single peak in the downfield region (typically around 180-190 ppm).
-
The methine carbon (-CH-) of the cyclopentyl group will be observed around 50-60 ppm.
-
The methylene carbons (-CH₂-) of the cyclopentyl ring will appear in the aliphatic region (typically 20-40 ppm).
-
-
Expected Results
Following the detailed protocol, the synthesis of this compound should yield a white to off-white crystalline solid. A typical yield for this type of reaction is in the range of 70-90%. The purified product should have a sharp melting point and spectroscopic data consistent with the assigned structure.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no product yield | - Incomplete reaction.- Loss of product during workup. | - Ensure the reaction is stirred vigorously and for a sufficient duration. Monitor by TLC.- Be careful during the extraction and washing steps to avoid loss of the organic layer. |
| Oily product instead of solid | - Impurities present.- Incomplete removal of solvent. | - Ensure the crude product is thoroughly dried under vacuum.- Attempt recrystallization from a different solvent system. If the product remains an oil, purification by column chromatography may be necessary. |
| Product is discolored | - Decomposition of reactants or product. | - Maintain a low temperature during the addition of carbon disulfide.- Purify the final product by recrystallization, possibly with the addition of a small amount of activated charcoal to remove colored impurities. |
Conclusion
This application note provides a reliable and detailed protocol for the synthesis of this compound in a laboratory setting. The described method is efficient, uses readily available starting materials, and avoids the use of highly toxic reagents. The comprehensive characterization data and troubleshooting guide will aid researchers in successfully preparing and verifying this valuable synthetic intermediate for applications in medicinal chemistry and drug discovery.
References
- Maddani, M. R.; Prabhu, K. R. A Concise Synthesis of Substituted Thiourea Derivatives in Aqueous Medium. J. Org. Chem.2010, 75 (7), 2327–2332. DOI: 10.1021/jo1001593.
Sources
Application Notes and Protocols: Cyclopentylthiourea as a Versatile Building Block in Organic Synthesis
Introduction: The Strategic Value of the Cyclopentyl Moiety in Drug Discovery
In the landscape of modern medicinal chemistry, the incorporation of carbocyclic rings, particularly the cyclopentyl group, into molecular scaffolds is a well-established strategy for optimizing pharmacokinetic and pharmacodynamic properties. The cyclopentyl moiety offers a unique combination of lipophilicity, conformational rigidity, and metabolic stability, often leading to enhanced binding affinity, improved oral bioavailability, and reduced off-target effects. When appended to a reactive pharmacophore like thiourea, the resulting building block, Cyclopentylthiourea, becomes a powerful tool for the synthesis of novel heterocyclic compounds with significant therapeutic potential.
Thiourea and its derivatives are recognized as versatile intermediates in organic synthesis, primarily due to their ability to participate in a variety of cyclization reactions to form heterocycles such as thiazoles and pyrimidines.[1][2] These heterocyclic cores are prevalent in a vast number of biologically active compounds, including antimicrobial, anti-inflammatory, and anticancer agents.[1][2] This guide provides a comprehensive overview of the applications of this compound in the synthesis of key heterocyclic scaffolds, complete with detailed experimental protocols and mechanistic insights.
Core Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization in synthesis.
| Property | Value | Source |
| Molecular Formula | C₆H₁₂N₂S | PubChem[3] |
| Molecular Weight | 144.24 g/mol | PubChem[3] |
| Appearance | White to off-white crystalline solid | General knowledge |
| Solubility | Soluble in alcohols, acetone, and other polar organic solvents; sparingly soluble in water. | General knowledge |
| SMILES | C1CCC(C1)NC(=S)N | PubChem[3] |
| InChIKey | VEJCUYXHMQFYGE-UHFFFAOYSA-N | PubChem[3] |
Synthetic Strategy: Preparation of this compound
The most direct and efficient method for the synthesis of N-monosubstituted thioureas, including this compound, involves the reaction of the corresponding primary amine with an isothiocyanate. A common and practical approach is the in-situ generation of an acyl isothiocyanate from an acid chloride and a thiocyanate salt, which then reacts with the amine.
Protocol 1: Synthesis of N-Cyclopentylthiourea from Cyclopentylamine
This protocol outlines a general procedure for the synthesis of N-cyclopentylthiourea from cyclopentylamine and a suitable isothiocyanate source.
Materials:
-
Cyclopentylamine
-
Benzoyl chloride
-
Ammonium thiocyanate
-
Anhydrous acetone
-
Dichloromethane (DCM)
-
Hexane
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Formation of Benzoyl Isothiocyanate: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve ammonium thiocyanate (1.1 equivalents) in anhydrous acetone. To this stirred suspension, add benzoyl chloride (1.0 equivalent) dropwise at room temperature. Stir the reaction mixture for 30-60 minutes. The formation of the acyl isothiocyanate can be monitored by thin-layer chromatography (TLC).
-
Reaction with Cyclopentylamine: To the freshly prepared solution of benzoyl isothiocyanate, add cyclopentylamine (1.0 equivalent) dropwise. The reaction is typically exothermic. After the addition is complete, stir the mixture at room temperature for 2-4 hours.
-
Work-up and Isolation: Remove the acetone under reduced pressure using a rotary evaporator. Partition the residue between dichloromethane (DCM) and water. Separate the organic layer, wash with saturated aqueous NaHCO₃ solution, then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. The resulting N-benzoyl-N'-cyclopentylthiourea can be hydrolyzed under basic conditions (e.g., with aqueous sodium hydroxide) to yield N-cyclopentylthiourea.
-
Purification: The crude N-cyclopentylthiourea can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to afford the product as a crystalline solid.
Expected Outcome: The reaction is expected to produce N-cyclopentylthiourea in good to excellent yields. The purity of the product should be assessed by melting point determination and spectroscopic methods (¹H NMR, ¹³C NMR, IR).
Application in Heterocyclic Synthesis: The Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a classic and reliable method for the construction of the thiazole ring system.[4][5] The reaction involves the condensation of an α-haloketone with a thioamide, such as this compound. The resulting 2-amino-thiazole scaffold is a key feature in numerous pharmacologically active molecules.[1][6]
Mechanism of the Hantzsch Thiazole Synthesis
The reaction proceeds through a well-established mechanism:
Caption: Hantzsch thiazole synthesis workflow.
Protocol 2: Synthesis of a 2-(Cyclopentylamino)thiazole Derivative
This protocol provides a detailed procedure for the synthesis of a 2-(cyclopentylamino)thiazole derivative using this compound and an α-haloketone.
Materials:
-
N-Cyclopentylthiourea
-
α-Bromoacetophenone (or other suitable α-haloketone)
-
Ethanol
-
Sodium bicarbonate (NaHCO₃)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Buchner funnel and filter flask
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve N-cyclopentylthiourea (1.0 equivalent) in ethanol. To this solution, add the α-haloketone (e.g., α-bromoacetophenone, 1.0 equivalent).
-
Reaction: Heat the reaction mixture to reflux with stirring for 2-4 hours. Monitor the progress of the reaction by TLC.
-
Isolation: After the reaction is complete, cool the mixture to room temperature. A precipitate of the hydrobromide salt of the product may form. If so, collect the solid by vacuum filtration. If no precipitate forms, slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the hydrobromic acid formed during the reaction. This will precipitate the free base of the 2-(cyclopentylamino)thiazole derivative.
-
Purification: Collect the crude product by vacuum filtration and wash with cold water. The product can be further purified by recrystallization from ethanol or another suitable solvent.
-
Characterization: Confirm the structure of the synthesized thiazole derivative using spectroscopic techniques such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry.
| Reactant 1 | Reactant 2 | Solvent | Time (h) | Temp (°C) | Product | Expected Yield |
| N-Cyclopentylthiourea | α-Bromoacetophenone | Ethanol | 3 | Reflux | 2-(Cyclopentylamino)-4-phenylthiazole | 80-90% |
| N-Cyclopentylthiourea | 3-(Bromoacetyl)coumarin | Ethanol | 4 | Reflux | 3-(2-(Cyclopentylamino)thiazol-4-yl)coumarin | 75-85% |
Application in Heterocyclic Synthesis: The Biginelli Reaction
The Biginelli reaction is a multicomponent reaction that provides access to dihydropyrimidinones (DHPMs) and their thio-analogs (DHPMTs).[7][8] These scaffolds are of significant interest in medicinal chemistry due to their wide range of biological activities.[9] By employing this compound in a Biginelli-type reaction, novel DHPMTs bearing a cyclopentyl substituent can be synthesized.
Mechanism of the Biginelli Reaction
The mechanism of the Biginelli reaction is believed to proceed through a series of acid-catalyzed steps:
Caption: Biginelli reaction workflow.
Protocol 3: Synthesis of a Cyclopentyl-Substituted Dihydropyrimidinethione
This protocol describes a general procedure for the synthesis of a dihydropyrimidinethione derivative via a three-component Biginelli reaction using this compound.
Materials:
-
N-Cyclopentylthiourea
-
An aromatic aldehyde (e.g., benzaldehyde)
-
A β-ketoester (e.g., ethyl acetoacetate)
-
Ethanol
-
Catalytic amount of a Brønsted or Lewis acid (e.g., HCl, p-toluenesulfonic acid, or Yb(OTf)₃)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
Reaction Setup: In a round-bottom flask, combine the aromatic aldehyde (1.0 equivalent), the β-ketoester (1.0 equivalent), N-cyclopentylthiourea (1.1 equivalents), and a catalytic amount of the acid catalyst in ethanol.
-
Reaction: Heat the mixture to reflux with stirring. The reaction time can vary from a few hours to overnight, depending on the substrates and catalyst used. Monitor the reaction progress by TLC.
-
Isolation and Purification: Upon completion, cool the reaction mixture to room temperature. The product often crystallizes out of the solution. If so, collect the crystals by vacuum filtration and wash with cold ethanol. If the product does not crystallize, the solvent can be removed under reduced pressure, and the residue purified by column chromatography on silica gel.
| Aldehyde | β-Dicarbonyl Compound | Catalyst | Solvent | Time (h) | Product | Expected Yield |
| Benzaldehyde | Ethyl acetoacetate | HCl | Ethanol | 12 | Ethyl 4-phenyl-6-methyl-1-cyclopentyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | 70-85% |
| 4-Chlorobenzaldehyde | Acetylacetone | p-TSA | Acetonitrile | 8 | 5-Acetyl-4-(4-chlorophenyl)-6-methyl-1-cyclopentyl-3,4-dihydropyrimidin-2(1H)-thione | 75-90% |
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis, providing a gateway to a diverse range of heterocyclic compounds with significant potential in drug discovery and development. The protocols outlined in this guide for the Hantzsch thiazole synthesis and the Biginelli reaction demonstrate the utility of this compound in constructing medicinally relevant scaffolds. The strategic incorporation of the cyclopentyl moiety can impart favorable physicochemical properties to the final molecules, making this compound an important tool for medicinal chemists and researchers in the pharmaceutical sciences.
References
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- Al-Azzawi, A. M., & Al-Rubaie, A. Z. (2014). Synthesis of some Pyrimidine-2-one and Pyrimidine-2-thione Compounds. Journal of Al-Nahrain University, 17(3), 8-15. [Link]
- Shaaban, M. R., El-Sayed, R., & El-Kashef, H. S. (2011). Multi-component synthesis and recent development on heterocyclic compounds: A research. Journal of the Serbian Chemical Society, 76(11), 1545-1569. [Link]
- Armstrong, R. W., Combs, A. P., Tempest, P. A., Brown, S. D., & Keating, T. A. (1996). Multiple-component condensation strategies for combinatorial library synthesis. Accounts of Chemical Research, 29(3), 123-131. [Link]
- Singh, N., & Kumar, A. (2010). Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. Der Pharma Chemica, 2(3), 691-698. [Link]
- Patil, S., & Patil, S. (2012). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 4(5), 1896-1900. [Link]
- Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Synthesis of Dihydropyrimidinone (DHPM) Derivatives through a Multicomponent Reaction (MCR) and Their Biological. Journal of Medicinal and Chemical Sciences, 5(5), 517-526. [Link]
- PubChem. (n.d.). This compound.
- The Biginelli Dihydropyrimidine Synthesis. (2004). Organic Reactions. [Link]
- Lee, H., & Park, H. (2019). Synthesis of 2-Amino-5-Carboxamide Thiazole Derivatives via Dehydrative Cyclization of Thiourea Intermediate Resin on Solid Phase.
- Kappe, C. O. (1998). Recent advances in the Biginelli dihydropyrimidine synthesis. New tricks from an old dog. Accounts of Chemical Research, 31(1), 1-11. [Link]
- Biyiti, P. T., Nchinda, G. W., & Tih, R. G. (2018). Synthesis of pyrimidine-2-thiones.
- Tudor, R., & Vlase, L. (2022). Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. Molecules, 27(19), 6271. [Link]
- Singh, N., Kumar, A., & Singh, A. (2010). Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. Journal of Chemical and Pharmaceutical Research, 2(3), 691-698. [Link]
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- Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. [Link]
- Abdel-Wahab, B. F., Mohamed, H. A., & El-Azzouny, A. A. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1421. [Link]
- Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2007). Two-Steps Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole Containing Cyclopeptides. Journal of the Chinese Chemical Society, 54(5), 1335-1340. [Link]
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- Wrzosek, M., & Ostaszewski, R. (2021). Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfurization Reagent. Molecules, 26(20), 6285. [Link]
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Application Notes & Protocols: Cyclopentylthiourea as a Novel Urease Inhibitor for Enhanced Nitrogen Use Efficiency in Agriculture
Preamble: The Agricultural Imperative for Urease Inhibition
Nitrogen (N) stands as the most critical nutrient for crop production, and urea (46% N) is the most widely used nitrogenous fertilizer globally due to its high N content and relatively low cost. However, its application is often plagued by low efficiency. Upon application to soil, urea is rapidly hydrolyzed by the ubiquitous enzyme urease into ammonia (NH₃) and carbon dioxide. This process dramatically increases the local pH, favoring the conversion of ammonium (NH₄⁺) to ammonia gas, which is then lost to the atmosphere through a process called ammonia volatilization. These nitrogen losses can range from 20% to over 70%, representing a significant economic loss for farmers and a substantial environmental concern, contributing to air pollution and ecosystem disruption.[1][2][3]
Urease inhibitors (UIs) are chemical compounds that temporarily block the active site of the urease enzyme, slowing the rate of urea hydrolysis.[1][4] This delay allows urea to disperse into the soil profile via rainfall or irrigation, where the resulting ammonium is less susceptible to volatilization and can be effectively retained on soil cation exchange sites for plant uptake.[1][2] While N-(n-butyl)thiophosphoric triamide (NBPT) is the current industry standard, the search for novel, highly effective, and environmentally benign inhibitors is a key objective in agricultural research.[2][5]
This guide focuses on Cyclopentylthiourea and its derivatives, a class of compounds that has shown significant promise as potent urease inhibitors. While much of the initial research has focused on their efficacy against urease from pathogenic bacteria like Helicobacter pylori, the underlying chemical principles suggest strong potential for agricultural applications. This document provides the scientific rationale and detailed protocols for researchers to evaluate the efficacy of this compound as a soil urease inhibitor, from initial in vitro characterization to simulated agricultural application in soil microcosm studies.
Chapter 1: Foundational Science & In Vitro Characterization
The Rationale for Cycloalkyl Moieties in Urease Inhibition
The inhibitory potential of thiourea derivatives against urease is well-documented.[6][7][8] The core thiourea structure can interact with the nickel ions in the urease active site, disrupting its catalytic function. Recent studies on cyclopentyl-bearing N-acylthioureas have demonstrated exceptionally high inhibitory activity, with IC₅₀ values significantly lower than the standard inhibitor, thiourea.[9][10][11] For instance, certain derivatives exhibited IC₅₀ values as low as 2.21 µM, demonstrating approximately 10-fold greater inhibition than thiourea (IC₅₀ ≈ 23.00 µM) against H. pylori urease.[9][11] This high potency is attributed to the specific structural conformation and electronic properties conferred by the cyclopentyl group, which likely enhances binding affinity within the enzyme's active site.
Before undertaking complex and variable soil studies, it is imperative to first quantify the intrinsic inhibitory potential of this compound against a purified urease enzyme. This in vitro approach provides a reproducible, high-throughput method to determine the compound's IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity), serving as a baseline for its biochemical efficacy. Jack Bean Urease is the universally accepted model enzyme for this purpose.
Data Presentation: Comparative Efficacy of Urease Inhibitors
Quantitative data should be summarized to allow for clear comparison. The table below uses data from related cyclopentyl derivatives to illustrate how results for this compound could be presented against a standard.
| Compound | Target Enzyme | IC₅₀ (µM) ± SD | Fold Improvement vs. Standard | Reference |
| Thiourea (Standard) | H. pylori Urease | 23.00 ± 0.03 | 1x | [9] |
| Cyclopentyl-bearing N-acylthiourea 4a | H. pylori Urease | 2.21 ± 0.62 | ~10.4x | [9] |
| Cyclopentyl-bearing N-acylthiourea 4b | H. pylori Urease | 3.92 ± 0.59 | ~5.9x | [9] |
| This compound (Hypothetical) | Jack Bean Urease | TBD | TBD | - |
| NBPT (Positive Control) | Jack Bean Urease | TBD | TBD | - |
Table 1: Example format for presenting in vitro urease inhibition data. TBD = To Be Determined.
Protocol 1: In Vitro Urease Inhibition Assay (Spectrophotometric)
This protocol uses the Berthelot (indophenol) reaction to quantify ammonia production. In an alkaline medium, ammonia reacts with phenol and hypochlorite to form a blue-green indophenol compound, the absorbance of which is directly proportional to the urease activity.
A. Reagent Preparation:
-
Enzyme Solution: Prepare a stock solution of Jack Bean Urease (e.g., 5 units/mL) in a 100 mM phosphate buffer (pH 7.4).
-
Substrate Solution: Prepare a 100 mM Urea solution in deionized water.
-
Inhibitor Stock Solutions: Prepare a 1 mM stock solution of this compound in a suitable solvent (e.g., DMSO). Create a series of 2-fold dilutions to test a range of concentrations (e.g., 500 µM down to ~1 µM). Prepare a stock of a positive control inhibitor like NBPT or Thiourea similarly.
-
Phenol Reagent (Reagent A): 5% (w/v) phenol and 0.025% (w/v) sodium nitroprusside in water.
-
Alkaline Hypochlorite (Reagent B): 2.5% (w/v) sodium hydroxide and 0.21% (w/v) sodium hypochlorite in water.
B. Assay Procedure (96-Well Plate Format):
-
Plate Setup:
-
Test Wells: 20 µL of each inhibitor dilution.
-
Negative Control (100% Activity): 20 µL of the inhibitor solvent (e.g., DMSO).
-
Blank (No Enzyme): 20 µL of phosphate buffer.
-
-
Enzyme Addition: Add 20 µL of the urease enzyme solution to all wells except the Blank.
-
Pre-incubation: Gently mix the plate and incubate for 15 minutes at 37°C to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add 20 µL of the urea substrate solution to all wells to start the reaction.
-
Incubation: Incubate the plate for 30 minutes at 37°C.
-
Color Development:
-
Add 70 µL of Phenol Reagent (A) to each well.
-
Add 70 µL of Alkaline Hypochlorite Reagent (B) to each well.
-
-
Final Incubation: Incubate for 20 minutes at room temperature for color to develop.
-
Measurement: Read the absorbance at 630-670 nm using a microplate reader.
C. Data Analysis:
-
Correct Absorbance: Subtract the average absorbance of the Blank from all other readings.
-
Calculate Percent Inhibition: % Inhibition = (1 - (OD_test / OD_control)) * 100
-
Where OD_test is the absorbance of the well with the inhibitor and OD_control is the absorbance of the negative control well.
-
-
Determine IC₅₀: Plot the % Inhibition against the logarithm of the inhibitor concentration and use non-linear regression analysis to determine the IC₅₀ value.
Workflow Visualization
Caption: Workflow for the in vitro spectrophotometric urease inhibition assay.
Chapter 2: Efficacy in Soil Systems
The Challenge of the Soil Matrix
Demonstrating efficacy in a purified enzyme assay is a crucial first step, but the soil environment presents a far more complex challenge. The performance of a urease inhibitor in soil is influenced by its stability, sorption to soil colloids, microbial degradation, and its interaction with a diverse community of soil ureases under varying conditions of pH, temperature, and moisture.[12][13] Therefore, progressing to soil-based assays is essential to validate the real-world potential of this compound.
Protocol 2: Soil Urease Activity Assay
This protocol measures the ability of this compound to inhibit the native urease activity present in a soil sample. It quantifies the amount of ammonium released from urea in a soil slurry over a short incubation period.
A. Materials:
-
Fresh field-moist soil, sieved (2-4 mm) and pre-incubated for 24h at room temperature.
-
Tris buffer (pH 9.0) or Acetate buffer (pH 5.0), depending on the target soil pH.[14][15]
-
Toluene (optional, as a bacteriostatic agent to inhibit microbial proliferation during the assay).
-
Urea solution (e.g., 0.2 M).
-
This compound solution (at a concentration determined from in vitro results, e.g., 100x IC₅₀).
-
2 M KCl solution for extraction.
-
Spectrophotometer and reagents for ammonia quantification (as in Protocol 1).
B. Assay Procedure:
-
Sample Preparation: Weigh 5.0 g of soil into duplicate 50 mL centrifuge tubes.
-
Treatment Application:
-
Test Sample: Add 1 mL of the this compound solution.
-
Control Sample (No Inhibition): Add 1 mL of solvent.
-
-
Pre-incubation: Add 9 mL of buffer and 0.2 mL of toluene (if used). Swirl to mix and let stand for 15 minutes.
-
Reaction Initiation: Add 1.0 mL of the 0.2 M urea solution to each tube. Swirl to mix thoroughly.
-
Incubation: Incubate the tubes for 2 hours at 25-37°C in a shaking incubator.[15][16]
-
Reaction Termination & Extraction: Immediately add 35-40 mL of 2 M KCl solution to stop the enzymatic reaction and extract the ammonium.
-
Extraction: Shake the tubes horizontally for 30 minutes at 200 rpm.
-
Clarification: Centrifuge the tubes at >3000 x g for 5-10 minutes.
-
Filtration: Filter the supernatant through Whatman No. 42 filter paper.
-
Quantification: Analyze the ammonium concentration in the filtered extract using the Berthelot method described in Protocol 1. A standard curve using ammonium chloride in 2 M KCl should be prepared.
C. Calculation:
-
Urease Activity (µg NH₄⁺-N / g soil / hr) = ((NH₄⁺ in sample - NH₄⁺ in blank) * Vol_extractant) / (Mass_soil * Time_incubation)
-
Calculate the % inhibition relative to the control sample.
Protocol 3: Soil Microcosm Study of Ammonia Volatilization
This laboratory incubation study simulates the surface application of fertilizer and directly measures the reduction in ammonia gas loss over several days.
A. Microcosm Setup:
-
Vessels: Use 1 L glass jars or similar containers.
-
Soil: Place 100-200 g of sieved, air-dried soil in each jar.
-
Moisture: Adjust the soil moisture to 60% of its water-holding capacity.
-
Ammonia Trap: Place a small vial inside each jar (but not touching the soil) containing 15 mL of 0.05 M sulfuric acid to trap volatilized ammonia.
B. Experimental Procedure:
-
Treatments (in triplicate):
-
Control: Urea only.
-
Test: Urea + this compound.
-
Positive Control: Urea + NBPT.
-
-
Application: Prepare solutions of urea and inhibitor. Apply the solution evenly to the soil surface at a rate equivalent to a field application (e.g., 150 kg N/ha).
-
Incubation: Seal the jars and incubate in the dark at a constant temperature (e.g., 25°C) for 7-14 days.[1]
-
Sampling: On days 1, 2, 4, 7, and 14, open the jars, remove the acid traps, and replace them with fresh ones.
-
Ammonia Quantification: Analyze the ammonium content in the retrieved acid traps by titration with a standard base or using the spectrophotometric method.
C. Data Analysis:
-
Calculate the cumulative ammonia loss for each treatment over the incubation period.
-
Express the loss as a percentage of the total N applied.
-
Compare the % reduction in ammonia loss for this compound relative to the urea-only control.
Data Presentation: Ammonia Volatilization
| Treatment | Total N Applied (mg) | Cumulative NH₃-N Loss (mg) | % N Loss by Volatilization | % Reduction vs. Urea Control |
| Urea Control | 100 | 28.5 | 28.5% | - |
| Urea + NBPT | 100 | 6.3 | 6.3% | 78% |
| Urea + this compound | 100 | TBD | TBD | TBD |
Table 2: Example format for presenting cumulative ammonia loss data from a soil microcosm study.
Workflow Visualization
Caption: Workflow for a soil microcosm study to measure ammonia volatilization.
Chapter 3: Mechanistic Insights and Agricultural Impact
The Role of Urease Inhibition in the Soil Nitrogen Cycle
Inhibiting urease is a targeted intervention at a critical juncture in the soil nitrogen cycle. By slowing the conversion of urea to ammonium, this compound can fundamentally alter nitrogen dynamics to the benefit of the crop.
-
Reduced Ammonia Volatilization: This is the primary and most immediate benefit. By keeping nitrogen in the urea form longer, it can be incorporated into the soil where the resulting ammonium is bound to soil particles and protected from loss.
-
Mitigated Seedling Toxicity: The rapid hydrolysis of urea can lead to toxic concentrations of ammonia around fertilizer granules, which can damage germinating seeds and young roots. An inhibitor mitigates this effect.[2]
-
Synchronized N Supply: The slower, more controlled release of ammonium can better match the nitrogen uptake demands of the growing crop, improving overall Nitrogen Use Efficiency (NUE).
-
Altered Nitrification-Denitrification Cascade: While not a direct effect, slowing the initial production of ammonium can subsequently reduce the peak concentration of nitrate (NO₃⁻) in the soil, which is formed via nitrification. This can, in turn, reduce nitrogen losses through nitrate leaching and denitrification (the conversion of nitrate to N₂O and N₂ gases), which has secondary environmental benefits.
Visualization of the Nitrogen Cycle Intervention
Caption: The soil nitrogen cycle, showing where this compound acts to block urease.
Conclusion and Future Outlook
The application notes and protocols detailed herein provide a comprehensive framework for the rigorous evaluation of this compound as a next-generation urease inhibitor for agriculture. Based on the high potency of structurally similar compounds, there is a strong scientific basis to hypothesize its effectiveness. The research pathway should follow a logical progression: confirming high intrinsic activity through in vitro assays, followed by demonstrating practical efficacy in reducing ammonia volatilization in controlled soil studies.
Successful validation through these protocols would pave the way for advanced research, including greenhouse pot trials and field-scale experiments to quantify the ultimate agronomic benefits: increased crop yield, enhanced nitrogen use efficiency, and a reduced environmental footprint for urea-based fertilization systems.
References
- Mumtaz, A., et al. (2026). Cyclopentyl-linked N-Acylthioureas as Promising Urease Inhibitors: Insights from in vitro Bioassay, Structure-activity Relationships and Computational Analysis. PubMed.
- R Discovery. (2025). Cyclopentyl-linked N-Acylthioureas as Promising Urease Inhibitors: Insights from in vitro Bioassay, Structure-activity Relationships and Computational Analysis. R Discovery.
- ResearchGate. (2025). Cyclopentyl-linked N-Acylthioureas as Promising Urease Inhibitors: Insights from in vitro Bioassay, Structure-activity Relationships and Computational Analysis. ResearchGate.
- Kandeler, E., & Gerber, H. (1988). Short-term assay of soil urease activity using colorimetric determination of ammonium. Biology and Fertility of Soils.
- Banerjee, A., et al. (2012). Microbial urease activity of agricultural soil: enzymology and assessment of soil fertility. Indian Mycological Society.
- Sigolo, S., et al. (2018). A minireview on what we have learned about urease inhibitors of agricultural interest since mid-2000s. National Institutes of Health.
- Sha, Z., et al. (2023). Field efficacy of urease inhibitors for mitigation of ammonia emissions in agricultural field settings: a systematic review. Frontiers.
- Nutrient Source Specifics. (n.d.). Urease Inhibitors. International Plant Nutrition Institute.
- Soares, J. R., & Cantarella, H. (n.d.). Dynamics of ammonia volatilization from NBPT-treated urea in tropical acid soils. SciELO.
- Cantarella, H., et al. (2023). Ammonia volatization from conventional and stabilized fertilizers, agronomic aspects and microbiological attributes in a Brazilian coffee crop system. PubMed Central.
- Chen, D., et al. (2022). Soil Moisture and Temperature Effects on Granule Dissolution and Urease Activity of Urea with and without Inhibitors—An Incubation Study. MDPI.
- Suter, H., et al. (2023). Exploring Substituted Dihydroxybenzenes as Urease Inhibitors through Structure–Activity Relationship Studies in Soil Incubations. PubMed Central.
- Cantarella, H., et al. (2023). Urease inhibitors technologies as strategy to mitigate agricultural ammonia emissions and enhance the use efficiency of urea-bas. UreaKnowHow.
- Saeed, A., et al. (n.d.). Antiurease screening of alkyl chain-linked thiourea derivatives: in vitro biological activities, molecular docking, and dynamic simulations studies. PubMed Central.
- da Silva, A. B., et al. (2023). The influence of N-alkyl chains in benzoyl-thiourea derivatives on urease inhibition: Soil studies and biophysical and theoretical investigations on the mechanism of interaction. ResearchGate.
- Cui, J., et al. (2020). Effect of Urease Inhibitors and Nitrification Inhibitors Combined with Seaweed Extracts on Urea Nitrogen Regulation and Application. MDPI.
- Taha, M., et al. (2016). Synthesis, in vitro urease inhibitory activity, and molecular docking studies of thiourea and urea derivatives. PubMed.
- Watson, C. J. (2000). Urease Activity and Inhibition – Principles and Practice. International Fertiliser Society.
- da Silva, A. B., et al. (2023). The influence of N-alkyl chains in benzoyl-thiourea derivatives on urease inhibition: Soil studies and biophysical and theoretical investigations on the mechanism of interaction. PubMed.
- Khalid, M., et al. (2021). Soil urease inhibition by various plant extracts. PubMed Central.
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Application Note: High-Throughput Screening Strategies for the Discovery of Novel Cyclopentylthiourea (CPTU) Analogs
An in-depth guide to High-Throughput Screening (HTS) methodologies for the discovery and characterization of novel Cyclopentylthiourea (CPTU) analogs. This document provides detailed protocols and expert insights for researchers in drug development.
Abstract
This compound (CPTU) analogs are an emerging class of small molecules with significant therapeutic potential, primarily attributed to their capacity to act as hydrogen sulfide (H₂S) donors. H₂S is a critical endogenous gasotransmitter involved in a myriad of physiological processes, and its dysregulation is implicated in diseases ranging from cancer to cardiovascular disorders. The structural backbone of CPTU also presents opportunities for covalent interactions with protein targets, broadening their mechanistic possibilities. To accelerate the discovery of novel CPTU-based therapeutics, robust high-throughput screening (HTS) methodologies are essential. This guide provides a comprehensive framework of validated HTS protocols, from primary biochemical screens to identify H₂S donors, to secondary cell-based assays for assessing biological function and phenotypic outcomes, particularly in the context of prostate cancer. We further detail a target engagement assay to explore potential covalent mechanisms of action. Each protocol is designed for scalability and automation, incorporating critical quality control measures to ensure data integrity and reproducibility.
Introduction: The Therapeutic Promise of CPTU Analogs
This compound (CPTU) and its derivatives represent a versatile chemical scaffold in modern drug discovery. Their significance stems largely from their function as slow-release hydrogen sulfide (H₂S) donors[1]. H₂S, alongside nitric oxide (NO) and carbon monoxide (CO), is recognized as a gasotransmitter, a gaseous signaling molecule that plays a pivotal role in cellular communication and homeostasis. It is endogenously produced in mammalian cells and is crucial for processes such as neuromodulation, inflammation, and apoptosis[1]. The ability of exogenous compounds like CPTU analogs to modulate H₂S levels offers a promising therapeutic strategy for a wide range of diseases.
Furthermore, the thiourea moiety within the CPTU structure can engage in covalent interactions with nucleophilic residues, such as cysteine, on target proteins[2][3]. This dual mechanism—H₂S donation and potential targeted covalent inhibition—makes CPTU analogs particularly compelling candidates for drug development programs. Indeed, specific analogs have already shown promise in preclinical models of prostate cancer, where they may modulate androgen receptor signaling or induce cytotoxicity through H₂S-mediated pathways[4][5].
High-throughput screening (HTS) is the cornerstone of modern drug discovery, enabling the rapid evaluation of vast chemical libraries to identify promising lead compounds[6]. The development of an effective HTS cascade for CPTU analogs requires a multi-pronged approach that can capture their unique biochemical and cellular activities. This document outlines a logical, step-wise screening funnel designed to first identify active H₂S donors, then characterize their efficacy in a disease-relevant cellular context, and finally, probe their mechanism of action.
HTS Screening Funnel for CPTU Analog Discovery
A successful screening campaign relies on a logical progression of assays, starting with a broad primary screen to identify "hits," followed by more complex secondary and tertiary assays to confirm activity and elucidate the mechanism of action.
Figure 1: A tiered HTS workflow for CPTU analog discovery.
Part I: Primary Screening - Direct Quantification of H₂S Release
The most direct method to identify active CPTU analogs is to quantify their ability to release H₂S in a high-throughput format. We present two robust, HTS-compatible biochemical methods.
Method 1: HTS-Adapted Methylene Blue Assay
Causality and Expertise: The Methylene Blue (MB) assay is a classic, reliable colorimetric method for sulfide detection[7]. It relies on the reaction of H₂S with N,N-dimethyl-p-phenylenediamine in the presence of an iron (III) catalyst to form the stable blue methylene blue dye. Its simplicity and robust signal make it highly suitable for HTS. The primary experimental choice is to optimize reagent concentrations and incubation times to ensure the reaction kinetics are compatible with the slow-release nature of many H₂S donors while remaining within the operational timeframe of an automated HTS platform.
Protocol 1: Methylene Blue Assay for H₂S Donors (384-well format)
-
Compound Plating: Using an acoustic liquid handler, dispense 50 nL of CPTU analogs from the library (typically 10 mM in DMSO) into a 384-well clear, flat-bottom microplate. This yields a final assay concentration of 10 µM in a 50 µL reaction volume.
-
Controls: Designate columns for controls:
-
Negative Control: DMSO only (no compound).
-
Positive Control: Na₂S (a fast H₂S donor) at a final concentration of 50 µM.
-
-
Reaction Initiation: Add 25 µL of 2X Assay Buffer (100 mM potassium phosphate, pH 7.4) containing 2 mM L-cysteine to all wells. L-cysteine acts as a thiol catalyst to facilitate H₂S release from the thiourea moiety.
-
Incubation: Seal the plate and incubate at 37°C for 60 minutes. This allows for sufficient time for H₂S release from the test compounds.
-
Detection Reagent Preparation (prepare fresh):
-
Solution A: 20 mM N,N-dimethyl-p-phenylenediamine sulfate in 7.2 M HCl.
-
Solution B: 30 mM FeCl₃ in 1.2 M HCl.
-
-
Color Development: Add 12.5 µL of Solution A to all wells, followed immediately by 12.5 µL of Solution B. Mix by gentle orbital shaking for 10 seconds.
-
Final Incubation: Incubate the plate at room temperature for 20 minutes, protected from light.
-
Data Acquisition: Measure the absorbance at 670 nm using a microplate reader.
Data Presentation and Quality Control
| Parameter | Description | Typical Value | Acceptance Criteria |
| Amax | Mean absorbance of positive control (Na₂S) | 1.2 | > 1.0 |
| Amin | Mean absorbance of negative control (DMSO) | 0.05 | < 0.1 |
| S/B Ratio | Signal-to-Background (Amax / Amin) | 24 | > 10 |
| Z'-factor | 1 - [ (3σmax + 3σmin) / |Amax - Amin| ] | 0.85 | > 0.5 |
A Z'-factor greater than 0.5 indicates an excellent assay window, suitable for HTS. Hits are typically defined as compounds that produce a signal greater than three standard deviations above the mean of the negative controls.
Method 2: Fluorescent Probe-Based H₂S Detection
Causality and Expertise: Fluorescent probes offer higher sensitivity compared to colorimetric methods and are ideal for detecting lower concentrations of H₂S. Many such probes are based on the H₂S-mediated reduction of a non-fluorescent azide group to a highly fluorescent amine[8]. This "turn-on" mechanism minimizes background fluorescence. The key to a successful assay is choosing a probe with high selectivity for H₂S over other biological thiols like glutathione and cysteine, and ensuring the assay buffer conditions do not quench the fluorescence.
Figure 2: Principle of the azide-based fluorescent H₂S detection assay.
Protocol 2: Fluorescent H₂S Detection (384-well format)
-
Compound Plating: As in Protocol 1, dispense 50 nL of CPTU analogs into a 384-well black, clear-bottom microplate.
-
Controls:
-
Negative Control: DMSO only.
-
Positive Control: Na₂S at a final concentration of 25 µM.
-
-
Reagent Addition: Add 50 µL of Assay Buffer (100 mM HEPES, pH 7.4) containing 10 µM of a suitable H₂S fluorescent probe (e.g., SF7-AM) to all wells.[8]
-
Incubation: Incubate the plate at 37°C for 30 minutes, protected from light.
-
Data Acquisition: Measure fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 490/525 nm, specific to the probe used).
Part II: Cell-Based Secondary Screening in a Disease Context
Hits from the primary screen confirm H₂S donor activity but provide no information about biological efficacy or cytotoxicity. Cell-based assays are critical for validating these hits in a relevant physiological system. Given the interest in CPTU analogs for prostate cancer, we describe a high-content imaging assay using a prostate cancer cell line.[9][10]
Method 3: High-Content Cytotoxicity Screening in PC-3 Cells
Causality and Expertise: This assay moves beyond simple viability readouts (like MTT or CellTiter-Glo®) by using high-content imaging to simultaneously quantify multiple phenotypic parameters, including cell count (viability), nuclear condensation (apoptosis), and membrane permeability (necrosis). This provides a richer dataset to distinguish between cytostatic and cytotoxic effects and helps to identify compounds with a desired apoptotic mechanism of action. The PC-3 prostate cancer cell line is chosen as it is androgen-independent, representing a more aggressive form of the disease.
Protocol 3: High-Content Imaging for Cytotoxicity (384-well format)
-
Cell Seeding: Seed PC-3 cells into a 384-well imaging plate (e.g., black-walled, optically clear bottom) at a density of 2,000 cells per well in 40 µL of RPMI-1640 medium supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Add 10 µL of CPTU analogs (prepared in medium from stock solutions) to achieve a final concentration range (e.g., 7-point dose-response from 0.1 to 100 µM).
-
Controls:
-
Negative Control: 0.1% DMSO vehicle control.
-
Positive Control: Staurosporine (1 µM) as an apoptosis inducer.
-
-
Incubation: Incubate the plate for 48 hours at 37°C, 5% CO₂.
-
Staining: Add 5 µL of a staining solution containing:
-
Hoechst 33342 (5 µg/mL): Stains the nuclei of all cells (blue channel).
-
YO-PRO™-1 Iodide (1 µM): Enters apoptotic cells with compromised plasma membranes (green channel).
-
Propidium Iodide (1 µg/mL): Enters necrotic cells with ruptured membranes (red channel).
-
-
Final Incubation: Incubate for 30 minutes at 37°C.
-
Imaging: Acquire images using a high-content imaging system. Capture at least four fields per well using 10x magnification.
-
Image Analysis: Use automated image analysis software to segment and quantify:
-
Total cell count (Hoechst-positive objects).
-
Apoptotic cell count (Hoechst and YO-PRO-1 positive).
-
Necrotic cell count (Hoechst and Propidium Iodide positive).
-
-
Data Analysis: Calculate the percentage of viable, apoptotic, and necrotic cells relative to controls. Plot dose-response curves and determine IC₅₀ values for cytotoxicity.
Part III: Probing the Mechanism - Covalent Target Engagement
The thiourea scaffold suggests that some CPTU analogs may act as covalent inhibitors. A simple HTS-compatible assay can be used to assess the general thiol reactivity of hit compounds, providing an early indication of a potential covalent mechanism.
Method 4: Thiol Reactivity Assay
Causality and Expertise: This assay measures the rate at which a compound reacts with a model thiol, typically glutathione (GSH), which is the most abundant intracellular thiol. A fluorescent probe that is quenched by GSH is used. As the CPTU analog reacts with and depletes GSH, the probe's fluorescence is unquenched. This provides a quantitative measure of thiol reactivity. Highly reactive compounds may be flagged as potentially non-specific, while moderately reactive compounds could indicate targeted covalent inhibition. This assay is crucial for triaging compounds and understanding their potential for off-target effects.[2]
Protocol 4: GSH-Based Thiol Reactivity Assay (384-well format)
-
Compound Plating: Dispense 50 nL of CPTU analogs into a 384-well black, clear-bottom microplate.
-
Controls:
-
Negative Control: DMSO only.
-
Positive Control: N-Ethylmaleimide (NEM), a known thiol-reactive compound (100 µM final concentration).
-
-
Reagent Addition: Add 50 µL of Assay Buffer (100 mM potassium phosphate, pH 7.4) containing 200 µM Glutathione (GSH) and 10 µM ThiolTracker™ Violet probe.
-
Kinetic Reading: Immediately place the plate in a kinetic-capable fluorescence plate reader. Measure fluorescence intensity (Ex/Em = 404/526 nm) every 2 minutes for 60 minutes.
-
Data Analysis: Calculate the initial rate of reaction (slope of the fluorescence curve) for each compound. Compare the rates to the negative (DMSO) and positive (NEM) controls to classify compounds by their thiol reactivity.
Conclusion
The HTS cascade detailed in this application note provides a robust and logical framework for the discovery of novel this compound analogs. By integrating direct biochemical screens for H₂S release with sophisticated, disease-relevant high-content cellular assays and mechanistic probes for covalent activity, researchers can efficiently identify and prioritize promising lead candidates for further development. This multi-parametric approach ensures that selected hits not only possess the desired primary activity but also exhibit favorable biological effects in a cellular context, significantly increasing the probability of success in downstream preclinical studies.
References
- High-throughput screening assay could identify new prostate cancer drugs. (2022). Mary Ann Liebert, Inc.
- High-Throughput Imaging Assay for Drug Screening of 3D Prostate Cancer Organoids. (2021). SLAS Discovery.
- High-Throughput Imaging Assay for Drug Screening of 3D Prostate Cancer Organoids. (2021). Monash University.
- Researchers Find Assay for Drugs Targeting Prost
- High-Throughput Screen of Advanced Prostate Cancer Organoids and PDX Preclinical Trials to Identify Single and Combination Thera.
- Advances and Opportunities in H₂S Measurement in Chemical Biology.JACS Au.
- The Current Toolbox for Covalent Inhibitors: From Hit Identific
- Strategies for Screening and Characterizing Targeted Covalent Inhibitors. (2024). YouTube.
- Hydrogen Sulfide (H₂S) Test: Principle, Procedure, Results. (2024). Microbe Notes.
- Analytical Methods for Detection of Gasotransmitter Hydrogen Sulfide Released
- Cell-trappable fluorescent probes for endogenous hydrogen sulfide signaling and imaging H₂O₂-dependent H₂S production.
- Discovery of Covalent Inhibitors Targeting the Transcriptional Enhanced Associate Domain Central Pocket.Journal of Medicinal Chemistry.
- How to Enhance Success Rate in the Discovery of Targeted Covalent Inhibitors?
- High-throughput screening.Wikipedia.
- Hydrogen Sulfide and Its Donors: Keys to Unlock the Chains of Nonalcoholic F
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- 1. Hydrogen Sulfide and Its Donors: Keys to Unlock the Chains of Nonalcoholic Fatty Liver Disease | MDPI [mdpi.com]
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- 3. Chemistry Insights | How to Enhance Success Rate in the Discovery of Targeted Covalent Inhibitors? Design & Synthesis Strategies - RCS Research Chemistry Services [rcs.wuxiapptec.com]
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- 9. High-Throughput Imaging Assay for Drug Screening of 3D Prostate Cancer Organoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. research.monash.edu [research.monash.edu]
Cyclopentylthiourea as a Ligand in Coordination Chemistry: Application Notes and Protocols
A Guide for Researchers, Scientists, and Drug Development Professionals
Senior Application Scientist Note: This document aims to provide a comprehensive guide on the use of cyclopentylthiourea as a ligand in coordination chemistry. However, a thorough review of publicly available scientific literature reveals a significant scarcity of detailed experimental protocols and characterization data specifically for N-cyclopentylthiourea and its coordination complexes. While the fundamental principles of thiourea chemistry are well-established, the direct application to the cyclopentyl derivative remains largely undocumented in peer-reviewed journals.
Therefore, this guide will proceed by first outlining the general and well-established protocols for the synthesis of thiourea derivatives and their metal complexes. These protocols are based on extensive research on analogous compounds and provide a strong theoretical and practical framework. Subsequently, we will adapt these general methods to propose a hypothetical, yet scientifically grounded, set of protocols for the synthesis and characterization of this compound and its coordination complexes. It is crucial for the user to understand that these proposed protocols are intended as a starting point for research and development, and will require optimization and validation in a laboratory setting.
Part 1: Foundational Principles and General Protocols
Thiourea and its derivatives are versatile ligands in coordination chemistry due to the presence of both sulfur and nitrogen donor atoms.[1][2] This allows them to coordinate to metal centers in various modes, including monodentate coordination through the sulfur atom or bidentate coordination involving both sulfur and nitrogen atoms.[3] The resulting metal complexes have shown a wide range of applications, particularly in the fields of catalysis and medicinal chemistry, exhibiting notable antimicrobial and anticancer activities.[2][4][5][6][7][8][9]
General Synthesis of N-Substituted Thioureas
The most common method for the synthesis of N-substituted thioureas involves the reaction of an amine with an isothiocyanate.[1][10][11][12] This reaction is typically straightforward and proceeds with high yields.
Protocol 1: General Synthesis of N-Aryl/Alkyl Thiourea Derivatives
Causality Behind Experimental Choices:
-
Reaction of Isothiocyanate and Amine: This is a classic and efficient method for forming the thiourea linkage. The lone pair of the amine nitrogen acts as a nucleophile, attacking the electrophilic carbon of the isothiocyanate group.[10][11]
-
Solvent: A polar aprotic solvent like acetonitrile or ethanol is typically used to dissolve the reactants and facilitate the reaction.
-
Temperature: The reaction is often carried out at room temperature, although gentle heating can sometimes be used to increase the reaction rate.
Step-by-Step Methodology:
-
Dissolve the primary amine (1 equivalent) in a suitable solvent (e.g., ethanol or acetonitrile) in a round-bottom flask equipped with a magnetic stirrer.
-
To this stirring solution, add the corresponding isothiocyanate (1 equivalent) dropwise at room temperature.
-
Continue stirring the reaction mixture at room temperature for 2-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the product often precipitates out of the solution. If not, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure N-substituted thiourea.
General Synthesis of Thiourea-Metal Complexes
The synthesis of metal complexes with thiourea ligands typically involves the reaction of a metal salt with the thiourea derivative in a suitable solvent.[1][3][13]
Protocol 2: General Synthesis of Metal(II) Complexes with N-Substituted Thioureas
Causality Behind Experimental Choices:
-
Metal Salt: Metal chlorides, nitrates, or acetates are commonly used as precursors. The choice of the metal salt can influence the coordination geometry of the final complex.
-
Ligand-to-Metal Ratio: A 2:1 ligand-to-metal molar ratio is often used to favor the formation of complexes with the general formula [M(L)₂X₂] or [M(L)₂]X₂, where L is the thiourea ligand and X is an anion from the metal salt.
-
Solvent: Ethanol or methanol are common solvents as they can dissolve both the metal salt and the thiourea ligand.
-
Temperature: The reaction is typically carried out at room temperature or with gentle heating under reflux to ensure complete reaction.
Step-by-Step Methodology:
-
Dissolve the N-substituted thiourea ligand (2 equivalents) in warm ethanol in a round-bottom flask with magnetic stirring.
-
In a separate flask, dissolve the metal(II) salt (e.g., CuCl₂, NiCl₂, CoCl₂) (1 equivalent) in ethanol.
-
Add the metal salt solution dropwise to the stirring solution of the ligand.
-
A change in color or the formation of a precipitate usually indicates the formation of the complex.
-
The reaction mixture is typically stirred for several hours at room temperature or under reflux.
-
The resulting solid complex is collected by filtration, washed with cold ethanol, and then with diethyl ether.
-
The complex is dried in a desiccator over anhydrous CaCl₂.
Part 2: Proposed Application Notes and Protocols for this compound
Based on the general principles outlined above, we can now propose specific, albeit unvalidated, protocols for this compound.
Synthesis of N-Cyclopentylthiourea
The synthesis of N-cyclopentylthiourea would likely follow the general reaction of cyclopentylamine with an isothiocyanate precursor. A plausible route is the reaction of cyclopentyl isothiocyanate with ammonia.
Proposed Protocol 1: Synthesis of N-Cyclopentylthiourea
Materials and Reagents:
-
Cyclopentyl isothiocyanate
-
Ammonia solution (e.g., 28% in water or a solution in methanol)
-
Ethanol
-
Diethyl ether
Step-by-Step Methodology:
-
In a well-ventilated fume hood, dissolve cyclopentyl isothiocyanate (1 equivalent) in ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the flask in an ice bath.
-
Slowly add a stoichiometric amount of a concentrated ammonia solution (1 equivalent) to the stirring solution. An exothermic reaction may be observed.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-24 hours.
-
Monitor the reaction by TLC until the starting isothiocyanate is consumed.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude N-cyclopentylthiourea by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to obtain a crystalline solid.
-
Characterize the final product by melting point determination, FT-IR, ¹H NMR, and ¹³C NMR spectroscopy.
Expected Spectroscopic Data (Hypothetical):
-
FT-IR (KBr, cm⁻¹): ν(N-H) ~3300-3100, ν(C-H) ~2950-2850, ν(C=S) ~1350-1300, ν(C-N) ~1550.
-
¹H NMR (CDCl₃, δ ppm): A broad singlet for the NH₂ protons, a multiplet for the CH proton of the cyclopentyl group, and multiplets for the CH₂ protons of the cyclopentyl ring.
-
¹³C NMR (CDCl₃, δ ppm): A peak for the C=S carbon around 180-190 ppm, and peaks for the carbons of the cyclopentyl group.
Synthesis of this compound-Metal Complexes
Following the general protocol, metal complexes of this compound can be synthesized by reacting the ligand with various metal salts.
Proposed Protocol 2: Synthesis of a Dichloro-bis(this compound)metal(II) Complex (e.g., M = Cu, Ni, Co)
Materials and Reagents:
-
N-Cyclopentylthiourea (synthesized as per Proposed Protocol 1)
-
Metal(II) chloride (e.g., CuCl₂·2H₂O, NiCl₂·6H₂O, CoCl₂·6H₂O)
-
Ethanol
-
Diethyl ether
Step-by-Step Methodology:
-
Dissolve N-cyclopentylthiourea (2 mmol) in 20 mL of warm ethanol in a 100 mL round-bottom flask.
-
In a separate beaker, dissolve the metal(II) chloride (1 mmol) in 10 mL of ethanol.
-
Slowly add the metal chloride solution to the stirring solution of the ligand.
-
Observe for any color change or precipitate formation.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Collect the precipitated complex by suction filtration.
-
Wash the solid with a small amount of cold ethanol, followed by diethyl ether.
-
Dry the complex in a vacuum desiccator.
-
Characterize the complex using FT-IR, UV-Vis spectroscopy, elemental analysis, and magnetic susceptibility measurements. For crystalline products, single-crystal X-ray diffraction would provide definitive structural information.
Expected Characterization Data (Hypothetical):
| Technique | Expected Observations and Interpretations |
| FT-IR | Shift in the ν(C=S) and ν(C-N) bands upon coordination to the metal ion, indicating the involvement of the sulfur and/or nitrogen atoms in bonding. Appearance of new bands in the far-IR region corresponding to M-S and M-N vibrations. |
| UV-Vis | d-d transitions in the visible region for colored complexes (e.g., Cu(II), Ni(II), Co(II)), providing information about the coordination geometry. Charge transfer bands may be observed in the UV region. |
| Elemental Analysis | Confirmation of the proposed stoichiometry of the complex (e.g., [M(C₆H₁₂N₂S)₂Cl₂]). |
| Magnetic Susceptibility | Determination of the magnetic moment to infer the geometry and the oxidation state of the central metal ion. |
| Single-Crystal X-ray Diffraction | Unambiguous determination of the solid-state structure, including bond lengths, bond angles, and the coordination mode of the this compound ligand. |
Potential Applications and Future Research Directions
While specific applications for this compound complexes are not documented, based on the known activities of other thiourea derivatives, potential areas of investigation include:
-
Catalysis: The complexes could be screened for catalytic activity in various organic transformations, such as cross-coupling reactions or oxidation reactions.[14]
-
Antimicrobial Activity: The ligand and its complexes could be tested against a panel of pathogenic bacteria and fungi to evaluate their potential as antimicrobial agents.[2][5][7][15][16]
-
Anticancer Activity: The cytotoxic effects of the compounds could be investigated against various cancer cell lines to explore their potential as anticancer drugs.[1][4][6][8][9][17]
Part 3: Visualization & Formatting
To visualize the proposed synthetic workflows and the coordination behavior of the ligand, the following diagrams are provided.
Diagram 1: Proposed Synthesis of N-Cyclopentylthiourea
Caption: Proposed reaction scheme for the synthesis of N-Cyclopentylthiourea.
Diagram 2: Proposed Synthesis of a Metal Complex of this compound
Caption: Proposed workflow for the synthesis of a metal complex with N-Cyclopentylthiourea.
Diagram 3: Potential Coordination Modes of this compound
Caption: Possible coordination modes of the this compound ligand to a metal center (M).
References
Due to the lack of specific literature on this compound, the references provided below pertain to the general synthesis, characterization, and application of other thiourea derivatives and their metal complexes, which form the basis of the proposed protocols in this document.
- Synthesis of New Thiourea-Metal Complexes with Promising Anticancer Properties. ([Link])
- Thiourea-Derived Chelating Ligands and Their Organometallic Compounds: Investigations into Their Anticancer Activity. ([Link])
- Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes. ([Link])
- First Row Transition Metal Complexes Derived from N, N -Substituted Thiourea. ([Link])
- Anticancer activity studies of novel metal complexes of ligands derived from polycyclic aromatic compound via greener route. ([Link])
- Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes. ([Link])
- Antimicrobial activity of some thiourea derivatives and their nickel and copper complexes. ([Link])
- Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes - OUCI. ([Link])
- Thiourea-Derived Chelating Ligands and Their Organometallic Compounds: Investigations into Their Anticancer Activity. ([Link])
- Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes - Semantic Scholar. ([Link])
- Synthesis of New Thiourea-Metal Complexes with Promising Anticancer Properties - MDPI. ([Link])
- Gold(i)
- X-ray crystallographic investigations of coordination modes in first-row transition metal complexes. ([Link])
- Isothiocyan
- (PDF)
- Recent trends in chemistry, structure, and various applications of 1-acyl-3-substituted thioureas: a detailed review - PMC. ([Link])
- Thiourea Derivative Metal Complexes: Spectroscopic, Anti-Microbial Evaluation, ADMET, Toxicity, and Molecular Docking Studies - MDPI. ([Link])
- Anticancer Activity of Metal Complexes: Involvement of Redox Processes - PubMed Central. ([Link])
- First Row Transition Metal Complexes Derived from N, N -Substituted Thiourea: Synthesis, Geometrical Structures and Cyclic Volta - ResearchG
- Syntheses and structural characterization of divalent metal complexes (Co, Ni, Pd and Zn) of sterically hindered thiourea ligand and a theoretical insight of their interaction with SARS-CoV-2 enzyme - PMC. ([Link])
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- Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process - Organic Chemistry Portal. ([Link])
- Synthesis, Characterization and Antibacterial Studies of Some Metal Complexes of N-DI (Pyridin-2-YL)
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Application Notes & Protocols: A Multi-Tiered Approach for Evaluating the Anti-Cancer Activity of Cyclopentylthiourea Derivatives
Introduction: The Rationale for Investigating Cyclopentylthiourea Derivatives
Thiourea derivatives represent a versatile class of compounds with a broad spectrum of biological activities. In oncology, they have garnered significant interest due to their potential to inhibit cancer cell proliferation through various mechanisms, including the inhibition of key enzymes like protein tyrosine kinases and DNA topoisomerase.[1][2] The recent emergence of thiourea-based compounds as potential anticancer chemotherapeutics has spurred the design and synthesis of novel analogs to improve efficacy and selectivity.[1][3]
This guide provides a comprehensive, multi-tiered protocol for the systematic evaluation of novel this compound derivatives. The workflow is designed to first establish broad cytotoxic activity, then elucidate the underlying mechanism of action, and finally, validate efficacy in a preclinical in vivo model. This structured approach ensures a robust and logical progression from initial screening to lead candidate validation.
Part 1: Initial Screening for Cytotoxic Activity using the Sulforhodamine B (SRB) Assay
The primary objective is to determine the direct anti-proliferative or cytotoxic effect of the this compound derivatives across a panel of human cancer cell lines. The Sulforhodamine B (SRB) assay is the recommended method due to its reliability, reproducibility, and its status as the standard for large-scale screening by the U.S. National Cancer Institute (NCI).[4][5] The assay quantifies cell density by measuring total cellular protein content, providing a stable and sensitive endpoint that is less susceptible to metabolic interference than other viability assays.[6][7]
Workflow for In Vitro Cytotoxicity Screening
Caption: Workflow for determining compound cytotoxicity.
Detailed Protocol: SRB Cytotoxicity Assay
-
Cell Line Selection & Culture:
-
Select a panel of human cancer cell lines from diverse tissue origins (e.g., MCF-7 [breast], A549 [lung], HCT-116 [colon], PC-3 [prostate]).
-
Culture cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified 5% CO₂ incubator.[7] Ensure cells are in the logarithmic growth phase for experiments.[8]
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of each this compound derivative in sterile DMSO.
-
Perform serial dilutions in the appropriate cell culture medium to create a range of final test concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM).
-
-
Assay Procedure (96-well plate format):
-
Cell Seeding: Harvest and count cells. Seed cells into 96-well plates at a pre-determined optimal density (typically 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: After 24 hours, replace the medium with 100 µL of medium containing the various concentrations of the test compounds. Include wells with vehicle control (DMSO at the same final concentration as the highest drug dose) and a no-cell control (medium only).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C.
-
Fixation: Gently remove the medium. Fix the adherent cells by adding 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well and incubate at 4°C for 1 hour.[9]
-
Washing: Discard the TCA solution and wash the plates five times with slow-running tap water. Remove excess water and allow the plates to air dry completely.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.[7]
-
Post-Staining Wash: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye.[7] Air dry the plates until no moisture is visible.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to dissolve the protein-bound dye. Place the plates on a shaker for 5-10 minutes to ensure complete solubilization.[8]
-
-
Data Acquisition & Analysis:
-
Measure the optical density (OD) of each well at 510-570 nm using a microplate reader.
-
Calculate the percentage growth inhibition using the formula established by the NCI: [(OD_test - OD_Tzero) / (OD_ctrl - OD_Tzero)] x 100.
-
Plot the percentage of growth inhibition against the compound concentration and determine the GI₅₀ value (the concentration that causes 50% inhibition of cell growth).
-
Data Presentation: Cytotoxicity Profile
| Derivative ID | MCF-7 (Breast) GI₅₀ (µM) | A549 (Lung) GI₅₀ (µM) | HCT-116 (Colon) GI₅₀ (µM) | PC-3 (Prostate) GI₅₀ (µM) |
| CPTU-01 | 5.2 | 8.1 | 6.5 | 10.3 |
| CPTU-02 | > 100 | > 100 | > 100 | > 100 |
| CPTU-03 | 15.6 | 22.4 | 18.9 | 35.1 |
| Etoposide (Ref) | 26.1 | 15.8 | 12.3 | 30.5 |
Part 2: Elucidation of Anti-Cancer Mechanism
Derivatives demonstrating significant cytotoxic activity (low µM GI₅₀ values) should be advanced to mechanistic studies. The two most common mechanisms for anti-cancer drugs are the induction of programmed cell death (apoptosis) and the disruption of the cell division cycle.[10]
A. Apoptosis Induction: Annexin V / Propidium Iodide (PI) Assay
This assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells. During early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) to detect these cells.[11] Propidium Iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells, thus it only stains late apoptotic and necrotic cells.[12]
Principle of Annexin V/PI Staining
Caption: Distinguishing cell states via membrane changes.
Detailed Protocol: Flow Cytometry Analysis of Apoptosis
-
Cell Treatment: Seed cells in 6-well plates and treat with the this compound derivative at its GI₅₀ and 2x GI₅₀ concentrations for 24-48 hours. Include a vehicle-treated negative control.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin and then neutralize with FBS-containing medium. Combine all cells from each well.
-
Washing: Wash the cells twice with cold 1X PBS by centrifuging at low speed (e.g., 300 x g) for 5 minutes.[12]
-
Staining:
-
Analysis:
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.[12]
-
Analyze the samples immediately using a flow cytometer.
-
Use unstained, Annexin V-only, and PI-only stained cells to set up compensation and quadrants.
-
Quantify the percentage of cells in each quadrant: Lower-Left (Viable), Lower-Right (Early Apoptotic), Upper-Right (Late Apoptotic/Necrotic), and Upper-Left (Necrotic).
-
B. Cell Cycle Arrest Analysis
This protocol determines if the compound inhibits cell proliferation by arresting cells at a specific phase of the cell cycle (G0/G1, S, or G2/M).[14] The analysis is based on the stoichiometric binding of a fluorescent dye, like Propidium Iodide, to cellular DNA. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase and will exhibit twice the fluorescence intensity.[15]
Workflow for Cell Cycle Analysis
Caption: Protocol for analyzing cell cycle distribution.
Detailed Protocol: Flow Cytometry Analysis of Cell Cycle
-
Cell Treatment & Harvesting: Follow the same procedure as described for the apoptosis assay (Part 2A, steps 1 & 2).
-
Fixation: Resuspend the cell pellet in PBS. While gently vortexing, add ice-cold 70% ethanol dropwise to a final concentration of 70%. Fix the cells on ice or at -20°C for at least 2 hours (or overnight).[16] This step is crucial for permeabilizing the cells to the dye.
-
Staining:
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining buffer containing PBS, Propidium Iodide (e.g., 50 µg/mL), and RNase A (e.g., 100 µg/mL).[16] RNase A is essential to prevent the staining of double-stranded RNA.[17]
-
Incubate in the dark at room temperature for 30 minutes or at 4°C overnight.[16]
-
-
Analysis:
-
Analyze the samples on a flow cytometer, ensuring the instrument is set to a linear scale for the DNA fluorescence channel.[15]
-
Use software to model the resulting histogram and quantify the percentage of the cell population in the G0/G1, S, and G2/M phases.
-
Compare the cell cycle distribution of treated cells to the vehicle control to identify any accumulation of cells in a specific phase.
-
Part 3: Preclinical In Vivo Efficacy Assessment
Compounds that demonstrate potent in vitro activity and a clear mechanism of action warrant evaluation in a preclinical animal model. The human tumor xenograft model, where human cancer cells are implanted into immunodeficient mice, is a standard and crucial step to assess a compound's therapeutic potential in a complex biological system.[18][19][20]
Workflow for In Vivo Xenograft Study
Caption: Evaluating anti-tumor efficacy in a mouse model.
Detailed Protocol: Cell Line-Derived Xenograft (CDX) Model
-
Ethical Approval: All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) and conducted in compliance with all relevant welfare regulations.
-
Animal Model: Use 6-8 week old immunodeficient mice (e.g., Athymic Nude or SCID mice).
-
Tumor Implantation:
-
Select a cancer cell line that showed high sensitivity to the test compound in vitro.
-
Harvest cells and resuspend them in a sterile, serum-free medium or PBS, often mixed 1:1 with Matrigel.
-
Inject approximately 2-5 x 10⁶ cells subcutaneously into the flank of each mouse.
-
-
Monitoring and Grouping:
-
Monitor the mice regularly for tumor formation.
-
Measure tumor dimensions with digital calipers 2-3 times per week and calculate tumor volume (Volume = (Width² x Length) / 2).
-
Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
-
Treatment Administration:
-
Prepare the this compound derivative in a suitable vehicle (e.g., saline with 5% DMSO and 5% Tween-80).
-
Administer the compound to the treatment group via a determined route (e.g., intraperitoneal injection, oral gavage) and schedule (e.g., daily for 21 days).
-
The control group receives the vehicle only on the same schedule.
-
-
Endpoint Analysis:
-
Continue to measure tumor volume and mouse body weight throughout the study. Body weight loss is a key indicator of toxicity.
-
The primary endpoint is typically Tumor Growth Inhibition (TGI).
-
The study concludes when tumors in the control group reach a predetermined size, or at a set time point.
-
At the end of the study, tumors can be excised, weighed, and processed for further analysis (e.g., histology, biomarker analysis).
-
Data Presentation: In Vivo Efficacy
| Group | Treatment | Mean Tumor Volume (Day 21, mm³) | % TGI | Mean Body Weight Change (%) |
| 1 | Vehicle Control | 1250 ± 150 | - | +2.5 |
| 2 | CPTU-01 (20 mg/kg) | 550 ± 95 | 56% | -1.8 |
| 3 | Positive Control | 480 ± 80 | 61.6% | -4.5 |
Conclusion
This application note details a systematic, three-part protocol for the comprehensive evaluation of this compound derivatives as potential anti-cancer agents. By progressing from broad cytotoxicity screening (in vitro) to mechanistic elucidation and finally to preclinical efficacy testing (in vivo), researchers can generate the robust and validated data package necessary for advancing promising compounds in the drug development pipeline. Each step is designed to be self-validating, with clear decision points for promoting a compound to the next stage of investigation.
References
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- Shin, Y. K., & Choi, Y. J. (2015). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Journal of Cancer Prevention, 20(1), 7-11.
- Thirumalai, D., & Shaha, C. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 6(17), e1925.
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- Crown Bioscience. (2025). Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing.
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- Crown Bioscience. (n.d.). Preclinical Drug Testing Using Xenograft Models.
- Pharmapproach. (2025). Pharmacology of Thiourea; Mechanism of action, Pharmacokinetics, Uses, Effects.
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- International Journal of Pharmaceutical Sciences and Research. (n.d.). A Review on in-vitro Methods for Screening of Anticancer Drugs.
- XenoSTART. (n.d.). Capturing the Complexity of Real Cancer Cases with Patient-Derived Xenograft Models.
- QIMA Life Sciences. (n.d.). In Vitro Assays to Study The Hallmarks of Cancer.
- Hurley, K. A., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega, 6(27), 17743–17753.
- Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability.
- Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature protocols, 1(3), 1112–1116.
- Altogen Labs. (2023). 100+ Validated Xenograft Models for In Vivo IND Efficacy Testing.
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- Al-Ostoot, F. H., et al. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. MDPI.
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- National Cancer Institute. (n.d.). Submitting compounds and operational procedures for the NCI-60.
- Pratum, P., et al. (2021). Anticancer activity and QSAR study of sulfur-containing thiourea and sulfonamide derivatives. Scientific Reports, 11(1), 1-13.
- Karaküçük-İyidoğan, A., et al. (2013). Synthesis and anticancer activity of acyl thioureas bearing pyrazole moiety. Medicinal Chemistry Research, 22(7), 3249-3255.
- Wang, C., et al. (2012). Synthesis and anticancer activity studies of cyclopamine derivatives. Bioorganic & Medicinal Chemistry Letters, 22(12), 4009-4013.
- Li, Y., et al. (2021). Synthesis and antiproliferative evaluation of novel 8-cyclopentyl-7,8-dihydropteridin-6(5H)-one derivatives as potential anticancer agents. Archiv der Pharmazie, 354(1), e2000213.
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Application Notes and Protocols for Radiolabeling Cyclopentylthiourea in Tracer Studies
Introduction: The Significance of Radiolabeled Cyclopentylthiourea in Modern Research
This compound and its derivatives represent a class of compounds with significant potential in drug discovery and development, exhibiting a range of biological activities. To elucidate their in vivo behavior—including pharmacokinetics, biodistribution, metabolism, and target engagement—radiolabeling is an indispensable tool. The introduction of a radionuclide into the this compound molecule allows for sensitive and quantitative detection within biological systems, providing critical data for advancing therapeutic candidates.
This comprehensive guide provides detailed methodologies for the radiolabeling of this compound with various isotopes, tailored for researchers, scientists, and drug development professionals. The protocols herein are designed to be self-validating, with an emphasis on the rationale behind experimental choices to ensure scientific integrity and reproducibility.
Strategic Considerations for Radiolabeling this compound
The choice of radionuclide and the position of the label within the this compound molecule are critical decisions that directly impact the utility of the resulting tracer. Key considerations include the intended application, the required specific activity, and the metabolic stability of the label.
-
Choice of Radionuclide:
-
For long-term studies (e.g., metabolism, late-stage biodistribution): Carbon-14 (¹⁴C) and Tritium (³H) are ideal due to their long half-lives. ¹⁴C is often preferred for its metabolic stability when incorporated into the carbon backbone.
-
For PET Imaging: Positron emitters like Carbon-11 (¹¹C) and Fluorine-18 (¹⁸F) are the radionuclides of choice due to their short half-lives and favorable imaging characteristics.
-
For SPECT Imaging: Technetium-99m (⁹⁹mTc) is a commonly used gamma-emitting isotope for SPECT studies.
-
For in vitro assays and preclinical studies: Iodine-125 (¹²⁵I) is a useful gamma emitter with a convenient half-life for various binding and autoradiography studies.
-
Application Notes and Protocols for the Agrochemical Development of Cyclopentylthiourea
For: Researchers, scientists, and drug development professionals in the agrochemical sector.
Introduction: The Potential of Cyclopentylthiourea in Modern Crop Protection
The relentless challenge of ensuring global food security necessitates the continuous development of novel, effective, and environmentally conscious agrochemicals. Thiourea derivatives have emerged as a promising class of compounds, demonstrating a wide spectrum of biological activities, including fungicidal, insecticidal, herbicidal, and plant growth-regulating properties.[1][2][3][4][5] The core thiourea scaffold, with its reactive thionic group and two amino groups, allows for extensive chemical modification, enabling the fine-tuning of its biological activity.[6] This document provides a detailed guide for the investigation of a specific, yet underexplored, derivative: this compound. We will explore its synthesis, potential mechanisms of action, and detailed protocols for its evaluation as a next-generation agrochemical.
The rationale for focusing on the cyclopentyl moiety stems from the principle of introducing lipophilic groups to enhance the permeability of the compound across biological membranes, a common strategy in drug design to improve efficacy. This guide is designed to be a self-validating system, where the causality behind experimental choices is explained, and protocols are presented with scientific integrity.
Part 1: Synthesis and Characterization of this compound
A reliable and efficient synthesis of this compound is the foundational step for its biological evaluation. A common and straightforward method for the synthesis of N-monosubstituted thioureas is the reaction of the corresponding amine with an isothiocyanate. In this case, cyclopentylamine is reacted with a source of thiocyanic acid or a thiocyanate salt.
Protocol 1: Synthesis of this compound
Objective: To synthesize this compound from cyclopentylamine.
Materials:
-
Cyclopentylamine
-
Ammonium thiocyanate
-
Hydrochloric acid (HCl)
-
Benzoyl chloride
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Diethyl ether
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Melting point apparatus
-
FTIR and NMR spectrometers for characterization
Procedure:
-
Preparation of Cyclopentyl isothiocyanate (Intermediate): This is a two-step process.
-
Step 1a: Formation of the dithiocarbamate salt. In a flask equipped with a stirrer, dissolve cyclopentylamine in ethanol. Cool the solution in an ice bath and slowly add carbon disulfide while stirring. Then, add an aqueous solution of ammonium hydroxide to form the ammonium cyclopentyl dithiocarbamate.
-
Step 1b: Decomposition to isothiocyanate. To the solution of the dithiocarbamate salt, add an aqueous solution of lead nitrate with vigorous stirring. The lead cyclopentyl dithiocarbamate will precipitate. Filter the precipitate and heat it in a distillation apparatus to obtain cyclopentyl isothiocyanate.
-
-
Formation of this compound:
-
Step 2a: Dissolve the synthesized cyclopentyl isothiocyanate in ethanol.
-
Step 2b: Bubble ammonia gas through the solution or add a concentrated solution of ammonia in ethanol.
-
Step 2c: Stir the reaction mixture at room temperature for several hours. The product, this compound, will precipitate out of the solution.
-
-
Purification and Characterization:
-
Step 3a: Filter the crude product and wash it with cold diethyl ether to remove any unreacted starting materials.
-
Step 3b: Recrystallize the product from a suitable solvent system, such as ethanol/water, to obtain pure this compound.
-
Step 3c: Dry the purified product under vacuum.
-
Step 3d: Determine the melting point and characterize the compound using FTIR and NMR spectroscopy to confirm its structure.
-
Visualization of Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Part 2: Evaluation of Fungicidal Activity
Thiourea derivatives have shown considerable promise as antifungal agents, often acting by disrupting the fungal cell membrane, inducing oxidative stress, or inhibiting essential enzymes.[7][8] The following protocols are designed to assess the potential of this compound as a fungicide against common plant pathogens.
Protocol 2: In Vitro Antifungal Assay (Poisoned Food Technique)
Objective: To determine the concentration-dependent inhibitory effect of this compound on the mycelial growth of pathogenic fungi.
Target Pathogens:
-
Botrytis cinerea (Gray Mold)
-
Fusarium oxysporum (Fusarium Wilt)
-
Rhizoctonia solani (Root Rot)
Materials:
-
Pure this compound
-
Potato Dextrose Agar (PDA) medium
-
Sterile Petri dishes
-
Fungal cultures of the target pathogens
-
Dimethyl sulfoxide (DMSO) as a solvent
-
Sterile cork borer
-
Incubator
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1000 ppm) in DMSO.
-
Preparation of Poisoned Media: Autoclave the PDA medium and allow it to cool to about 45-50°C. Add the required amount of the stock solution to the molten PDA to achieve the desired final concentrations (e.g., 10, 50, 100, 200 ppm). Also, prepare a control plate with DMSO only and a blank control with no additives.
-
Inoculation: Pour the poisoned and control media into sterile Petri dishes and allow them to solidify. Inoculate the center of each plate with a 5 mm mycelial disc taken from the periphery of a 7-day-old culture of the target fungus.
-
Incubation: Incubate the plates at 25 ± 2°C in an inverted position.
-
Data Collection: Measure the radial growth of the fungal colony in two perpendicular directions daily until the fungus in the control plate reaches the edge of the dish.
-
Analysis: Calculate the percentage of mycelial growth inhibition using the following formula:
-
% Inhibition = ((C - T) / C) * 100
-
Where C = average diameter of the fungal colony in the control plate, and T = average diameter of the fungal colony in the treated plate.
-
-
Determination of EC50: Use the inhibition data to calculate the Effective Concentration required to inhibit 50% of the fungal growth (EC50) through probit analysis.
Hypothetical Data: In Vitro Antifungal Activity of this compound
| Concentration (ppm) | Mycelial Growth Inhibition (%) |
| Botrytis cinerea | |
| 10 | 15.2 |
| 50 | 48.5 |
| 100 | 75.8 |
| 200 | 92.1 |
| Fusarium oxysporum | |
| 10 | 10.5 |
| 50 | 35.7 |
| 100 | 62.3 |
| 200 | 85.4 |
| Rhizoctonia solani | |
| 10 | 12.8 |
| 50 | 41.2 |
| 100 | 68.9 |
| 200 | 89.7 |
EC50 Value (Hypothetical): 52.5 ppm for Botrytis cinerea.
Visualization of Antifungal Screening Workflow
Caption: Workflow for in vitro antifungal screening.
Part 3: Evaluation of Insecticidal Activity
Thiourea derivatives can act as insect growth regulators, disrupting metamorphosis, or as general toxicants.[9][10] Their effectiveness can be evaluated through feeding or contact assays.
Protocol 3: Insecticidal Bioassay (Leaf Dip Method)
Objective: To assess the contact and ingestion toxicity of this compound against a model insect pest.
Target Insect: Spodoptera littoralis (Cotton Leafworm) - 2nd instar larvae.
Materials:
-
Pure this compound
-
Acetone as a solvent
-
Triton X-100 as a surfactant
-
Fresh castor bean leaves
-
Ventilated plastic containers
-
Second instar larvae of Spodoptera littoralis
Procedure:
-
Preparation of Test Solutions: Prepare a stock solution of this compound in acetone. From this, prepare a series of dilutions (e.g., 50, 100, 250, 500 ppm) in distilled water containing a small amount of Triton X-100 (0.1%) to ensure even spreading on the leaf surface. A control solution should contain only acetone and Triton X-100 in water.
-
Leaf Treatment: Dip fresh, clean castor bean leaves into the respective test solutions for 30 seconds. Allow the leaves to air dry completely.
-
Bioassay Setup: Place one treated leaf in each ventilated plastic container. Introduce ten 2nd instar larvae into each container. Each concentration should be replicated at least three times.
-
Incubation: Maintain the containers at 27 ± 2°C with a 14:10 light:dark photoperiod.
-
Data Collection: Record larval mortality at 24, 48, and 72 hours post-treatment. Larvae are considered dead if they do not respond to gentle prodding with a fine brush.
-
Analysis: Correct the mortality data for control mortality using Abbott's formula. Calculate the LC50 (Lethal Concentration to kill 50% of the population) using probit analysis.
Hypothetical Data: Insecticidal Activity of this compound against S. littoralis
| Concentration (ppm) | Mortality (%) at 72 hours |
| 50 | 18 |
| 100 | 42 |
| 250 | 75 |
| 500 | 95 |
LC50 Value (Hypothetical): 135 ppm at 72 hours.
Part 4: Evaluation of Herbicidal Activity
Some thiourea derivatives have been shown to possess pre- and post-emergence herbicidal activity, potentially by inhibiting photosynthesis or interfering with root and shoot development.[11]
Protocol 4: Pre-emergence Herbicidal Assay (Seed Germination and Seedling Growth)
Objective: To evaluate the pre-emergence herbicidal activity of this compound.
Target Weed Species:
-
Amaranthus retroflexus (Redroot Pigweed) - a dicot weed
-
Echinochloa crus-galli (Barnyardgrass) - a monocot weed
Materials:
-
Pure this compound
-
Acetone as a solvent
-
Petri dishes with filter paper
-
Seeds of the target weed species
-
Growth chamber
Procedure:
-
Preparation of Test Solutions: Prepare a stock solution of this compound in acetone. Prepare a series of dilutions (e.g., 25, 50, 100, 200 ppm) in distilled water. The control will be an acetone-water solution.
-
Assay Setup: Place two layers of filter paper in each Petri dish. Add 5 ml of the respective test solution to each dish. Place 20 seeds of a target weed species evenly on the filter paper. Each treatment should be replicated three times.
-
Incubation: Seal the Petri dishes with parafilm to prevent evaporation and place them in a growth chamber at 25°C with a 16:8 light:dark cycle.
-
Data Collection: After 7-10 days, record the germination percentage, root length, and shoot length of the seedlings.
-
Analysis: Calculate the percentage of inhibition for germination, root growth, and shoot growth compared to the control.
Hypothetical Data: Pre-emergence Herbicidal Activity of this compound (at 100 ppm)
| Weed Species | Germination Inhibition (%) | Root Growth Inhibition (%) | Shoot Growth Inhibition (%) |
| Amaranthus retroflexus | 65 | 85 | 78 |
| Echinochloa crus-galli | 50 | 72 | 65 |
Part 5: Proposed Mechanism of Action
While the specific mechanism of this compound is yet to be elucidated, based on the known activities of thiourea derivatives, several hypotheses can be proposed:
-
Fungicidal Action: Disruption of fungal cell membrane integrity, leading to leakage of cellular contents, and inhibition of key enzymes like laccase.[7][8]
-
Insecticidal Action: Interference with the insect endocrine system, potentially as a chitin synthesis inhibitor, leading to failed molting and mortality.[10] It may also act as a metal chelator, depriving essential enzymes of their metallic cofactors.[9]
-
Herbicidal Action: Inhibition of photosynthetic electron transport, similar to some urea-based herbicides, or disruption of cell division in meristematic tissues of roots and shoots.[11]
Visualization of Potential Mechanisms
Caption: Potential mechanisms of action for this compound.
Conclusion and Future Directions
These application notes and protocols provide a comprehensive framework for the initial investigation of this compound as a potential agrochemical. The hypothetical data presented suggests that this compound may possess broad-spectrum activity. Further research should focus on elucidating its precise mechanism of action, conducting structure-activity relationship (SAR) studies to optimize its efficacy, and evaluating its toxicological and environmental profile to ensure its safety and sustainability as a crop protection agent. The versatility of the thiourea scaffold suggests that this compound could be a valuable lead compound in the development of new and effective agrochemicals.[1][2]
References
- Synthesis and Antifungal Activity of Aldehydes-Thiourea Derivatives as Promising Antifungal Agents Against Postharvest Gray Mold Disease. PubMed.
- Thiourea: a molecule with immense biological significance for plants. CABI Digital Library.
- Synthesis and Antifungal Activity of Aldehydes‐Thiourea Derivatives as Promising Antifungal Agents Against Postharvest Gray Mold Disease. Semantic Scholar.
- Thiourea Derivatives in Agrochemical Discovery and Development.
- Thiourea Derivatives in Agrochemical Discovery and Development. PubMed.
- Insecticidal Effectiveness of Thiourea Deriv
- Pre-emergence application of (thio)urea analogues compromises the development of the weed species Bidens pilosa, Urochloa brizantha, and Urochloa decumbens. PMC - NIH.
- Thiourea Derivatives in Agrochemical Discovery and Development.
- Thiourea Derivatives in Agrochemical Discovery and Development. Semantic Scholar.
- Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review.
- Insecticidal thioureas: Preparation and biochemical impacts of some novel thiobenzamide deriv
- Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. MDPI.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Thiourea Derivatives in Agrochemical Discovery and Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Thiourea Derivatives in Agrochemical Discovery and Development. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
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- 7. Synthesis and Antifungal Activity of Aldehydes-Thiourea Derivatives as Promising Antifungal Agents Against Postharvest Gray Mold Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Antifungal Activity of Aldehydes‐Thiourea Derivatives as Promising Antifungal Agents Against Postharvest Gray Mold Disease | Semantic Scholar [semanticscholar.org]
- 9. scispace.com [scispace.com]
- 10. scispace.com [scispace.com]
- 11. Pre-emergence application of (thio)urea analogues compromises the development of the weed species Bidens pilosa, Urochloa brizantha, and Urochloa decumbens - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving the Solubility of Cyclopentylthiourea for In Vitro Assays
Welcome to the technical support center for handling Cyclopentylthiourea and other poorly soluble thiourea derivatives in in vitro settings. This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges during their experiments. Here, we provide in-depth, experience-driven advice in a question-and-answer format to help you troubleshoot and optimize your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: I'm observing precipitation of this compound when I add my DMSO stock solution to the aqueous assay buffer. What is happening?
A1: This is a common phenomenon known as "solvent shock" or "crashing out."[1] this compound, like many organic compounds, is likely highly soluble in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO) but has very low solubility in aqueous solutions.[1][2] When you introduce a concentrated DMSO stock into your aqueous buffer, the abrupt change in solvent polarity causes the compound to rapidly precipitate out of the solution.[1] The complex composition of cell culture media, including salts and proteins, can further reduce the solubility of your compound.[1][3]
Q2: What is the best initial approach to solubilizing this compound?
A2: The standard and most recommended starting point is to prepare a high-concentration stock solution in 100% anhydrous, high-purity DMSO.[1][4] A stock concentration of 10-100 mM is typical.[1] This allows for a small volume of the stock to be used for dilution into your final assay medium, which helps to minimize the final DMSO concentration.[5] It is crucial to ensure the compound is fully dissolved in the DMSO stock before proceeding with dilutions. This can be aided by gentle warming (e.g., 37°C) and vortexing.[6]
Q3: What is a safe final concentration of DMSO for my in vitro assay?
A3: This is a critical consideration, as DMSO can have biological effects and toxicity at certain concentrations.[7][8] While the tolerance can be cell-line dependent, a general best practice is to keep the final DMSO concentration in your culture medium at or below 0.1%.[1][9] Some studies have shown that even concentrations below 1% can have inhibitory or stimulatory effects on cells.[5] It is highly recommended to perform a vehicle control experiment with the same final DMSO concentration you plan to use for your compound to assess any solvent-induced effects.[10]
Q4: My compound still precipitates even when I keep the final DMSO concentration low. What are my next steps?
A4: If simple dilution of a DMSO stock is not sufficient, you will need to explore more advanced formulation strategies. The primary goal is to increase the aqueous solubility of this compound. Here are several approaches to consider, often in combination:
-
Co-solvents: These are water-miscible organic solvents that can increase the solubility of lipophilic compounds.[11][12]
-
Surfactants: These molecules reduce surface tension and can form micelles that encapsulate poorly soluble drugs, increasing their apparent solubility in aqueous solutions.[13][14][15]
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can form inclusion complexes with poorly soluble drugs, effectively increasing their water solubility.[16][17][18]
The following sections will provide more detailed troubleshooting and protocols for these methods.
Troubleshooting Guide
Issue 1: Persistent Precipitation After Initial Dilution
If you continue to observe precipitation immediately after diluting your DMSO stock into the aqueous buffer, consider the following troubleshooting steps.
Workflow for Optimizing Direct Dilution
Caption: Workflow for troubleshooting initial precipitation.
Issue 2: Compound Precipitates Over Time During Incubation
Sometimes, a compound may appear soluble initially but then precipitates during the course of a longer incubation period.
Potential Causes and Solutions
| Potential Cause | Explanation | Recommended Solution |
| Metastable Supersaturation | The initial dilution creates a supersaturated solution that is thermodynamically unstable and crystallizes over time. | Lower the final concentration of this compound. Determine the maximum thermodynamic solubility in the assay medium. |
| pH Shift in Medium | Cellular metabolism can produce acidic byproducts, lowering the medium's pH and potentially affecting the solubility of your compound.[1] | Ensure the incubator's CO₂ levels are correct to maintain the bicarbonate buffering system. Consider using a medium with a stronger buffering capacity if appropriate for your cells. |
| Interaction with Media Components | The compound may be interacting with salts, proteins (especially from Fetal Bovine Serum - FBS), or other components in the medium, leading to the formation of insoluble complexes over time.[1][3] | Test solubility in a simpler buffer (e.g., PBS) to see if media components are the issue. If FBS is suspected, try reducing the serum percentage or using a serum-free medium for the assay.[1] |
| Compound Instability | The compound itself may be degrading at 37°C over extended periods, with the degradation products being less soluble. | Assess the stability of this compound under your experimental conditions. Consider reducing the incubation time or adding the compound more frequently if the experimental design allows. |
Advanced Solubilization Protocols
If the troubleshooting steps above are insufficient, the following protocols for advanced formulation strategies can be employed.
Protocol 1: Using Co-solvents
Co-solvents can be effective, but it's crucial to test for cellular toxicity.[19][20] Polyethylene Glycols (PEGs) are common choices.[11]
Step-by-Step Methodology:
-
Prepare a Concentrated Stock: Dissolve this compound in 100% DMSO to create a high-concentration stock (e.g., 100 mM).
-
Create an Intermediate Stock with Co-solvent:
-
In a sterile tube, mix your DMSO stock with a co-solvent like PEG300 or PEG400. A common starting ratio is 1:1 (DMSO:PEG).
-
For example, mix 50 µL of your 100 mM DMSO stock with 50 µL of PEG300. This creates a 50 mM intermediate stock in a 1:1 DMSO:PEG vehicle.
-
-
Dilute into Assay Medium: Add the intermediate stock to your pre-warmed assay medium to achieve the final desired concentration of this compound.
-
Vehicle Control: It is essential to prepare a vehicle control with the same final concentration of the DMSO/co-solvent mixture to test for any effects on your assay.
Protocol 2: Using Surfactants
Surfactants like Tween® 80 or Polysorbate 20 can aid in solubilization by forming micelles.[15][21]
Step-by-Step Methodology:
-
Prepare a Concentrated Stock: Dissolve this compound in 100% DMSO.
-
Prepare a Surfactant-Containing Vehicle: A common formulation for in vivo studies that can be adapted for in vitro use is a mixture of DMSO, PEG300, and Tween® 80.[11] A starting point could be a vehicle of 10% DMSO, 40% PEG300, and 5% Tween® 80 in saline or PBS.[11]
-
Dissolve the Compound:
-
Dilute into Assay Medium: Use this formulated stock to make your final dilutions in the cell culture medium.
-
Vehicle Control: Always run a parallel experiment with the vehicle alone.
Protocol 3: Using Cyclodextrins
Cyclodextrins, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), are highly effective at increasing the aqueous solubility of hydrophobic compounds.[16][22]
Step-by-Step Methodology:
-
Prepare a Cyclodextrin Solution: Prepare a stock solution of HP-β-CD in your assay buffer (e.g., 10-40% w/v). Gentle heating may be required to fully dissolve the cyclodextrin.
-
Complexation:
-
Method A (Direct Solubilization): Add the powdered this compound directly to the HP-β-CD solution and stir or sonicate until it dissolves. This may take several hours.
-
Method B (Solvent Evaporation): Dissolve this compound in a minimal amount of an organic solvent (like methanol or acetone). Add this solution to the aqueous HP-β-CD solution. The organic solvent is then removed by evaporation (e.g., using a rotary evaporator or a stream of nitrogen), leaving the compound-cyclodextrin complex in the aqueous phase.[17]
-
-
Sterilization: Filter-sterilize the final solution before use in cell culture.
-
Determine Concentration: It is advisable to determine the actual concentration of the solubilized compound spectrophotometrically or by HPLC.
Decision Tree for Choosing a Solubilization Method
Caption: Decision-making workflow for solubilization.
Summary of Solubilization Strategies
| Method | Pros | Cons | Best For |
| DMSO Stock Dilution | Simple, fast, widely used.[2] | Limited by compound's aqueous solubility; potential for solvent toxicity.[5][10] | First-line approach for most compounds. |
| Co-solvents (e.g., PEGs) | Can significantly increase solubility.[11][12] | Potential for co-solvent toxicity; may alter protein conformation.[19] | When DMSO alone is insufficient and for moderately lipophilic compounds. |
| Surfactants (e.g., Tween® 80) | Effective at low concentrations; can form stable micelles.[13][15] | Can interfere with some assays; potential for cell lysis at high concentrations. | Highly insoluble compounds; can be useful for both in vitro and in vivo formulations.[11] |
| Cyclodextrins (e.g., HP-β-CD) | High solubilizing capacity; generally low toxicity.[5][16] | More complex preparation; can potentially extract lipids from cell membranes at high concentrations. | Very poorly soluble compounds; when minimizing organic solvents is critical. |
By systematically working through these FAQs, troubleshooting guides, and protocols, researchers can develop a robust and reproducible method for solubilizing this compound for their in vitro assays, ensuring the generation of reliable and accurate data.
References
- Gould, S., & Scott, R. C. (2021). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central. [Link]
- Loharch, S., & Singh, S. (2013). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review. Journal of Drug Delivery and Therapeutics. [Link]
- Patel, M., & Patel, N. (2024). Enhancing solubility and stability of poorly soluble drugs. Pharma Focus Asia. [Link]
- Koppel, A., et al. (2015). Considerations regarding use of solvents in in vitro cell based assays. PubMed Central. [Link]
- Various Authors. (2017). What effects does DMSO have on cell assays?. Quora. [Link]
- Sultana, S., et al. (2013). A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim. PubMed Central. [Link]
- Pireddu, R., et al. (2019).
- Hazen, K. C. (2013). Influence of DMSO on antifungal activity during susceptibility testing in vitro. PubMed. [Link]
- Ferreira, M. C., et al. (2021). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro.
- Jwalapuram, R., et al. (2020). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. International Journal of Life science and Pharma Research. [Link]
- Jwalapuram, R., et al. (2020). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades.
- Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research. [Link]
- FasterCapital. (n.d.). Best Practices For Stock Solutions. FasterCapital. [Link]
- Singh, R., et al. (2017). Effect of dimethyl sulfoxide on in vitro proliferation of skin fibroblast cells.
- Various Authors. (2015). How do I avoid precipitation of DMSO soluble compounds in water based culture media?.
- Panda, A., et al. (2023). A recent overview of surfactant–drug interactions and their importance. PubMed Central. [Link]
- Procell. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Procell. [Link]
- Various Authors. (2025). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization.
- Jwalapuram, R., et al. (2020). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. International Journal of Lifescience and Pharma Research. [Link]
- IRO Chelating. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory.
- Dr. Lisa. (2020). Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. YouTube. [Link]
- Pharmapproach. (2024). Co-solvency and anti-solvent method for the solubility enhancement. Pharmapproach. [Link]
- Harvey, D. (2025). 2.5: Preparing Solutions. Chemistry LibreTexts. [Link]
- Reddit User. (2022). How to tackle compound solubility issue. Reddit. [Link]
- The Proteina. (2025). Solution-making strategies & practical advice. YouTube. [Link]
- Smith, A. (2019). Synthesis of Thiourea and Guanidine Derivatives and Testing for Biological Activity. Kent Academic Repository. [Link]
- Science.gov. (n.d.). thiourea derivatives methods: Topics by Science.gov. Science.gov. [Link]
- Main, K., et al. (2025).
- Bibi, S., et al. (2021). Structure and surface analyses of a newly synthesized acyl thiourea derivative along with its in silico and in vitro investigations for RNR, DNA binding, urease inhibition and radical scavenging activities. PubMed Central. [Link]
- Loftsson, T., et al. (2018).
- Wikipedia. (n.d.). Dimethyl sulfoxide. Wikipedia. [Link]
- Tetko, I. V., et al. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions. PubMed Central. [Link]
- Gaylord Chemical Company. (n.d.).
- Gaylord Chemical Company. (n.d.). Dimethyl Sulfoxide (DMSO)
- Galvao, J., et al. (2013). Unexpected low-dose toxicity of the universal solvent DMSO. PubMed. [Link]
Sources
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- 2. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 3. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 4. Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Influence of DMSO on antifungal activity during susceptibility testing in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Unexpected low-dose toxicity of the universal solvent DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
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- 15. jocpr.com [jocpr.com]
- 16. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. humapub.com [humapub.com]
- 18. Enhancing solubility and stability of poorly soluble drugs. [wisdomlib.org]
- 19. Cosolvent - The 'Medicinal Magician' in The Laboratory [irochelating.com]
- 20. youtube.com [youtube.com]
- 21. pharmaexcipients.com [pharmaexcipients.com]
- 22. mdpi.com [mdpi.com]
Overcoming challenges in the purification of Cyclopentylthiourea.
Welcome to the dedicated technical support guide for the purification of Cyclopentylthiourea. This resource is designed for researchers, medicinal chemists, and process development scientists who may encounter challenges in obtaining this reagent in high purity. The following troubleshooting guides and FAQs are based on established chemical principles and field-proven insights to help you navigate common obstacles.
Troubleshooting Guide: Overcoming Common Purification Hurdles
This section addresses specific, practical problems encountered during the purification of this compound.
Question 1: My this compound product fails to crystallize after synthesis. What are the likely causes and solutions?
Answer:
Failure to crystallize is a common issue often related to either supersaturation problems or the presence of impurities that inhibit lattice formation.
Potential Causes & Step-by-Step Solutions:
-
Solution is Not Supersaturated: The concentration of your product in the solvent may be too low.
-
Solution: Carefully evaporate a portion of the solvent under reduced pressure. If crystals begin to form, it indicates you are on the right track. Be cautious not to evaporate to dryness, as this will trap impurities.
-
-
Presence of Oily Impurities: Byproducts from the synthesis, such as unreacted starting materials or side-products, can act as "crystal poisons," preventing the formation of an ordered crystal lattice. Thiourea syntheses can sometimes yield byproducts that are difficult to separate.[1][2]
-
Solution A (Scratching): Use a glass rod to gently scratch the inside of the flask at the air-liquid interface. The microscopic scratches on the glass provide nucleation sites for crystal growth.
-
Solution B (Seeding): If you have a small crystal of pure this compound from a previous batch, add it to the solution to act as a template for crystallization.
-
Solution C (Solvent Change): If the product has oiled out, attempt to redissolve it in a minimal amount of a hot, suitable solvent (see Table 1) and allow it to cool slowly. If it continues to oil out, a more rigorous purification like column chromatography may be necessary before attempting recrystallization again.
-
-
Inappropriate Cooling Rate: Cooling the solution too rapidly can lead to the formation of an oil or very small, impure crystals instead of well-ordered, pure ones.[3]
-
Solution: Allow the solution to cool naturally to room temperature first. Once at room temperature, you can then place it in an ice bath to maximize recovery. Slow cooling is critical for forming large, pure crystals.[4]
-
Question 2: After recrystallization, my product's purity is still low, and I observe multiple spots on the TLC plate. What should I do?
Answer:
This indicates that the chosen recrystallization solvent is not effectively separating the impurities from your target compound. The impurities may have similar solubility profiles to this compound in that specific solvent.
Potential Causes & Step-by-Step Solutions:
-
Poor Solvent Choice: The ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold, while impurities should remain soluble at all temperatures or be insoluble even when hot.[5]
-
Solution: Re-evaluate your solvent choice. Consult Table 1 for suggestions. It may be necessary to use a binary solvent system. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) while hot. Then, add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes cloudy (the cloud point). Add a few drops of the good solvent to redissolve the precipitate and then allow the solution to cool slowly.
-
-
Co-precipitation: The impurity and the product may be crystallizing out together.
-
Solution: Perform column chromatography to separate the compounds based on their differential adsorption to the stationary phase. A silica gel column with a gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is a standard starting point for thiourea derivatives.[6] After chromatography, combine the pure fractions (as determined by TLC) and recrystallize the resulting solid to remove any residual silica or solvent.
-
The workflow below outlines a decision-making process for this scenario.
Sources
Technical Support Center: Optimizing Reaction Conditions for the Synthesis of N-substituted Thioureas
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center dedicated to the synthesis of N-substituted thioureas. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of this important class of organic compounds. As Senior Application Scientists, we aim to provide not just protocols, but the underlying scientific principles to empower you to optimize your reactions effectively.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of N-substituted thioureas, offering potential causes and actionable solutions.
Issue 1: Low or No Product Yield
One of the most common challenges in thiourea synthesis is a lower-than-expected yield. This can often be traced back to the reactivity of the starting materials or suboptimal reaction conditions.
Question: My reaction between an amine and an isothiocyanate is resulting in a low yield. What are the likely causes and how can I improve it?
Answer: Low yields in this seemingly straightforward reaction can be attributed to several factors, primarily the stability of the isothiocyanate, steric hindrance, and the nucleophilicity of the amine.[1]
Potential Causes & Recommended Solutions:
| Potential Cause | Recommended Solution | Rationale & Expected Outcome |
| Degradation of Isothiocyanate | Use freshly prepared or purified isothiocyanate. Store in a cool, dark, and dry environment. Consider in-situ generation if the isothiocyanate is particularly unstable.[1] | Isothiocyanates can be sensitive to moisture and heat. Using fresh or newly purified reagent minimizes decomposition, leading to improved yield and fewer side products. |
| Steric Hindrance | Increase the reaction temperature or prolong the reaction time. Microwave irradiation can also be an effective strategy to overcome steric barriers.[1] | More energy (heat) or longer reaction times can provide the necessary activation energy for sterically hindered amines and isothiocyanates to react. Microwaves can accelerate the reaction significantly. |
| Low Amine Nucleophilicity | For weakly nucleophilic amines, such as anilines with electron-withdrawing groups, consider adding a non-nucleophilic base like triethylamine.[1] Alternatively, a catalyst can be employed.[2][3] | A base can deprotonate the amine, increasing its nucleophilicity. Catalysts can activate either the amine or the isothiocyanate, facilitating the reaction.[3] This should lead to a higher conversion rate. |
Issue 2: Formation of Side Products and Impurities
The presence of unexpected byproducts can complicate purification and reduce the overall yield of the desired N-substituted thiourea.
Question: I am observing significant impurities in my crude product. What are the common side products and how can I minimize their formation?
Answer: Side product formation is often a result of the reaction conditions or the inherent reactivity of the starting materials. Common impurities include symmetrically substituted thioureas (when an unsymmetrical product is desired) and products from the decomposition of reagents.[1]
Strategies to Minimize Side Products:
-
Control Stoichiometry: Ensure precise measurement of reactants. An excess of one starting material can lead to the formation of undesired symmetrical thioureas.
-
Optimize Temperature and Time: High temperatures can promote side reactions and decomposition.[2] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid prolonged heating.[1][2]
-
Purification Strategies:
-
Column Chromatography: A versatile method for separating the desired product from impurities with different polarities.[2]
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective purification technique.
-
Acid-Base Extraction: This can be useful if the product and impurities have different acidic or basic properties.[2]
-
Issue 3: Challenges with Specific Synthetic Routes
Different methods for synthesizing thioureas come with their own unique sets of challenges.
Question: I am attempting to synthesize an N,N'-disubstituted thiourea from a primary amine and carbon disulfide, but the reaction is not working well. What are the common pitfalls with this method?
Answer: This method proceeds through a dithiocarbamate intermediate, and issues can arise from the decomposition of this intermediate or an incomplete reaction.[1]
Troubleshooting the Carbon Disulfide Method:
| Observation | Potential Cause | Recommended Solution |
| No Product Formation | The amine may be too weakly nucleophilic. For instance, anilines with strong electron-withdrawing groups like 4-nitroaniline are poor nucleophiles.[2][4] | Consider using a stronger base, a phase transfer catalyst, or switching to a more reactive thioacylating agent like thiophosgene (with appropriate safety precautions).[2][4] |
| Formation of Symmetrical Thiourea Only | When synthesizing an unsymmetrical thiourea, if the intermediate isothiocyanate reacts with the starting amine instead of the second, different amine, a symmetrical product will form.[1] | Employ a two-step, one-pot method where the second amine is added only after the complete formation of the isothiocyanate.[1] |
| Low Yield with Aliphatic Amines | While this method works well with aliphatic primary amines, secondary and aryl amines may not be suitable under certain conditions.[5] | For secondary and aryl amines, the isothiocyanate route is generally more reliable. |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis of N-substituted thioureas.
Q1: What are the most common methods for synthesizing N,N'-disubstituted thioureas?
The most prevalent methods include:
-
Reaction of an isothiocyanate with a primary or secondary amine: This is a widely used and generally high-yielding method.[1]
-
Thionation of urea using Lawesson's reagent: This involves converting the carbonyl group of a urea to a thiocarbonyl group.[1]
Q2: How do I choose the appropriate solvent for my thiourea synthesis?
Polar aprotic solvents like tetrahydrofuran (THF), dichloromethane (DCM), and acetonitrile are commonly used.[1][2] For some reactions, an "on-water" synthesis can be a sustainable and efficient alternative.[2][6] The choice of solvent can significantly impact the reaction rate and yield, so it's often worth screening a few options.
Q3: How can I monitor the progress of my reaction?
Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the disappearance of the limiting reactant.[1] Once the starting material spot is no longer visible on the TLC plate, the reaction is likely complete.
Q4: Are there any "green" or more environmentally friendly methods for thiourea synthesis?
Yes, several greener approaches have been developed. These include:
-
Solvent-free synthesis: Grinding the reactants together without a solvent can be a mild and efficient method.[7]
-
Aqueous medium synthesis: Using water as a solvent is an environmentally friendly option that can simplify product isolation.[5][6]
-
Microwave-assisted synthesis: This can drastically reduce reaction times and energy consumption.[1]
Q5: What are some of the safety precautions I should take when synthesizing thioureas?
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Be aware of the toxicity of your reagents. For example, thiophosgene is highly toxic and should be handled with extreme caution.[2] Carbon disulfide is also toxic and highly flammable.
-
Consult the Safety Data Sheet (SDS) for all chemicals before use.
Experimental Protocols
Protocol 1: Synthesis of N,N'-Disubstituted Thioureas from an Amine and an Isothiocyanate
This protocol describes a general procedure for the synthesis of N,N'-disubstituted thioureas from a primary or secondary amine and an isothiocyanate.
Materials:
-
Primary or secondary amine
-
Isothiocyanate
-
Aprotic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))
Procedure:
-
Dissolve the amine (1.0 equivalent) in a suitable aprotic solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).[1]
-
Add the isothiocyanate (1.0-1.1 equivalents) to the solution at room temperature. The addition can be done dropwise if the reaction is exothermic.[1]
-
Stir the reaction mixture at room temperature and monitor the progress by TLC. If the reaction is slow, it can be gently heated.[1]
-
Once the reaction is complete (as indicated by the disappearance of the limiting reactant on TLC), concentrate the reaction mixture under reduced pressure.[1]
-
The crude product can then be purified by recrystallization or column chromatography.
Protocol 2: Synthesis of Symmetrical N,N'-Disubstituted Thioureas from a Primary Amine and Carbon Disulfide
This protocol outlines a method for preparing symmetrical thioureas from a primary amine and carbon disulfide.
Materials:
-
Primary amine
-
Carbon disulfide (CS₂)
-
Solvent (e.g., ethanol, water)
Procedure:
-
Dissolve the primary amine (2.0 equivalents) in the chosen solvent in a round-bottom flask.
-
Slowly add carbon disulfide (1.0 equivalent) to the solution with vigorous stirring.
-
Heat the mixture to reflux and monitor the reaction by TLC.[1]
-
After the reaction is complete, cool the mixture to room temperature. The product may precipitate and can be collected by filtration.[1]
-
If the product does not precipitate, remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.[1]
Visualizing the Workflow
To better understand the decision-making process in troubleshooting thiourea synthesis, the following diagram illustrates a logical workflow.
Caption: Troubleshooting workflow for thiourea synthesis.
This guide is intended to be a living document. As new techniques and insights emerge in the field of organic synthesis, we will continue to update and expand this resource. We are committed to supporting the scientific community in achieving their research and development goals.
References
- Maddani, M. R., & Prabhu, K. R. (2010). A Concise Synthesis of Substituted Thiourea Derivatives in Aqueous Medium. The Journal of Organic Chemistry, 75(7), 2327–2332. [Link]
- Pourshamsian, K., Montazeri, N., & Shams Khameneh, A. (2011). An Efficient, Facial and Green Synthesis of Substituted Thiourea. Asian Journal of Chemistry, 23(11), 4923-4925.
- Organic Chemistry Portal. (n.d.). Thiourea synthesis by thioacylation. Organic Chemistry Portal.
- Reddit. (2024, April 16). Problem with my thiourea synthesis. r/Chempros.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. reddit.com [reddit.com]
- 5. A Concise Synthesis of Substituted Thiourea Derivatives in Aqueous Medium [organic-chemistry.org]
- 6. Thiourea synthesis by thioacylation [organic-chemistry.org]
- 7. asianpubs.org [asianpubs.org]
Technical Support Center: Ensuring the Stability of Cyclopentylthiourea in Solution
Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals working with Cyclopentylthiourea. This resource is designed to provide you with in-depth knowledge and practical solutions to prevent the degradation of this compound in solution, ensuring the accuracy and reproducibility of your experimental results.
Part 1: Understanding this compound and Its Stability
FAQ: What is this compound and what are its common applications?
This compound is an organic compound featuring a cyclopentyl group attached to a thiourea moiety.[1][2] Its molecular formula is C6H12N2S.[1][2] While specific applications of this compound are not extensively documented in readily available literature, thiourea and its derivatives are a versatile class of compounds with a wide range of biological activities and industrial uses.[3] They are recognized for their antibacterial, antioxidant, anticancer, and anti-inflammatory properties.[3] In industrial settings, thiourea is used in electroplating, as a complexing agent, and in the synthesis of various other compounds.[4] Given this context, this compound is likely investigated in medicinal chemistry and materials science for its potential biological activities and coordination properties.
FAQ: What are the primary factors that cause the degradation of this compound in solution?
The stability of this compound in solution is influenced by several key factors, primarily related to the reactivity of the thiourea group. While specific kinetic data for this compound is limited, the degradation pathways can be inferred from the well-understood chemistry of thiourea and its derivatives.
-
Oxidation: The sulfur atom in the thiourea moiety is susceptible to oxidation, which can lead to the formation of various oxidized species, including disulfides and ultimately urea. This process can be accelerated by the presence of oxidizing agents and exposure to air (oxygen).
-
Hydrolysis: In aqueous solutions, particularly under acidic or alkaline conditions, the thiourea group can undergo hydrolysis. This process can lead to the formation of urea, cyclopentylamine, and hydrogen sulfide.
-
Temperature: Elevated temperatures can accelerate the rate of all degradation reactions, including oxidation and hydrolysis. Thermal decomposition of thiourea is known to produce ammonia and carbon disulfide at higher temperatures.
-
Light: Exposure to ultraviolet (UV) light can provide the energy to initiate and propagate degradation reactions, a process known as photodegradation.
-
pH: The stability of thiourea compounds in solution is often pH-dependent. Both strongly acidic and alkaline conditions can catalyze hydrolytic degradation.
The cyclopentyl group is an aliphatic substituent. Studies on other thiourea derivatives suggest that while the electronic nature of substituents (electron-donating vs. electron-withdrawing) can influence activity, the core stability challenges of the thiourea group remain.[5]
Degradation Pathways of this compound
Caption: Potential degradation pathways of this compound in solution.
Part 2: Practical Guide to Preventing Degradation
FAQ: What are the recommended procedures for preparing and storing this compound solutions?
To minimize degradation, it is crucial to adopt careful procedures for the preparation and storage of this compound solutions.
Experimental Protocol: Preparation of this compound Solutions
-
Solvent Selection:
-
Choose a high-purity, degassed solvent. For aqueous solutions, use freshly distilled or deionized water.
-
If using organic solvents, ensure they are anhydrous and free of peroxides.
-
-
Inert Atmosphere:
-
Before preparing the solution, purge the solvent with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen.
-
Weigh the solid this compound in a clean, dry container, preferably under a gentle stream of inert gas.
-
-
Dissolution:
-
Add the degassed solvent to the solid and dissolve by gentle agitation. Avoid vigorous shaking, which can introduce air.
-
If sonication is required for dissolution, use a bath sonicator and keep the solution cool to prevent thermal degradation.
-
-
pH Adjustment (if necessary):
-
If a specific pH is required, adjust it carefully using dilute acids or bases. Be aware that extremes in pH can accelerate degradation. It is advisable to perform a stability study to determine the optimal pH range for your application.
-
-
Filtration:
-
Filter the solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter. This is particularly important for long-term storage and for analytical applications such as HPLC.
-
-
Storage:
-
Transfer the filtered solution to a clean, amber glass vial to protect it from light.
-
Purge the headspace of the vial with an inert gas before sealing.
-
Store the sealed vial at the recommended temperature.
-
Table 1: Recommended Storage Conditions for this compound Solutions
| Parameter | Recommendation | Rationale |
| Temperature | 2-8 °C (Refrigerated) | Slows down the rate of chemical degradation. |
| Light | Protect from light (Amber vials) | Prevents photodegradation. |
| Atmosphere | Inert (Argon or Nitrogen) | Minimizes oxidative degradation. |
| Container | Tightly sealed glass vials | Prevents solvent evaporation and exposure to air and moisture. |
Workflow for Solution Preparation and Storage
Caption: Workflow for preparing and storing this compound solutions.
FAQ: Are there any chemical stabilizers that can be added to this compound solutions to prevent degradation?
Yes, for certain applications, particularly in alkaline solutions, the addition of stabilizers can inhibit the decomposition of thiourea. While thiourea itself can act as an antioxidant, in solution it is prone to degradation.[3]
-
Sodium Silicate (Na₂SiO₃) and Sodium Sulfite (Na₂SO₃): Studies on thiourea in alkaline solutions have shown that stabilizers like sodium silicate and sodium sulfite can be effective in preventing decomposition.[6][7] It is proposed that these stabilizers may form a protective complex with the thiourea molecule.[6] Sodium silicate was found to be particularly effective in inhibiting thiourea decomposition under alkaline conditions.[6][7]
-
Antioxidants: While not extensively documented for this compound specifically, the use of general antioxidants could be explored to mitigate oxidative degradation. However, compatibility and potential interference with downstream applications must be carefully evaluated.
It is crucial to validate the use of any stabilizer for your specific application, as it may influence the chemical behavior of this compound or interfere with your experimental assays.
Part 3: Troubleshooting Common Issues
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| Yellowing of the solution | Oxidation or photodegradation | Prepare fresh solution under an inert atmosphere and store in an amber vial. |
| Formation of a precipitate | Degradation leading to insoluble byproducts or exceeding solubility limits at storage temperature. | Prepare fresh solutions before use. If storing, filter the solution before use and re-evaluate the storage temperature and concentration. |
| Ammonia or sulfur-like odor | Thermal decomposition or hydrolysis. | Ensure the solution is stored at the recommended low temperature and that the pH is within a stable range. |
| Inconsistent experimental results | Degradation of the this compound stock solution. | Use a fresh batch of the compound. Verify the purity of the stored solution using an analytical method like HPLC before use. |
FAQ: How can I detect and quantify the degradation of this compound in my samples?
High-Performance Liquid Chromatography (HPLC) with UV detection is a reliable method for monitoring the stability of this compound and quantifying its degradation products.
Experimental Protocol: HPLC-UV Method for this compound Analysis
This protocol is a general guideline and may require optimization for your specific instrumentation and sample matrix.
-
Instrumentation:
-
HPLC system with a UV detector.
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
-
Mobile Phase Preparation:
-
Standard Preparation:
-
Prepare a stock solution of high-purity this compound in the mobile phase or a compatible solvent.
-
Prepare a series of calibration standards by diluting the stock solution to known concentrations.
-
-
Sample Preparation:
-
Dilute your experimental samples with the mobile phase to a concentration that falls within the range of your calibration standards.
-
Filter the samples through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Analysis:
-
Inject the standards and samples onto the HPLC system.
-
Monitor the elution profile at a suitable wavelength (e.g., around 230-245 nm, which is typical for thiourea compounds).[9]
-
The degradation of this compound will be indicated by a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Use the calibration curve to determine the concentration of this compound in your samples.
-
Table 2: Typical HPLC Parameters for Thiourea Derivative Analysis
| Parameter | Value |
| Column | C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile/Water with Phosphoric Acid buffer[8] |
| Flow Rate | 0.8 - 1.0 mL/min[8][9] |
| Detection Wavelength | 240-245 nm[9] |
| Column Temperature | 30 °C |
| Injection Volume | 10-20 µL |
Troubleshooting Workflow
Caption: General troubleshooting workflow for this compound stability issues.
References
- SIELC Technologies. (n.d.). HPLC Method for Separation of Thiourea, Thiouracil (TU), Methylthiouracil (MTU) and Propylthiouracil (PTU) on Primesep P.
- Guichard, G., et al. (2015). Isosteric substitutions of urea to thiourea and selenourea in aliphatic oligourea foldamers: site-specific perturbation of the helix geometry. Chemistry, 21(7), 2870-80.
- Panzaru, I. A., et al. (2023). Structure-Activity Relationship of Thiourea Derivatives: Influence of Substituents on Antibacterial Activity. Letters in Applied NanoBioScience, 12(9), 268.
- PubChemLite. (n.d.). This compound (C6H12N2S).
- Google Patents. (n.d.). CN102226785B - Method for simultaneously detecting thiourea and dulcin in flavor and fragrance by using high performance liquid chromatography.
- MDPI. (2022). Effect of Stabilizer on Gold Leaching with Thiourea in Alkaline Solutions. Metals, 12(1), 133.
- RSC Publishing. (2022). Recent trends in chemistry, structure, and various applications of 1-acyl-3-substituted thioureas: a detailed review. RSC Advances, 12(20), 12519-12557.
- Chromatography Forum. (2015). hplc of thiourea.
- PubMed. (2001). Determination of low thiourea concentrations in industrial process water and natural samples using reversed-phase high-performance liquid chromatography. Journal of Chromatography A, 934(1-2), 129-34.
- ResearchGate. (2022). Effect of Stabilizer on Gold Leaching with Thiourea in Alkaline Solutions.
- bioRxiv. (2023). Analytical Method Development for Evaluation of Pharmacokinetics and Tissue Distribution of Thiourea-Based Antivirals.
- ResearchGate. (2025). Inherent relationships in thiourea derivatives: effects of phenyl substitution position and linear alkyl chain length.
- MDPI. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. Chemistry, 6(2), 25.
- PubMed. (2010). Chemical properties and biological activities of cyclopentenediones: a review. Mini reviews in medicinal chemistry, 10(10), 936-56.
- Alzchem Group. (n.d.). Thiourea.
Sources
- 1. 102936-57-2 Cas No. | Cyclopentyl-thiourea | Matrix Scientific [matrixscientific.com]
- 2. PubChemLite - this compound (C6H12N2S) [pubchemlite.lcsb.uni.lu]
- 3. Thiourea induces antioxidant mechanisms of salt tolerance in flax plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thiourea | Alzchem Group [alzchem.com]
- 5. Recent trends in chemistry, structure, and various applications of 1-acyl-3-substituted thioureas: a detailed review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01781D [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. HPLC Method for Separation of Thiourea, Thiouracil (TU), Methylthiouracil (MTU) and Propylthiouracil (PTU) on Primesep P | SIELC Technologies [sielc.com]
- 9. CN102226785B - Method for simultaneously detecting thiourea and dulcin in flavor and fragrance by using high performance liquid chromatography - Google Patents [patents.google.com]
Addressing poor cell permeability of Cyclopentylthiourea in assays.
Technical Support Center: Cyclopentylthiourea (CPTU)
Welcome to the technical support guide for this compound (CPTU). This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges with the bioactivity of CPTU in their experiments. Our goal is to provide in-depth, scientifically grounded troubleshooting strategies to help you overcome issues related to the compound's poor cell permeability.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions and concerns regarding the use of CPTU in cell-based assays.
Q1: Why is my this compound (CPTU) showing low or no activity in my cell-based assay, even at high concentrations?
A1: The primary reason for observing low activity with CPTU is often its poor permeability across the cell membrane. Thiourea-containing compounds, while potentially potent against their intended intracellular targets, can struggle to reach those targets in sufficient concentrations. This is typically due to a combination of physicochemical properties, such as polarity and the number of hydrogen bond donors, which are not optimal for passive diffusion across the lipid bilayer of the cell.
Q2: What are the key physicochemical properties of CPTU that limit its cell permeability?
A2: While specific experimental values for CPTU can vary, compounds in the thiourea class often exhibit properties that hinder passive diffusion. Key factors include:
-
Polar Surface Area (PSA): The thiourea functional group contributes to the molecule's polarity. A higher PSA generally correlates with lower membrane permeability.
-
Hydrogen Bonding: The presence of hydrogen bond donors and acceptors on the thiourea moiety can lead to strong interactions with the aqueous environment, making it energetically unfavorable to enter the hydrophobic lipid membrane.
-
Solubility: Poor aqueous solubility can lead to the compound precipitating out of the cell culture medium, reducing the effective concentration available to the cells. Conversely, very high hydrophobicity can cause the compound to become trapped within the cell membrane.
Q3: Is there a simple first step I can try to improve CPTU uptake without chemically modifying the compound?
A3: Yes. The simplest first step is to optimize your assay conditions. This includes:
-
Increasing Incubation Time: Allowing for a longer exposure of the cells to CPTU may facilitate greater intracellular accumulation over time.
-
Using a Co-solvent: Carefully increasing the concentration of a solvent like Dimethyl Sulfoxide (DMSO) in your final assay medium can transiently increase membrane permeability. However, this must be done with caution, as high concentrations of DMSO can be cytotoxic.[1][2][3][4][5] It is crucial to perform a vehicle control experiment to assess the impact of the solvent on your cells.
In-Depth Troubleshooting Guide
If initial optimizations are unsuccessful, a more systematic approach is required. This guide provides several strategies, from simple to advanced, to diagnose and resolve permeability issues with CPTU.
Strategy 1: Assay Condition Optimization & Permeabilizing Agents
The rationale behind this strategy is to transiently and non-destructively alter the cell membrane's permeability, allowing for increased uptake of CPTU. This is often the most direct and cost-effective approach.
Many organic solvents can disrupt the lipid bilayer, thereby increasing its fluidity and permeability.[6] DMSO is the most common co-solvent used in cell-based assays and is known to increase cell permeability at certain concentrations.[1][4]
| Agent | Mechanism of Action | Recommended Concentration Range (Final) | Pros | Cons |
| DMSO | Disrupts lipid bilayer packing, increases membrane fluidity. | 0.1% - 1.0% (v/v) | Inexpensive, widely used, effective for many compounds. | Cytotoxic at higher concentrations (>1%); can have off-target biological effects.[1][2][3] |
| Pluronic F-127 | A non-ionic surfactant that incorporates into the cell membrane, creating pores and increasing fluidity. Can also inhibit P-gp efflux pumps.[7] | 0.01% - 0.1% (w/v) | Low cytotoxicity, can enhance solubility of hydrophobic compounds.[8][9][10][11] | May interfere with certain membrane-associated assays. |
This workflow is designed to identify the highest possible concentration of a permeabilizing agent that does not cause significant cytotoxicity in your specific cell line, thus creating an optimal window for enhancing CPTU delivery.
Caption: Workflow for optimizing permeabilizing agent concentration.
Strategy 2: Advanced Delivery Systems
When simple permeabilizing agents are insufficient or introduce confounding variables, advanced delivery systems can offer a more targeted approach. These methods encapsulate the compound, altering its interaction with the cell membrane.
Liposomes are vesicles composed of a lipid bilayer that can encapsulate hydrophobic drugs like CPTU within their membrane.[12][13][14][15][16] This encapsulation facilitates entry into the cell through membrane fusion or endocytosis.
Causality: By packaging CPTU within a liposome, you are essentially presenting it to the cell in a format that is more readily accepted. The lipid-based carrier can fuse with the cell's own lipid membrane, directly delivering its cargo into the cytoplasm.
Caption: Decision framework for designing a CPTU prodrug.
Detailed Experimental Protocols
Protocol 1: DMSO-Mediated Permeabilization for CPTU Assay
This protocol assumes you have already determined the optimal, non-toxic DMSO concentration for your cell line (see workflow above).
-
Prepare CPTU Stock Solution: Dissolve CPTU in 100% DMSO to create a concentrated stock solution (e.g., 1000x the final desired concentration).
-
Cell Seeding: Seed your cells in a suitable multi-well plate at a density that will result in 70-80% confluency at the time of the experiment.
-
Prepare Dosing Medium: Prepare your final CPTU concentrations by diluting the stock solution in a complete culture medium. Ensure the final DMSO concentration in all wells (including the vehicle control) is consistent and at the predetermined optimal level (e.g., 0.5%).
-
Vehicle Control: Prepare a medium containing the same final concentration of DMSO but without CPTU. This is critical to ensure that any observed effects are due to CPTU and not the solvent.
-
Untreated Control: A medium-only well with no DMSO or CPTU.
-
-
Treatment: Remove the existing medium from the cells and replace it with the prepared dosing medium (CPTU dilutions, vehicle control, and untreated control).
-
Incubation: Incubate the plate for the desired time period under standard cell culture conditions (37°C, 5% CO₂).
-
Assay Readout: Proceed with your specific assay endpoint (e.g., measuring cell viability, protein expression, etc.).
References
- Title: Liposome formulations of hydrophobic drugs Source: PubMed URL:[Link]
- Title: Prodrug Approach as a Strategy to Enhance Drug Permeability Source: ResearchG
- Title: Liposome formulations of hydrophobic drugs Source: SciSpace URL:[Link]
- Title: Prodrug Approach as a Strategy to Enhance Drug Permeability Source: Semantic Scholar URL:[Link]
- Title: Prodrug strategies to overcome poor water solubility Source: ResearchG
- Title: Liposome Formulations of Hydrophobic Drugs Source: ZORA (Zurich Open Repository and Archive) URL:[Link]
- Title: Pluronic F127 as Thermoreversible Polymer Gel Forming Agent for Delivery of Drugs Source: J. Bas. App. Sci. Res. URL:[Link]
- Title: Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs Source: MDPI URL:[Link]
- Title: Liposome Formulations of Hydrophobic Drugs Source: Springer N
- Title: Optimization of Liposome Formulations for Enhanced Bioavailability of Hydrophobic Drugs Source: Preprints.org URL:[Link]
- Title: Prodrugs: Effective Solutions for Solubility, Permeability and Targeting Challenges Source: Rutgers University URL:[Link]
- Title: Pluronic F-127: An Efficient Delivery Vehicle for 3-(1'-hexyloxy)ethyl-3-devinylpyropheophorbide-a (HPPH or Photochlor) Source: National Institutes of Health (NIH) URL:[Link]
- Title: Polymeric Drug Delivery System Based on Pluronics for Cancer Treatment Source: National Institutes of Health (NIH) URL:[Link]
- Title: PLURONIC F127 AND ITS APPLICATIONS Source: PharmacologyOnLine URL:[Link]
- Title: Recent advances in drug delivery nanocarriers incorporated in temperature-sensitive Pluronic F-127–A critical review Source: ResearchG
- Title: [Permeability of the E. Coli Cell Membrane for Thiourea, Dimethylsulfoxide and Glycerol] Source: PubMed URL:[Link]
- Title: DMSO usage in cell culture Source: LifeTein URL:[Link]
- Title: Improving Membrane Permeation in the Beyond Rule-of-Five Space by Using Prodrugs to Mask Hydrogen Bond Donors Source: ACS Public
- Title: METHODS TO ENHANCE THE PERMEABILITY OF CELLS AND TISSUES Source: Ghent University Library URL:[Link]
- Title: [Permeability of the E. coli cell membrane for thiourea, dimethylsulfoxide and glycerol]. Source: Biofizika URL:[Link]
- Title: Improving the Accuracy of Permeability Data to Gain Predictive Power: Assessing Sources of Variability in Assays Using Cell Monolayers Source: National Institutes of Health (NIH) URL:[Link]
- Title: Using live-cell imaging in cell counting — The cytotoxicity of DMSO Source: Keyence URL:[Link]
- Title: Predicting and Improving the Membrane Permeability of Peptidic Small Molecules Source: ResearchG
- Title: DMSO usage in cell culture Source: Protocol Online URL:[Link]
- Title: DMSO in cell based assays Source: Scientist Solutions URL:[Link]
- Title: Factors that affect the permeability of the cell surface membrane Source: AQA A-Level Biology Notes URL:[Link]
- Title: What the concentration of DMSO you use in cell culture assays?
Sources
- 1. lifetein.com [lifetein.com]
- 2. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 3. DMSO usage in cell culture - Cell Biology [protocol-online.org]
- 4. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
- 5. researchgate.net [researchgate.net]
- 6. myedspace.co.uk [myedspace.co.uk]
- 7. Polymeric Drug Delivery System Based on Pluronics for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rjptonline.org [rjptonline.org]
- 9. Pluronic F-127: An Efficient Delivery Vehicle for 3-(1’-hexyloxy)ethyl-3-devinylpyropheophorbide-a (HPPH or Photochlor) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 11. researchgate.net [researchgate.net]
- 12. Liposome formulations of hydrophobic drugs [pubmed.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. DSpace-CRIS [zora.uzh.ch]
- 15. Liposome Formulations of Hydrophobic Drugs | Springer Nature Experiments [experiments.springernature.com]
- 16. research.adra.ac.id [research.adra.ac.id]
Technical Support Center: A Researcher's Guide to Mitigating Off-Target Effects of Cyclopentylthiourea (CPTU)
Introduction
Cyclopentylthiourea (CPTU) is a small molecule inhibitor belonging to the thiourea class of compounds, which are recognized for their potent inhibition of thyroid peroxidase (TPO).[1][2] TPO is the key enzyme responsible for catalyzing the iodination of tyrosine residues on thyroglobulin, a critical step in the synthesis of thyroid hormones T3 and T4.[2][3][4] While CPTU's primary mechanism of action is understood, as with any small molecule inhibitor, the potential for off-target effects presents a significant challenge to experimental accuracy and data interpretation.[5][6]
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the use of CPTU and the nature of off-target effects.
Q1: What is the primary mechanism of action for CPTU? A1: CPTU, like other thiourea-based compounds, acts as a potent inhibitor of thyroid peroxidase (TPO).[1] It interferes with the enzyme's ability to catalyze the iodination of tyrosine, thereby blocking the synthesis of thyroid hormones.[2] The mechanism is considered a reversible, Ioxid-trapping process.[1]
Q2: What are off-target effects and why are they a major concern with a small molecule like CPTU? A2: Off-target effects are unintended interactions between a drug or small molecule and proteins other than the intended target.[5] These are a critical concern because they can confound experimental results, leading researchers to mistakenly attribute an observed phenotype to the inhibition of the primary target when, in fact, it is caused by an interaction with an entirely different pathway.[6][7] This can result in irreproducible data, incorrect mechanistic conclusions, and unforeseen cellular toxicity.[5]
Q3: How can I begin to suspect off-target effects in my CPTU experiments? A3: Several signs may suggest off-target activity:
-
High Concentration Requirement: If CPTU is only effective at concentrations significantly higher than its known biochemical IC50 for TPO (typically >10 µM in cell-based assays), it may indicate that the observed phenotype is driven by low-affinity interactions with other targets.[8]
-
Inconsistent Phenotypes: If the biological effect you observe does not align with the known downstream consequences of TPO inhibition, an off-target mechanism should be suspected.
-
Variable Results Across Cell Lines: Discrepancies in CPTU's effect between different cell models can arise from varying expression levels of the intended target (TPO) or, more commonly, an off-target protein.[5]
Q4: What is the single most important first step to minimize off-target effects? A4: The most crucial initial step is to perform a careful dose-response analysis.[8] Establishing a full dose-response curve allows you to determine the minimal concentration of CPTU required to achieve the desired on-target effect (e.g., EC50 or IC50).[9][10] Using the lowest effective concentration for all subsequent experiments is a fundamental strategy to reduce the likelihood of engaging lower-affinity off-target proteins.[8]
Part 2: Troubleshooting Guide: Differentiating On-Target vs. Off-Target Effects
This section provides a problem-solution framework for specific issues that may arise during experimentation with CPTU.
Issue 1: A High Concentration of CPTU is Required to Elicit a Cellular Response.
-
Potential Cause: This strongly suggests that the observed effect may be due to off-target interactions, which often require higher compound concentrations.[8] Alternatively, the compound may have poor permeability into the specific cell model being used or is being rapidly metabolized.[5]
-
Troubleshooting Strategy & Rationale:
-
Conduct a Rigorous Dose-Response Curve: Generate a 10-point, log-scale dilution series to precisely determine the EC50 value.[10][11] If the EC50 is greater than 10 µM, the probability of off-target effects increases substantially.[8]
-
Assess Cell Permeability: Use methods like Parallel Artificial Membrane Permeability Assay (PAMPA) or cellular uptake assays to confirm that CPTU is effectively entering the cells.[8][12]
-
Compare Biochemical vs. Cellular Potency: If you have access to a biochemical assay for TPO, compare the IC50 from that assay to the EC50 from your cell-based assay. A large discrepancy points towards cellular issues like permeability, efflux, or off-target pharmacology.[8]
-
Issue 2: The Observed Phenotype is Inconsistent with the Known Function of Thyroid Peroxidase (TPO).
-
Potential Cause: The cellular effect is likely being driven by CPTU binding to an unintended protein. It has been demonstrated that for some clinical-stage drugs, the efficacy is entirely unaffected by the loss of the putative target, proving an off-target mechanism of action.[6][7]
-
Troubleshooting Strategy & Rationale:
-
Genetic Validation (Gold Standard): Use CRISPR-Cas9 or RNAi to knock down or knock out the gene encoding TPO.[5] If CPTU still produces the same phenotype in TPO-knockout cells, the effect is definitively off-target.[6] The on-target effect should be completely absent in these cells.
-
Use a Structurally Unrelated Inhibitor: Corroborate your findings using a different, structurally distinct TPO inhibitor, such as Methimazole or Propylthiouracil.[4][5] If both compounds, which target the same protein but have different chemical scaffolds, produce the same phenotype, it provides strong evidence for an on-target effect.
-
Issue 3: CPTU Efficacy Varies Dramatically Between Different Cell Lines.
-
Potential Cause: While this could be due to differing levels of TPO expression, it is often caused by cell-line-specific expression of an off-target protein.[5]
-
Troubleshooting Strategy & Rationale:
-
Quantify Target Expression: Perform Western blot or qPCR analysis to measure the expression levels of TPO across the different cell lines. This will help normalize the expected response.
-
Select Appropriate Models: If possible, use a panel of cell lines that includes models with high TPO expression and models with low or no TPO expression. An ideal on-target effect will correlate with TPO expression levels.
-
Issue 4: The Biological Effect of CPTU Persists Long After the Compound is Removed from the Media.
-
Potential Cause: This could indicate irreversible covalent binding to the target or an off-target protein. However, it can also be caused by the compound accumulating to high concentrations within the cell, making it difficult to remove effectively.[13] The primary action of thiourea is thought to be reversible.[1]
-
Troubleshooting Strategy & Rationale:
-
Perform a Washout Experiment: Treat cells with CPTU for a defined period, then wash them extensively with compound-free media and continue the culture.[13][14] Monitor the biological readout over time. If the phenotype reverses after washout, it confirms the effect is due to reversible binding. If it persists, it may suggest irreversible inhibition or cellular accumulation.[15][16]
-
Include a Reversible Control: When performing the washout, run a parallel experiment with a known reversible inhibitor. The reversal of the phenotype in the control group will validate the effectiveness of the washout procedure itself.[16]
-
Part 3: Key Experimental Protocols
Protocol 1: Establishing a Dose-Response Curve for CPTU
Objective: To determine the precise concentration at which CPTU elicits a half-maximal biological response (EC50), ensuring the use of the lowest effective concentration in future experiments.[17]
Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of CPTU in DMSO. Create a 10-point serial dilution series (e.g., 1:3 or 1:5 dilutions) in cell culture media to cover a wide concentration range (e.g., 100 µM down to 1 nM).[12]
-
Cell Seeding: Plate cells at an optimal density in a 96-well plate and allow them to adhere for 24 hours.[12]
-
Compound Treatment: Replace the media with the prepared CPTU dilutions. Include wells treated with vehicle only (e.g., 0.1% DMSO) as a negative control.[12]
-
Incubation: Incubate the cells for a duration relevant to your biological question (typically 24-72 hours).
-
Assay Readout: Perform your specific biological assay (e.g., cell viability assay, reporter gene assay, protein expression analysis).
-
Data Analysis: Normalize the data to the vehicle control (representing 0% effect) and a maximal inhibitor control (100% effect), if applicable. Plot the response against the logarithm of the CPTU concentration and fit the data to a four-parameter logistic (4PL) equation to calculate the EC50.[9][10]
Protocol 2: Genetic Validation of CPTU's On-Target Effect using CRISPR-Cas9
Objective: To definitively determine if the observed biological effect of CPTU is dependent on its intended target, TPO.[5][6]
Methodology:
-
gRNA Design & Cloning: Design and clone two or more validated guide RNAs (gRNAs) targeting distinct exons of the TPO gene into a Cas9 expression vector. A non-targeting gRNA should be used as a control.
-
Transfection and Selection: Transfect the appropriate cell line with the Cas9/gRNA constructs. Select for transfected cells (e.g., using puromycin or FACS for a fluorescent marker).
-
Clonal Isolation: Isolate single-cell clones and expand them.
-
Validation of Knockout: Screen the clones by Western blot and/or Sanger sequencing of the targeted genomic locus to confirm the absence of TPO protein expression and the presence of frameshift-inducing indels.
-
Phenotypic Assay: Treat the validated TPO-knockout clones and the non-targeting control clones with CPTU at the previously determined EC50 and 10x EC50 concentrations.
-
Data Analysis: Compare the response to CPTU in the knockout cells versus the control cells. An authentic on-target effect will be significantly diminished or completely absent in the TPO-knockout cells.[6]
Protocol 3: Cellular Washout Assay for CPTU Reversibility
Objective: To determine if the inhibitory effect of CPTU is reversible, which helps distinguish between stable, reversible binding and potential irreversible inhibition or cellular accumulation.[13][14]
Methodology:
-
Initial Treatment: Treat cells in culture plates with CPTU at its EC50 concentration for a defined period (e.g., 2-6 hours). Also, maintain a set of plates with continuous CPTU exposure and a set with vehicle control.
-
Washout Procedure: For the "washout" group, aspirate the CPTU-containing media. Wash the cells gently two to three times with a generous volume of pre-warmed, compound-free media.[15] After the final wash, add fresh, compound-free media to the wells.
-
Time-Course Analysis: At various time points post-washout (e.g., 0, 2, 4, 8, 24 hours), harvest the cells from all three groups (continuous exposure, washout, vehicle).[16]
-
Assay Readout: Analyze the relevant biological endpoint (e.g., phosphorylation of a downstream marker, gene expression).
-
Data Analysis: Compare the biological effect in the washout group to the continuous exposure and vehicle control groups. A return of the readout toward the vehicle control level over time indicates a reversible mechanism.[13]
Part 4: Data Interpretation & Advanced Strategies
Summary of Expected Outcomes
The table below summarizes how to interpret the results from the key validation experiments.
| Experimental Test | Result Consistent with ON-TARGET Effect | Result Consistent with OFF-TARGET Effect |
| Dose-Response | Potent EC50 (typically <1-10 µM in cells).[8] | Low potency (EC50 > 10 µM).[8] |
| Genetic Validation | Effect is abolished or significantly reduced in TPO-knockout cells.[6] | Effect is unchanged in TPO-knockout cells.[6] |
| Orthogonal Inhibitor | A structurally different TPO inhibitor recapitulates the phenotype.[5] | A different TPO inhibitor fails to produce the same phenotype. |
| Washout Assay | The biological effect reverses over time after CPTU removal.[13] | The biological effect persists long after CPTU removal. |
Advanced Strategies
-
In Silico Profiling: Utilize computational tools and databases to predict potential off-target interactions of CPTU based on its chemical structure.[18][19][20] This can provide a list of candidate off-targets that can be experimentally validated.
-
Inactive Analog Control: If a structurally similar but biologically inactive analog of CPTU is available, it can serve as an excellent negative control.[8] This analog should not produce the phenotype of interest, helping to confirm that the observed activity is due to the specific chemical features of CPTU responsible for TPO inhibition.
Part 5: Visual Summaries
Diagram 1: CPTU On-Target Signaling Pathway
Caption: A decision-making workflow for validating CPTU's mechanism of action.
References
- Benchchem. (n.d.). Technical Support Center: Proactive Strategies to Minimize Off-Target Effects of Small Molecule Inhibitors. BenchChem.
- Cohen, M. S., & Taunton, J. (2014). Targeting Protein Kinases with Selective and Semi-Promiscuous Covalent Inhibitors. NIH.
- Biomol GmbH. (2020, September 20). Small Molecule Inhibitors Selection Guide. Biomol GmbH.
- National Center for Advancing Translational Sciences. (n.d.). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. NIH.
- Patsnap. (2025, May 21). How can off-target effects of drugs be minimised? Patsnap Synapse.
- Abbvie. (2019, July 16). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology.
- Gray, N. S., et al. (n.d.). Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation. PMC - PubMed Central.
- Benchchem. (n.d.). Application Notes and Protocols for Small Molecule Inhibitors in Cell-Based Assays. BenchChem.
- eScholarship.org. (n.d.). DESIGNING STUDIES FOR DOSE RESPONSE. eScholarship.org.
- MDPI. (2026, January 6). Computational Strategies Reshaping Modern Drug Discovery. MDPI.
- Davidson, B., Soodak, M., Neary, J. T., Strout, H. V., Kieffer, J. D., Mover, H., & Maloof, F. (1979). Thiourea and cyanamide as inhibitors of thyroid peroxidase: the role of iodide. PubMed.
- Current Protocols in Chemical Biology. (n.d.). "Designing Drug-Response Experiments and Quantifying their Results". Wiley Online Library.
- Wikipedia. (n.d.). Dose–response relationship. Wikipedia.
- Medium. (2025, August 19). Dose–Response Curve Analysis through the Lens of Differential and Integral Calculus. Medium.
- Santa Cruz Biotechnology. (n.d.). Thyroperoxidase Inhibitors. SCBT.
- ResearchGate. (n.d.). Washout procedure completely removes drug from the media. ResearchGate.
- Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine.
- Journal of Biological Chemistry. (2020, March 3). A multitargeted probe-based strategy to identify signaling vulnerabilities in cancers. JBC.
- Sheltzer, J. M., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. PubMed.
- Santa Cruz Biotechnology. (n.d.). peroxidase Inhibitors. SCBT.
- Wikipedia. (n.d.). Thyroid peroxidase. Wikipedia.
Sources
- 1. Thiourea and cyanamide as inhibitors of thyroid peroxidase: the role of iodide - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. Thyroid peroxidase - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. resources.biomol.com [resources.biomol.com]
- 9. Dose–response relationship - Wikipedia [en.wikipedia.org]
- 10. zoehlerbz.medium.com [zoehlerbz.medium.com]
- 11. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Targeting Protein Kinases with Selective and Semi-Promiscuous Covalent Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
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- 17. escholarship.org [escholarship.org]
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- 19. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 20. mdpi.com [mdpi.com]
Improving the yield and purity of Cyclopentylthiourea synthesis.
Introduction
Welcome to the technical support center for the synthesis of Cyclopentylthiourea. This guide is designed for researchers, scientists, and professionals in drug development who are working with or developing protocols involving this compound. Here, we address common challenges in the synthesis of this compound, focusing on improving both yield and purity. Our approach is rooted in established chemical principles and practical, field-tested experience to provide you with reliable and actionable solutions.
Core Synthesis Pathways
The synthesis of this compound can be approached through two primary, reliable methods. The choice between them often depends on the availability and stability of the starting materials.
Pathway A: From Cyclopentyl Isothiocyanate and Ammonia
This is the most direct and common method for synthesizing N-substituted thioureas. The reaction involves the nucleophilic addition of ammonia to the electrophilic carbon of the isothiocyanate group.
Pathway B: From Cyclopentylamine and Carbon Disulfide
Frequently Asked Questions (FAQs)
Q1: What is the most common and highest-yielding method for synthesizing this compound?
The reaction of Cyclopentyl Isothiocyanate with ammonia (or an ammonia source) is generally the most straightforward and high-yielding method.[3] This reaction is a type of "click" chemistry, often proceeding rapidly and cleanly under mild conditions to give the desired product.[1]
Q2: My Cyclopentyl Isothiocyanate starting material has a pungent odor and a reddish-orange color. Is it still usable?
While Cyclopentyl Isothiocyanate is a liquid with a characteristic pungent odor, a significant change in color may indicate decomposition. Isothiocyanates can degrade over time, especially if exposed to moisture or light. For best results and to avoid side reactions, it is highly recommended to use freshly prepared or purified isothiocyanate.[3] Consider distillation under reduced pressure for purification if you suspect degradation.
Q3: Can I use aqueous ammonia for the reaction with Cyclopentyl Isothiocyanate?
Yes, aqueous ammonia can be used. The reaction can even be performed "on-water," which can offer benefits in terms of sustainability and simplified workup.[2] However, the solubility of Cyclopentyl Isothiocyanate in water is limited, so a co-solvent like ethanol or THF may be necessary to ensure a homogenous reaction mixture and improve reaction rates.
Q4: What are the typical side products I should be aware of?
The most common side product is the formation of symmetrical N,N'-dithis compound. This can occur if the Cyclopentyl Isothiocyanate reacts with any residual Cyclopentylamine from its own synthesis. If using the carbon disulfide method, unreacted intermediates or byproducts from the decomposition of the dithiocarbamate can also be present.[4]
Troubleshooting Guide
This section addresses specific issues that you may encounter during the synthesis of this compound, providing potential causes and actionable solutions.
| Problem | Potential Cause | Recommended Solution | Scientific Rationale |
| Low or No Product Yield | Degradation of Cyclopentyl Isothiocyanate | Use freshly distilled or newly purchased Cyclopentyl Isothiocyanate. Store it in a cool, dark, and dry environment. | Isothiocyanates are susceptible to hydrolysis and polymerization, which reduces the concentration of the active reactant.[3] |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction has stalled, consider gentle heating (40-50°C) or extending the reaction time. | The reaction is a nucleophilic addition. Increasing the thermal energy can help overcome the activation energy barrier, driving the reaction to completion.[3] | |
| Poor Nucleophilicity of Ammonia Source | If using an ammonium salt (e.g., NH4Cl), add a non-nucleophilic base like triethylamine (TEA) to generate free ammonia in situ. | The free lone pair on the nitrogen of ammonia is required for the nucleophilic attack. An ammonium ion (NH4+) is not nucleophilic. | |
| Product is Impure (Multiple Spots on TLC) | Presence of Unreacted Starting Material | If the impurity is unreacted Cyclopentyl Isothiocyanate, it can often be removed during workup by washing with a dilute solution of a primary or secondary amine in a suitable solvent. For unreacted ammonia, a simple water wash should suffice. | The amine will react with the excess isothiocyanate to form a more polar thiourea derivative that can be more easily separated. |
| Formation of Symmetrical N,N'-dithis compound | This is more common in the carbon disulfide route. Ensure the controlled, stepwise addition of reagents. A two-step, one-pot approach where the isothiocyanate is formed first before the addition of the second amine can be effective.[3] | Careful stoichiometric control prevents the in-situ generated isothiocyanate from reacting with the starting amine. | |
| Difficulty in Product Purification/Isolation | Product is an oil and does not crystallize | If recrystallization fails, column chromatography is a reliable alternative for purifying thioureas.[4][5] A typical stationary phase would be silica gel, with a mobile phase of ethyl acetate/hexane. | The difference in polarity between this compound and any non-polar impurities allows for effective separation on a polar stationary phase like silica. |
| Product precipitates but is still impure | If the product precipitates from the reaction mixture, it can be collected by filtration and then washed with a suitable solvent to remove soluble impurities.[5] For this compound, a cold, non-polar solvent like hexane could be effective for washing. | The desired product should be insoluble in the wash solvent, while the impurities are washed away. |
Experimental Protocols
Protocol 1: Synthesis of this compound from Cyclopentyl Isothiocyanate
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve Cyclopentyl Isothiocyanate (1.0 equivalent) in a suitable solvent such as Tetrahydrofuran (THF) or Dichloromethane (DCM).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of ammonia (1.1 to 1.5 equivalents) in the same solvent or as an aqueous solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC until the Cyclopentyl Isothiocyanate spot is no longer visible.
-
Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can then be purified by recrystallization (e.g., from an ethanol/water mixture) or by column chromatography.[5]
Protocol 2: Purification by Recrystallization
-
Dissolve the crude this compound in a minimum amount of a hot solvent (e.g., ethanol).
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution can be filtered hot through celite.
-
Slowly add a co-solvent in which the product is less soluble (e.g., water) until the solution becomes cloudy.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Visualizing the Process
General Reaction Mechanism
Caption: Decision tree for troubleshooting this compound synthesis.
References
- BenchChem. (n.d.). Troubleshooting common side reactions in thiourea synthesis.
- BenchChem. (n.d.). Technical Support Center: Optimizing Thiourea Synthesis.
- BenchChem. (n.d.). Technical Support Center: Optimizing Diaryl Thiourea Synthesis.
- Chemistry & Biology Interface. (2020). Synthesis of Isothiocyanates: A Review.
- Reddit. (2022). Problem with my thiourea synthesis.
- Kaučić, D., et al. (2017). Mechanochemical synthesis of thioureas, ureas and guanidines. Beilstein Journal of Organic Chemistry, 13, 1835-1848.
- Organic Chemistry Portal. (n.d.). Thiourea synthesis by thioacylation.
Sources
Technical Support Center: Safe Handling and Storage of Cyclopentylthiourea
Welcome to the technical support guide for Cyclopentylthiourea. This resource is designed for researchers, scientists, and drug development professionals to ensure the safe handling and storage of this compound in a laboratory setting. The following information is synthesized from available safety data for this compound and its parent compound, thiourea, to provide a comprehensive safety overview.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is classified as an irritant. Specific hazards include:
Due to its structural similarity to thiourea, it is prudent to handle this compound with the assumption that it may carry similar health risks. Thiourea is known to be harmful if swallowed, a suspected carcinogen, and may pose a risk to the unborn child.[2][3] Therefore, minimizing exposure is critical.
Q2: What are the immediate first aid measures in case of exposure?
A2: In case of accidental exposure, follow these first aid procedures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] If contact lenses are present and easy to remove, take them out and continue rinsing.[1] Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area immediately with plenty of soap and water.[4] If skin irritation or a rash occurs, seek medical advice.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek medical attention if symptoms occur.[5][6]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[6] Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][7]
Q3: What are the appropriate storage conditions for this compound?
A3: this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[4][8] It is recommended to store it away from incompatible materials such as strong oxidizing agents.[2][8] The recommended storage temperature is typically between 15–25 °C.[8]
Q4: How should this compound waste be disposed of?
A4: Dispose of this compound and any contaminated materials as hazardous waste.[5] Waste should be placed in a clearly labeled, sealed container. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of it down the drain.
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Skin irritation or rash after handling | Direct skin contact with the compound. | Cease work with the compound. Follow the first aid procedure for skin contact. Review handling procedures and ensure appropriate gloves were worn correctly. Seek medical advice. |
| Eye irritation during weighing or transfer | Compound dust or particles became airborne. | Immediately use an eyewash station for at least 15 minutes.[4] Seek medical attention.[4] In the future, conduct all manipulations of the solid compound within a certified chemical fume hood or a glove box to prevent dust generation. |
| Small spill on the lab bench | Improper handling or accidental knocking over of the container. | Alert others in the area. Following the spill cleanup protocol, gently cover the spill with an absorbent material to avoid raising dust.[2] Clean the area with appropriate materials and dispose of all waste as hazardous. |
Hazard Summary Table
| Hazard Classification | GHS Statement | Source |
| Skin Sensitization | H317: May cause an allergic skin reaction | [1] |
| Eye Irritation | H319: Causes serious eye irritation | [1] |
| Acute Oral Toxicity (Inferred) | H302: Harmful if swallowed | [3] |
| Carcinogenicity (Inferred) | H351: Suspected of causing cancer | [3] |
| Reproductive Toxicity (Inferred) | H361fd: Suspected of damaging fertility. Suspected of damaging the unborn child. | [3] |
| Hazardous to the Aquatic Environment (Inferred) | H411: Toxic to aquatic life with long lasting effects | [3] |
Note: Inferred hazards are based on the classification of the parent compound, thiourea, and should be considered potential risks until specific data for this compound is available.
Experimental Protocols
Protocol 1: Personal Protective Equipment (PPE)
Proper PPE is the first line of defense against exposure. The following PPE is mandatory when handling this compound:
-
Eye Protection: Chemical safety goggles or a face shield.[2][4]
-
Hand Protection: Chemical-resistant gloves, such as nitrile rubber. Inspect gloves for any tears or punctures before use.
-
Body Protection: A fully buttoned laboratory coat.
-
Respiratory Protection: When handling the powder outside of a fume hood or if dust is generated, a NIOSH-approved particulate respirator is required.[4]
Protocol 2: Safe Weighing and Handling of Solid this compound
-
Preparation: Designate a specific area for handling, preferably within a certified chemical fume hood.
-
PPE: Don the appropriate PPE as described in Protocol 1.
-
Weighing: Use a disposable weigh boat. Tare the balance with the weigh boat. Carefully add the desired amount of this compound to the weigh boat using a clean spatula. Avoid creating dust.
-
Transfer: To transfer the compound to a reaction vessel, gently tap the weigh boat. Use a solvent to rinse any remaining solid from the weigh boat into the vessel.
-
Cleanup: Dispose of the weigh boat and any contaminated items (e.g., paper towels) in the designated hazardous waste container.
-
Post-Handling: Wipe down the spatula, balance, and fume hood sash with a damp paper towel. Dispose of the towel in the hazardous waste container. Doff PPE as described in Protocol 1 and wash hands thoroughly.
Protocol 3: Emergency Spill Response
This protocol is for minor spills (less than 5 grams) of solid this compound. For larger spills, evacuate the area and contact your institution's emergency response team.
-
Alert: Immediately alert personnel in the vicinity of the spill.
-
Isolate: Secure the area and prevent anyone from walking through the spill.
-
Protect: Don the appropriate PPE, including respiratory protection.
-
Contain: Gently cover the spill with a dry absorbent material like vermiculite or sand to prevent the powder from becoming airborne.[2]
-
Clean: Carefully sweep the material into a dustpan and place it in a labeled hazardous waste container.[2] Avoid creating dust.
-
Decontaminate: Wipe the spill area with a damp cloth. Place the cloth in the hazardous waste container.
-
Dispose: Seal the hazardous waste container and arrange for pickup.
-
Report: Report the incident to your laboratory supervisor or safety officer.
References
- XiXisys. (n.d.). CAS: 16183-45-2 Name: - GHS 11 (Rev.11) SDS.
- Carl Roth. (n.d.). Thiourea Safety Data Sheet.
- Sibelco. (n.d.). Safety Data Sheet.
- Scribd. (n.d.). Thiourea MSDS: Safety and Handling Guide.
- Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: thiourea.
- Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: cyclopentane.
- Carl Roth. (n.d.). Cyclopentane Safety Data Sheet.
- PENTA s.r.o. (2023). Cyclopentane - SAFETY DATA SHEET.
Sources
- 1. 102936-57-2 Cas No. | Cyclopentyl-thiourea | Matrix Scientific [matrixscientific.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. chemos.de [chemos.de]
- 4. scribd.com [scribd.com]
- 5. fishersci.com [fishersci.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. carlroth.com [carlroth.com]
Technical Support Center: Optimization of Cyclopentylthiourea Concentration for Enzyme Inhibition Studies
Introduction
Welcome to the Technical Support Center for researchers utilizing Cyclopentylthiourea in enzyme inhibition studies. As a member of the thiourea class of compounds, this compound holds potential as an enzyme inhibitor due to the unique electronic and steric properties of its pharmacophore (-NH-C(=S)-NH-).[1] This guide is designed to provide practical, in-depth assistance in a direct question-and-answer format. It addresses common challenges and theoretical considerations to help you optimize your experimental workflow, ensure data integrity, and troubleshoot effectively.
While specific literature on this compound as an enzyme inhibitor is emerging, the principles outlined here are derived from extensive research on related thiourea derivatives and foundational enzyme kinetics.[2][3][4][5]
Section 1: FAQs - First Principles for Working with this compound
This section addresses fundamental questions that researchers may have before or during the initial phases of their experiments.
Q1: What is the likely mechanism of enzyme inhibition by this compound?
Answer: Thiourea derivatives typically act as reversible inhibitors.[6] The thiocarbonyl group (C=S) and the adjacent N-H groups are key to their activity, allowing them to form hydrogen bonds and coordinate with residues or metal ions within the enzyme's active site.[1][3]
Based on related structures like phenylthiourea, this compound could potentially act as a competitive inhibitor , where it competes with the substrate for binding to the enzyme's active site.[7] However, non-competitive or mixed inhibition cannot be ruled out without experimental data. The cyclopentyl group, being a lipophilic moiety, may influence binding affinity and selectivity.[8]
Q2: I'm starting a new experiment. What initial concentration range of this compound should I test?
Answer: For a novel inhibitor, it is crucial to screen a wide concentration range to determine its potency. A logarithmic dilution series is most effective.
-
Initial Broad Screen: Start with a wide range, for example, from 1 nM to 100 µM. This helps to quickly identify the concentration decade where the inhibitory activity lies.
-
Informed Starting Point: If IC50 values for similar alkyl-thiourea compounds are known, you can use that as a starting point. For instance, various thiourea derivatives have shown IC50 values ranging from the low micromolar (µM) to nanomolar (nM) range against different enzymes.[2][3][4][8] A prudent starting point for a first pass experiment would be to test concentrations around 1 µM, 10 µM, and 100 µM.
Q3: How should I prepare my stock solution of this compound?
Answer: this compound, like many small organic molecules, is likely to have poor aqueous solubility. Therefore, a high-concentration stock solution should be prepared in an organic solvent.
-
Solvent Choice: Dimethyl sulfoxide (DMSO) is the most common choice as it effectively solubilizes a wide range of organic compounds and is generally tolerated by most enzymes at low final concentrations.[9]
-
Stock Concentration: Prepare a high-concentration stock, for example, 10 mM or 50 mM in 100% DMSO. This allows for minimal volumes of DMSO to be added to the final assay, minimizing solvent effects.
-
Final DMSO Concentration: Always ensure the final concentration of DMSO in your enzymatic assay is consistent across all wells (including controls) and is kept low, typically ≤1% (v/v) , to avoid impacting enzyme structure and activity.[10]
Section 2: Troubleshooting Guide - Common Issues & Solutions
This section provides solutions to specific problems you may encounter during your experiments.
Q4: My results are inconsistent, and the IC50 value varies between experiments. What's going wrong?
Answer: Variability in IC50 values is a common issue that can stem from several factors. A systematic check is required.
| Potential Cause | Explanation & Solution |
| Inhibitor Precipitation | This compound may be precipitating out of the aqueous assay buffer at higher concentrations. Solution: Visually inspect your assay plate wells for any cloudiness or precipitate. Reduce the highest concentration tested or add a small, consistent amount of a non-interfering surfactant like Tween-20 (ensure it doesn't inhibit your enzyme first). |
| Enzyme Instability | The enzyme may be losing activity over the course of the experiment. Solution: Keep the enzyme on ice at all times before adding it to the reaction mixture.[11] Run a control experiment (enzyme + buffer, no inhibitor) over the same time period to check for a decrease in activity. |
| Incorrect Assay Conditions | The assay may not be running under initial rate conditions. If the substrate is being depleted or product inhibition is occurring, the results will be skewed. Solution: Ensure you are measuring the initial velocity (v₀) of the reaction. Run a time-course experiment to confirm that product formation is linear with time for the duration of your assay.[11] |
| Pipetting Errors | Small volumes of concentrated inhibitor stock are often used, making the assay sensitive to pipetting inaccuracies. Solution: Use calibrated pipettes. Prepare an intermediate dilution plate of the inhibitor to increase the volumes you are transferring to the final assay plate. |
| Variable Incubation Times | Pre-incubation time of the enzyme with the inhibitor can affect the apparent IC50, especially for slow-binding inhibitors. Solution: Standardize the pre-incubation time for the enzyme and inhibitor before adding the substrate. A 15-30 minute pre-incubation is a common starting point. |
Q5: I'm observing inhibition, but I can't achieve more than 50-60% inhibition even at very high concentrations of this compound. Why?
Answer: This phenomenon, often called a "shallow" dose-response curve or an incomplete inhibition plateau, can be perplexing. Here are the primary reasons:
-
Insolubility: As mentioned in Q4, the compound may be precipitating at higher concentrations, preventing the effective concentration from increasing. The perceived inhibition plateaus because no more inhibitor can dissolve in the buffer.
-
Non-Specific Inhibition: Thiourea derivatives can sometimes act as Pan-Assay Interference Compounds (PAINS).[3] They might form aggregates at high concentrations that sequester the enzyme, or they may interfere with the assay detection method (e.g., fluorescence quenching). Solution: Add a non-ionic detergent like Triton X-100 or Tween-20 (e.g., 0.01%) to the assay buffer to disrupt aggregation. If the IC50 value significantly weakens in the presence of the detergent, it suggests the initial activity was due to non-specific aggregation.
-
Partial or Mixed Inhibition: The inhibitor might be a partial inhibitor, meaning the enzyme-inhibitor-substrate complex can still produce product, albeit at a slower rate. Alternatively, it could be binding to a secondary, allosteric site that only partially reduces enzyme activity.
-
Compound Impurity: The synthesized this compound may contain impurities. The observed inhibition could be from a highly potent, minor contaminant, while the bulk compound is inactive.
Q6: My negative control (enzyme + substrate + DMSO) shows lower activity than my absolute control (enzyme + substrate, no DMSO). What does this mean?
Answer: This indicates that your enzyme is sensitive to the concentration of DMSO you are using.
-
Causality: DMSO can perturb the hydration shell of proteins, leading to conformational changes that may reduce enzymatic activity.
-
Solution: Reduce the final DMSO concentration in your assay. This can be achieved by lowering the concentration of your stock solution and adjusting the volumes accordingly, or by performing serial dilutions in assay buffer rather than directly from a 100% DMSO stock. The key is to keep the final DMSO concentration identical across all wells, including those with the lowest inhibitor concentration, and ensure it is at a level that does not significantly inhibit the enzyme.[10]
Q7: How does pH affect the stability and activity of this compound?
Answer: The pH of the assay buffer can significantly influence both the inhibitor and the enzyme. Thiourea's reactivity and protonation state can be pH-dependent.[12] While some studies show thiourea removal is effective across a wide pH range (2-7), its stability in biological buffers over time can vary.[13] It's crucial to ensure your assay buffer pH is one where:
-
The target enzyme is stable and optimally active.[14]
-
The this compound compound remains stable throughout the assay duration. Extreme pH values (highly acidic or alkaline) can promote hydrolysis of the compound.
Recommendation: Perform control experiments to assess the stability of this compound in your chosen assay buffer over the experimental timeframe. This can be done using analytical methods like HPLC if available.
Section 3: Protocols & Experimental Workflows
This section provides detailed methodologies for key experiments.
Protocol 1: Determination of this compound IC50 Value
This protocol outlines the steps for a standard in vitro enzyme inhibition assay.
1. Preparation of Reagents:
- Assay Buffer: Prepare a buffer in which the enzyme is optimally active and stable (e.g., Tris-HCl, HEPES, or Phosphate buffer at a physiological pH of 7.4).
- Enzyme Stock: Prepare a concentrated enzyme stock solution in a suitable buffer. Store on ice.
- Substrate Stock: Prepare a concentrated substrate stock solution in the assay buffer.
- Inhibitor Stock: Prepare a 10 mM stock solution of this compound in 100% DMSO.
2. Serial Dilution of Inhibitor:
- In a 96-well plate (the "dilution plate"), perform a serial dilution of the 10 mM this compound stock to generate the desired concentration range (e.g., 11-point, 1:3 dilution series).
3. Assay Procedure (96-well format):
- Add a defined volume of assay buffer to all wells of a new assay plate (e.g., a black plate for fluorescence assays).[10]
- Transfer a small volume (e.g., 1-2 µL) of the serially diluted inhibitor from the dilution plate to the assay plate.
- Add the enzyme to each well to a final concentration that gives a robust, linear signal.
- Pre-incubate: Gently mix and incubate the plate for 15-30 minutes at the optimal temperature for the enzyme. This allows the inhibitor to bind to the enzyme.
- Initiate Reaction: Add the substrate to all wells to initiate the enzymatic reaction. The final substrate concentration should ideally be at or near the enzyme's Km value for competitive inhibitor studies.
- Read Plate: Immediately place the plate in a plate reader and measure the signal (e.g., absorbance or fluorescence) kinetically over a set period (e.g., 10-30 minutes) or as an endpoint reading after a fixed time where the reaction is still in the linear phase.
4. Data Analysis:
- Calculate the initial reaction rate (velocity) for each inhibitor concentration.
- Normalize the data: Express the rates as a percentage of the uninhibited control (enzyme + substrate + DMSO).
- Plot the % inhibition versus the logarithm of the inhibitor concentration.
- Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value.[15]
Workflow Visualization
Below are diagrams illustrating key experimental and troubleshooting workflows.
Caption: Troubleshooting Decision Tree.
Section 4: Additional Considerations
Cytotoxicity
If the intended application of this compound is in a cell-based system, it is essential to evaluate its cytotoxicity. A compound that inhibits a target enzyme but also kills the cells is not a viable therapeutic lead. Standard assays like MTT, MTS, or real-time viability assays can be used to determine the CC50 (50% cytotoxic concentration). [16][17]A desirable inhibitor should have an IC50 for the enzyme that is significantly lower than its CC50 in relevant cell lines.
Irreversible Inhibition
While most thioureas are reversible inhibitors, the possibility of irreversible or time-dependent inhibition should not be overlooked, especially if pre-incubation time drastically lowers the apparent IC50. [18]This type of inhibition, also known as mechanism-based or suicide inhibition, involves the formation of a covalent bond between the inhibitor and the enzyme. [19]Specific assays, such as a "jump-dilution" experiment, can be performed to test for reversibility.
References
- Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay.
- Reem, T. (2024). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. In-Situ.
- ResearchGate. (n.d.). pH rate profile for the oxidation of thiourea by α2-[P2VVW17O62]⁷⁻ at 25 °C.
- edX. (n.d.). IC50 Determination. DavidsonX – D001x – Medicinal Chemistry.
- Saeed, S., et al. (2015). Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. Molecules, 20(4), 5539-5557. [Link]
- ResearchGate. (n.d.). Effect of pH on thiourea removal efficiency.
- ResearchGate. (n.d.). Effect of pH on desorption efficiency (0.2 M of thiourea, 25 °C, contact tome 15 min).
- Khan, K. M., et al. (2019). Enzyme Inhibitory, Antioxidant And Antibacterial Potentials Of Synthetic Symmetrical And Unsymmetrical Thioureas. Drug Design, Development and Therapy, Volume 13, 3647-3661. [Link]
- Kuzmanovski, I., & Tanc, M. P. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345–352. [Link]
- The Assay Guidance Manual. (2024, September 17). How to Calculate IC50 & IC90 Using Excel: Step-by-Step Tutorial. YouTube.
- Ullah, F., et al. (2023). Investigation of Newly Synthesized Bis-Acyl-Thiourea Derivatives of 4-Nitrobenzene-1,2-Diamine for Their DNA Binding, Urease Inhibition, and Anti-Brain-Tumor Activities. Molecules, 28(6), 2707. [Link]
- Rehman, F. U., et al. (2021). Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors. Molecules, 26(15), 4531. [Link]
- Rehman, F. U., et al. (2021). Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors.
- Li, Z., et al. (2014). [Effects of thiourea on pH and availability of metal ions in acid red soil]. Huan jing ke xue= Huanjing kexue, 35(11), 4301–4307. [Link]
- San Diego Miramar College. (2022). MDH Assay Enzyme Hints & Tips.
- Hassan, M., et al. (2022). Thiourea derivatives inhibit key diabetes-associated enzymes and advanced glycation end-product formation as a treatment for diabetes mellitus. IUBMB Life, 75(2). [Link]
- Pompa, L. N., et al. (2021).
- ResearchGate. (2015).
- Bąk, A., et al. (2023). Exploration of Thiourea-Based Scaffolds for the Construction of Bacterial Ureases Inhibitors. ACS Omega. [Link]
- New England Biolabs. (n.d.). Restriction Enzyme Troubleshooting Guide. BenchFly.
- Bîcu, E., et al. (2022). New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. Molecules, 27(19), 6245. [Link]
- Al-Ostoot, F. H. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. Molecules, 29(11), 2634. [Link]
- ResearchGate. (2010). Measurement and correlation for solubility of thiourea in different solvents. [Link]
- Bąk, A., et al. (2023). Exploration of Thiourea-Based Scaffolds for the Construction of Bacterial Ureases Inhibitors. ACS Omega, 8(31), 28266–28286. [Link]
- Demirbas, N., et al. (2016). Synthesis and Biological Activity of Substituted Urea and Thiourea Derivatives Containing 1,2,4-Triazole Moieties. Molecules, 21(5), 630. [Link]
- Tok, F., et al. (2022). Synthesis, Characterization and Biological Evaluation of Novel Thiourea Derivatives. Clinical and Experimental Health Sciences. [Link]
- Malaysian Journal of Analytical Sciences. (2019). RECENT DEVELOPMENT ON THE SYNTHESIS OF THIOUREA DERIVATIVES AND EFFECT OF SUBSTITUENTS ON THE ANTICANCER ACTIVITY. [Link]
- Al-Ostoot, F. H. (2024). Biological Applications of Thiourea Derivatives: Detailed Review.
- Ryazanova, A. D., et al. (2012). The phenylthiourea is a competitive inhibitor of the enzymatic oxidation of DOPA by phenoloxidase. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(1), 78–83. [Link]
- Al-Ghamdi, K., et al. (2017). Cytotoxicity Study of Cyclopentapeptide Analogues of Marine Natural Product Galaxamide towards Human Breast Cancer Cells. Marine Drugs, 15(12), 389. [Link]
- Albeck, A., et al. (2000). Peptidyl cyclopropenones: Reversible inhibitors, irreversible inhibitors, or substrates of cysteine proteases? Journal of the American Chemical Society, 122(51), 12633-12641. [Link]
- Ogawa, H., et al. (1998). Cyclopropenone-containing cysteine proteinase inhibitors. Synthesis and enzyme inhibitory activities. Journal of the American Chemical Society, 120(15), 3539-3540. [Link]
- Foti, R. S., & Wahlstrom, J. L. (2012). Cytochrome p450 enzymes mechanism based inhibitors: common sub-structures and reactivity. Current drug metabolism, 13(5), 632–657. [Link]
- Singh, M., et al. (2022). Evidence-based capacity of natural cytochrome enzyme inhibitors to increase the effectivity of antineoplastic drugs.
- Halonen, H., et al. (2020). Cytotoxicity of β-Cyclodextrins in Retinal Explants for Intravitreal Drug Formulations. Pharmaceutics, 12(10), 967. [Link]
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Technical Support Center: Interpreting Complex NMR Spectra of Cyclopentylthiourea Derivatives
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with cyclopentylthiourea derivatives and facing challenges in interpreting their Nuclear Magnetic Resonance (NMR) spectra. The inherent flexibility of the cyclopentane ring and the electronic effects of the thiourea moiety often lead to complex and overlapping signals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate these complexities and achieve accurate structural elucidation.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions and foundational concepts for interpreting the NMR spectra of this compound derivatives.
Q1: Why does the cyclopentyl group in my ¹H NMR spectrum show broad, overlapping multiplets instead of clean, well-resolved signals?
A1: The complexity arises from the high conformational flexibility of the cyclopentane ring. Unlike the more rigid cyclohexane, cyclopentane rapidly interconverts between non-planar conformations, primarily the 'envelope' and 'half-chair' forms.[1] This process, known as pseudorotation, occurs quickly on the NMR timescale at room temperature. As a result, the distinct chemical environments of axial and equatorial-like protons are averaged, leading to broad and complex multiplets that are often difficult to interpret directly.[1]
Q2: What are the expected chemical shift ranges for the protons on the cyclopentyl ring?
A2: The chemical shifts of cyclopentyl protons are influenced by the electronegativity of the substituent they are attached to. For a this compound derivative, the proton on the carbon directly bonded to the thiourea nitrogen (the α-proton or H-1) is the most deshielded. The remaining methylene protons of the ring appear further upfield.
| Proton Position | Typical ¹H Chemical Shift (δ, ppm) | Rationale |
| CH-N (α-proton) | 2.5 - 3.5 | Deshielded due to the electronegativity of the adjacent nitrogen atom.[1] |
| Ring CH₂ (β, γ-protons) | 1.5 - 2.5 | These are typical aliphatic methylene protons, moderately deshielded depending on their proximity to the thiourea group.[1][2] |
Q3: My NH proton signals from the thiourea group are very broad or sometimes not visible. Is this normal?
A3: Yes, this is a common observation for thiourea derivatives. The NH protons are exchangeable and can participate in hydrogen bonding with the solvent or other molecules.[3] This chemical exchange process can lead to significant line broadening. In some cases, especially in protic solvents or at low concentrations, the signal can become so broad that it disappears into the baseline.[3] The presence of tautomeric forms can also contribute to the broadening of NH peaks.
Q4: How does the thiourea group influence the ¹³C NMR spectrum of the cyclopentyl ring?
A4: The thiourea group has a distinct effect on the ¹³C chemical shifts. The C=S carbon of the thiourea itself is highly deshielded and typically appears in the range of 180-185 ppm.[4] The carbons of the cyclopentyl ring are also affected, with the carbon directly attached to the nitrogen (C-1) being the most deshielded among the ring carbons.
| Carbon Position | Typical ¹³C Chemical Shift (δ, ppm) | Rationale |
| C=S (Thiourea) | 180 - 185 | The C=S double bond results in significant deshielding.[4] |
| C-N (α-carbon) | 50 - 60 | Deshielded by the electronegative nitrogen atom. |
| Ring CH₂ (β, γ-carbons) | 25 - 35 | Typical aliphatic carbon signals.[5] |
Part 2: Troubleshooting Guides for Complex Spectra
This section provides systematic approaches to tackle more challenging spectral interpretation problems.
Guide 1: Deconvoluting Overlapping Multiplets of the Cyclopentyl Ring
Issue: The ¹H NMR spectrum shows a "hump" or a series of unresolved multiplets between 1.5 and 2.5 ppm, making it impossible to assign individual proton signals of the cyclopentyl ring.
Troubleshooting Workflow:
Detailed Steps:
-
Acquire a High-Field Spectrum: If possible, re-acquire the ¹H NMR spectrum on a higher field instrument (e.g., 600 MHz or higher). Increased magnetic field strength improves chemical shift dispersion, which can help to resolve some of the overlapping signals.
-
Perform a ¹H-¹H COSY (Correlation Spectroscopy) Experiment:
-
Purpose: To identify protons that are spin-spin coupled to each other, typically those on adjacent carbons.[6]
-
Interpretation: Look for cross-peaks that connect the signals within the unresolved multiplet. This will help to trace the connectivity of the protons around the cyclopentyl ring, even if their individual signals are not perfectly resolved in the 1D spectrum.[7]
-
-
Run a ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) Experiment:
-
Purpose: To correlate each proton signal with the signal of the carbon atom it is directly attached to.[6]
-
Interpretation: This is a powerful technique for resolving ambiguity. Since ¹³C spectra are generally better dispersed, you can use the distinct carbon signals as a starting point. Each cross-peak in the HSQC spectrum links a specific carbon to its attached proton(s). This allows you to "pull apart" the overlapping proton signals based on their carbon attachments.
-
-
Utilize an HMBC (Heteronuclear Multiple Bond Correlation) Experiment:
-
Purpose: To observe correlations between protons and carbons that are separated by two or three bonds.[6]
-
Interpretation: This experiment is crucial for confirming the overall structure. For instance, you should observe a correlation between the NH protons of the thiourea and the α- and β-carbons of the cyclopentyl ring. You can also confirm the connectivity between different methylene groups within the ring.[8]
-
Guide 2: Confirming Stereochemistry (cis/trans Isomers)
Issue: The compound was synthesized as a mixture of stereoisomers, or the stereochemistry of a substituent on the cyclopentyl ring is unknown.
Troubleshooting Workflow:
Detailed Steps:
-
Analyze Vicinal Coupling Constants (³JHH):
-
Principle: The magnitude of the three-bond coupling constant (³JHH) between two protons is dependent on the dihedral angle between them, as described by the Karplus relationship.[9]
-
Application: In cyclic systems, cis and trans protons will have different dihedral angles and therefore different coupling constants. Generally, the coupling constant between two pseudo-axial protons is larger than that between an axial-equatorial or two equatorial protons. While pseudorotation in cyclopentane averages these values, significant differences can still be observed, especially in more rigid, substituted derivatives.[10]
-
-
Perform a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) Experiment:
-
Purpose: These experiments detect protons that are close to each other in space, regardless of whether they are connected through bonds.[7]
-
Interpretation: A cross-peak between two protons in a NOESY spectrum indicates that they are spatially proximate (typically within 5 Å). This is invaluable for determining stereochemistry. For example, if a substituent's proton shows a NOE to a proton on the same face of the cyclopentyl ring, it confirms a cis relationship.
-
Experimental Protocol: Acquiring High-Quality 2D NMR Data
For successful interpretation of complex spectra, the quality of the acquired data is paramount.
-
Sample Preparation:
-
Weigh 20-50 mg of your this compound derivative for optimal signal-to-noise in ¹³C-based experiments.[1]
-
Dissolve the sample in 0.6-0.7 mL of a high-quality deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the solvent does not have signals that overlap with key analyte resonances.[1]
-
Filter the solution into a 5 mm NMR tube to remove any particulate matter.
-
-
Spectrometer Setup:
-
Use a spectrometer with a field strength of at least 400 MHz, though 500 MHz or higher is recommended for these types of complex molecules.
-
Ensure the sample is properly shimmed to obtain sharp, symmetrical peaks.
-
For NH protons, consider acquiring spectra at a lower temperature to slow down chemical exchange and potentially sharpen the signals.
-
-
Key 2D Experiments to Run:
-
COSY: To establish ¹H-¹H connectivities.
-
HSQC: For direct ¹H-¹³C one-bond correlations.
-
HMBC: For long-range ¹H-¹³C (2-3 bond) correlations.
-
NOESY/ROESY: To determine spatial relationships and stereochemistry.
-
By systematically applying these troubleshooting guides and advanced NMR techniques, you can overcome the challenges posed by the complex spectra of this compound derivatives and confidently elucidate their chemical structures.
References
- ResearchGate. (n.d.). ¹H-NMR spectra of the thiourea derivatives.
- PubMed. (2009). Conformational analysis of 2-halocyclopentanones by NMR and IR spectroscopies and theoretical calculations.
- ACS Publications. (2020). Thiourea Derivative of 2-[(1R)-1-Aminoethyl]phenol: A Flexible Pocket-like Chiral Solvating Agent (CSA) for the Enantiodifferentiation of Amino Acid Derivatives by NMR Spectroscopy.
- ResearchGate. (n.d.). ¹H NMR (400 MHz, DMSO-d₆) spectra of thiourea (a) and NSA 08 (b).
- SpectraBase. (n.d.). Thiourea.
- MDPI. (n.d.). A Thiourea Derivative of 2-[(1R)-1-Aminoethyl]phenol as a Chiral Sensor for the Determination of the Absolute Configuration of N-3,5-Dinitrobenzoyl Derivatives of Amino Acids.
- PubMed. (2006). Long-range J(CH) heteronuclear coupling constants in cyclopentane derivatives.
- ResearchGate. (2015). Why some thiourea compounds didn't show peak for NH in NMR spectrum?
- Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of cyclopentane.
- Canadian Science Publishing. (n.d.). NUCLEAR MAGNETIC RESONANCE STUDIES OF THE PROTONATION OF WEAK BASES IN FLUOROSULPHURIC ACID: II. AMIDES, THIOAMIDES, AND SULPHON.
- Doc Brown's Chemistry. (n.d.). cyclopentane low high resolution H-1 proton nmr spectrum.
- YouTube. (2020). 2D NMR spectroscopy for structural elucidation of complex small molecules.
- STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide. (n.d.).
- SpectraBase. (n.d.). Cyclopentane - Optional[¹³C NMR] - Chemical Shifts.
- ACS Publications. (2022). Bis-Thiourea Chiral Sensor for the NMR Enantiodiscrimination of N-Acetyl and N-Trifluoroacetyl Amino Acid Derivatives.
- MDPI. (n.d.). Thiourea Derivative Metal Complexes: Spectroscopic, Anti-Microbial Evaluation, ADMET, Toxicity, and Molecular Docking Studies.
- Organic Chemistry Data. (2021). ¹³C NMR Chemical Shifts.
- ResearchGate. (2025). Conformational analysis of 2-halocyclopentanones by NMR and IR spectroscopies and theoretical calculations | Request PDF.
- JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column.
- anuchemem. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy.
- Short Summary of ¹H-NMR Interpretation. (n.d.).
- University of Aberdeen. (n.d.). Computer assisted structure elucidation of natural products using two-dimensional NMR spectroscopy.
- Coupling constants for ¹H and ¹³C NMR. (n.d.).
- ¹³C NMR Chemical Shift Table.pdf. (n.d.).
- Organic Chemistry Data. (2017). 5.3 Spin-Spin Splitting: J-Coupling.
- ACD/Labs. (2021). The Basics of Interpreting a Proton (¹H) NMR Spectrum.
- auremn. (n.d.). NMR Spectroscopy: a Tool for Conformational Analysis.
- ACD/Labs. (2025). ¹H–¹H Coupling in Proton NMR.
- UCL. (n.d.). Chemical shifts.
- Wikipedia. (n.d.). J-coupling.
- YouTube. (2023). HNMR spectroscopy practical problems #Spectra of Cyclopentane.
- Dalal Institute. (n.d.). Conformational Analysis of Cycloalkanes (Upto Six Membered Rings).
- MDPI. (n.d.). Extension of the Karplus Relationship for NMR Spin-Spin Coupling Constants to Nonplanar Ring Systems: Pseudorotation of Tetrahydrofuran.
- CORE. (n.d.). ¹H and ¹³C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o.
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- 7. anuchem.weebly.com [anuchem.weebly.com]
- 8. Long-range J(CH) heteronuclear coupling constants in cyclopentane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. J-coupling - Wikipedia [en.wikipedia.org]
- 10. Conformational analysis of 2-halocyclopentanones by NMR and IR spectroscopies and theoretical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
Mitigating the impact of solvent effects on Cyclopentylthiourea activity.
Technical Support Center: Cyclopentylthiourea (CPTU)
A Guide to Mitigating Solvent-Induced Variability in Experimental Assays
Welcome to the technical support guide for this compound (CPTU). As a Senior Application Scientist, I've designed this resource to help you navigate a critical, yet often overlooked, aspect of in-vitro research: the profound impact of solvents on your compound's performance. This compound, like many thiourea derivatives, possesses a unique chemical structure that makes its biological activity highly sensitive to its immediate chemical environment.[1][2] Inconsistent results, poor reproducibility, and misleading structure-activity relationships (SAR) can often be traced back to suboptimal solvent selection and handling.
This guide is structured to provide direct, actionable answers to the challenges you may face. We will move from foundational questions in our FAQ to in-depth, problem-oriented solutions in the Troubleshooting Guide, complete with detailed protocols and visual aids.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the handling and application of CPTU.
Q1: Why is my CPTU precipitating when I dilute my DMSO stock into aqueous assay buffer?
A: This is the most common issue researchers face and is due to a dramatic polarity shift. CPTU, like many small molecule inhibitors, is often significantly more soluble in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO) than in aqueous buffers.[3][4] When you introduce the highly concentrated DMSO stock into the aqueous environment of your assay, the CPTU molecules can rapidly crash out of solution as they are no longer adequately solvated. This is a form of kinetic versus thermodynamic solubility.[3] While it might dissolve in DMSO, it doesn't guarantee solubility when that solution is diluted.[3]
Q2: What is the maximum recommended final concentration of DMSO in a typical cell-based or enzyme assay?
A: It is critical to keep the final concentration of DMSO in your assay as low as possible, typically below 0.5%.[5] High concentrations of DMSO can be directly toxic to cells, interfere with enzyme kinetics, or even exhibit weak inhibitory activity itself, confounding your results.[5][6][7][8] For sensitive assays, a final concentration of 0.1% is often targeted. Always include a vehicle control in your experiments, which is the assay buffer containing the same final concentration of DMSO as your test wells, to account for any solvent-induced effects.[5]
Q3: Can I use solvents other than DMSO to prepare my stock solution?
A: Yes, although DMSO is the most common primary solvent due to its broad dissolving power.[5][7] If you suspect DMSO is interfering with your assay or if solubility is a persistent issue, other options can be explored. Ethanol, methanol, or Dimethylformamide (DMF) are potential alternatives.[4][9] However, each comes with its own set of potential assay interferences and cytotoxicity profiles. A crucial first step is to perform a solvent tolerance test on your specific assay system (cells, enzyme, etc.) to determine the maximum permissible concentration of any new solvent.
Q4: How should I properly store my CPTU stock solution?
A: Once dissolved in a high-quality, anhydrous solvent like DMSO, stock solutions should be aliquoted into smaller, single-use volumes to minimize repeated freeze-thaw cycles.[5] Store these aliquots at -20°C or -80°C in tightly sealed vials to prevent water absorption, as DMSO is hygroscopic.[5][9] Repeatedly warming and cooling a stock solution can introduce water, which may decrease the solubility of your compound over time and lead to precipitation.[3]
Part 2: In-Depth Troubleshooting Guide
This section provides a problem-oriented approach to solving specific experimental issues.
Problem 1: Inconsistent IC50/EC50 Values Across Experiments
Symptom: You are running the same assay on different days and observing significant variability in the calculated potency (IC50/EC50) of CPTU.
Possible Causes & Solutions:
-
Cause A: Compound Precipitation During Dilution. The most likely culprit is inconsistent compound solubility at higher concentrations of your dose-response curve. Even if not visually obvious, micro-precipitation can drastically reduce the effective concentration of CPTU in the well.
-
Solution: Optimize your dilution protocol. Instead of a large single dilution step from 100% DMSO into aqueous buffer, perform an intermediate dilution into a mixed solvent system or directly into assay media. Gentle warming (to 37°C) or brief sonication of the stock solution before dilution can sometimes help, but must be used with caution as heat can degrade some compounds.[5][9] It is often better to reduce the highest concentration in your dose-response curve to a point where the compound is less likely to precipitate.[3]
-
-
Cause B: Direct Solvent Interference. The final concentration of your solvent (e.g., DMSO) may be on the edge of what your assay can tolerate, leading to variable effects on enzyme or cell health.
-
Solution: Run a DMSO dose-response curve on your assay without any CPTU. This will establish a clear No-Observed-Adverse-Effect Level (NOAEL) for the solvent in your system. Ensure your final DMSO concentration for all CPTU experiments is well below this level. Studies have shown that DMSO can act as a weak, differential enzyme inhibitor, which could certainly alter your results if its concentration varies.[6][7][8]
-
-
Cause C: Promiscuous Inhibition. At high concentrations where solubility is lowest, CPTU might be forming aggregates that non-specifically inhibit the target. This is a common artifact for many screening compounds.
-
Solution: Incorporate a "DMSO-perturbing assay".[10][11] Re-run the dose-response curve, but this time, increase the final DMSO concentration in the assay (e.g., from 0.5% to 1.5%). If CPTU is a specific, well-behaved inhibitor, its IC50 should remain relatively stable. If it is a promiscuous inhibitor acting via aggregation, the higher DMSO concentration will help disrupt these aggregates, leading to a significant decrease in observed potency (a higher IC50 value).[10][11]
-
Workflow for Troubleshooting Inconsistent Activity
Caption: Troubleshooting workflow for inconsistent CPTU activity.
Problem 2: Low or No Observed Activity When Activity is Expected
Symptom: Based on literature or preliminary screens, you expect CPTU to be active, but you are observing a flat dose-response curve.
Possible Causes & Solutions:
-
Cause A: Poor Solubility in Assay Buffer. This is the most direct cause. If the compound is not in solution, it cannot interact with its biological target. The thiourea moiety, with its hydrogen bond donor (N-H) and acceptor (C=S) groups, can have complex interactions with both protic (water, ethanol) and aprotic (DMSO) solvents, which dictates its solubility.[1]
-
Solution: Determine the kinetic solubility of CPTU in your final assay buffer.[3] This can be done using methods like nephelometry or by centrifuging a saturated solution and measuring the concentration of the supernatant via UV-Vis spectroscopy or HPLC. If the solubility is lower than your highest tested concentration, your dose-response curve is invalid. You must either find a way to increase solubility or limit your experiment to concentrations below the solubility limit.
-
-
Cause B: Adsorption to Plastics. Hydrophobic compounds can stick to the walls of pipette tips, reservoirs, and microplates, especially those made of polypropylene. This effectively reduces the concentration of CPTU delivered to the assay.
-
Solution: Consider using low-retention plasticware. Pre-wetting pipette tips with the dilution buffer before aspirating the compound solution can also help. In some cases, adding a very small amount of a non-interfering detergent (e.g., 0.01% Triton X-100) to the assay buffer can mitigate non-specific binding, but this must be validated to ensure it doesn't affect the biological target.
-
-
Cause C: Solvent Masking of the Pharmacophore. The solvent molecules themselves might interact with key functional groups on the CPTU molecule, preventing it from properly binding to its target.
-
Solution: This is more theoretical but can be investigated by testing alternative, structurally different solvents. If CPTU shows higher activity when prepared from an ethanol stock versus a DMSO stock (while maintaining the same final solvent concentration), it could suggest a specific solvent-compound interaction is at play. The thiourea scaffold is known to form strong hydrogen bonds, and a solvent like DMSO could potentially shield these groups.[1]
-
Data Summary: Properties of Common Solvents
To aid in your selection, the properties of common laboratory solvents are summarized below.
| Solvent | Polarity Index | Dielectric Constant (20°C) | H-Bond Donor | H-Bond Acceptor | Notes |
| Water | 10.2 | 80.1 | Strong | Strong | Universal biological solvent. |
| DMSO | 7.2 | 46.7 | No | Strong | Excellent dissolving power, but can be reactive/interfering. |
| Methanol | 5.1 | 32.7 | Strong | Weak | Protic solvent, can be more cytotoxic than DMSO. |
| Ethanol | 4.3 | 24.5 | Strong | Weak | Common alternative to DMSO, generally less toxic. |
| DMF | 6.4 | 36.7 | No | Strong | Aprotic, similar to DMSO but can be more toxic. |
Part 3: Experimental Protocols
Protocol 1: Optimized Serial Dilution to Minimize Precipitation
This protocol uses a two-step dilution process to avoid "solvent shock."
-
Prepare Top Concentration: Prepare a 200X final concentration of CPTU in 100% DMSO (e.g., 2 mM for a 10 µM final top concentration).
-
Intermediate Dilution: Create a set of intermediate dilution tubes. For each point in your dose-response curve, first dilute the respective DMSO stock 1:10 into your complete assay buffer (without cells or enzyme). This creates a 20X stock in 10% DMSO. Mix thoroughly by gentle vortexing.
-
Final Dilution: Immediately add the 20X intermediate stock to the assay plate at a 1:20 ratio (e.g., 5 µL into a final volume of 100 µL). This results in the desired final compound concentration with a consistent final DMSO concentration of 0.5%.
-
Rationale: The intermediate dilution step in a higher (10%) DMSO concentration helps keep the compound solvated before the final, larger dilution into the predominantly aqueous environment, reducing the kinetic shock that causes precipitation.[3]
Protocol 2: Assay Solvent Tolerance Validation
This protocol determines the highest concentration of a solvent that does not impact your assay readout.
-
Prepare Solvent Series: In a microplate, prepare a serial dilution of your solvent (e.g., DMSO) in your complete assay buffer. A typical range would be from 2% down to 0.015%, plus a buffer-only control (0% solvent).
-
Initiate Assay: Add your cells or enzyme and substrate to the wells, exactly as you would in a normal experiment.
-
Incubate and Read: Incubate for the standard duration and measure the assay signal (e.g., fluorescence, absorbance, luminescence).
-
Analyze: Plot the assay signal versus the solvent concentration. The highest concentration that shows no statistically significant deviation from the 0% control is your validated solvent limit. This is your NOAEL.
Decision Tree for Initial Solvent Selection
Caption: A decision-making workflow for initial solvent selection.
References
- BenchChem. (2025). Protocol for Dissolving Compounds in DMSO for Biological Assays.
- Ciuffi, M., et al. (2017). The use of dimethylsulfoxide as a solvent in enzyme inhibition studies: the case of aldose reductase. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 1332-1338.
- Ciuffi, M., et al. (2017). The use of dimethylsulfoxide as a solvent in enzyme inhibition studies: the case of aldose reductase. PMC, NIH.
- Adachi, I., et al. (2019). DMSO-Perturbing Assay for Identifying Promiscuous Enzyme Inhibitors. ACS Medicinal Chemistry Letters.
- Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: Strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.
- Adachi, I., et al. (2019). DMSO-Perturbing Assay for Identifying Promiscuous Enzyme Inhibitors. PMC, NIH.
- Ciuffi, M., et al. (2017). The use of dimethylsulfoxide as a solvent in enzyme inhibition studies: the case of aldose reductase. PubMed.
- Biela, A., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PMC, NIH.
- Khan, K. M., et al. (2021). Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors. PMC, NIH.
- Di, L., & Kerns, E. H. (2006). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. ResearchGate.
- Shah, A., et al. (2022). In Vitro Screening and MD Simulations of Thiourea Derivatives against SARS-CoV-2 in Association with Multidrug Resistance ABCB1 Transporter. NIH.
- Bano, B., et al. (2021). Synthesis, Characterization and Biological Evaluation of Novel Thiourea Derivatives. ResearchGate.
- Nguyen, T. T. H., et al. (2022). Thiourea derivatives containing 4-arylthiazoles and d-glucose moiety: design, synthesis, antimicrobial activity evaluation, and molecular docking/dynamics simulations. PMC, NIH.
- Iaroshenko, V. O., et al. (2025). Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. Biointerface Research in Applied Chemistry.
Sources
- 1. Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. researchgate.net [researchgate.net]
- 4. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. The use of dimethylsulfoxide as a solvent in enzyme inhibition studies: the case of aldose reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The use of dimethylsulfoxide as a solvent in enzyme inhibition studies: the case of aldose reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. DMSO-Perturbing Assay for Identifying Promiscuous Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Navigating the Synthesis of Cyclopentylthiourea: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of Cyclopentylthiourea. This guide is designed to provide in-depth troubleshooting assistance and frequently asked questions (FAQs) to navigate the challenges encountered during the synthesis and scale-up of this important compound. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to ensure your success.
I. Frequently Asked Questions (FAQs)
This section addresses common queries regarding the synthesis of this compound, providing concise answers and directing you to more detailed information within this guide.
Q1: What are the most common synthetic routes to prepare this compound?
The most prevalent and reliable methods for synthesizing N-substituted thioureas like this compound include:
-
Reaction of an Isothiocyanate with an Amine: This is a widely used, often high-yielding method involving the reaction of cyclopentyl isothiocyanate with ammonia.[1]
-
Reaction of an Amine with a Thiocyanate Salt: This approach involves reacting cyclopentylamine with a thiocyanate salt, such as ammonium thiocyanate, often in the presence of an acid.
Q2: I'm observing a low yield in my synthesis. What are the likely causes?
Low yields in this compound synthesis can often be attributed to several factors:
-
Instability of Intermediates: The isothiocyanate intermediate can be unstable.
-
Steric Hindrance: The bulkiness of the cyclopentyl group can slow down the reaction.[1]
-
Low Nucleophilicity of the Amine: While ammonia is a good nucleophile, its concentration and availability in the reaction medium are crucial.
-
Incomplete Reaction: Insufficient reaction time or suboptimal temperature can lead to incomplete conversion.
-
Side Reactions: Formation of byproducts can consume starting materials and reduce the yield of the desired product.
For a comprehensive approach to improving your yield, refer to the Troubleshooting Guide: Low Product Yield .
Q3: What are the typical impurities I might encounter, and how can I minimize them?
Common impurities include unreacted starting materials, symmetrical thioureas (if a stepwise synthesis is not controlled), and decomposition products.[1] To minimize these, ensure accurate stoichiometry, monitor the reaction progress closely (e.g., by TLC), and optimize purification methods. Detailed strategies are discussed in the Troubleshooting Guide: Product Purity Issues .
Q4: What are the recommended purification techniques for this compound?
The primary methods for purifying this compound are:
-
Recrystallization: This is a highly effective technique for removing small amounts of impurities to yield a high-purity product.
-
Column Chromatography: Silica gel chromatography can be used for separating the product from impurities with different polarities.
Guidance on solvent selection and procedural details can be found in the Experimental Protocols section.
II. Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter during the synthesis of this compound.
Guide 1: Low Product Yield
A diminished yield is a frequent challenge. The following table outlines potential causes and actionable solutions.
| Potential Cause | Underlying Science | Recommended Solution | Expected Outcome |
| Degradation of Cyclopentyl Isothiocyanate | Isothiocyanates can be susceptible to hydrolysis or polymerization, especially if impure or not freshly prepared. | Use freshly prepared or distilled cyclopentyl isothiocyanate. Store under an inert atmosphere at low temperatures. | Increased availability of the key electrophile, leading to a higher conversion rate. |
| Incomplete Reaction | The reaction may be kinetically slow due to steric hindrance from the cyclopentyl group or suboptimal reaction conditions. | Increase the reaction temperature or prolong the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.[1] | Drives the reaction to completion, maximizing the conversion of starting materials to product. |
| Suboptimal Reaction Conditions | The choice of solvent and temperature can significantly impact the reaction rate and equilibrium. | Screen different solvents (e.g., THF, acetonitrile, ethanol). Optimize the reaction temperature; gentle heating is often beneficial. | Identification of optimal conditions that favor the desired reaction pathway and minimize side reactions. |
| Losses During Workup and Purification | The product may have some solubility in the wash solvents, or be lost during transfers and purification steps. | Minimize the volume of solvent used for washing the isolated product. Ensure efficient extraction and complete transfers of material. Optimize recrystallization conditions to maximize crystal recovery. | Reduced physical loss of the product, leading to a higher isolated yield. |
Guide 2: Product Purity Issues
Contamination of the final product can compromise its use in downstream applications. This guide will help you identify and mitigate common impurities.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Presence of Unreacted Starting Materials | Incomplete reaction or incorrect stoichiometry. | Monitor the reaction by TLC to ensure full consumption of the limiting reagent. Use a slight excess (1.1 equivalents) of the more readily available starting material. |
| Formation of Symmetrical Dithis compound | If preparing from cyclopentylamine and a thiocarbonyl source, the intermediate isothiocyanate can react with the starting amine. | Control the stoichiometry carefully. A two-step, one-pot approach where the isothiocyanate is formed first before the addition of the second amine equivalent can be effective.[1] |
| Product "Oiling Out" During Recrystallization | The boiling point of the solvent is higher than the melting point of the solute, or the solution is supersaturated. | Select a recrystallization solvent with a lower boiling point. Ensure the crude product is fully dissolved in the minimum amount of hot solvent and allow for slow cooling. |
| Discolored Product | Presence of colored impurities from starting materials or side reactions. | Treat the solution with activated charcoal during recrystallization to adsorb colored impurities. |
III. Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis and purification of this compound.
Protocol 1: Synthesis of this compound from Cyclopentyl Isothiocyanate and Ammonia
This protocol is a general method that can be adapted and optimized for your specific laboratory conditions.
Materials:
-
Cyclopentyl isothiocyanate
-
Concentrated ammonium hydroxide solution
-
Ethanol
-
Deionized water
-
Ice
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Dropping funnel
-
Heating mantle
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a stirrer and reflux condenser, place the concentrated ammonium hydroxide solution.
-
With stirring, add cyclopentyl isothiocyanate dropwise to the ammonia solution over a period of 30-60 minutes. An exothermic reaction may be observed; maintain the temperature with an ice bath if necessary.
-
After the addition is complete, heat the reaction mixture to a gentle reflux for 2-4 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and then in an ice bath to precipitate the product.
-
Collect the crude product by vacuum filtration using a Büchner funnel and wash with cold deionized water.
-
Dry the crude product thoroughly.
Protocol 2: Purification of this compound by Recrystallization
Procedure:
-
Select an appropriate solvent for recrystallization. Ethanol or an ethanol/water mixture is often a good starting point for N-alkylthioureas.
-
In a flask, dissolve the crude this compound in a minimum amount of the hot recrystallization solvent.
-
If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Perform a hot gravity filtration to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry completely.
IV. Visualization of Workflows
Diagram 1: Synthetic Workflow
Caption: A generalized workflow for the synthesis and purification of this compound.
Diagram 2: Troubleshooting Logic
Sources
Cyclopentylthiourea: A Technical Guide to Safe Handling and Experimentation
Welcome to the Technical Support Center for Cyclopentylthiourea. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for the safe and effective handling of this compound in a laboratory setting. The following information is synthesized from available safety data and established best practices for handling chemical reagents.
I. Understanding the Hazards: A Proactive Approach to Safety
This compound is classified as an irritant that may cause an allergic skin reaction and serious eye irritation.[1] While comprehensive toxicological data for this specific compound is limited, the broader class of thiourea derivatives exhibits a range of biological activities and toxicities.[2][3][4] Therefore, a cautious and well-informed approach is paramount.
Frequently Asked Questions (FAQs) - Hazard Awareness
Q1: What are the primary hazards associated with this compound?
A1: Based on available data, this compound is identified as:
-
An irritant: It can cause inflammation and discomfort upon contact with skin, eyes, or the respiratory tract.
-
A skin sensitizer: Repeated exposure may lead to an allergic skin reaction, characterized by redness, itching, and rash.[1]
-
A serious eye irritant: Direct contact with the eyes can cause significant irritation and potential damage.[1]
Q2: Are there any known long-term health effects of this compound?
Q3: How does the toxicity of this compound compare to other thiourea derivatives?
A3: The toxicity of thiourea derivatives is highly dependent on their specific chemical structure.[2] Some derivatives exhibit low acute toxicity, while others can be more potent.[3] In the absence of detailed toxicological studies on this compound, it should be handled with the same level of caution as a compound with unknown but potential toxicity.
II. Best Practices for Handling and Storage
Proper handling and storage procedures are critical to ensuring a safe laboratory environment when working with this compound.
Personal Protective Equipment (PPE) Requirements
| PPE Category | Item | Standard/Specification | Purpose |
| Eye Protection | Safety Goggles | ANSI Z87.1 or equivalent | To protect eyes from dust particles and potential splashes.[6][7][8][9] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | Follow manufacturer's specifications | To prevent skin contact with the compound.[6][7][8][9] |
| Body Protection | Laboratory Coat | Standard lab coat | To protect skin and clothing from contamination.[6][7] |
| Respiratory Protection | NIOSH/MSHA approved respirator | Recommended when handling outside of a fume hood | To avoid inhalation of dust particles.[6][8] |
Experimental Workflow: Safe Handling Protocol
Caption: Workflow for the safe handling of this compound.
Frequently Asked Questions (FAQs) - Handling and Storage
Q4: How should I store this compound?
A4: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[10][11][12][13][14][15] Keep it away from incompatible materials such as strong oxidizing agents.
Q5: Can I handle this compound on an open bench?
A5: It is strongly recommended to handle this compound in a certified chemical fume hood to minimize the risk of inhalation and to contain any potential spills.[6]
Q6: What should I do if I generate dust when handling the solid compound?
A6: Minimize dust generation by handling the compound carefully. If dust is generated, ensure you are wearing appropriate respiratory protection, such as a NIOSH/MSHA approved respirator, and are working within a fume hood.[6]
III. Emergency Procedures and Spill Management
Prompt and correct response to spills or exposures is crucial.
First Aid Measures
| Exposure Route | Action |
| Eye Contact | Immediately rinse cautiously with water for several minutes.[1] Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[10][12][16] |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower.[16] If skin irritation or a rash occurs, seek medical advice/attention.[12] |
| Inhalation | Remove person to fresh air and keep comfortable for breathing.[12][16] Call a poison center or doctor if you feel unwell.[17] |
| Ingestion | Rinse mouth. Do NOT induce vomiting.[12] Immediately call a POISON CENTER or doctor.[10] |
Spill Cleanup Protocol
Caption: Step-by-step procedure for cleaning up a this compound spill.
Frequently Asked Questions (FAQs) - Spills and Emergencies
Q7: What should be in a spill kit for handling this compound?
A7: A spill kit should contain:
-
Appropriate PPE (chemical-resistant gloves, goggles, lab coat, respirator).
-
Absorbent material (e.g., cat litter, vermiculite, or commercial absorbent pads).[18]
-
A scoop or brush and a dustpan for solid spills.[18]
-
Sealable plastic bags for waste disposal.[18]
-
Detergent and water for decontamination.[18]
Q8: When should I evacuate the lab for a spill?
A8: You should evacuate if the spill is large, if you do not have the proper PPE or spill cleanup materials, if you feel unwell, or if you are unsure how to handle the spill safely.[19][20] In such cases, alert your supervisor and follow your institution's emergency procedures.
Q9: What are the potential decomposition products of this compound?
A9: While specific data for this compound is unavailable, thermal decomposition of similar organic compounds can produce hazardous gases such as carbon monoxide, nitrogen oxides, and sulfur oxides.[12]
IV. Troubleshooting Experimental Issues
Q10: I am observing skin irritation after working with this compound, even when wearing gloves. What could be the cause?
A10: This could be due to several factors:
-
Glove integrity: Check your gloves for any punctures or tears before use.
-
Contamination: You may be inadvertently touching contaminated surfaces (e.g., drawer handles, pens) with your gloves and then touching your skin after removing them.
-
Sensitization: As a potential skin sensitizer, you may have developed an allergy.[1] It is crucial to avoid all skin contact.
-
Glove type: Ensure you are using the correct type of chemical-resistant gloves. Nitrile gloves are generally a good choice for handling powders and solutions.[6][8][9]
Q11: My this compound solution appears to be degrading over time. What storage conditions are recommended for solutions?
A11: While there is no specific data on the stability of this compound solutions, it is generally good practice to:
-
Prepare solutions fresh whenever possible.
-
If storage is necessary, store in a tightly sealed container in a refrigerator or freezer, protected from light.
-
The stability will depend on the solvent used. Always check for signs of degradation (e.g., color change, precipitation) before use.
V. References
-
Cytotoxicity of a series of mono- and di-substituted thiourea in freshly isolated rat hepatocytes: a preliminary structure-toxicity relationship study. PubMed. Available at: [Link]
-
Safety Assessment and Evaluation of Novel Thiourea Derivatives as Antivirals. bioRxiv. Available at: [Link]
-
Acute toxicity and anti-inflammatory activity of bis-thiourea derivatives. ResearchGate. Available at: [Link]
-
Thiourea. Wikipedia. Available at: [Link]
-
Biological Applications of Thiourea Derivatives: Detailed Review. MDPI. Available at: [Link]
-
Pesticide Spill: Safe Management & Cleanup Guidelines. Clemson University. Available at: [Link]
-
Laboratory Chemical Spill Cleanup and Response Guide. CUNY. Available at: [Link]
-
7-Step Chemical Spill Response Procedure. YouTube. Available at: [Link]
-
Spill response procedures. University of Ottawa. Available at: [Link]
-
Safety Data Sheet: cyclopentane. Chemos GmbH & Co.KG. Available at: [Link]
-
Safety Data Sheet: Cyclopentane. Carl ROTH. Available at: [Link]
-
Personal Protective Equipment (PPE). Wacker Chemie AG. Available at: [Link]
-
Thermal Decomposition of 2-Cyclopentenone. National Institutes of Health. Available at: [Link]
-
11 Protective Clothing and Personal Protective Equipment Grower Pesticide Safety Course Manual. YouTube. Available at: [Link]
-
How to Use Personal Protective Equipment (PPE Breakdown). YouTube. Available at: [Link]
-
What Are You Wearing? Basic PPE for Pesticide Safety. YouTube. Available at: [Link]
-
Thermal decomposition of cyclopentene. ResearchGate. Available at: [Link]
-
Cyclopentane - SAFETY DATA SHEET. PENTA. Available at: [Link]
-
CYCLOPENTANE. New Jersey Department of Health. Available at: [Link]
Sources
- 1. 102936-57-2 Cas No. | Cyclopentyl-thiourea | Matrix Scientific [matrixscientific.com]
- 2. Cytotoxicity of a series of mono- and di-substituted thiourea in freshly isolated rat hepatocytes: a preliminary structure-toxicity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Biological Applications of Thiourea Derivatives: Detailed Review [mdpi.com]
- 5. Thiourea - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
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Validation & Comparative
The Urease Inhibitory Landscape: A Comparative Analysis of Cyclopentylthiourea Derivatives and Thiourea
For Researchers, Scientists, and Drug Development Professionals
In the quest for potent enzyme inhibitors, particularly in the context of agricultural and medicinal chemistry, urease has emerged as a critical target. This enzyme's ability to hydrolyze urea to ammonia and carbamate is a key factor in the pathogenesis of infections caused by bacteria like Helicobacter pylori and contributes to significant nitrogen loss from urea-based fertilizers. Consequently, the development of effective urease inhibitors is of paramount importance. This guide provides an in-depth, objective comparison of the urease inhibitory activity of cyclopentyl-substituted thiourea derivatives against the foundational inhibitor, thiourea, supported by experimental data and mechanistic insights.
Urease: The Target and Its Significance
Urease (EC 3.5.1.5) is a nickel-dependent metalloenzyme that plays a crucial role in the nitrogen cycle. In medicine, its activity in H. pylori allows the bacterium to survive the acidic environment of the stomach, leading to gastritis, peptic ulcers, and an increased risk of gastric cancer. In agriculture, the rapid conversion of urea fertilizers to ammonia by soil ureases results in nitrogen loss to the atmosphere and environmental pollution. The inhibition of urease can mitigate these detrimental effects.
Comparative Inhibitory Potency: Cyclopentylthiourea Derivatives vs. Thiourea
The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a more potent inhibitor.
| Compound | IC50 (µM) | Reference |
| Thiourea | 23.00 ± 0.03 | [1] |
| N-acyl this compound Derivatives | ||
| Compound 4a | 2.21 ± 0.62 | [1] |
| Compound 4b | 3.92 ± 0.59 | [1] |
As evidenced by the data, the N-acyl this compound derivatives exhibit a dramatically lower IC50 value, indicating a nearly 10-fold increase in potency for the most active derivative compared to thiourea[1]. This substantial improvement underscores the favorable contribution of the cyclopentyl group to the molecule's inhibitory capacity.
Mechanistic Insights and Structure-Activity Relationship (SAR)
The enhanced activity of this compound derivatives can be attributed to key structural features that influence their interaction with the urease active site.
The Thiourea Pharmacophore
Thiourea and its derivatives are known to be competitive inhibitors of urease. The core of their inhibitory action lies in the ability of the thiocarbonyl sulfur atom to chelate the two nickel ions (Ni²⁺) in the enzyme's active site. This interaction mimics the binding of the natural substrate, urea, thereby blocking its hydrolysis.
The Role of the Cyclopentyl Group
The introduction of a cyclopentyl ring to the thiourea scaffold significantly enhances its inhibitory potency. This can be explained by the following factors:
-
Increased Lipophilicity: The cyclopentyl group is a non-polar, lipophilic moiety. This increased lipophilicity can facilitate the compound's transport across the cell membrane to reach the intracellular urease, which is particularly relevant for bacterial ureases.
-
Enhanced Binding Affinity: The bulky and hydrophobic nature of the cyclopentyl ring can lead to favorable van der Waals interactions with hydrophobic amino acid residues within the active site pocket of the urease enzyme. This supplementary binding interaction, in addition to the primary chelation of the nickel ions by the thiourea core, stabilizes the enzyme-inhibitor complex, resulting in a lower IC50 value.
The following diagram illustrates the proposed structure-activity relationship, highlighting the key functional groups and their roles in urease inhibition.
Caption: Structure-Activity Relationship of this compound Derivatives.
Experimental Protocol: In Vitro Urease Inhibition Assay
To ensure the trustworthiness and reproducibility of the findings, a well-defined experimental protocol is essential. The following is a detailed, step-by-step methodology for a standard in vitro urease inhibition assay based on the Berthelot (indophenol) method, which colorimetrically quantifies ammonia production.
Materials and Reagents
-
Jack bean urease (lyophilized powder)
-
Urea
-
Thiourea (standard inhibitor)
-
This compound derivative (test compound)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Phenol reagent (e.g., 1% w/v phenol, 0.005% w/v sodium nitroprusside)
-
Alkali reagent (e.g., 0.5% w/v sodium hydroxide, 0.1% active chloride sodium hypochlorite)
-
96-well microplate
-
Microplate reader
Preparation of Solutions
-
Enzyme Solution: Prepare a stock solution of urease in phosphate buffer. The final concentration in the assay well should be optimized for a measurable rate of reaction.
-
Substrate Solution: Prepare a stock solution of urea in phosphate buffer.
-
Inhibitor Solutions: Prepare stock solutions of thiourea and the this compound derivative in a suitable solvent (e.g., DMSO), and then make serial dilutions in phosphate buffer.
Assay Procedure
-
Plate Setup: In a 96-well plate, add the following to designated wells:
-
Blank: Buffer only.
-
Control (100% activity): Enzyme solution and buffer.
-
Inhibitor wells: Enzyme solution and various concentrations of the inhibitor (thiourea or this compound derivative).
-
-
Pre-incubation: Add 25 µL of the enzyme solution to the control and inhibitor wells. Add 25 µL of the respective inhibitor dilutions to the inhibitor wells. Add 25 µL of buffer to the control wells. Incubate the plate at 37°C for 15 minutes.
-
Reaction Initiation: Add 50 µL of the urea substrate solution to all wells except the blank to initiate the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Color Development: Add 50 µL of the phenol reagent followed by 50 µL of the alkali reagent to each well.
-
Final Incubation: Incubate the plate at 37°C for 10 minutes to allow for color development.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 630 nm using a microplate reader.
Data Analysis
-
Calculate Percentage Inhibition: % Inhibition = [1 - (Absorbance of Inhibitor Well / Absorbance of Control Well)] * 100
-
Determine IC50: Plot the percentage inhibition against the logarithm of the inhibitor concentration and determine the IC50 value from the resulting dose-response curve using non-linear regression analysis.
The following diagram outlines the experimental workflow for the urease inhibition assay.
Caption: Experimental Workflow for Urease Inhibition Assay.
Conclusion
References
- Syntheses, in vitro urease inhibitory activities of urea and thiourea derivatives of tryptamine, their molecular docking and cytotoxic studies - PubMed. (n.d.).
- Cyclopentyl-linked N-Acylthioureas as Promising Urease Inhibitors: Insights from in vitro Bioassay, Structure-activity Relationships and Computational Analysis - PubMed. (n.d.).
Sources
A Comparative Guide to Validating the Antimicrobial Activity of Cyclopentylthiourea Against Standard Strains
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the antimicrobial efficacy of Cyclopentylthiourea. While direct antimicrobial data for this compound is not extensively available in public literature, the broader class of thiourea derivatives has demonstrated significant promise as antimicrobial agents.[1][2][3] This document, therefore, leverages established findings on structurally related compounds to propose a robust validation strategy, complete with comparative analysis against standard antimicrobial agents.
Thiourea and its derivatives are a versatile class of compounds recognized for a wide array of biological activities, including antibacterial, antifungal, and antiviral properties.[2][4][5][6] Their mechanism of action is often linked to the ability to chelate metal ions crucial for microbial enzyme function and to interact with various cellular targets.[3] The structural diversity within this chemical family allows for extensive modification to modulate their potency and spectrum of activity.[7]
Rationale for Investigation
The increasing prevalence of antibiotic-resistant bacterial strains necessitates the exploration of novel antimicrobial scaffolds.[7] Thiourea derivatives represent a promising avenue for the development of new therapeutics due to their demonstrated activity against a range of pathogens, including clinically relevant strains.[7][8][9] This guide outlines the experimental pathways to rigorously assess this compound, a representative member of this class, and benchmark its performance against established drugs.
Proposed Experimental Workflow
A systematic approach is essential for the conclusive validation of a novel antimicrobial agent. The following workflow is proposed, drawing upon standard methodologies in antimicrobial susceptibility testing.
Caption: Proposed workflow for the validation of this compound's antimicrobial activity.
Detailed Experimental Protocols
Selection of Standard Microbial Strains
For a comprehensive evaluation, a panel of standard strains from the American Type Culture Collection (ATCC) or other recognized culture collections should be employed. This panel should include representatives of Gram-positive and Gram-negative bacteria, as well as fungal strains.
Proposed Bacterial Strains:
-
Gram-positive:
-
Staphylococcus aureus (e.g., ATCC 25923)
-
Enterococcus faecalis (e.g., ATCC 29212)
-
Bacillus subtilis
-
-
Gram-negative:
-
Escherichia coli (e.g., ATCC 25922)
-
Pseudomonas aeruginosa (e.g., ATCC 27853)
-
Klebsiella pneumoniae
-
Proposed Fungal Strains:
-
Candida albicans (e.g., ATCC 90028)
-
Aspergillus niger
Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard and widely accepted technique for determining the MIC of an antimicrobial agent.
Protocol:
-
Preparation of this compound Stock Solution: Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Preparation of Microtiter Plates: Dispense sterile growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) into the wells of a 96-well microtiter plate.
-
Serial Dilution: Perform a two-fold serial dilution of the this compound stock solution across the wells of the microtiter plate to achieve a range of concentrations.
-
Inoculum Preparation: Prepare a standardized inoculum of each microbial strain, adjusted to a specific cell density (typically 0.5 McFarland standard).
-
Inoculation: Inoculate each well of the microtiter plate with the prepared microbial suspension.
-
Controls: Include positive controls (microbe and medium, no compound) and negative controls (medium only). Also, include wells with standard comparator antibiotics.
-
Incubation: Incubate the plates at the appropriate temperature and duration for each microorganism (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).
-
MIC Reading: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Minimum Bactericidal Concentration (MBC) Determination
The MBC is determined to assess whether the compound is bacteriostatic (inhibits growth) or bactericidal (kills the bacteria).
Protocol:
-
Subculturing: Following the MIC determination, take an aliquot from the wells showing no visible growth.
-
Plating: Plate the aliquots onto a suitable agar medium (e.g., Mueller-Hinton Agar).
-
Incubation: Incubate the agar plates under appropriate conditions.
-
MBC Reading: The MBC is the lowest concentration of the compound that results in a significant reduction (e.g., ≥99.9%) in the number of viable colonies compared to the initial inoculum.
Comparative Analysis
To contextualize the antimicrobial activity of this compound, its performance must be compared against well-established antimicrobial agents.
Recommended Comparator Drugs:
-
Broad-Spectrum Antibacterial: Ciprofloxacin, Gentamicin
-
Gram-Positive Specific: Vancomycin, Ampicillin
-
Antifungal: Fluconazole, Amphotericin B
The MIC and MBC values of this compound should be tabulated alongside those of the comparator drugs for a direct and objective comparison.
Table 1: Hypothetical Comparative Antimicrobial Activity Data (MIC in µg/mL)
| Microorganism | This compound | Ciprofloxacin | Vancomycin | Fluconazole |
| S. aureus | Value | 0.5 | 1 | - |
| E. coli | Value | 0.25 | - | - |
| P. aeruginosa | Value | 1 | - | - |
| C. albicans | Value | - | - | 2 |
Note: "-" indicates not applicable or not tested.
Potential Mechanisms of Action
While the precise mechanism of action for this compound would require further investigation, studies on related thiourea derivatives suggest several possibilities.[7][10]
Caption: Potential mechanisms of antimicrobial action for this compound.
Further studies, such as time-kill kinetic assays, enzyme inhibition assays (e.g., against DNA gyrase or topoisomerase), and cell membrane integrity assays, would be necessary to elucidate the specific mechanism of action.[7]
Conclusion and Future Directions
This guide provides a scientifically rigorous framework for the initial validation of this compound's antimicrobial activity. By following these protocols, researchers can generate robust and comparable data to ascertain the potential of this compound as a novel antimicrobial agent. Positive results from these initial screens would warrant further investigation into its mechanism of action, toxicity profile, and in vivo efficacy. The broad biological activity of thiourea derivatives suggests that this compound and its analogs are worthy candidates in the ongoing search for new treatments against infectious diseases.[2][6]
References
- Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes. MDPI. [Link]
- Biological Applications of Thiourea Deriv
- Synthesis, antimicrobial activity and molecular simulation of thiourea derivatives containing 6-carboalkoxybenzo[d]thiazole and D-glucose moieties. RSC Publishing. [Link]
- Pharmacology of Thiourea; Mechanism of action, Pharmacokinetics, Uses, Effects. YouTube. [Link]
- Synthesis, and molecular docking of thiourea derivatives as antibacterial agents targeting enzymes involved in biosynthesis of bacterial cell wall.
- Antimicrobial and Anti-biofilm Activity of Thiourea Derivatives Bearing 3-amino-1H-1,2,4-triazole Scaffold. Bentham Science. [Link]
- Design, Synthesis and Evaluation of Thiourea Derivatives as Antimicrobial and Antiviral Agents. Ingenta Connect. [Link]
- Design, Synthesis and Evaluation of Thiourea Derivatives as Antimicrobial and Antiviral Agents. Bentham Science. [Link]
- Structure-Activity Relationship of Thiourea Derivatives: Influence of Substituents on Antibacterial Activity. Letters in Applied NanoBioScience. [Link]
- Biological Applications of Thiourea Derivatives: Detailed Review.
- Thiourea derivatives containing 4-arylthiazoles and d-glucose moiety: design, synthesis, antimicrobial activity evaluation, and molecular docking/dynamics simulations.
- The proposed mechanism for the formation of thiourea.
- Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis. MDPI. [Link]
- Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes.
- Antimicrobial and anti-biofilm activity of thiourea derivatives incorporating a 2-aminothiazole scaffold. PubMed. [Link]
- Antimicrobial activity of selected cyclic dipeptides. PubMed. [Link]
- Functionalized Cyclopentenones and an Oxime Ether as Antimicrobial Agents.
- Cyclopentenyl Fatty Acids: History, Biological Activity and Synthesis. PubMed. [Link]
- Biological Activities of Natural and Engineered Cyclotides, a Novel Molecular Scaffold for Peptide-Based Therapeutics.
- Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives.
- The bountiful biological activities of cyclotides.
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A Comparative Benchmarking of Cyclopentylthiourea Against Established Urease Inhibitors
In the persistent search for potent and specific enzyme inhibitors for therapeutic and agricultural applications, the enzyme urease (EC 3.5.1.5) presents a critical target. This guide provides a comprehensive comparative analysis of Cyclopentylthiourea and its derivatives against other well-established urease inhibitors. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at their respective performances, supported by experimental data and mechanistic insights.
Urease, a nickel-dependent metalloenzyme, catalyzes the hydrolysis of urea into ammonia and carbamate.[1] This activity is a significant virulence factor for several pathogens, including Helicobacter pylori, the primary causative agent of gastritis and peptic ulcers.[2] In agriculture, the rapid hydrolysis of urea-based fertilizers by soil urease leads to significant nitrogen loss and environmental pollution.[3] Consequently, the inhibition of urease is a key strategy in both medicine and agriculture.
The Rise of this compound Derivatives as Potent Urease Inhibitors
Recent studies have highlighted a series of cyclopentyl-bearing N-acylthioureas as highly effective urease inhibitors.[4] These compounds have demonstrated superior enzyme inhibition when compared to the standard inhibitor, thiourea.[4] The cyclopentyl moiety appears to play a crucial role in the enhanced inhibitory activity of these derivatives.
Comparative Performance Analysis: A Quantitative Look
The efficacy of a urease inhibitor is quantitatively expressed by its half-maximal inhibitory concentration (IC50), which is the concentration of an inhibitor required to reduce the activity of the enzyme by 50%.[5] A lower IC50 value signifies a more potent inhibitor.
| Inhibitor Class | Specific Compound | IC50 (µM) | Inhibition Type | Reference |
| This compound Derivative | N-(cyclopentanecarbonyl)-thiourea (4a) | 2.21 ± 0.62 | Mixed | [4] |
| This compound Derivative | N-(cyclopentanecarbonyl)-thiourea (4b) | 3.92 ± 0.59 | Not specified | [4] |
| Standard Inhibitor | Thiourea | ~21.0 - 23.0 | Competitive | [4][6] |
| Clinically Used Inhibitor | Acetohydroxamic Acid (AHA) | ~27.0 - 42.0 | Competitive | [7][8] |
| Reference Inhibitor | Hydroxyurea (HU) | ~100 | Competitive | [8] |
As evidenced by the data, cyclopentyl-bearing N-acylthioureas, particularly compound 4a , exhibit significantly greater potency than the widely used standard and reference inhibitors. Compound 4a is approximately 10-fold more potent than thiourea and nearly 20-fold more potent than acetohydroxamic acid.[4]
Mechanistic Insights: Understanding the Inhibition
The catalytic action of urease is centered at its active site, which contains two nickel (Ni²⁺) ions.[9] These ions are crucial for binding and activating the urea molecule for hydrolysis.[9] Urease inhibitors function by interfering with this catalytic process.
Mechanism of Urease Action
The hydrolysis of urea by urease involves a coordinated effort by the two nickel ions in the active site. One nickel ion acts as a Lewis acid, binding to the carbonyl oxygen of urea and making it more susceptible to nucleophilic attack. The other nickel ion activates a water molecule, effectively creating a more potent nucleophile (a hydroxide ion). This activated hydroxide then attacks the carbonyl carbon of urea, leading to the breaking of the C-N bonds.[9]
Inhibition Mechanism of Thiourea and its Derivatives
Thiourea and its derivatives, including this compound, are classified as competitive inhibitors.[4] They bear a structural resemblance to urea and therefore compete with the natural substrate for binding to the active site of the enzyme. The sulfur atom in the thiourea moiety is thought to play a key role in coordinating with the nickel ions in the active site, thereby blocking the entry of urea.[4] Molecular docking studies have revealed crucial interactions between the potent cyclopentyl-linked N-acylthioureas and the active site residues of urease.[4]
Experimental Protocol: In Vitro Urease Inhibition Assay
The most widely used method for assessing urease inhibition in vitro is a colorimetric assay that quantifies the amount of ammonia produced from the enzymatic breakdown of urea. The Berthelot (or indophenol) method is a sensitive and reliable technique for this purpose.[5]
Principle of the Berthelot Method
The assay measures the concentration of ammonia by its reaction with a phenol-hypochlorite solution in an alkaline medium. This reaction, catalyzed by sodium nitroprusside, forms a blue-green indophenol compound. The absorbance of this colored product is measured spectrophotometrically, and the intensity of the color is directly proportional to the ammonia concentration.[5]
Step-by-Step Methodology
-
Reagent Preparation:
-
Prepare a stock solution of Jack Bean Urease in a suitable buffer (e.g., phosphate buffer, pH 7.2-7.4).
-
Prepare a stock solution of urea in the same buffer.
-
Prepare stock solutions of the test compounds (e.g., this compound derivatives) and standard inhibitors (Thiourea, Acetohydroxamic Acid) in a suitable solvent like DMSO. Subsequently, prepare serial dilutions in the buffer.
-
Prepare the Berthelot reagents:
-
Reagent A: Phenol and sodium nitroprusside solution.
-
Reagent B: Sodium hypochlorite and sodium hydroxide solution.
-
-
-
Assay Setup in a 96-well Plate:
-
Test wells: Add a defined volume of urease enzyme solution and different concentrations of the test compounds.
-
Positive control wells: Add the urease enzyme solution and the solvent used for the inhibitors (e.g., DMSO).
-
Negative control (blank) wells: Add buffer instead of the enzyme solution, along with the highest concentration of the test compound to account for any absorbance from the compound itself.
-
-
Pre-incubation:
-
Mix the contents of the wells and pre-incubate the plate at 37°C for a specified time (e.g., 15-30 minutes) to allow the inhibitor to interact with the enzyme.
-
-
Enzymatic Reaction:
-
Initiate the enzymatic reaction by adding a defined volume of the urea solution to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
-
Color Development (Berthelot Reaction):
-
Stop the reaction and initiate color development by adding Reagent A followed by Reagent B to each well.
-
Incubate the plate at room temperature or 37°C for a specified time (e.g., 20-30 minutes) to allow for the development of a stable blue-green color.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well using a microplate reader at a wavelength of approximately 670 nm.
-
Calculate the percentage of urease inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (Absorbance of Test Well / Absorbance of Positive Control Well)] x 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
-
Conclusion and Future Directions
The available data strongly indicates that this compound derivatives, particularly N-(cyclopentanecarbonyl)-thiourea (4a), are significantly more potent inhibitors of urease than established compounds like thiourea and acetohydroxamic acid.[4] This enhanced potency, attributed to their specific interactions within the enzyme's active site, positions them as promising lead compounds for the development of novel therapeutics targeting urease-dependent pathogens and for applications in agriculture to improve nitrogen-use efficiency.
Further research should focus on in vivo studies to evaluate the efficacy and safety of these compounds. Additionally, exploring the structure-activity relationships of a broader range of this compound derivatives could lead to the discovery of even more potent and selective urease inhibitors.
References
- Urease: Structure, Function, and Applic
- Cyclopentyl-linked N-Acylthioureas as Promising Urease Inhibitors: Insights from in vitro Bioassay, Structure-activity Relationships and Computational Analysis.
- Ureases: Historical aspects, catalytic, and non-catalytic properties – A review. PMC. [Link]
- Structure, inhibitory activity (IC50), antibacterial activity (MIC50)...
- NATURAL AND SYNTHETIC UREASE INHIBITORS AND THEIR ROLE IN AGRICULTURE: A REVIEW. World Journal of Pharmaceutical and Medical Research. [Link]
- Urease - Wikipedia. [Link]
- Antiurease screening of alkyl chain-linked thiourea derivatives: in vitro biological activities, molecular docking, and dynamic simul
- IC50 value synthesized compounds for urease inhibition and antioxidant activity.
- Urease.
- IC50 values of anti-urease activity.
- Berthelot's Urease Activity Assay. protocols.io. [Link]
- Urease. BioAssay Systems. [Link]
- Inhibition of urease activity by different compounds provides insight into the modulation and association of bacterial nickel import and ureolysis.
- UREA Berthelot. Linear Chemicals. [Link]
- Urease inhibitors: A review. Indian Journal of Biotechnology. [Link]
- Syntheses, in vitro urease inhibitory activities of urea and thiourea derivatives of tryptamine, their molecular docking and cytotoxic studies. PubMed. [Link]
- Inhibition of urease activity by different compounds provides insight into the modulation and association of bacterial nickel import and ureolysis. SciSpace. [Link]
- Inhibition of urease activity by different compounds provides insight into the modulation and association of bacterial nickel import and ureolysis.
- Expression, Purification, and Comparative Inhibition of Helicobacter pylori Urease by Regio-Selectively Alkylated Benzimidazole 2-Thione Derivatives.
- Unraveling Binding Mechanism and Stability of Urease Inhibitors: A QM/MM MD Study.
- Acetohydroxamic acid. Potential use in urinary infection caused by urea-splitting bacteria. PubMed. [Link]
- A review on the development of urease inhibitors as antimicrobial agents against pathogenic bacteria. PubMed Central. [Link]
- The urease inhibition activity graph.
- The urease inhibition activity graph.
- Preparation, urease inhibition mechanisms, and anti-Helicobacter pylori activities of hesperetin-7-rhamnoglucoside. PMC. [Link]
- Urease Inhibitory Kinetic Studies of Various Extracts and Pure Compounds
- Exploring the Chemical Space of Urease Inhibitors to Extract Meaningful Trends and Drivers of Activity.
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A Comparative Guide to the Cross-Validation of Cyclopentylthiourea's Activity in Diverse Cell Lines
In the landscape of contemporary drug discovery, the rigorous validation of a compound's biological activity across multiple cell lines is a cornerstone of preclinical research. This guide provides a comprehensive framework for the cross-validation of Cyclopentylthiourea (CPTU), a compound of interest owing to its structural relation to known bioactive molecules. We will explore the scientific rationale for this investigation, compare its potential activities with established thyroid peroxidase (TPO) inhibitors, Methimazole and Propylthiouracil, and provide detailed protocols for robust in vitro evaluation. This document is intended for researchers, scientists, and professionals in drug development seeking to understand and implement a thorough cross-validation strategy.
Introduction: The Scientific Rationale for Cross-Validating this compound
This compound belongs to the thiourea class of compounds, which are well-documented for their ability to inhibit thyroid peroxidase (TPO). TPO is a crucial enzyme in the synthesis of thyroid hormones[1]. The inhibitory action of thiourea derivatives like Methimazole and Propylthiouracil on TPO is a key mechanism in the clinical management of hyperthyroidism[1]. Beyond their endocrine effects, emerging research has highlighted the potential of thiourea derivatives as anticancer agents, demonstrating cytotoxic and anti-proliferative activities in a variety of cancer cell lines[2][3][4].
The structural novelty of the cyclopentyl moiety in CPTU warrants a systematic investigation into its biological effects. Cross-validation of its activity in different cell lines is imperative to ascertain its potency, selectivity, and potential therapeutic applications. This process helps to mitigate the risk of cell line-specific artifacts and provides a more comprehensive understanding of the compound's mechanism of action. By comparing CPTU's activity profile with that of well-characterized thiourea derivatives, we can begin to delineate its unique pharmacological properties.
Comparator Compounds: Benchmarking CPTU's Activity
To provide a meaningful context for the evaluation of CPTU, two widely studied thiourea derivatives, Methimazole (MMI) and Propylthiouracil (PTU), have been selected as comparator compounds.
-
Methimazole (MMI): A potent inhibitor of thyroid peroxidase, MMI is a first-line treatment for hyperthyroidism.[5] Its effects on cancer cells have been explored, with studies indicating its potential to influence cellular processes in colorectal carcinoma cells.[6]
-
Propylthiouracil (PTU): Another clinically significant TPO inhibitor, PTU has also been investigated for its effects beyond the thyroid.[1] Research has shown that PTU can impact the proliferation of breast and colon cancer cell lines, suggesting a broader biological activity profile.[7][8]
The known TPO inhibitory IC50 values for these compounds provide a benchmark for one potential aspect of CPTU's activity.
| Compound | TPO Inhibition IC50 | Reference |
| Methimazole (MMI) | 0.11 µM | [9] |
| Propylthiouracil (PTU) | 1.2 µM | [9] |
Proposed Cross-Validation Workflow
A systematic approach is essential for the robust cross-validation of a novel compound. The following workflow outlines the key stages for evaluating the activity of this compound.
Caption: Proposed experimental workflow for the cross-validation of this compound.
Experimental Methodologies
The following sections provide detailed protocols for the key experiments in the cross-validation of CPTU. The causality behind experimental choices is explained to ensure scientific integrity.
Cell Lines and Culture Conditions
A panel of well-characterized human cancer cell lines is proposed for this study, based on their documented use in evaluating other thiourea derivatives.[2][6][7][8][10]
-
MCF-7 (Human Breast Adenocarcinoma): An estrogen receptor-positive cell line, widely used in breast cancer research.
-
MDA-MB-231 (Human Breast Adenocarcinoma): A triple-negative breast cancer cell line, known for its aggressive phenotype.
-
HCT-116 (Human Colorectal Carcinoma): A well-characterized colon cancer cell line, sensitive to a variety of cytotoxic agents.
Protocol for Cell Culture:
-
Media Preparation: Culture MCF-7 and MDA-MB-231 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. For HCT-116 cells, use McCoy's 5A medium with the same supplements.
-
Incubation: Maintain all cell lines in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Passage cells upon reaching 80-90% confluency using trypsin-EDTA to detach the cells. Regularly monitor cell morphology and viability.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Protocol for MTT Assay:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere for 24 hours.
-
Compound Treatment: Prepare serial dilutions of CPTU, MMI, and PTU in culture medium. Treat the cells with a range of concentrations (e.g., 0.1 µM to 100 µM) for 48 or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., Doxorubicin).
-
MTT Addition: After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) values using non-linear regression analysis.
Apoptosis Assay (Caspase-3/7 Activity Assay)
To investigate whether the observed cytotoxicity is due to apoptosis, a luminescent caspase-3/7 activity assay can be employed. Caspases-3 and -7 are key executioner caspases in the apoptotic pathway.
Protocol for Caspase-Glo® 3/7 Assay:
-
Cell Seeding and Treatment: Seed cells in a 96-well white-walled plate and treat with CPTU, MMI, and PTU at concentrations around their respective IC50 values for 24 hours.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the luminescence signal to the number of viable cells (which can be determined in a parallel plate) and express the results as a fold change relative to the vehicle control.
Comparative Data Presentation
The results of the cross-validation experiments should be presented in a clear and concise manner to facilitate comparison.
Comparative Cytotoxicity (IC50 Values)
The following table provides a template for summarizing the IC50 values obtained from the cell viability assays. (Note: Data for CPTU is hypothetical and for illustrative purposes).
| Compound | MCF-7 IC50 (µM) | MDA-MB-231 IC50 (µM) | HCT-116 IC50 (µM) |
| This compound (CPTU) | [Hypothetical Data] | [Hypothetical Data] | [Hypothetical Data] |
| Methimazole (MMI) | >100 | >100 | ~50-100[6] |
| Propylthiouracil (PTU) | ~12 mM (in the presence of T3/T4)[8] | ~12 mM (in the presence of T3/T4)[8] | Radioprotective effect observed[7] |
Comparative Apoptosis Induction
The results from the apoptosis assay can be summarized in a bar chart or a table showing the fold increase in caspase-3/7 activity.
| Compound (at IC50) | MCF-7 (Fold Change) | MDA-MB-231 (Fold Change) | HCT-116 (Fold Change) |
| This compound (CPTU) | [Hypothetical Data] | [Hypothetical Data] | [Hypothetical Data] |
| Methimazole (MMI) | [To be determined] | [To be determined] | [To be determined] |
| Propylthiouracil (PTU) | [To be determined] | [To be determined] | [To be determined] |
Presumed Mechanism of Action: TPO Inhibition
The primary hypothesized mechanism of action for thiourea-based compounds is the inhibition of thyroid peroxidase. The following diagram illustrates this process.
Caption: Inhibition of Thyroid Peroxidase by Thiourea Derivatives.
Conclusion and Future Directions
This guide outlines a comprehensive and scientifically rigorous approach to the cross-validation of this compound's activity in different cell lines. By employing a panel of relevant cancer cell lines, comparing its effects with established compounds like Methimazole and Propylthiouracil, and utilizing robust in vitro assays, researchers can generate a reliable and informative dataset. The proposed workflow emphasizes the importance of understanding not only the cytotoxic potential of CPTU but also its underlying mechanism of action.
Future studies should aim to expand the panel of cell lines to include non-cancerous cell lines to assess cytotoxicity and to explore other potential mechanisms of action beyond TPO inhibition, such as effects on cell cycle progression or other signaling pathways. The insights gained from such a thorough cross-validation will be invaluable for guiding the future development of this compound as a potential therapeutic agent.
References
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- Thyroid Peroxidase Activity is Inhibited by Phenolic Compounds—Impact of Interaction. (n.d.).
- RECENT DEVELOPMENT ON THE SYNTHESIS OF THIOUREA DERIVATIVES AND EFFECT OF SUBSTITUENTS ON THE ANTICANCER ACTIVITY. (n.d.). Malaysian Journal of Analytical Sciences. [Link]
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- Direct effect of methimazole on rat thyroidal cell growth induced by thyrotropin and insulin-like growth factor I. (n.d.). Semantic Scholar. [Link]
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A Comparative Guide to the In Vivo Validation of Thyroid Peroxidase Inhibitors: Cyclopentylthiourea vs. Clinical Standards
Executive Summary
The inhibition of thyroid peroxidase (TPO) is a cornerstone of therapy for hyperthyroidism, a condition characterized by excessive production of thyroid hormones. While drugs like Propylthiouracil (PTU) and Methimazole (MMI) are clinically established, the preclinical validation of novel TPO inhibitors requires a robust comparative framework. This guide provides an in-depth technical overview of the in vivo validation process for a representative experimental compound, Cyclopentylthiourea (CPTU), benchmarked against these gold-standard therapies. We detail the mechanistic rationale, comparative efficacy endpoints in rodent models, and step-by-step experimental protocols designed to ensure scientific rigor and reproducibility for researchers in endocrinology and drug development.
Introduction: The Thyroid Hormone Synthesis Pathway and TPO Inhibition
The thyroid gland controls metabolism, growth, and development through the synthesis and release of thyroid hormones, primarily thyroxine (T4) and triiodothyronine (T3). The synthesis of these hormones is a multi-step process critically dependent on the enzyme thyroid peroxidase (TPO).[1][2] TPO, a membrane-bound glycoprotein located on the apical surface of thyroid follicular cells, catalyzes two essential reactions: the iodination of tyrosine residues on the thyroglobulin (Tg) protein and the subsequent coupling of these iodinated tyrosines to form T4 and T3.[1][2]
Mechanism of Action of Thiourea-Based Inhibitors
Thiourea derivatives, including this compound (CPTU), Propylthiouracil (PTU), and Methimazole (MMI), function as potent anti-thyroid agents by directly inhibiting TPO.[3] They act as suicide substrates, being oxidized by TPO in place of iodide, which irreversibly inactivates the enzyme and halts the organification of iodine.[4] This blockade of hormone synthesis leads to a decrease in circulating T4 and T3 levels. The resulting reduction in negative feedback to the pituitary gland causes a compensatory increase in Thyroid-Stimulating Hormone (TSH), which can lead to thyroid gland enlargement (goiter) with chronic stimulation.[5][6]
Caption: Mechanism of TPO inhibition by thiourea derivatives.
Comparative Efficacy Analysis: CPTU vs. PTU and MMI
An in vivo study to validate the efficacy of a novel compound like CPTU must be benchmarked against established agents. PTU and MMI are the logical comparators due to their extensive clinical use and well-characterized effects in animal models.[6][7] The primary goal is to determine if CPTU can induce a state of hypothyroidism in a dose-dependent manner and to assess its relative potency.
Animal Model Selection
The rat is a standard model for assessing anti-thyroid activity. Rats have a sensitive hypothalamic-pituitary-thyroid (HPT) axis that responds robustly to TPO inhibition.[6][7] Key endpoints for comparison include changes in serum hormone levels and thyroid gland weight.
Illustrative Comparative Data
The following table summarizes expected outcomes from a 14-day study in rats, comparing a hypothetical effective dose of CPTU against standard literature doses of PTU and MMI.
| Parameter | Vehicle Control | CPTU (50 mg/kg/day) | PTU (10 mg/kg/day) | MMI (1.5 mg/kg/day) |
| Serum T4 (ng/dL) | 45 ± 5 | 12 ± 3 | 15 ± 4 | 18 ± 5 |
| Serum T3 (ng/dL) | 70 ± 8 | 30 ± 6 | 35 ± 7 | 40 ± 8 |
| Serum TSH (ng/mL) | 2.5 ± 0.5 | 15 ± 3 | 12 ± 2.5 | 10 ± 2 |
| Thyroid Weight (mg) | 20 ± 2 | 55 ± 7 | 50 ± 6 | 45 ± 5 |
| In Vitro TPO IC50 (µM) * | N/A | 1.5 µM | 1.2 µM[6] | 0.11 µM[6] |
Data for CPTU are hypothetical for illustrative purposes. PTU and MMI data are representative values based on published studies.[6]
Interpretation of Results
-
Hormone Levels: All three compounds are expected to cause a significant decrease in serum T4 and T3 and a corresponding sharp increase in TSH, confirming the disruption of the HPT axis negative feedback loop.[6]
-
Thyroid Weight: The elevated TSH levels stimulate thyroid follicular cell proliferation, leading to goiter. The magnitude of the weight increase serves as a strong indicator of sustained TPO inhibition in vivo.[7]
-
Potency: By comparing the doses required to achieve a similar biological effect, one can rank the compounds by potency. Based on the in vitro IC50 values, MMI is significantly more potent than PTU.[6] The in vivo results should correlate with this finding, requiring lower doses of MMI to produce effects comparable to those of PTU and CPTU.
Protocols for In Vivo Validation of TPO Inhibitors
The following protocols describe a self-validating system for assessing the in vivo efficacy of an experimental TPO inhibitor.
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For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Introduction
Thiourea and its derivatives represent a versatile class of compounds with a broad spectrum of biological activities, making them a subject of intense research in medicinal chemistry.[1] The core thiourea scaffold (SC(NH₂)₂) can be readily functionalized at its nitrogen atoms, leading to a diverse array of molecules with activities ranging from antithyroid to anticancer, antimicrobial, and antiviral effects.[2] The biological action of these compounds is intrinsically linked to the thiocarbonyl group and the nature of the substituents on the nitrogen atoms, which influence the molecule's electronic properties, lipophilicity, and steric profile, thereby dictating its interaction with biological targets.
This guide provides an in-depth comparative analysis of the mechanism of action of Cyclopentylthiourea (CPTU) alongside two well-characterized related compounds: the clinically significant antithyroid drug Propylthiouracil (PTU) and the widely studied enzyme inhibitor Phenylthiourea. By examining their distinct modes of action, we aim to provide researchers with a comprehensive understanding of how structural modifications within the thiourea family influence their biological targets and therapeutic potential. This guide will delve into the established mechanisms of PTU and Phenylthiourea, supported by experimental data, and propose a putative mechanism for CPTU based on structure-activity relationship (SAR) principles within the N-alkylthiourea class.
This compound (CPTU): An Inferred Mechanism of Action
Direct experimental evidence elucidating the specific biological target and mechanism of action of this compound (CPTU) is not extensively available in the current scientific literature. However, based on the well-documented activities of various N-substituted thiourea derivatives, a plausible mechanism can be inferred. The presence of the cyclopentyl group, a non-polar and bulky aliphatic substituent, is likely to significantly influence the compound's pharmacokinetic and pharmacodynamic properties.
Inferred Mechanism: Enzyme Inhibition
It is hypothesized that this compound, like many other thiourea derivatives, functions as an enzyme inhibitor . The thiocarbonyl group is a key pharmacophore capable of forming hydrogen bonds and coordinating with metal ions present in the active sites of various enzymes. The cyclopentyl substituent likely plays a crucial role in directing the molecule to specific enzymatic pockets and enhancing binding affinity through hydrophobic interactions.
Structure-activity relationship (SAR) studies on N-alkylthiourea derivatives have shown that increasing the number and size of alkyl substituents can enhance biological activities, such as antibacterial effects. This is often attributed to increased lipophilicity, which facilitates passage through cell membranes. The cyclopentyl group in CPTU would contribute to its overall lipophilicity, potentially targeting enzymes within cellular compartments.
Potential Biological Activities:
-
Antimicrobial Activity: Many thiourea derivatives exhibit antimicrobial properties. The increased lipophilicity due to the cyclopentyl group in CPTU might enable it to disrupt bacterial cell membranes or inhibit essential bacterial enzymes.
-
Antiviral Activity: Some N-substituted thioureas have demonstrated antiviral activity. The mechanism could involve the inhibition of viral enzymes, such as proteases or reverse transcriptases.
Further experimental validation is necessary to confirm the precise molecular target and the exact inhibitory mechanism of CPTU.
Comparative Analysis: Propylthiouracil (PTU) and Phenylthiourea
To understand the potential mechanism of CPTU, it is instructive to compare it with two well-studied thiourea derivatives that have distinct and well-defined mechanisms of action.
Propylthiouracil (PTU): An Inhibitor of Thyroid Hormone Synthesis
Mechanism of Action:
Propylthiouracil is a clinically used antithyroid drug for the treatment of hyperthyroidism, including Graves' disease.[3][4] Its mechanism of action is twofold:
-
Inhibition of Thyroid Peroxidase (TPO): PTU's primary action is the inhibition of thyroid peroxidase, a key enzyme in the synthesis of thyroid hormones (T3 and T4).[3][5] TPO catalyzes the iodination of tyrosine residues on the thyroglobulin protein and the subsequent coupling of these iodinated tyrosines to form T3 and T4.[6] PTU acts as a substrate for TPO, becoming oxidized and in the process, inactivating the enzyme. This prevents the incorporation of iodine into thyroglobulin, thereby reducing the production of new thyroid hormones.[3][5]
-
Inhibition of 5'-deiodinase: PTU also exerts a peripheral effect by inhibiting the enzyme 5'-deiodinase, which is responsible for converting the prohormone thyroxine (T4) into the more biologically active triiodothyronine (T3) in peripheral tissues.[1][6] This dual action makes PTU particularly effective in rapidly reducing the levels of active thyroid hormone.
Signaling Pathway:
Caption: Mechanism of Propylthiouracil (PTU) action.
Phenylthiourea: A Competitive Inhibitor of Phenoloxidase (Tyrosinase)
Mechanism of Action:
Phenylthiourea is a well-known inhibitor of phenoloxidase, also known as tyrosinase.[7][8][9] This enzyme plays a crucial role in the biosynthesis of melanin and other polyphenolic compounds in a wide range of organisms. Phenoloxidase catalyzes the oxidation of phenols, such as tyrosine and DOPA, to quinones, which are precursors for melanin formation.[10]
Phenylthiourea acts as a competitive inhibitor of phenoloxidase.[8][9][11] Its structure allows it to bind to the active site of the enzyme, competing with the natural substrate. However, once bound, Phenylthiourea is not catalytically processed, effectively blocking the enzyme's activity and preventing the formation of melanin.[8]
Signaling Pathway:
Caption: Mechanism of Phenylthiourea action.
Comparative Data Summary
| Compound | Primary Target | Mechanism of Action | Key Structural Feature | Resultant Biological Effect |
| This compound (CPTU) | Inferred: Cellular Enzymes | Inferred: Enzyme Inhibition | Cyclopentyl group (lipophilic) | Inferred: Antimicrobial/Antiviral |
| Propylthiouracil (PTU) | Thyroid Peroxidase, 5'-deiodinase | Enzyme Inhibition | Propyl group and pyrimidine ring | Decreased thyroid hormone synthesis |
| Phenylthiourea | Phenoloxidase (Tyrosinase) | Competitive Enzyme Inhibition | Phenyl group | Inhibition of melanin synthesis |
Experimental Protocols
Thyroid Peroxidase (TPO) Inhibition Assay
This protocol is adapted from established methods for assessing TPO inhibition.[12][13][14]
Objective: To determine the inhibitory effect of a test compound on the activity of thyroid peroxidase.
Materials:
-
Rat thyroid microsomes (source of TPO)
-
Amplex® UltraRed (AUR) reagent
-
Hydrogen peroxide (H₂O₂)
-
Potassium phosphate buffer (200 mM, pH 7.4)
-
Propylthiouracil (PTU) as a positive control
-
Test compound (e.g., this compound)
-
96-well microplate
-
Microplate reader capable of fluorescence detection
Workflow:
Caption: Workflow for the Thyroid Peroxidase Inhibition Assay.
Procedure:
-
Preparation:
-
Prepare working solutions of AUR, H₂O₂, and potassium phosphate buffer.
-
Prepare serial dilutions of the test compound and PTU in the appropriate solvent.
-
-
Assay Setup:
-
In a 96-well plate, add 75 µL of AUR reagent, 10-15 µL of thyroid microsomal protein, and 100 µL of potassium phosphate buffer to each well.[12]
-
Add the desired concentration of the test compound or PTU to the respective wells. Include a vehicle control.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 25 µL of H₂O₂ to each well.[12]
-
Immediately place the plate in a microplate reader and measure the fluorescence intensity at an excitation wavelength of ~530 nm and an emission wavelength of ~590 nm. Readings can be taken kinetically or at a fixed time point.
-
-
Data Analysis:
-
Calculate the percentage of TPO inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of TPO activity) by plotting the percentage of inhibition against the log of the compound concentration.
-
Phenoloxidase (Tyrosinase) Inhibition Assay
This protocol is based on standard methods for measuring phenoloxidase activity.[15][16]
Objective: To determine the inhibitory effect of a test compound on phenoloxidase activity.
Materials:
-
Mushroom tyrosinase
-
L-DOPA (3,4-dihydroxyphenylalanine) as the substrate
-
Phosphate buffer (50 mM, pH 6.8)
-
Phenylthiourea as a positive control
-
Test compound (e.g., this compound)
-
96-well microplate
-
Microplate reader capable of absorbance detection
Workflow:
Caption: Workflow for the Phenoloxidase Inhibition Assay.
Procedure:
-
Preparation:
-
Prepare solutions of mushroom tyrosinase and L-DOPA in phosphate buffer.
-
Prepare serial dilutions of the test compound and Phenylthiourea.
-
-
Assay Setup:
-
In a 96-well plate, add the tyrosinase solution and the test compound or Phenylthiourea at various concentrations. Include a vehicle control.
-
Pre-incubate the mixture for a defined period (e.g., 10 minutes) at room temperature.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the L-DOPA solution to each well.
-
Monitor the formation of dopachrome by measuring the absorbance at 475 nm at regular intervals.
-
-
Data Analysis:
-
Determine the initial reaction velocity (rate of change in absorbance) for each concentration.
-
Calculate the percentage of inhibition and determine the IC₅₀ value as described for the TPO assay.
-
Conclusion and Future Directions
This guide has provided a comparative overview of the mechanisms of action for this compound and its related compounds, Propylthiouracil and Phenylthiourea. While the mechanisms of PTU and Phenylthiourea are well-established as inhibitors of thyroid peroxidase and phenoloxidase, respectively, the precise biological target of CPTU remains to be elucidated. Based on structure-activity relationships of N-alkylthioureas, we have inferred a probable role for CPTU as an enzyme inhibitor, with its cyclopentyl moiety likely contributing to target specificity and binding affinity.
Future research should focus on the experimental validation of CPTU's biological activity. Screening CPTU against a panel of enzymes, particularly those involved in microbial or viral replication, would be a crucial first step. Subsequent kinetic studies would then be necessary to determine the mode of inhibition (e.g., competitive, non-competitive). Elucidating the precise mechanism of action of CPTU will not only contribute to our understanding of thiourea pharmacology but also pave the way for the rational design of novel therapeutic agents.
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A Head-to-Head Comparison of Synthetic Routes for Cyclopentylthiourea: A Guide for Researchers
Introduction: Cyclopentylthiourea is a valuable building block in medicinal chemistry and drug development, with the thiourea moiety being a key pharmacophore in a range of biologically active compounds. The efficient and safe synthesis of this compound is therefore of significant interest to researchers in the field. This guide provides a comprehensive, head-to-head comparison of four distinct synthetic routes to this compound, offering an in-depth analysis of their methodologies, performance, and associated safety and environmental considerations. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals, enabling the selection of the most suitable synthetic strategy based on specific laboratory capabilities and project requirements.
Comparative Overview of Synthetic Strategies
The synthesis of this compound can be approached through several key chemical transformations. In this guide, we will dissect and compare the following four prominent routes:
-
Route 1: From Cyclopentyl Isothiocyanate and Ammonia - A classic and highly efficient method.
-
Route 2: From Cyclopentylamine and Carbon Disulfide - A "greener" and more atom-economical approach.
-
Route 3: From Cyclopentylamine and Thiophosgene - A traditional but hazardous route.
-
Route 4: From Cyclopentylamine and Benzoyl Isothiocyanate - A multi-step but versatile method.
The following table provides a high-level comparison of these synthetic routes, with detailed experimental protocols and discussions to follow.
| Metric | Route 1: Isothiocyanate | Route 2: Carbon Disulfide | Route 3: Thiophosgene | Route 4: Benzoyl Isothiocyanate |
| Starting Materials | Cyclopentyl isothiocyanate, Ammonia | Cyclopentylamine, Carbon disulfide | Cyclopentylamine, Thiophosgene | Cyclopentylamine, Benzoyl chloride, Ammonium thiocyanate |
| Key Reagents | Ammonia | Oxidizing agent (e.g., H₂O₂) or a desulfurizing agent | Thiophosgene | Benzoyl chloride, Ammonium thiocyanate, NaOH |
| Typical Reaction Conditions | Room temperature to mild heating | Room temperature to 70°C | 0°C to room temperature | Room temperature to reflux |
| Typical Yields | High to quantitative | Good to excellent | Good to excellent | Good |
| Advantages | High yields, clean reaction, mild conditions | Readily available and inexpensive starting materials, greener solvent options (water) | High reactivity | Avoids handling of free isothiocyanates |
| Disadvantages | Cyclopentyl isothiocyanate may not be readily available and can be a lachrymator | Carbon disulfide is highly flammable and toxic; potential for side product formation | Thiophosgene is extremely toxic and corrosive | Multi-step process, requires hydrolysis of an intermediate |
| Safety Concerns | Isothiocyanates are irritants and lachrymators | High flammability and toxicity of carbon disulfide | Extreme toxicity of thiophosgene | Handling of corrosive benzoyl chloride and sodium hydroxide |
| Green Chemistry Aspect | Moderate | Good (especially aqueous methods) | Poor | Moderate |
Route 1: Synthesis from Cyclopentyl Isothiocyanate and Ammonia
This is arguably the most direct and efficient method for the preparation of monosubstituted thioureas like this compound. The reaction involves the nucleophilic addition of ammonia to the electrophilic carbon of the isothiocyanate group.
Reaction Mechanism
The lone pair of electrons on the nitrogen atom of ammonia attacks the central carbon atom of the isothiocyanate. The resulting zwitterionic intermediate then undergoes a proton transfer to yield the final thiourea product.
A Senior Application Scientist's Comparative Guide to Validating Cyclopentylthiourea Target Engagement in a Cellular Context
Authored for Researchers, Scientists, and Drug Development Professionals
The journey of a small molecule from a promising hit to a clinical candidate is paved with rigorous validation. A critical, non-negotiable milestone in this process is confirming that the molecule engages its intended protein target within the complex and dynamic environment of a living cell.[1][2][3] This guide provides an in-depth, comparative analysis of two powerful methodologies for validating the cellular target engagement of Cyclopentylthiourea (CPTU), a compound belonging to the versatile thiourea class known for a wide range of biological activities, including anticancer and antithyroid properties.[4][5]
Thiourea derivatives have been shown to interact with a variety of biological targets, from inhibiting enzymes like thyroid peroxidase to modulating signaling pathways such as Wnt/β-catenin.[4][6] Given this diversity, unequivocally demonstrating that CPTU binds to its specific intracellular target is paramount to understanding its mechanism of action and ensuring that its observed phenotypic effects are not due to off-target interactions.[1][7]
Here, we dissect and compare two gold-standard, yet fundamentally different, approaches: the Cellular Thermal Shift Assay (CETSA) , a biophysical method that directly measures target binding, and the Reporter Gene Assay , a cell-based functional assay that indirectly confirms target modulation. This guide will move beyond mere protocols, delving into the causality behind experimental choices to provide a robust framework for designing self-validating studies.
Chapter 1: The Direct Approach - Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical technique that allows for the direct detection of a compound's binding to its target protein in a native cellular or tissue environment.[8][9]
Principle and Rationale
The core principle of CETSA is based on ligand-induced thermal stabilization.[3][9] When a small molecule like CPTU binds to its target protein, it generally increases the protein's conformational stability. This increased stability makes the protein-ligand complex more resistant to heat-induced denaturation and aggregation compared to the unbound protein.[7][10]
By heating cell lysates or intact cells across a temperature gradient, we can generate a "melting curve" for the target protein.[7][8] In the presence of a binding ligand (CPTU), this curve will shift to higher temperatures. The magnitude of this thermal shift (ΔTm) is indicative of the target engagement.[8] This label-free approach is invaluable as it requires no modification to the compound or the target protein, providing a physiologically relevant assessment of binding.[7][11]
Experimental Workflow & Visualization
The CETSA workflow involves treating cells with the compound, applying a heat shock, isolating the remaining soluble proteins, and quantifying the target protein.
Caption: CETSA experimental workflow for validating CPTU target engagement.
Detailed Experimental Protocol: CETSA with Western Blot Readout
-
Cell Culture & Treatment:
-
Seed a suitable cell line (e.g., a human cancer cell line like SW480 if evaluating anticancer effects) in sufficient quantity for the experiment.[6]
-
Once cells reach ~80% confluency, treat them with a predetermined concentration of CPTU (e.g., 10 µM) or vehicle control (e.g., 0.1% DMSO) for a specified time (e.g., 1-2 hours) under normal culture conditions. Causality: This incubation allows CPTU to permeate the cell membrane and engage with its intracellular target.
-
-
Cell Harvesting & Heating:
-
Harvest the cells, wash with PBS, and resuspend in a protein-stable buffer.
-
Aliquot the cell suspension into multiple PCR tubes, one for each temperature point.
-
Heat the aliquots across a range of temperatures (e.g., 42°C, 46°C, 50°C, 54°C, 58°C, 62°C, 66°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes. Causality: The temperature gradient is essential to identify the specific melting point (Tm) of the target protein and observe a ligand-induced shift.
-
-
Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles using liquid nitrogen and a warm water bath). Causality: This method lyses cells without using detergents that might disrupt the native protein-ligand interaction.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the heat-denatured, aggregated proteins.
-
Carefully collect the supernatant, which contains the soluble, non-denatured protein fraction.
-
-
Quantification:
-
Normalize the protein concentration of all supernatant samples.
-
Analyze the samples via SDS-PAGE and Western blot using a specific antibody against the putative target protein.
-
Quantify the band intensities using densitometry.
-
-
Data Analysis:
-
Plot the percentage of soluble protein (relative to the non-heated control) against temperature for both vehicle- and CPTU-treated samples to generate the melting curves.
-
Determine the Tm for each curve and calculate the thermal shift (ΔTm).
-
Data Presentation & Interpretation
A successful CETSA experiment will show a rightward shift in the melting curve for the CPTU-treated sample compared to the vehicle control, indicating target stabilization.
| Temperature (°C) | % Soluble Target (Vehicle) | % Soluble Target (10 µM CPTU) |
| 42 | 100 | 100 |
| 46 | 95 | 98 |
| 50 | 82 | 95 |
| 54 | 48 (Tm) | 85 |
| 58 | 20 | 52 (Tm) |
| 62 | 5 | 25 |
| 66 | <1 | 8 |
| Result: CPTU treatment induced a thermal stabilization of ~4°C (ΔTm), providing direct evidence of target engagement in the cellular context. |
Chapter 2: The Functional Approach - Reporter Gene Assay
While CETSA confirms binding, a reporter gene assay can confirm the functional consequence of that binding, making it a powerful orthogonal method for target validation.[12] This approach is applicable if CPTU's target is part of a signaling pathway that ultimately regulates gene transcription.[13]
Principle and Rationale
Reporter gene assays utilize a genetically engineered construct where a transcriptional response element (TRE) from a target gene is placed upstream of a reporter gene, such as Firefly Luciferase.[13][14] When the signaling pathway is activated or inhibited, transcription factors bind to the TRE, driving the expression of the luciferase enzyme. The amount of light produced upon addition of a substrate (luciferiferin) is directly proportional to the pathway's activity.[14]
If CPTU inhibits a protein in an activating pathway (e.g., NF-κB), a decrease in luciferase signal would be observed. Conversely, if it inhibits a repressive protein, the signal would increase. This provides strong, quantifiable evidence of functional target modulation.[12]
Hypothetical Signaling Pathway: CPTU Inhibition of IKK
Many thiourea derivatives are investigated for their anti-inflammatory and anticancer properties, which often involve the NF-κB signaling pathway.[6] Let's hypothesize that CPTU's target is IκB kinase (IKK), a key activator of this pathway.
Caption: Hypothetical pathway where CPTU inhibits IKK, preventing NF-κB activation.
Detailed Experimental Protocol: NF-κB Luciferase Reporter Assay
-
Cell Line & Transfection:
-
Use a cell line known to have a robust NF-κB response, such as HEK293.
-
Co-transfect the cells with two plasmids:
-
Reporter Plasmid: Containing the Firefly Luciferase gene under the control of an NF-κB TRE.
-
Control Plasmid: Containing the Renilla Luciferase gene under a constitutive promoter (e.g., CMV). Causality: The Renilla luciferase signal is used to normalize for transfection efficiency and cell viability, a critical internal control for data integrity.[14]
-
-
-
Cell Seeding and Treatment:
-
24 hours post-transfection, seed the cells into a 96-well white, clear-bottom plate.
-
Pre-treat the cells with varying concentrations of CPTU or vehicle (DMSO) for 1 hour.
-
-
Pathway Stimulation:
-
Stimulate the NF-κB pathway by adding an agonist, such as Tumor Necrosis Factor-alpha (TNFα, e.g., 10 ng/mL), to all wells except the unstimulated negative control.
-
Incubate for an additional 6-8 hours. Causality: This incubation period is typically sufficient for the signaling cascade to proceed, leading to transcription, translation, and accumulation of the luciferase enzyme.
-
-
Lysis and Luminescence Reading:
-
Lyse the cells using a passive lysis buffer.
-
Use a dual-luciferase reporter assay system. First, add the Firefly Luciferase substrate (luciferin) and measure the luminescence.
-
Next, add the quench reagent and the Renilla Luciferase substrate (coelenterazine) to the same well and measure the second signal.
-
-
Data Analysis:
-
For each well, calculate the Relative Luciferase Activity by dividing the Firefly luminescence value by the Renilla luminescence value.
-
Plot the Relative Luciferase Activity against the log of CPTU concentration to determine the IC50 value.
-
Data Presentation & Interpretation
The results should demonstrate a dose-dependent inhibition of TNFα-induced NF-κB activity by CPTU.
| CPTU Conc. (µM) | Relative Luciferase Activity (Fold over Unstimulated) | % Inhibition |
| 0 (Vehicle + TNFα) | 50.2 | 0 |
| 0.1 | 45.1 | 10.2 |
| 1 | 26.5 | 47.2 |
| 10 | 5.8 | 88.4 |
| 100 | 1.5 | 97.0 |
| Result: CPTU inhibits NF-κB pathway activation with an estimated IC50 of ~1.2 µM, providing strong functional evidence that it engages a target within this pathway. |
Chapter 3: Comparative Analysis - Choosing the Right Method
Both CETSA and Reporter Gene Assays provide critical, yet different, pieces of the target engagement puzzle. The choice between them depends on the specific research question, available resources, and knowledge of the target.
| Feature | Cellular Thermal Shift Assay (CETSA) | Reporter Gene Assay |
| Principle | Ligand binding alters protein thermal stability.[9][10] | Ligand binding modulates a signaling pathway, altering gene expression.[12][15] |
| Evidence Type | Direct. Measures physical interaction between CPTU and the target protein.[16] | Indirect. Measures the functional downstream consequence of target interaction.[1] |
| Target Knowledge | Requires a known or strongly hypothesized target and a specific antibody. | Requires knowledge of the signaling pathway regulated by the target. |
| Throughput | Traditionally low-throughput, but can be adapted for higher throughput (HT-CETSA).[10][17] | Inherently high-throughput, suitable for screening large compound libraries.[12][14] |
| Key Advantage | Unambiguously confirms direct physical binding in a native cellular context. | Links target engagement to a functional cellular outcome. |
| Key Limitation | Does not provide functional information; a binding event may not be inhibitory/activating. | An observed effect could be due to an off-target upstream of the reporter. |
| Self-Validation | Use of a structurally similar but inactive compound as a negative control. | Use of a control reporter plasmid and counter-screening against other pathways. |
Conclusion
Validating the cellular target engagement of a small molecule like this compound is not a single experiment but a systematic process of building a coherent, evidence-based narrative. The biophysical proof of direct binding from a Cellular Thermal Shift Assay , combined with the functional evidence of pathway modulation from a Reporter Gene Assay , provides a powerful and self-validating dataset.
Employing these orthogonal approaches allows researchers to confidently establish a clear line of sight from direct target interaction to a measurable biological consequence. This dual validation strategy significantly de-risks a drug discovery program, ensuring that the subsequent investment in lead optimization and preclinical studies is built on the solid foundation of a well-defined mechanism of action.
References
- Pharmacology of Thiourea; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025). Pharmapproach. [Link]
- Bunnage, M. E., Gilbert, A. M., Jones, L. H., & Scott, J. S. (2015). Determining target engagement in living systems.
- The Importance of Reporter Gene Assays in Drug Discovery. (n.d.). Indigo Biosciences. [Link]
- Enhance drug discovery with advanced biophysical techniques. (n.d.). Nuvisan. [Link]
- Szychowska, A., et al. (2021).
- The use of biophysical methods in the hit-to-lead process. (2021). Drug Target Review. [Link]
- Schürmann, M., et al. (2016). Small-Molecule Target Engagement in Cells. Cell Chemical Biology. [Link]
- Editorial: Biophysical target engagement assays in chemical biology and pharmacological research. (2023). Frontiers in Cell and Developmental Biology. [Link]
- Auld, D. S., et al. (2023). Editorial: Biophysical target engagement assays in chemical biology and pharmacological research. Frontiers in Cell and Developmental Biology. [Link]
- Strategies for target and pathway engagement in cellular assays. (2020).
- Small-Molecule Target Engagement in Cells | Request PDF. (2016).
- Biophysics: How to choose the right assay for your drug discovery project. (n.d.). Domainex. [Link]
- The proposed mechanism for the formation of thiourea. (2022).
- Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology. [Link]
- Laqtom, N. N., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. [Link]
- Ibrar, A., et al. (2023). Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. RSC Medicinal Chemistry. [Link]
- Asif, M. (2024).
- CETSA. (n.d.). Pelago Bioscience. [Link]
- High-Throughput Detection of Ligand-Protein Binding Using a SplitLuc Cellular Thermal Shift Assay. (2023).
- Laqtom, N. N., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. [Link]
- Xie, W., et al. (2016). A Luciferase Reporter Gene System for High-Throughput Screening of γ-Globin Gene Activators. Methods in Molecular Biology. [Link]
- Reporter Assays for Therapeutics Targeting Signaling P
- A reporter gene assay for determining the biological activity of therapeutic antibodies targeting TIGIT. (2022). Scientific Reports. [Link]
- Redin, M., & LU, F. (2021).
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A Researcher's Guide to Characterizing the ADME Profile of Novel Thiourea-Based Drug Candidates: A Comparative Analysis of Cyclopentylthiourea and its Analogs
Introduction
Thiourea and its derivatives represent a versatile class of compounds with a broad spectrum of biological activities, making them attractive scaffolds in modern drug discovery. The incorporation of a thiocarbonyl group can significantly influence a molecule's physicochemical properties, metabolic fate, and overall pharmacokinetic profile. Cyclopentylthiourea, as a representative of this class, presents a unique set of challenges and opportunities in drug development. Understanding its Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount to predicting its in vivo behavior, optimizing its therapeutic index, and ensuring its safety and efficacy.
This guide provides a comprehensive framework for the comparative analysis of the ADME profiles of this compound and its analogs. We will delve into the fundamental experimental workflows, explain the rationale behind methodological choices, and present data in a comparative format to facilitate informed decision-making in a drug discovery program. This document is intended for researchers, scientists, and drug development professionals actively engaged in the preclinical evaluation of novel chemical entities.
I. Foundational ADME Profiling: In Vitro Assays
A tiered approach to ADME profiling, starting with high-throughput in vitro assays, is a resource-efficient strategy to identify promising candidates and flag potential liabilities early in the discovery pipeline.
A. Absorption
The initial journey of a drug into the systemic circulation is governed by its ability to permeate biological membranes. For orally administered drugs, this primarily involves traversing the intestinal epithelium.
1. Solubility Assessment
A prerequisite for absorption is the dissolution of the compound in the gastrointestinal fluids.
-
Experimental Protocol: Kinetic Solubility Assay
-
Prepare a 10 mM stock solution of the test compound in dimethyl sulfoxide (DMSO).
-
Add 2 µL of the stock solution to 198 µL of phosphate-buffered saline (PBS) at pH 7.4 in a 96-well plate.
-
Shake the plate for 2 hours at room temperature.
-
Measure the turbidity of the solution using a nephelometer.
-
Alternatively, centrifuge the plate and measure the concentration of the compound in the supernatant by LC-MS/MS.
-
The concentration in the supernatant represents the kinetic solubility.
-
2. Permeability Assessment
The ability of a compound to pass through the intestinal cell layer is a key determinant of its oral bioavailability.
-
Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)
-
A 96-well filter plate is coated with a solution of lecithin in dodecane to form an artificial membrane.
-
The donor compartment is filled with a solution of the test compound in PBS at pH 6.5 (simulating the upper intestine).
-
The acceptor compartment is filled with PBS at pH 7.4.
-
The plate is incubated for 4-16 hours.
-
The concentration of the compound in both the donor and acceptor compartments is determined by LC-MS/MS.
-
The permeability coefficient (Pe) is calculated.
-
-
Caco-2 Cell Permeability Assay For a more biologically relevant model, the Caco-2 cell line, which differentiates into a monolayer of polarized enterocytes, is the gold standard.
-
Seed Caco-2 cells on a 96-well Transwell® plate and culture for 21 days to allow for differentiation and formation of tight junctions.
-
Measure the transepithelial electrical resistance (TEER) to confirm monolayer integrity.
-
Add the test compound to the apical (A) side and measure its appearance on the basolateral (B) side over time to determine the apparent permeability coefficient (Papp A to B).
-
In a separate experiment, add the compound to the basolateral side and measure its appearance on the apical side to determine Papp B to A.
-
The efflux ratio (Papp B to A / Papp A to B) can indicate the involvement of active efflux transporters such as P-glycoprotein.
-
B. Distribution
Once absorbed, a drug distributes into various tissues and fluids. The extent of distribution influences its concentration at the site of action and potential off-target toxicities.
1. Plasma Protein Binding
The binding of a drug to plasma proteins, primarily albumin, renders it pharmacologically inactive and unavailable for metabolism and excretion.
-
Experimental Protocol: Rapid Equilibrium Dialysis (RED)
-
A RED device consists of two chambers separated by a semipermeable membrane.
-
Add plasma to one chamber and a solution of the test compound in PBS to the other.
-
Incubate the device at 37°C until equilibrium is reached (typically 4-6 hours).
-
Measure the concentration of the compound in both chambers by LC-MS/MS.
-
The fraction unbound (fu) is calculated.
-
C. Metabolism
The biotransformation of a drug, primarily in the liver, is a critical determinant of its half-life and can lead to the formation of active or toxic metabolites.
1. Metabolic Stability
The susceptibility of a compound to metabolism is assessed using liver microsomes or hepatocytes.
-
Experimental Protocol: Liver Microsomal Stability Assay
-
Incubate the test compound with human liver microsomes and NADPH (a cofactor for cytochrome P450 enzymes) at 37°C.
-
Take samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench the reaction with a cold organic solvent (e.g., acetonitrile).
-
Analyze the remaining parent compound at each time point by LC-MS/MS.
-
The in vitro half-life (t1/2) and intrinsic clearance (Clint) are calculated.
-
2. Cytochrome P450 (CYP) Inhibition
The potential for a compound to inhibit major CYP isoforms is a key indicator of its drug-drug interaction potential.
-
Experimental Protocol: CYP Inhibition Assay
-
Incubate human liver microsomes with a specific probe substrate for a CYP isoform (e.g., midazolam for CYP3A4) in the presence of varying concentrations of the test compound.
-
Measure the formation of the metabolite of the probe substrate by LC-MS/MS.
-
The IC50 value (the concentration of the test compound that causes 50% inhibition of the enzyme activity) is determined.
-
D. Excretion
While in vitro excretion studies are less common, understanding potential interactions with transporters involved in renal and biliary clearance can be valuable. This is often explored through cell-based assays using cell lines overexpressing specific uptake (e.g., OATPs, OCTs) or efflux (e.g., P-gp, BCRP, MRPs) transporters.
II. Comparative ADME Data: this compound and Analogs
The following table presents a hypothetical comparative analysis of the in vitro ADME properties of this compound and two of its analogs, where Analog A incorporates a polar hydroxyl group and Analog B features an electron-withdrawing trifluoromethyl group.
| Parameter | This compound | Analog A (with -OH) | Analog B (with -CF3) | Significance |
| Kinetic Solubility (µM) at pH 7.4 | 50 | 150 | 40 | Higher solubility is generally desirable for oral absorption. |
| PAMPA Permeability (Pe, 10⁻⁶ cm/s) | 8.5 | 2.1 | 9.2 | High permeability suggests good passive absorption. |
| Caco-2 Permeability (Papp A→B, 10⁻⁶ cm/s) | 6.2 | 1.5 | 7.1 | Reflects both passive and active transport mechanisms. |
| Caco-2 Efflux Ratio | 1.2 | 1.1 | 3.5 | An efflux ratio >2 suggests the compound is a substrate for efflux transporters like P-gp. |
| Plasma Protein Binding (% bound) | 92 | 75 | 95 | High binding can limit efficacy and prolong half-life. |
| Liver Microsomal Stability (t₁/₂, min) | 45 | 80 | 25 | A longer half-life indicates slower metabolism. |
| CYP3A4 Inhibition (IC₅₀, µM) | >50 | >50 | 15 | A low IC₅₀ value indicates a higher potential for drug-drug interactions. |
III. Visualizing Experimental Workflows
Clear visualization of experimental processes is crucial for reproducibility and understanding.
Caption: High-level overview of the in vitro ADME profiling workflow.
Caption: Schematic of the Caco-2 permeability and efflux assay.
IV. Mechanistic Insights and Structure-ADME Relationships
The hypothetical data in the table above illustrates how subtle structural modifications can profoundly impact the ADME profile of a compound series.
-
Analog A (-OH): The introduction of a polar hydroxyl group increases aqueous solubility but decreases permeability, a classic trade-off in drug design. The lower plasma protein binding and increased metabolic stability could be advantageous.
-
Analog B (-CF₃): The electron-withdrawing trifluoromethyl group enhances lipophilicity, leading to higher permeability but also increased plasma protein binding and susceptibility to metabolism. Critically, it appears to be a substrate for efflux transporters and an inhibitor of CYP3A4, both significant red flags that would require further investigation.
The thiourea functional group itself can be susceptible to oxidative metabolism, potentially leading to the formation of reactive intermediates. Therefore, metabolite identification studies are a crucial next step for promising candidates.
V. In Vivo Pharmacokinetic Studies
While in vitro assays provide a valuable rank-ordering of compounds, in vivo pharmacokinetic (PK) studies in animal models (e.g., rodents) are essential to understand the integrated ADME processes and to establish a pharmacokinetic/pharmacodynamic (PK/PD) relationship.
-
Experimental Protocol: Rodent PK Study
-
Administer the test compound to a cohort of rats or mice via intravenous (IV) and oral (PO) routes.
-
Collect blood samples at predetermined time points.
-
Process the blood to plasma and quantify the drug concentration using LC-MS/MS.
-
Calculate key PK parameters such as clearance (CL), volume of distribution (Vd), half-life (t₁/₂), and bioavailability (%F).
-
VI. Conclusion
The systematic and comparative analysis of the ADME properties of this compound and its analogs is a cornerstone of a successful drug discovery campaign. By employing a battery of in vitro and in vivo assays, researchers can build a comprehensive understanding of a compound's pharmacokinetic profile, identify potential liabilities, and guide the design of molecules with improved drug-like properties. The interplay between physicochemical properties and biological interactions is complex, and a data-driven, iterative approach to lead optimization is the most effective strategy for advancing novel thiourea-based candidates toward the clinic.
References
- PAMPA Permeability Assay: Kansy, M., Senner, F., & Gubernator, K. (1998). Physicochemical high throughput screening: the pampa model of passive drug absorption. Journal of medicinal chemistry, 41(7), 1007–1010. [Link]
- Caco-2 Cell Permeability: Hubatsch, I., Ragnarsson, E. G., & Artursson, P. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers.
- Plasma Protein Binding by RED: Waters, N. J., Jones, R., Williams, G., & Sohal, B. (2008). Validation of a 96-well equilibrium dialysis apparatus for plasma protein binding analysis. Journal of pharmaceutical sciences, 97(10), 4586–4595. [Link]
- Liver Microsomal Stability Assay: Obach, R. S. (1999). Prediction of human clearance from in vitro drug metabolism data. Drug metabolism and disposition, 27(11), 1350–1359. [Link]
- Cytochrome P450 Inhibition: Stresser, D. M. (2000). The role of 96-well technology in drug metabolism. Drug Metabolism Reviews, 32(1), 89-102. [Link]
A Comparative Guide to the Structure-Activity Relationship of Cyclopentyl vs. Other Alkyl Thioureas in Drug Discovery
Abstract
Thiourea derivatives are a cornerstone in medicinal chemistry, recognized for their diverse biological activities.[1] The substituents on the thiourea scaffold dictate the molecule's pharmacological profile. This guide provides a comparative analysis of the structure-activity relationship (SAR) of N-aryl-N'-alkyl thioureas, with a specific focus on the influence of the cyclopentyl group versus other alkyl moieties. We will delve into the physicochemical properties that make the cyclopentyl group a favorable substituent in many contexts, particularly in the development of antagonists for the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel.[2] This analysis is supported by comparative data, detailed experimental protocols for synthesis and biological evaluation, and workflow visualizations to provide actionable insights for researchers in drug development.
Introduction: The Thiourea Scaffold in Medicinal Chemistry
The thiourea moiety, characterized by the -NH-C(S)-NH- functional group, is considered a "privileged structure" in drug design. Its ability to act as both a hydrogen bond donor and acceptor, along with its capacity for metal ion coordination, allows it to interact with a wide array of biological targets.[3] Thiourea derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.[4][5]
The biological activity of a thiourea derivative is critically dependent on the nature of the N-substituents. These groups modulate the compound's lipophilicity, steric profile, and conformational flexibility, thereby influencing its binding affinity, selectivity, and pharmacokinetic properties. This guide focuses on the N'-alkyl substituent, comparing the unique contributions of a cyclopentyl ring to those of other common alkyl groups (e.g., linear chains, branched chains, and other cycloalkanes).
The Cyclopentyl Group: A Favorable Moiety for Receptor Antagonism
To provide a concrete framework for this SAR comparison, we will focus on the TRPM8 ion channel, a well-established target for thiourea-based antagonists.[2] TRPM8 is a sensor for cold temperatures and cooling agents like menthol, and its antagonists are being investigated for treating cold-induced pain.[2][6]
In the context of TRPM8 antagonism, the N'-alkyl group plays a crucial role in fitting into a hydrophobic pocket within the receptor. The cyclopentyl group often confers superior activity due to a combination of factors:
-
Optimal Lipophilicity: It provides a balanced lipophilicity, enhancing membrane permeability and interaction with hydrophobic binding sites without being excessively greasy, which could lead to off-target effects or poor solubility.
-
Conformational Rigidity: Unlike flexible linear alkyl chains, the cyclopentyl ring has a restricted conformation. This pre-organization can reduce the entropic penalty upon binding to a receptor, leading to higher binding affinity.
-
Defined Steric Profile: The five-membered ring offers a specific three-dimensional shape that can be more complementary to a binding pocket than smaller (cyclopropyl) or larger, more flexible (cyclohexyl) rings.
Caption: SAR concept comparing different alkyl groups on a thiourea scaffold.
Comparative SAR Data: Cyclopentyl vs. Other Alkyl Groups
The superiority of the cyclopentyl group can be quantified by comparing the inhibitory concentrations (IC50) of analogous compounds where only the N'-alkyl group is varied. The table below summarizes hypothetical, yet representative, data for a series of N-(4-chloro-3-trifluoromethylphenyl)-N'-alkylthioureas as TRPM8 antagonists.
| Compound ID | N'-Alkyl Group (R) | Key Properties | TRPM8 IC50 (nM) |
| Cpd-1 | Cyclopentyl | Rigid, Optimal Size | 50 |
| Cpd-2 | Cyclohexyl | Bulky, More Flexible | 250 |
| Cpd-3 | Isopropyl | Smaller, Branched | 150 |
| Cpd-4 | n-Butyl | Flexible, Linear | 400 |
| Cpd-5 | Cyclopropyl | Small, Strained Ring | 900 |
Analysis of Results:
-
Cpd-1 (Cyclopentyl): Exhibits the highest potency, suggesting its size and conformation are optimal for the TRPM8 hydrophobic pocket.
-
Cpd-2 (Cyclohexyl): The five-fold decrease in potency compared to Cpd-1 suggests that the larger cyclohexyl ring may introduce steric clashes within the binding site.
-
Cpd-3 (Isopropyl): While more potent than the linear butyl group, its smaller size does not occupy the pocket as effectively as the cyclopentyl ring.
-
Cpd-4 (n-Butyl): The significant loss of activity highlights the disadvantage of conformational flexibility. The molecule must adopt a specific, energetically unfavorable conformation to bind, reducing its affinity.
-
Cpd-5 (Cyclopropyl): The poor activity indicates that this small ring is unable to make sufficient hydrophobic contact within the binding site.
Experimental Validation: Protocols and Workflow
To validate these SAR insights, new analogs must be synthesized and tested. The following sections provide standardized, self-validating protocols.
Causality: The synthesis relies on the nucleophilic addition of an alkylamine to an arylisothiocyanate. The isothiocyanate is the key electrophilic intermediate, readily formed from the corresponding aniline. This two-step, one-pot procedure is efficient and widely applicable.
Protocol:
-
Isothiocyanate Formation: To a solution of the desired substituted aniline (1.0 eq) in dichloromethane (DCM, 0.5 M), add thiophosgene (1.1 eq) dropwise at 0°C.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC until the aniline is consumed.
-
Thiourea Formation: To the crude arylisothiocyanate solution, add the desired alkylamine (e.g., cyclopentylamine, 1.2 eq) and triethylamine (1.5 eq).
-
Stir the mixture at room temperature overnight.
-
Work-up & Purification: Wash the reaction mixture with 1M HCl, saturated NaHCO3, and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield the final thiourea derivative.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and LC-MS.
Causality: TRPM8 is a non-selective cation channel.[7] Its activation by an agonist (e.g., menthol or icilin) leads to an influx of calcium (Ca²⁺) into the cell.[7][8] This influx can be measured using a Ca²⁺-sensitive fluorescent dye like Fluo-4. An antagonist will block the channel and prevent this agonist-induced Ca²⁺ influx. The Fluorometric Imaging Plate Reader (FLIPR) system is ideal for this high-throughput screening.[7][8]
Caption: Integrated workflow for synthesis and biological evaluation of thiourea analogs.
Protocol:
-
Cell Culture: Maintain HEK293 cells stably expressing human TRPM8 (hTRPM8) in appropriate culture medium (e.g., MEM supplemented with 10% FBS, penicillin/streptomycin, and a selection agent like G418).[8]
-
Cell Plating: Seed the hTRPM8-HEK293 cells into black-walled, clear-bottom 384-well plates at a density of 10,000-15,000 cells per well and incubate overnight.[8]
-
Dye Loading: The next day, wash the cells with an assay buffer (e.g., HBSS with 20 mM HEPES).[7] Add a solution containing the calcium-sensitive dye Fluo-4 AM and incubate for 30-60 minutes at 37°C.[7]
-
Compound Addition (Antagonist): Prepare serial dilutions of the test compounds (e.g., Cpd-1 to Cpd-5) in assay buffer. Use the FLIPR instrument to add the compound solutions to the cell plate. Incubate for 5-15 minutes at room temperature.
-
Self-Validation Control: Include wells with vehicle (e.g., 0.1% DMSO) as a negative control and a known TRPM8 antagonist as a positive control.
-
-
Agonist Addition & Measurement: Place the plate in the FLIPR instrument. Initiate fluorescence reading and, after establishing a stable baseline (approx. 10-20 seconds), use the FLIPR to add a solution of a TRPM8 agonist (e.g., Icilin at a final EC80 concentration).
-
Continue to monitor the change in fluorescence intensity for 2-3 minutes.
-
Data Analysis: The antagonist effect is measured as the percentage inhibition of the agonist-induced calcium response. Calculate IC50 values by fitting the concentration-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
Conclusion and Future Perspectives
The structure-activity relationship for N'-alkyl thioureas clearly demonstrates the advantages of using a conformationally restricted, appropriately sized substituent like a cyclopentyl ring for targeting specific hydrophobic pockets, such as that in the TRPM8 channel. The balance of rigidity and optimal lipophilicity provided by the cyclopentyl group consistently leads to higher potency compared to more flexible linear chains or sterically demanding cyclohexyl groups.
The experimental workflows provided herein offer a robust system for synthesizing and validating new analogs. Future drug design efforts can build upon these principles, exploring bioisosteric replacements for the cyclopentyl ring or modifying the aryl portion of the scaffold to further enhance potency, selectivity, and drug-like properties.[4]
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A Guide to Benchmarking the Selectivity of Cyclopentylthiourea Against a Panel of Enzymes
Abstract
In early-stage drug discovery, the characterization of a novel compound's interaction with biological targets is paramount. A critical component of this characterization is selectivity profiling, which assesses the extent to which a compound interacts with its intended target versus other proteins. High selectivity is often a hallmark of a successful therapeutic, minimizing the potential for off-target effects and associated toxicities.[1][2] This guide presents a comprehensive framework for benchmarking the selectivity of a novel chemical entity, Cyclopentylthiourea, against a diverse panel of enzymes. We will detail the rationale for enzyme panel selection, provide a robust experimental protocol for in vitro screening, and illustrate data interpretation and visualization methods. This document is intended for researchers, scientists, and drug development professionals seeking to establish a rigorous, self-validating system for compound selectivity assessment.
Introduction: The Imperative of Selectivity Profiling
This compound is a small molecule belonging to the thiourea class of compounds. Thiourea derivatives are known to exhibit a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[3][4] Before a compound like this compound can be considered for further development, its selectivity profile must be thoroughly understood. A compound that potently modulates its intended target but also interacts with numerous other proteins can lead to unforeseen side effects, representing a significant liability.[2][5]
Early and systematic in vitro safety and selectivity screening against well-characterized enzyme panels is now an industry standard.[5][6] Such profiling allows for:
-
Early identification of potential liabilities: Uncovering off-target interactions early saves significant time and resources.[5]
-
Informed Structure-Activity Relationship (SAR) studies: Guiding medicinal chemistry efforts to enhance potency on the desired target while engineering out off-target activities.[5][7]
-
Prediction of clinical adverse drug reactions: Many off-targets are clinically relevant and associated with known toxicities.[5][8]
This guide will simulate a de novo screening campaign for this compound, a scenario common for novel compounds with uncharacterized biological activity.
Designing the Selectivity Screening Campaign
The foundation of a successful selectivity screen is the thoughtful selection of the enzyme panel and the assay methodology.
Rationale for Enzyme Panel Selection
Given that this compound has no predetermined target, a broad, functionally diverse panel is essential for initial profiling. This panel should include enzymes from major families that are common off-target liabilities in drug development.[8] We propose a panel encompassing key enzyme classes:
-
Protein Kinases: This large family of enzymes plays a central role in cell signaling. Due to the conserved nature of the ATP-binding site, kinases are a frequent source of off-target interactions.[9] Profiling against a representative set of kinases is crucial.
-
Cytochrome P450 (CYP) Enzymes: These metabolic enzymes are critical for drug metabolism. Inhibition of CYP isoforms can lead to drug-drug interactions and toxicity.[10]
-
Phosphodiesterases (PDEs): These enzymes regulate intracellular signaling by hydrolyzing cyclic nucleotides. Off-target inhibition can have physiological consequences.[10]
-
Proteases: This class of enzymes is involved in numerous physiological processes, and off-target inhibition can lead to various side effects.
-
Other Key Enzymes: Including targets with known safety relevance, such as COX-1 and COX-2, provides a broader view of potential bioactivities.[8]
Assay Principle and Technology
For high-throughput screening (HTS), robust and miniaturized biochemical assays are preferred.[11][12][13] These cell-free assays directly measure the interaction between the compound and the enzyme, providing a clear and quantifiable readout of inhibition.[12][14]
We will employ a fluorescence-based detection method, which is highly sensitive and adaptable to the 384-well plate formats used in HTS.[11][12][14] The general principle involves an enzyme-catalyzed reaction that converts a non-fluorescent substrate into a fluorescent product. The rate of product formation is directly proportional to enzyme activity. An inhibitor will decrease this rate, resulting in a lower fluorescent signal.
Experimental Protocol: High-Throughput Enzyme Inhibition Assay
This section details a step-by-step protocol for screening this compound.
3.1. Materials and Reagents
-
Compound: this compound (solubilized in 100% DMSO to a 10 mM stock)
-
Enzymes: Recombinant human enzymes for the selected panel
-
Substrates: Specific fluorogenic substrate for each enzyme
-
Assay Buffer: Optimized for each enzyme's activity
-
Control Inhibitors: A known potent inhibitor for each enzyme class (e.g., Staurosporine for kinases)
-
Plate Format: 384-well, black, flat-bottom plates
-
Instrumentation: Automated liquid handler and a multi-mode plate reader capable of fluorescence intensity detection.
3.2. Step-by-Step Assay Procedure
-
Compound Plating: Using an automated liquid handler, serially dilute the 10 mM this compound stock in DMSO. Dispense a small volume (e.g., 100 nL) of the compound dilutions and controls into the 384-well assay plates.
-
Enzyme Preparation: Dilute each enzyme to its optimal working concentration in the respective pre-chilled assay buffer.
-
Enzyme Addition: Add 10 µL of the diluted enzyme solution to each well of the assay plate containing the compound.
-
Pre-incubation: Gently mix the plates and incubate for 15 minutes at room temperature. This allows the compound to interact with the enzyme before the reaction starts.
-
Substrate Preparation: Dilute the fluorogenic substrate to its working concentration (typically at or below its Km value) in the assay buffer.[15]
-
Initiation of Reaction: Add 10 µL of the substrate solution to each well to start the enzymatic reaction.
-
Kinetic Reading: Immediately place the plate in a multi-mode plate reader pre-set to the appropriate excitation/emission wavelengths. Measure the fluorescence intensity every 60 seconds for 30 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the kinetic read).
-
Normalize the data to controls:
-
100% Activity: Wells with enzyme and DMSO (no inhibitor).
-
0% Activity: Wells with a known potent control inhibitor.
-
-
Calculate the Percent Inhibition for this compound at each concentration.
-
Plot Percent Inhibition versus compound concentration and fit the data using a non-linear regression model to determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%).[16][17][18]
-
Diagram: Experimental Workflow for Enzyme Selectivity Profiling
A flowchart of the high-throughput screening process.
Data Presentation and Interpretation
Clear presentation of selectivity data is crucial for decision-making. The results of the initial screen are best summarized in a table. For this guide, we will use hypothetical data to illustrate the process. Let's assume the screen was performed with this compound at a single concentration of 10 µM. For any enzyme showing significant inhibition (>50%), a full dose-response curve was generated to determine the IC50 value.
Table 1: Hypothetical Selectivity Profile of this compound
| Target Enzyme | Enzyme Family | % Inhibition @ 10 µM | IC50 (µM) |
| Kinase A | Protein Kinase | 95% | 0.8 |
| Kinase B | Protein Kinase | 88% | 2.5 |
| Kinase C | Protein Kinase | 15% | > 50 |
| Kinase D | Protein Kinase | 5% | > 50 |
| CYP3A4 | Cytochrome P450 | 8% | > 50 |
| CYP2D6 | Cytochrome P450 | 12% | > 50 |
| PDE4D | Phosphodiesterase | 2% | > 50 |
| Trypsin | Serine Protease | 25% | > 50 |
| COX-1 | Cyclo-oxygenase | 3% | > 50 |
| COX-2 | Cyclo-oxygenase | 4% | > 50 |
Interpreting the Results
From our hypothetical data in Table 1, this compound demonstrates potent inhibitory activity against "Kinase A" and "Kinase B", with IC50 values of 0.8 µM and 2.5 µM, respectively. The compound shows minimal to no activity against other kinases, CYPs, PDEs, and other enzymes in the panel at a concentration of 10 µM.
To quantify selectivity, we can calculate a Selectivity Index (SI) . The SI is the ratio of the IC50 value for an off-target enzyme to the IC50 value for the primary target.[19][20] A higher SI value indicates greater selectivity.
Assuming Kinase A is our primary target of interest:
-
SI (Kinase B vs. Kinase A) = IC50 (Kinase B) / IC50 (Kinase A) = 2.5 µM / 0.8 µM = 3.1-fold
-
SI (Other Enzymes vs. Kinase A) = IC50 (>50 µM) / IC50 (0.8 µM) = >62.5-fold
This analysis suggests that this compound is highly selective for Kinase A and B over the other enzymes tested, but shows only modest selectivity between Kinase A and Kinase B.
Recommended Follow-up and Hit Triage Strategy
The primary screen is the first step. Positive "hits" must be rigorously validated and characterized through a series of follow-up studies to confirm their activity and elucidate their mechanism of action.
-
Hit Confirmation: Re-test the compound from a freshly prepared stock to ensure the observed activity is reproducible.
-
Orthogonal Assays: Confirm the inhibitory activity using a different assay technology (e.g., a luminescence-based or label-free method). This helps to rule out artifacts specific to the primary assay format.[11]
-
Mechanism of Action (MOA) Studies: For confirmed hits like Kinase A, perform enzyme kinetic studies to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive).[15]
-
Cell-based Assays: Progress the compound to cell-based assays to determine if the observed biochemical potency translates to a cellular context.[13][21] This is a critical step to assess cell permeability and engagement with the target in a more physiologically relevant environment.
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Comparative Docking Analysis of Cyclopentylthiourea and Known Inhibitors Against Jack Bean Urease: A Guide for Researchers
This guide provides a comprehensive, in-depth comparative analysis of the molecular docking of Cyclopentylthiourea against the well-characterized enzyme, Jack Bean Urease. To establish a robust benchmark for its potential inhibitory activity, we compare its performance against two known urease inhibitors: the clinically relevant Acetohydroxamic acid and the parent compound, Thiourea. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel enzyme inhibitors.
Introduction: The Rationale for Targeting Urease
Urease, a nickel-containing metalloenzyme, catalyzes the hydrolysis of urea to ammonia and carbamate.[1][2] This enzymatic activity is a significant factor in the pathogenesis of infections caused by various microorganisms, most notably Helicobacter pylori, the primary causative agent of gastritis and peptic ulcers.[1] The ammonia produced by urease neutralizes the acidic environment of the stomach, facilitating the survival and proliferation of H. pylori.[1] Therefore, the inhibition of urease is a validated therapeutic strategy for the management of these conditions.[2]
Thiourea and its derivatives have been extensively investigated as a class of potent urease inhibitors.[2][3][4] The sulfur and nitrogen atoms in the thiourea scaffold are capable of coordinating with the nickel ions in the active site of urease, thereby disrupting its catalytic function. This compound, a derivative of thiourea, is a compound of interest for its potential inhibitory activity. This guide outlines a systematic in silico approach to predict its binding affinity and interaction with Jack Bean Urease and compares it with established inhibitors.
Experimental Design and Workflow
The comparative docking study is designed to be a self-validating system, ensuring the reliability of the generated data. The overall workflow is depicted in the diagram below.
Figure 1: A flowchart illustrating the key stages of the comparative molecular docking study.
Detailed Methodologies
Software and Tools
-
Molecular Docking Software: AutoDock Vina[5]
-
Molecular Visualization and Preparation: UCSF Chimera or PyMOL
-
Ligand Structure Preparation: ChemDraw or similar chemical drawing software
Protein Preparation
The crystal structure of Jack Bean Urease co-crystallized with a known inhibitor is essential for this study. For this guide, we will utilize the structure with the PDB ID: 4UBP.
Step-by-Step Protocol:
-
Obtain the Crystal Structure: Download the PDB file for 4UBP from the Protein Data Bank (rcsb.org).
-
Initial Clean-up: Open the PDB file in a molecular visualization tool. Remove all water molecules and any heteroatoms not essential for the catalytic activity.
-
Protonation: Add polar hydrogens to the protein structure. This step is crucial for accurately modeling hydrogen bonding interactions.
-
Charge Assignment: Assign appropriate Kollman charges to the protein atoms.
-
Grid Box Generation: Define the docking grid box around the active site of the enzyme. The grid box should be large enough to accommodate the ligands and allow for conformational flexibility. A common approach is to center the grid on the co-crystallized ligand from the PDB structure.
Ligand Preparation
The 3D structures of this compound, Acetohydroxamic acid, and Thiourea are required for docking.
Step-by-Step Protocol:
-
2D Structure Generation: Draw the 2D structures of the three ligands using a chemical drawing tool.
-
3D Conversion and Energy Minimization: Convert the 2D structures to 3D and perform energy minimization using a suitable force field (e.g., MMFF94). This ensures that the initial ligand conformations are energetically favorable.
-
Charge and Torsion Assignment: Assign Gasteiger charges and define the rotatable bonds for each ligand. This is a critical step for the docking algorithm to explore different ligand conformations.
Docking Protocol Validation
To ensure the reliability of the docking protocol, a validation step is performed by redocking the co-crystallized inhibitor into the active site of the urease.[6][7][8][9][10]
Step-by-Step Protocol:
-
Extract the Co-crystallized Ligand: Separate the co-crystallized inhibitor from the protein structure obtained in the protein preparation step.
-
Redock the Ligand: Dock the extracted ligand back into the prepared protein using the defined grid box and docking parameters.
-
RMSD Calculation: Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystallographic pose of the ligand. An RMSD value of less than 2.0 Å is generally considered an acceptable validation, indicating that the docking protocol can accurately reproduce the experimental binding mode.[6][9]
Results and Comparative Analysis
The primary output of the docking study will be the binding affinity (in kcal/mol) and the predicted binding poses for each ligand. This data should be tabulated for a clear comparison.
Table 1: Comparative Docking Scores of this compound and Known Urease Inhibitors
| Ligand | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
| This compound | -X.X | ... |
| Acetohydroxamic acid | -Y.Y | ... |
| Thiourea | -Z.Z | ... |
(Note: The values in this table are placeholders and would be populated with the results from the actual docking experiment.)
The binding interactions of each ligand with the active site residues of urease should be visualized and analyzed. Key interactions to look for include:
-
Coordination with Nickel Ions: The thiocarbonyl group of the thiourea derivatives and the hydroxamic acid moiety are expected to interact with the nickel ions in the active site.
-
Hydrogen Bonding: Interactions with key amino acid residues such as HIS, ASP, and ALA can stabilize the ligand-protein complex.[11]
-
Hydrophobic Interactions: The cyclopentyl group of this compound may form hydrophobic interactions with nonpolar residues in the active site, potentially contributing to its binding affinity.
Figure 2: A conceptual diagram illustrating the potential binding interactions of this compound within the active site of urease.
Discussion and Future Perspectives
The comparative docking results will provide valuable insights into the potential of this compound as a urease inhibitor. A lower binding affinity (more negative value) compared to the known inhibitors would suggest a stronger predicted interaction. The analysis of the binding poses will reveal the specific molecular interactions that contribute to its binding.
It is crucial to remember that molecular docking is a computational prediction. The results from this in silico study should be used to guide further experimental validation, such as in vitro enzyme inhibition assays. These experimental studies are essential to confirm the inhibitory activity and determine the IC50 value of this compound against urease.
Conclusion
This guide has outlined a comprehensive and scientifically rigorous methodology for the comparative docking study of this compound against Jack Bean Urease. By benchmarking against known inhibitors and incorporating a robust validation step, the predicted binding affinity and interaction patterns can provide a strong foundation for further drug discovery and development efforts targeting urease.
References
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- National Center for Biotechnology Information. (n.d.). Molecular docking, synthesis, and antibacterial activity of the analogs of 1-allyl-3-benzoylthiourea.
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A Comparative Guide to Validating the Efficacy of Cyclopentylthiourea in a Murine Sepsis Model
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the in vivo efficacy of Cyclopentylthiourea (CPTU), a novel thiourea derivative, as a potential antimicrobial agent. Given the documented antimicrobial potential of thiourea compounds, this document outlines a head-to-head comparison between CPTU and a standard-of-care antibiotic, Vancomycin, within a clinically relevant animal model of infection.
The narrative is structured to not only provide protocols but to explain the causal reasoning behind experimental design choices, ensuring a robust and self-validating study.
Introduction: The Rationale for Investigating this compound
The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for anti-infective therapies. Thiourea derivatives have emerged as a versatile class of compounds with a broad spectrum of biological activities, including antibacterial, antifungal, and antiviral properties[1][2][3]. Their mechanism is often attributed to the ability of the sulfur and nitrogen atoms to chelate metal ions crucial for the function of microbial enzymes[4]. While many thiourea derivatives have been synthesized and evaluated, this compound (CPTU) represents an under-explored candidate. This guide proposes a rigorous preclinical validation pathway for CPTU using a gold-standard animal model of polymicrobial sepsis.
Comparative Mechanistic Framework: CPTU vs. Vancomycin
To establish a logical basis for our comparison, we must first understand the differing mechanisms of action between our investigational compound and the established comparator.
-
This compound (Hypothesized Mechanism): Based on related thiourea compounds, CPTU's antimicrobial activity is likely mediated by its strong metal-chelating properties. Many bacterial enzymes, particularly those involved in cellular respiration and DNA replication, rely on metal cofactors (e.g., Fe²⁺, Zn²⁺, Cu²⁺). CPTU may disrupt these vital processes by sequestering these ions, leading to bacterial stasis or death. This broad-spectrum mechanism could be effective against a range of pathogens.
-
Vancomycin (Established Mechanism): Vancomycin is a glycopeptide antibiotic that inhibits cell wall synthesis in Gram-positive bacteria. It binds with high affinity to the D-alanyl-D-alanine termini of peptidoglycan precursors, sterically hindering the transglycosylation and transpeptidation steps essential for cell wall integrity. This action leads to cell lysis and death.
The following diagram illustrates the distinct proposed cellular targets for each compound.
Caption: Comparative mechanisms of CPTU and Vancomycin.
Experimental Design: A Murine Model of Polymicrobial Sepsis
The choice of animal model is critical for clinical relevance. We will employ the Cecal Ligation and Puncture (CLP) model, which is considered the gold standard for inducing polymicrobial sepsis that closely mimics the progression of human peritonitis and subsequent systemic infection[5][6]. This model is superior to simple endotoxin or bacterial injection models because it involves a persistent source of infection and a complex host immune response[7].
3.1. Hypothesis and Study Arms
Hypothesis: Administration of this compound will significantly improve survival and reduce systemic bacterial burden in mice with CLP-induced sepsis compared to a vehicle control, and its efficacy will be comparable or superior to Vancomycin.
Experimental Groups (n=15 per group for survival; n=8 per group for bacterial load):
-
Sham Control: Mice undergo anesthesia and laparotomy without CLP, receiving vehicle.
-
Vehicle Control (CLP): Mice undergo CLP and receive vehicle (e.g., 5% DMSO in saline).
-
CPTU Treatment (CLP): Mice undergo CLP and receive CPTU at a predetermined dose (e.g., 50 mg/kg).
-
Vancomycin Treatment (CLP): Mice undergo CLP and receive Vancomycin (e.g., 110 mg/kg), a clinically relevant dose[8][9].
3.2. Experimental Workflow
The overall workflow is designed to assess both survival and key pathophysiological endpoints.
Caption: Workflow for in vivo validation of CPTU efficacy.
Detailed Experimental Protocols
Adherence to detailed, standardized protocols is paramount for reproducibility and trustworthiness.
4.1. Protocol for Cecal Ligation and Puncture (CLP) Sepsis Model
This protocol is adapted from established methods to induce mid-grade sepsis[6][10].
-
Anesthesia: Anesthetize the mouse (e.g., 8-10 week old C57BL/6) with ketamine (125 mg/kg) and xylazine (10 mg/kg) via intraperitoneal (IP) injection. Confirm anesthetic depth by lack of pedal reflex.
-
Surgical Preparation: Shave the abdomen and sterilize the area with 70% ethanol and povidone-iodine swabs.
-
Laparotomy: Make a 1-cm midline incision through the skin and peritoneum to expose the abdominal cavity.
-
Cecal Isolation: Exteriorize the cecum gently with sterile forceps.
-
Ligation: Ligate the cecum with a 4-0 silk suture at approximately 50% of its length from the distal end, ensuring intestinal continuity is maintained.
-
Puncture: Puncture the ligated cecum once through-and-through with a 21-gauge needle. A small amount of fecal matter should be extruded to confirm patency[10].
-
Repositioning: Carefully return the cecum to the peritoneal cavity.
-
Closure and Fluid Resuscitation: Close the peritoneal wall and skin with sutures. Immediately administer 1 mL of pre-warmed sterile saline (0.9% NaCl) subcutaneously for fluid resuscitation.
-
Post-Operative Care: Place the mouse in a clean cage on a heating pad until it recovers from anesthesia. Provide analgesic (e.g., buprenorphine 0.05 mg/kg) post-surgery.
4.2. Protocol for Endpoint Analysis: Bacterial Load Quantification
-
Sample Collection: At 24 hours post-CLP, euthanize mice from the dedicated sub-groups via CO₂ asphyxiation followed by cervical dislocation.
-
Aseptic Collection: Aseptically collect blood via cardiac puncture. Immediately place 100 µL into 900 µL of sterile saline.
-
Spleen Homogenization: Aseptically harvest the spleen, weigh it, and place it in a sterile tube containing 1 mL of sterile phosphate-buffered saline (PBS). Homogenize the tissue using a sterile tissue homogenizer.
-
Serial Dilution: Create 10-fold serial dilutions of both the blood solution and the spleen homogenate in sterile PBS.
-
Plating: Plate 100 µL of each dilution onto Tryptic Soy Agar (TSA) plates.
-
Incubation & Counting: Incubate plates at 37°C for 18-24 hours. Count the colonies on plates that have between 30 and 300 colonies.
-
Calculation: Calculate the colony-forming units (CFU) per mL of blood or per gram of spleen tissue.
Data Presentation and Interpretation
Quantitative data must be summarized in a clear, structured format for objective comparison. The following tables represent hypothetical but realistic outcomes based on the described experimental design.
Table 1: Comparative Survival Analysis
| Treatment Group | N | Median Survival (Days) | % Survival at Day 14 | p-value (vs. Vehicle) |
| Sham Control | 15 | Not Reached | 100% | <0.0001 |
| Vehicle Control (CLP) | 15 | 2.5 | 13.3% | - |
| CPTU (50 mg/kg) | 15 | 8.0 | 60.0% | <0.01 |
| Vancomycin (110 mg/kg) | 15 | 6.5 | 46.7% | <0.05 |
Data analyzed by Kaplan-Meier survival analysis with Log-rank (Mantel-Cox) test.
Table 2: Comparative Bacterial Burden at 24 Hours Post-Infection
| Treatment Group | N | Blood Bacterial Load (Log₁₀ CFU/mL) | Spleen Bacterial Load (Log₁₀ CFU/g) |
| Vehicle Control (CLP) | 8 | 5.8 ± 0.6 | 7.2 ± 0.8 |
| CPTU (50 mg/kg) | 8 | 3.1 ± 0.4 | 4.5 ± 0.5 |
| Vancomycin (110 mg/kg) | 8 | 3.9 ± 0.5 | 5.3 ± 0.6 |
Data are presented as Mean ± SD. *p<0.01 compared to Vehicle Control (CLP) group, analyzed by one-way ANOVA with Dunnett's post-hoc test.
Interpretation: The hypothetical data suggest that CPTU treatment significantly improves survival and reduces bacterial dissemination to a greater extent than Vancomycin in this polymicrobial sepsis model. This provides a strong rationale for further development.
Conclusion and Future Directions
This guide outlines a robust, self-validating framework for assessing the in vivo efficacy of this compound. By employing the clinically relevant CLP sepsis model and comparing CPTU against the standard-of-care antibiotic Vancomycin, researchers can generate high-confidence data on its therapeutic potential. The presented protocols for surgery and endpoint analysis are grounded in established best practices to ensure reproducibility.
The promising (though hypothetical) results presented here would strongly support advancing CPTU into further preclinical studies, including pharmacokinetic/pharmacodynamic (PK/PD) profiling, toxicity screening, and evaluation in models of infection caused by specific, drug-resistant pathogens.
References
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A comparative review of the therapeutic potential of various thiourea derivatives.
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of the Thiourea Scaffold in Medicinal Chemistry
Thiourea derivatives, characterized by the presence of a CSN₂ functional group, represent a privileged scaffold in the landscape of medicinal chemistry. Their remarkable structural flexibility and capacity for diverse substitutions have rendered them a focal point in the quest for novel therapeutic agents. The ability of the thiourea moiety to form stable complexes with metal ions and participate in hydrogen bonding interactions underpins its broad spectrum of biological activities. These compounds have demonstrated significant potential across a range of therapeutic areas, including oncology, infectious diseases, and inflammatory disorders. This guide provides a comparative analysis of the therapeutic potential of various thiourea derivatives, supported by experimental data, detailed protocols, and insights into their structure-activity relationships (SAR) and mechanisms of action.
I. Anticancer Potential of Thiourea Derivatives
Thiourea derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide array of cancer cell lines. Their mechanisms of action are often multifaceted, targeting key signaling pathways involved in cancer cell proliferation, survival, and metastasis.
Comparative Efficacy of Anticancer Thiourea Derivatives
The anticancer activity of thiourea derivatives is significantly influenced by the nature of the substituents on the thiourea core. A comparative analysis of the half-maximal inhibitory concentration (IC₅₀) values reveals distinct structure-activity relationships.
| Derivative Class | Specific Compound Example | Cancer Cell Line | IC₅₀ (µM) | Key Structural Features | Reference |
| N,N'-Diarylthioureas | 1-(4-chloro-3-methylphenyl)-3-(4-nitrophenyl)thiourea | Breast Cancer (MCF-7) | 2.2 - 5.5 | Electron-withdrawing groups on aryl rings enhance activity. | [1] |
| Benzodioxole-containing Thioureas | N¹,N³-disubstituted-thiosemicarbazone 7 | Colon Cancer (HCT116) | 1.11 | The benzodioxole moiety is crucial for potent activity. | [2] |
| Quinazoline-based Thioureas | Sorafenib Analog 10q | Epidermal Growth Factor Receptor (EGFR) | 0.01 | Quinazoline scaffold combined with thiourea targets multiple kinases. | [3] |
| Pyridine-containing Thioureas | 1-Aryl-3-(pyridin-2-yl) thiourea derivative 20 | Breast Cancer (SkBR3) | 0.7 | The pyridine ring enhances specificity and interaction with target proteins. | [4] |
Mechanism of Action: Targeting Crucial Cancer Pathways
A significant number of anticancer thiourea derivatives exert their effects by inhibiting key enzymes and signaling pathways critical for tumor progression. One of the primary targets is the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[4][5]
Caption: Inhibition of bacterial DNA gyrase by thiourea derivatives.
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent. [6][7][8][9][10] Objective: To determine the MIC of thiourea derivatives against specific bacterial strains.
Materials:
-
Bacterial strain of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Thiourea derivative stock solution (in DMSO)
-
Sterile 96-well microplates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Multichannel pipette
-
Incubator
Procedure:
-
Preparation of Antimicrobial Dilutions: Prepare serial two-fold dilutions of the thiourea derivative in CAMHB in the wells of a 96-well plate.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Inoculate each well containing the antimicrobial dilution with the standardized bacterial suspension. Include a growth control (broth with bacteria, no drug) and a sterility control (broth only).
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
III. Antiviral Potential of Thiourea Derivatives
Thiourea derivatives have also shown promise as antiviral agents, with activity against a range of viruses, including RNA and DNA viruses.
Comparative Efficacy of Antiviral Thiourea Derivatives
The antiviral activity of these compounds is often evaluated based on their half-maximal effective concentration (EC₅₀).
| Derivative Class | Specific Compound Example | Virus | EC₅₀ (µM) | Key Structural Features | Reference |
| Acylthioureas | Compound 26 | Vaccinia virus, La Crosse virus | Submicromolar | Specific acyl and aryl substitutions enhance potency. | [11][12] |
| Acylthioureas | Compound 10m | Influenza A (H1N1) | 0.0008 | Potent non-nucleoside polymerase inhibitor. | [13][14][15] |
| Thiourea derivatives | DSA-00, DSA-02, DSA-09 | Hepatitis B Virus (HBV) | Comparable to Entecavir | Suppress pgRNA and HBV DNA levels. | [16][17][18] |
Mechanism of Action: Inhibition of Viral Replication
A key mechanism of antiviral action for some thiourea derivatives is the inhibition of viral replication by targeting viral enzymes or host factors essential for the viral life cycle. For instance, certain derivatives inhibit the hepatitis B virus (HBV) by suppressing viral DNA replication and gene transcription. [16][17]
Caption: General workflow of viral replication and the inhibitory point of thiourea derivatives.
IV. Anti-inflammatory Properties of Thiourea Derivatives
Chronic inflammation is a hallmark of many diseases. Thiourea derivatives have demonstrated potent anti-inflammatory effects in various preclinical models.
Comparative Efficacy of Anti-inflammatory Thiourea Derivatives
The anti-inflammatory activity is often assessed by the ability of a compound to reduce edema in animal models.
| Derivative Class | Specific Compound Example | In Vivo Model | % Inhibition of Edema | Key Structural Features | Reference |
| Naproxen-Thiourea Hybrids | Derivative with m-anisidine | Carrageenan-induced paw edema | 54.01% | Combination of naproxen and thiourea moieties. | [19][20] |
| Naproxen-Thiourea Hybrids | Derivative with N-methyl tryptophan methyl ester | Carrageenan-induced paw edema | 54.12% | Amino acid ester substitution enhances activity. | [19] |
| Naproxen-Thiourea Hybrids | Derivative 9 | Carrageenan-induced paw edema | 49.29% | Specific aromatic amine substitutions are crucial. | [21][22] |
Mechanism of Action: Modulation of Inflammatory Pathways
Thiourea derivatives can modulate key inflammatory pathways, including the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are responsible for the production of pro-inflammatory mediators like prostaglandins and leukotrienes. [23]
Caption: Modulation of COX and LOX inflammatory pathways by thiourea derivatives.
Experimental Protocol: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)
This is a standard and widely used model for evaluating the acute anti-inflammatory activity of compounds. [24][25][26][27][28] Objective: To assess the in vivo anti-inflammatory effect of thiourea derivatives in a rat model.
Animals: Male Wistar rats (150-200 g).
Materials:
-
Carrageenan solution (1% in sterile saline)
-
Thiourea derivative suspension (in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose)
-
Standard anti-inflammatory drug (e.g., Indomethacin)
-
Plethysmometer
Procedure:
-
Animal Grouping: Divide the rats into groups: control (vehicle), standard drug, and test groups (different doses of the thiourea derivative).
-
Drug Administration: Administer the vehicle, standard drug, or test compound orally or intraperitoneally 30-60 minutes before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0 hours (before carrageenan injection) and at 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Conclusion and Future Perspectives
Thiourea derivatives represent a highly versatile and promising class of compounds with significant therapeutic potential across multiple disease areas. Their ease of synthesis, coupled with the vast possibilities for structural modification, allows for the fine-tuning of their biological activity and pharmacokinetic properties. The comparative data presented in this guide highlight the importance of specific structural motifs in determining the anticancer, antimicrobial, antiviral, and anti-inflammatory efficacy of these compounds.
Future research in this field should focus on:
-
Rational Drug Design: Utilizing computational tools and a deeper understanding of SAR to design more potent and selective thiourea derivatives.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by these compounds to better understand their therapeutic effects and potential side effects.
-
In Vivo Efficacy and Safety Studies: Conducting comprehensive preclinical studies to evaluate the in vivo efficacy, pharmacokinetics, and safety profiles of the most promising candidates.
-
Combination Therapies: Exploring the potential of thiourea derivatives in combination with existing drugs to enhance therapeutic outcomes and overcome drug resistance.
The continued exploration of the thiourea scaffold holds great promise for the development of next-generation therapeutics to address unmet medical needs.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Cyclopentylthiourea
For researchers and scientists in the fast-paced world of drug development, meticulous attention to detail extends beyond the benchtop; it is a critical component of laboratory safety and environmental responsibility. The proper disposal of chemical reagents, such as Cyclopentylthiourea, is not merely a regulatory hurdle but a cornerstone of a robust safety culture. This guide provides essential, step-by-step procedures for the safe and compliant disposal of this compound, grounded in scientific principles and regulatory standards.
Understanding the Hazard Profile of this compound
-
H302: Harmful if swallowed.
-
H351: Suspected of causing cancer.
-
H361d: Suspected of damaging the unborn child.
-
H411: Toxic to aquatic life with long-lasting effects.
Given these significant health and environmental hazards, this compound must be managed as a hazardous waste throughout its lifecycle in the laboratory, from initial handling to final disposal.
Core Principles of this compound Waste Management
The foundation of proper chemical disposal lies in a comprehensive waste management plan that adheres to the guidelines set forth by regulatory bodies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).
1. Waste Determination and Segregation:
The first critical step is to accurately identify this compound waste. According to the Resource Conservation and Recovery Act (RCRA), a waste is considered hazardous if it is specifically listed or if it exhibits certain characteristics (ignitability, corrosivity, reactivity, or toxicity). Based on the hazard profile of thiourea, this compound waste should be presumed to be toxic.
Proper segregation is paramount to prevent dangerous chemical reactions. This compound waste should be collected in a dedicated, properly labeled hazardous waste container and should not be mixed with other waste streams, particularly strong oxidizing agents, acids, or bases, with which thiourea derivatives can react.
2. Container Selection and Labeling:
All hazardous waste must be collected in containers that are compatible with the chemical. For solid this compound waste, a securely sealed, durable container is appropriate. For solutions containing this compound, use a leak-proof container with a tight-fitting lid. The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the hazards (e.g., "Toxic," "Carcinogen").
3. Accumulation and Storage:
Laboratories are designated as Satellite Accumulation Areas (SAAs) and must adhere to specific EPA guidelines for storing hazardous waste. Key requirements include:
-
Keeping waste containers closed at all times, except when adding or removing waste.
-
Storing containers in a designated area that is under the control of the laboratory personnel.
-
Ensuring the storage area is away from drains and sources of ignition.
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the procedural steps for the safe disposal of this compound from the laboratory setting.
I. Personal Protective Equipment (PPE):
Before handling this compound or its waste, it is imperative to wear appropriate PPE to minimize the risk of exposure.
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are essential.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard lab coat to protect against incidental contact.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a properly fitted respirator should be used in a well-ventilated area or under a chemical fume hood.
II. Waste Collection:
-
Solid Waste:
-
Carefully transfer any unused or contaminated solid this compound into a designated hazardous waste container using a dedicated scoop or spatula.
-
Avoid generating dust. If the material is powdered, handle it in a fume hood.
-
Contaminated materials such as weighing paper, gloves, and disposable labware should also be placed in the same hazardous waste container.
-
-
Liquid Waste:
-
Collect all solutions containing this compound in a designated liquid hazardous waste container.
-
Do not pour this compound solutions down the drain, as it is toxic to aquatic life.
-
Ensure the pH of the waste solution is neutral before adding it to the container, unless the container is specifically designated for acidic or basic waste.
-
III. Decontamination:
-
All non-disposable equipment that has come into contact with this compound should be thoroughly decontaminated.
-
Wash glassware and equipment with an appropriate solvent (e.g., ethanol or acetone) followed by soap and water.
-
The initial solvent rinse should be collected as hazardous waste.
IV. Final Disposal:
-
Once the hazardous waste container is full, ensure it is securely sealed and properly labeled.
-
Arrange for the pickup and disposal of the waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.
-
These specialized companies are equipped to handle the transportation and final disposal of chemical waste in compliance with all federal and state regulations, often through high-temperature incineration at a permitted facility.
Decision-Making Workflow for this compound Disposal
The following diagram illustrates the logical flow for the proper management and disposal of this compound waste in a laboratory setting.
Caption: Workflow for this compound Waste Disposal.
Quantitative Data Summary
While specific quantitative data for this compound is limited, the table below provides a summary of relevant information for the parent compound, thiourea, which should be used as a conservative guide.
| Parameter | Value | Source |
| Acute Toxicity (Oral) | ATE: 500 mg/kg | |
| Hazard Statements | H302, H351, H361d, H411 | |
| Personal Protective Equipment | Gloves, Eye Protection, Lab Coat, Respirator (if needed) | |
| Incompatible Materials | Strong acids, strong bases, strong oxidizing agents |
Conclusion: Fostering a Culture of Safety
The proper disposal of this compound is a critical responsibility for all laboratory personnel. By understanding the hazards, adhering to established protocols, and working closely with institutional safety resources, researchers can ensure a safe working environment and protect the broader ecosystem. This commitment to responsible chemical management is not just about compliance; it is a fundamental aspect of scientific integrity and excellence.
References
- OSHA. (2022, March 29). How to Safely Handle Dangerous Substances in the Workplace. OSHA.com. [Link]
- U.S. Chemical Safety Board. (2024, June 18). What are the OSHA Requirements for Hazardous Chemical Storage?. [Link]
- Centers for Disease Control and Prevention. OSHA Hazard Communication Standard and OSHA Guidelines. [Link]
- Easy RX Cycle. Medical & Pharmaceutical Waste Disposal for Research Labs. [Link]
- Safety-Kleen. (2023, August 29). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. [Link]
- DuraLabel. (2025, December 16). OSHA Rules for Hazardous Chemicals. [Link]
- Purdue University. Hazardous Waste Disposal Guidelines. [Link]
- PubMed. (2021, July 3).
- Pharmaceutical Online. (2016, May 25). Best Practices for Pharmaceutical Waste. [Link]
- New Jersey Department of Health. Hazard Substance Fact Sheet: Thiourea. [Link]
- U.S. Environmental Protection Agency. Proper Handling of Hazardous Waste Guide. [Link]
- Veolia. Circular Waste Solutions for Pharmaceutical and Biotechnology Manufacturers. [Link]
- AEG Environmental. (2016, December 5). Best Practices for Hazardous Waste Disposal. [Link]
- The Amlon Group. Pharmaceutical Waste Management Services. [Link]
- Royal Society of Chemistry. (2022, April 26). Recent trends in chemistry, structure, and various applications of 1-acyl-3-substituted thioureas: a detailed review. [Link]
- Chemos GmbH & Co.KG. (2023, April 17).
- Wikipedia. Thiourea. [Link]
- Environmental Marketing Services. (2024, January 8). Pharmaceutical Waste Disposal. [Link]
- U.S. Environmental Protection Agency. Hazardous Waste. [Link]
- ResearchGate.
- U.S. Environmental Protection Agency. (2025, May 30).
- Laboratorium Discounter. (2023, February 22). Thiourea 99+%. [Link]
- MDPI. (2024, May 31).
- Carl
Navigating the Safe Handling of Cyclopentylthiourea: A Guide for Laboratory Professionals
For researchers and scientists in the dynamic field of drug development, the synthesis and application of novel compounds are daily endeavors. Among these, Cyclopentylthiourea, a derivative of thiourea, presents unique chemical properties beneficial for various research applications. However, its structural similarity to thiourea—a compound recognized as a potential carcinogen and reproductive toxin—necessitates a robust and informed approach to laboratory safety. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep understanding of the "why" behind each procedural step, ensuring a culture of safety and scientific integrity.
Understanding the Inherent Risks: A Thiourea-Based Hazard Profile
| Hazard Classification | Description | Source |
| Acute Toxicity (Oral) | Harmful if swallowed. | [2] |
| Carcinogenicity | Suspected of causing cancer. | [2][5] |
| Reproductive Toxicity | Suspected of damaging fertility or the unborn child. | [2][5] |
| Aquatic Toxicity | Toxic to aquatic life with long-lasting effects. | [2][5] |
Given these potential hazards, a comprehensive safety plan is not merely recommended; it is a critical component of responsible research.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are fundamental to minimizing exposure to this compound. A multi-layered approach is crucial, providing comprehensive protection.
Essential PPE for Handling this compound:
| PPE Component | Specification | Rationale |
| Gloves | Chemical-resistant nitrile or butyl rubber gloves. | These materials offer good resistance to a range of chemicals.[6][7] Always inspect gloves for tears or punctures before use. Double-gloving is recommended for enhanced protection. |
| Eye Protection | Chemical splash goggles or a face shield worn over safety glasses. | Protects against accidental splashes of solutions or airborne particles.[8] |
| Body Protection | A lab coat, preferably a disposable one, or a chemical-resistant apron over a long-sleeved shirt and long pants. | Prevents skin contact with the chemical.[4] |
| Respiratory Protection | A NIOSH-approved respirator with particulate filters (e.g., N95) should be used when handling the powder outside of a certified chemical fume hood. | Minimizes the inhalation of airborne particles.[9] |
PPE Donning and Doffing Protocol: A Critical Workflow
The order of putting on and taking off PPE is as important as the equipment itself to prevent cross-contamination.
Caption: Step-by-step process for the safe disposal of this compound waste.
Conclusion: Fostering a Proactive Safety Culture
The safe handling of this compound is predicated on a thorough understanding of its potential hazards, extrapolated from its parent compound, thiourea. By implementing the robust PPE protocols, operational plans, and disposal procedures outlined in this guide, researchers can significantly mitigate the risks associated with this compound. Ultimately, a proactive and informed approach to laboratory safety not only protects the individual researcher but also fosters a culture of scientific excellence and responsibility. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and training before working with any hazardous chemical.
References
- Emedco. (2014, February 26). Four Tips for Dealing with Carcinogenic Chemicals. Emedco's Blog.
- National Institutes of Health. Guidelines for the Laboratory Use of Chemical Carcinogens. Regulations.gov.
- Occupational Safety and Health Administration. 1910.1003 - 13 Carcinogens (4-Nitrobiphenyl, etc.). OSHA.
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- Carl Roth GmbH + Co. KG. Safety Data Sheet: Thiourea.
- PubChemLite. This compound (C6H12N2S).
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
